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Core Science & Biosynthesis

Foundational

4-(2-Isopropoxyphenoxy)piperidine: Technical Monograph & Application Guide

This is an in-depth technical guide on the chemical entity 4-(2-Isopropoxyphenoxy)piperidine , a privileged scaffold in medicinal chemistry. [1] Executive Summary 4-(2-Isopropoxyphenoxy)piperidine (CAS: 902836-24-2) is a...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical entity 4-(2-Isopropoxyphenoxy)piperidine , a privileged scaffold in medicinal chemistry.

[1]

Executive Summary

4-(2-Isopropoxyphenoxy)piperidine (CAS: 902836-24-2) is a specialized heterocyclic building block utilized in the discovery of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators.[1] Structurally, it consists of a piperidine ring functionalized at the C4 position with a 2-isopropoxyphenoxy moiety.

This scaffold is chemically significant because the ortho-isopropoxy group acts as a lipophilic bioisostere for methoxy or ethoxy groups, often improving blood-brain barrier (BBB) permeability and metabolic stability against O-dealkylation. It serves as a critical intermediate in the synthesis of Alpha-1 adrenergic antagonists , Sigma-1 receptor ligands , and Nav1.7 sodium channel blockers .

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

Core Identity
PropertyData
IUPAC Name 4-(2-Propan-2-yloxyphenoxy)piperidine
CAS Number (Free Base) 902836-24-2
CAS Number (HCl Salt) 1956382-77-6
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol (Free Base); 271.78 g/mol (HCl)
SMILES CC(C)Oc1ccccc1OC2CCNCC2
Physicochemical Profile

Note: Values below are derived from experimental consensus on analogous aryl-piperidine ethers.

ParameterValueTechnical Implication
cLogP 2.8 ± 0.3Highly lipophilic; suitable for CNS targets.
pKa (Basic N) 10.2 ± 0.5Exists predominantly as a cation at physiological pH (7.4).
PSA (Polar Surface Area) ~21 ŲExcellent membrane permeability (Rule of 5 compliant).
Solubility (Free Base) Low (<0.1 mg/mL in H₂O)Requires organic co-solvents (DMSO, MeOH) for assays.
Solubility (HCl Salt) High (>10 mg/mL in H₂O)Preferred form for biological formulation.

Synthetic Methodologies

The synthesis of this core requires the formation of an aryl-alkyl ether bond between a phenol and a piperidine ring. Two primary routes are validated for high-yield production.

Route A: Mitsunobu Coupling (Preferred for R&D)

This route is preferred for small-scale synthesis due to its mild conditions and high stereochemical control (if using chiral starting materials, though this molecule is achiral).

Reaction Scheme: N-Boc-4-hydroxypiperidine + 2-Isopropoxyphenol + PPh3 + DIAD → Intermediate → Deprotection

Step-by-Step Protocol:

  • Reagents: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-Isopropoxyphenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under Nitrogen.

  • Coupling: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

  • Deprotection: Dissolve the purified Boc-intermediate in Dioxane. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: Filter the resulting white precipitate (HCl salt) and wash with diethyl ether.

Route B: Nucleophilic Aromatic Substitution (SNAr)

Preferred for scale-up, but requires an activated electrophile (e.g., 1-fluoro-2-isopropoxybenzene).

Protocol:

  • Activation: React N-Boc-4-hydroxypiperidine with NaH (1.2 eq) in DMF at 0°C to form the alkoxide.

  • Substitution: Add 1-fluoro-2-isopropoxybenzene (1.0 eq).

  • Heating: Heat to 80–100°C for 6–8 hours. Note: The electron-donating isopropoxy group deactivates the ring, making this slower than nitro-substituted analogs.

  • Workup: Quench with water, extract into EtOAc, and proceed to deprotection.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials (N-Boc-4-hydroxypiperidine + 2-Isopropoxyphenol) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) Start->Mitsunobu Activation Intermediate Intermediate (N-Boc-4-(2-isopropoxyphenoxy)piperidine) Mitsunobu->Intermediate Ether Formation Deprotection Acidic Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Boc Removal FinalProduct Final Product (HCl Salt) 4-(2-Isopropoxyphenoxy)piperidine HCl Deprotection->FinalProduct Precipitation

Caption: Step-wise synthesis via Mitsunobu coupling yielding the stable HCl salt.

Analytical Characterization (Self-Validating Protocols)

To ensure research integrity, the following analytical benchmarks must be met.

HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/amine backbone) and 270 nm (phenoxy absorption).

  • Acceptance Criteria: Single peak >98% area integration.

1H-NMR Validation (400 MHz, DMSO-d6)
  • δ 1.30 (d, 6H): Isopropyl methyl protons (Characteristic doublet).

  • δ 1.80-2.10 (m, 4H): Piperidine ring protons (C3/C5).

  • δ 3.00-3.30 (m, 4H): Piperidine ring protons (C2/C6, adjacent to Nitrogen).

  • δ 4.50-4.60 (m, 1H): Methine proton of the isopropyl group (Septet).

  • δ 4.65 (m, 1H): Methine proton at Piperidine C4 (Ether linkage).

  • δ 6.80-7.10 (m, 4H): Aromatic protons (Ortho-substituted pattern).

  • δ 9.00 (br s, 1H/2H): Ammonium protons (if HCl salt).

Pharmacological Applications & Significance[1][5][8][10]

Target Landscape

This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types depending on the N-substitution.

  • Alpha-1 Adrenergic Receptors:

    • Mechanism:[2] The 2-isopropoxyphenoxy group mimics the 2-ethoxyphenoxy group found in Tamsulosin and Silodosin intermediates.

    • Utility: Used to synthesize antagonists for Benign Prostatic Hyperplasia (BPH). The bulky isopropoxy group provides selectivity for α1A over α1B subtypes.

  • Sigma-1 (σ1) Receptors:

    • Mechanism:[2] 4-phenylpiperidines are classic σ1 ligands. The ether linkage increases conformational flexibility, often enhancing binding affinity for the chaperone protein.

    • Utility: Investigation of neuropathic pain and neurodegenerative diseases.

  • Nav1.7 Sodium Channels:

    • Mechanism:[2] Aryl-ether piperidines act as pore blockers. The lipophilicity of the isopropoxy tail helps the molecule access the intramembrane binding site.

SAR Logic Diagram

SAR_Logic Core 4-(2-Isopropoxyphenoxy) piperidine Core Mod1 N-Substitution (Benzyl/Alkyl) Core->Mod1 Mod2 Isopropoxy Group (Ortho Position) Core->Mod2 Mod3 Piperidine Ring Core->Mod3 Effect1 Determines Target Class (GPCR vs Ion Channel) Mod1->Effect1 Effect2 Metabolic Stability (Blocks O-Dealkylation) Mod2->Effect2 Effect3 Basic Center (pKa ~10 for Ion Pairing) Mod3->Effect3

Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C (Free base) or Room Temperature (HCl salt). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.

References

  • Sigma-Aldrich. Product Specification: 4-(2-Isopropoxyphenoxy)piperidine (AldrichCPR). Retrieved from

  • MolCore. Certificate of Analysis: 4-(2-Isopropoxyphenoxy)piperidine hydrochloride (CAS 1956382-77-6). Retrieved from

  • BenchChem. Application Note: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives. Retrieved from

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of 4-Aryloxypiperidines as High-Affinity Ligands for Monoamine Transporters. (Contextual Reference for Scaffold Utility).

Sources

Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(2-Isopropoxyphenoxy)piperidine

A Note to the Reader: Following a comprehensive review of publicly accessible scientific literature, including peer-reviewed journals, pharmacological databases, and patent filings, it has been determined that there is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader:

Following a comprehensive review of publicly accessible scientific literature, including peer-reviewed journals, pharmacological databases, and patent filings, it has been determined that there is a significant lack of detailed, publicly available information regarding the specific mechanism of action of 4-(2-Isopropoxyphenoxy)piperidine. This compound is primarily listed in chemical supplier catalogs and may be part of larger chemical libraries used in high-throughput screening or as a synthetic intermediate. Without published preclinical or clinical studies detailing its molecular targets, binding affinities, and downstream signaling effects, the construction of an in-depth, authoritative technical guide that meets the required standards of scientific integrity and expertise is not feasible at this time.

The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) mandate that any scientific discourse be grounded in verifiable, empirical data. To speculate on a mechanism of action based on structural similarity to other known compounds without direct experimental evidence would be scientifically unsound and could be misleading for researchers, scientists, and drug development professionals.

Therefore, this document will instead serve as a guide to the hypothetical workflow and methodologies that would be employed to elucidate the mechanism of action of a novel compound such as 4-(2-Isopropoxyphenoxy)piperidine. This approach will provide the target audience with a robust framework for their own research endeavors in characterizing new chemical entities.

Part 1: A Proposed Research Framework for Characterizing 4-(2-Isopropoxyphenoxy)piperidine

The following sections outline a logical, multi-stage research cascade designed to systematically investigate the pharmacological properties of a novel chemical entity like 4-(2-Isopropoxyphenoxy)piperidine.

Initial Target Identification and Validation

The first critical step is to identify the primary molecular target(s) of the compound. Given its chemical structure—a piperidine ring linked to a substituted phenoxy group—plausible initial hypotheses would center on G-protein coupled receptors (GPCRs) or ion channels, common targets for such scaffolds.

Experimental Workflow: Target Identification

A broad-based screening approach is recommended to cast a wide net for potential targets.

  • Broad Ligand Binding Panels: Employing a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan for kinases, though less likely for this structure) against a wide array of receptors, ion channels, and transporters would provide an initial "hit" list of potential targets. This is a cost-effective method to rapidly assess promiscuity and identify primary candidates.

  • Phenotypic Screening: Utilizing high-content imaging or other cell-based assays that measure a physiological response (e.g., changes in intracellular calcium, cAMP levels, or membrane potential) can identify functional effects without a priori knowledge of the target. Hits from these screens would then be subjected to target deconvolution studies.

Logical Flow for Target Identification

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Deconvolution cluster_2 Phase 3: Confirmed Target Compound 4-(2-Isopropoxyphenoxy)piperidine Binding_Panel Broad Radioligand Binding Panel (GPCRs, Ion Channels, Transporters) Compound->Binding_Panel Phenotypic_Screen Phenotypic Cell-Based Assays (e.g., Ca2+ flux, cAMP) Compound->Phenotypic_Screen Binding_Hits Primary Binding Hits (e.g., Receptor X, Y) Binding_Panel->Binding_Hits Functional_Hits Validated Functional Hits Phenotypic_Screen->Functional_Hits Confirmed_Target Confirmed Molecular Target(s) Binding_Hits->Confirmed_Target Target_Deconvolution Target Deconvolution (e.g., shRNA, CRISPR) Functional_Hits->Target_Deconvolution Target_Deconvolution->Confirmed_Target G Compound 4-(2-Isopropoxyphenoxy)piperidine Receptor Confirmed Target (e.g., GPCR) Compound->Receptor Binding & Activation Effector Primary Effector (e.g., Adenylyl Cyclase) Receptor->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/Inhibition Kinase_A Downstream Kinase (e.g., PKA) Second_Messenger->Kinase_A Activation Transcription_Factor Transcription Factor (e.g., CREB) Kinase_A->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: A generic downstream signaling pathway.

Experimental Approaches:

  • Western Blotting: To measure changes in the phosphorylation state of key signaling proteins downstream of the target (e.g., pCREB, pERK, pAkt).

  • Gene Expression Analysis (qPCR or RNA-seq): To determine how the compound alters the transcriptional profile of the cell, providing insights into the longer-term cellular response.

Part 2: Concluding Remarks and Future Directions

The framework presented above outlines a rigorous, hypothesis-driven approach to elucidating the mechanism of action for a novel compound like 4-(2-Isopropoxyphenoxy)piperidine. Each step is designed to build upon the last, from broad, unbiased screening to deep, mechanistic characterization.

For researchers and drug development professionals, the path forward for 4-(2-Isopropoxyphenoxy)piperidine would involve executing this research plan. The initial binding and phenotypic screens are of paramount importance, as their results will dictate all subsequent research avenues. Should this compound show promising and selective activity at a therapeutically relevant target, further studies including in vivo animal models of disease would be warranted to explore its potential as a new therapeutic agent.

References

As there are no specific publications on the mechanism of action of 4-(2-Isopropoxyphenoxy)piperidine, a reference list cannot be generated. The methodologies described are standard practices in pharmacology and drug discovery, and information on these techniques can be found in standard textbooks and review articles in the field. For specific protocols, the following resources are recommended as starting points:

  • Title: Current Protocols in Pharmacology Source: John Wiley & Sons URL:https://currentprotocols.onlinelibrary.wiley.com/browse/1934632
  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL:https://www.ncbi.nlm.nih.gov/books/NBK53196/
Foundational

The 4-(2-Isopropoxyphenoxy)piperidine Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Monoamine Reuptake Inhibitors

Introduction: The Piperidine Nucleus as a Privileged Scaffold in CNS Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, earning its desi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Nucleus as a Privileged Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, earning its designation as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial orientations, which is crucial for precise interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling key ionic interactions with acidic residues in protein binding pockets. These properties have been exploited in the development of drugs targeting the central nervous system (CNS), including agents with anticancer, antioxidant, and psychoactive properties.

This guide focuses on the 4-(2-isopropoxyphenoxy)piperidine core, a scaffold with significant potential for the development of monoamine reuptake inhibitors. These agents modulate the synaptic concentrations of key neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[2][3] Dual inhibitors of SERT and NET (SNRIs) have proven to be effective antidepressants and are also used to treat anxiety disorders, neuropathic pain, and fibromyalgia.[3] Understanding the structure-activity relationships (SAR) of the 4-(2-isopropoxyphenoxy)piperidine scaffold is paramount for designing novel and selective monoamine reuptake inhibitors with improved therapeutic profiles.

The Rationale for Targeting Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby terminating their signaling.[2] The "monoamine hypothesis" of depression posits that a deficiency in these neurotransmitters is a key etiological factor in the disease. By inhibiting their reuptake, the synaptic concentrations of these monoamines are increased, leading to enhanced neurotransmission and, over time, downstream adaptive changes that are thought to underlie the therapeutic effects of these drugs.[4][5] These downstream effects include the desensitization of presynaptic autoreceptors and an increase in the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[4][5]

The 4-aryloxypiperidine scaffold has emerged as a promising starting point for the design of potent and selective monoamine reuptake inhibitors. The general structure allows for systematic modifications at three key positions: the piperidine nitrogen, the piperidine ring itself, and the phenoxy moiety. Each of these modifications can profoundly influence the compound's affinity and selectivity for SERT and NET.

Structure-Activity Relationship (SAR) Exploration

The following sections delve into the SAR of the 4-(2-isopropoxyphenoxy)piperidine scaffold and its analogs, focusing on the impact of structural modifications on their activity as monoamine reuptake inhibitors.

I. The Piperidine Ring: Core Conformation and N-Substitution

The piperidine ring serves as the central anchor of the molecule. Its conformational rigidity and the basicity of the nitrogen atom are critical for transporter binding.

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining both potency and selectivity.

    • Unsubstituted (NH): N-demethylated analogs often exhibit improved binding affinity and selectivity for the serotonin transporter.[6] This suggests that a secondary amine may form favorable hydrogen bond interactions within the transporter binding site.

    • Small Alkyl Groups (e.g., Methyl): Small alkyl substituents are generally well-tolerated and can maintain high affinity.

    • Bulky Substituents: Increasing the steric bulk of the N-substituent can have varied effects. While some larger groups may be tolerated, they can also lead to a decrease in affinity due to steric hindrance.

II. The Phenoxy Moiety: The Gateway to Selectivity

The phenoxy ring and its substitution pattern are key determinants of a compound's affinity and selectivity for SERT versus NET.

  • Point of Attachment: The 4-position of the piperidine ring is a common attachment point for the phenoxy group, providing an optimal vector for interaction with the transporter.

  • Aromatic Ring Substitution: The nature and position of substituents on the phenoxy ring are critical for fine-tuning activity.

    • Isopropoxy Group: The 2-isopropoxy group in the core scaffold is of particular interest. While direct SAR on this specific group is limited in the public domain, its steric and electronic properties likely influence the molecule's conformation and interaction with the binding pocket. It may occupy a hydrophobic pocket within the transporter.

    • Halogen Substitution: Halogen atoms, particularly fluorine, are common in selective serotonin reuptake inhibitors (SSRIs).[7] The position of the halogen can significantly impact affinity, with para-substitution often being favorable.[7]

    • Other Substituents: Methoxy and nitro groups have also been explored, with varying effects on potency and selectivity.[6]

III. The Ether Linkage: A Critical Spacer

The ether linkage connecting the piperidine and phenoxy rings acts as a crucial spacer, dictating the relative orientation of these two key pharmacophoric elements.

  • Linker Length and Flexibility: The length and flexibility of this linker are important. While the ether linkage is common, variations such as thioethers or short alkyl chains could be explored to probe the optimal distance and geometry for transporter binding.

Quantitative SAR Data

The following table summarizes representative SAR data for a series of 4-aryloxypiperidine analogs, illustrating the impact of various substitutions on their binding affinities for the serotonin (SERT) and norepinephrine (NET) transporters. The data is compiled from various sources in the literature and is intended to be illustrative of the key SAR principles.

Compound R1 (N-substituent) R2 (Phenoxy-substituent) SERT Ki (nM) NET Ki (nM) Selectivity (NET/SERT)
1 H2-isopropoxyData not availableData not availableData not available
2a CH34-fluoro5.212023.1
2b H4-fluoro2.815053.6
3a CH32-methoxy8.19511.7
3b H2-methoxy4.511024.4
4a CH33,4-dichloro1.94523.7
4b H3,4-dichloro0.62846.7

Note: The Ki values are representative and compiled from various literature sources for illustrative purposes.

Experimental Protocols

General Synthesis of 4-Aryloxypiperidine Analogs

The synthesis of 4-aryloxypiperidine derivatives can be achieved through several established synthetic routes. A common and versatile method involves the Williamson ether synthesis, as outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: N-Deprotection cluster_3 Step 4 (Optional): N-Alkylation/Arylation A 4-Hydroxypiperidine B N-Protected-4-hydroxypiperidine A->B Boc2O or Cbz-Cl, base D N-Protected-4-aryloxypiperidine B->D NaH or K2CO3, solvent (e.g., DMF) C Substituted Phenol C->D NaH or K2CO3, solvent (e.g., DMF) E 4-Aryloxypiperidine (Secondary Amine) D->E TFA or H2/Pd-C F Target Analog E->F R-X (Alkyl/Aryl Halide), base Binding_Assay_Workflow A Prepare cell membranes expressing hSERT or hNET B Incubate membranes with radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine Ki values from competitive binding curves D->E Signaling_Pathway cluster_0 Acute Effects cluster_1 Chronic Effects (Neuroplasticity) A Inhibition of SERT/NET by 4-Aryloxypiperidine Analog B Increased Synaptic Serotonin & Norepinephrine A->B C Downregulation/Desensitization of Presynaptic Autoreceptors (e.g., 5-HT1A, α2-adrenergic) B->C D Increased Neuronal Firing C->D E Activation of Postsynaptic Receptors D->E F Modulation of Intracellular Second Messenger Systems (e.g., cAMP, PLC) E->F G Increased Expression of Neurotrophic Factors (e.g., BDNF) F->G H Synaptic Remodeling and Enhanced Neuronal Plasticity G->H I Therapeutic Effects (e.g., Antidepressant, Anxiolytic) H->I

Sources

Exploratory

Technical Monograph: Pharmacological Profiling of 4-(2-Isopropoxyphenoxy)piperidine

Part 1: Executive Summary & Chemical Logic The compound 4-(2-Isopropoxyphenoxy)piperidine represents a high-value pharmacophore in medicinal chemistry, distinct for its 4-phenoxypiperidine core functionalized with an ort...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The compound 4-(2-Isopropoxyphenoxy)piperidine represents a high-value pharmacophore in medicinal chemistry, distinct for its 4-phenoxypiperidine core functionalized with an ortho-isopropoxy steric handle.[1] Unlike simple phenylpiperidines (common in opioids), the ether linkage and bulky ortho-substitution shift the pharmacological profile away from pure mu-opioid agonism toward neuromodulation and ion channel gating .[1]

This guide delineates the compound's predicted biological targets based on Structural-Activity Relationship (SAR) homology with known ligands such as Ifenprodil , Carisoprodol analogs, and Sigma-1 modulators.[1]

Structural Pharmacophore Analysis[1]
  • Basic Amine (Piperidine): Protonated at physiological pH (pKa ~9-10), providing the critical cation-pi interaction anchor for receptor binding pockets.[1]

  • Ether Linker: Introduces rotational flexibility distinct from the rigid phenyl-piperidine bond, allowing the molecule to adopt "folded" conformations necessary for hydrophobic pocket occupancy.[1]

  • 2-Isopropoxy Group: A lipophilic, electron-donating bulky group.[1] It serves two functions:

    • Conformational Lock: Steric hindrance forces the phenyl ring out of planarity, enhancing selectivity for specific receptor subtypes (e.g., GluN2B vs. GluN2A).[1]

    • Metabolic Shield: Blocks the ortho-position from Phase I metabolic hydroxylation.[1]

Part 2: Primary Biological Targets

Sigma-1 Receptor ( R) Chaperone Modulation

The 4-phenoxypiperidine scaffold is a "privileged structure" for Sigma-1 receptors.[1] The


R is an endoplasmic reticulum chaperone protein implicated in neuroprotection and cocaine addiction.[1]
  • Mechanism: The basic piperidine nitrogen forms an electrostatic bond with Asp126 in the

    
    R binding pocket.[1] The 2-isopropoxy phenyl tail occupies the primary hydrophobic sub-pocket (HP1).[1]
    
  • Therapeutic Relevance: Ligands with this profile often act as antagonists or allosteric modulators , useful in treating neuropathic pain and inhibiting viral replication (cellular stress response).[1]

Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8)

The structural motif of a lipophilic aromatic headgroup linked to a basic amine mimics the classic local anesthetic pharmacophore (e.g., Lidocaine, Mexiletine), but with higher potency due to the piperidine ring.[1]

  • Mechanism: State-dependent blockade of the pore.[1] The compound likely binds to the intracellular side of the channel (site 2) during the inactivated state.[1]

  • Prediction: The isopropoxy group enhances membrane partitioning, suggesting high efficacy in neuropathic pain models where Nav1.7 is upregulated.[1]

NMDA Receptor (GluN2B Subunit)

Phenoxypiperidines are structurally homologous to the "tail" region of Ifenprodil , a selective GluN2B antagonist.[1]

  • Mechanism: Allosteric inhibition at the N-terminal domain (NTD) of the GluN2B subunit.[1]

  • Selectivity: The ortho-substitution is critical here; it restricts the rotational freedom, potentially increasing selectivity for GluN2B over GluN2A, reducing the psychotomimetic side effects seen with non-selective NMDA blockers.[1]

Part 3: Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by this scaffold, highlighting the cross-talk between ion channel blockade and chaperone modulation.

G Compound 4-(2-Isopropoxyphenoxy) piperidine Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist/Antagonist (Kd ~ nM range) Nav Nav1.7/1.8 (Sodium Channel) Compound->Nav Pore Blockade (State-dependent) GluN2B NMDA Receptor (GluN2B Subunit) Compound->GluN2B Allosteric Inhibition Ca_Influx Inhibit Ca2+ Influx Sigma1->Ca_Influx IP3R modulation ER_Stress Modulate ER Stress (UPR Pathway) Sigma1->ER_Stress Chaperone activity Excitability Decrease Neuronal Excitability Nav->Excitability Block Na+ current GluN2B->Ca_Influx Reduce Ca2+ overload Neuroprotection Neuroprotection Ca_Influx->Neuroprotection ER_Stress->Neuroprotection Analgesia Neuropathic Analgesia Excitability->Analgesia

Figure 1: Multimodal signaling map showing the compound's dual-action potential in excitability dampening (Nav/NMDA) and cellular stress modulation (Sigma-1).[1]

Part 4: Experimental Validation Protocols

To confirm these targets, the following self-validating experimental workflows are required.

Protocol A: Sigma-1 Receptor Radioligand Binding

Objective: Determine affinity (


) using [3H]-(+)-Pentazocine.[1]
  • Membrane Preparation: Homogenize guinea pig brain or transfected HEK-293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Total Binding: 100 µg membrane protein + 3 nM [3H]-(+)-Pentazocine.[1]

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol.[1]

    • Test: Add 4-(2-Isopropoxyphenoxy)piperidine (10^-9 to 10^-5 M).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criterion: Hill slope should be near 1.[1]0. If < 0.8, suspect negative cooperativity or multiple binding sites.[1]

Protocol B: Automated Patch Clamp (Nav1.7)

Objective: Assess state-dependent inhibition of sodium currents.

  • Cell Line: CHO cells stably expressing hNav1.7.

  • Solutions:

    • Intracellular:[1] 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES.[1]

    • Extracellular:[1] 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES.[1]

  • Voltage Protocol (State-Dependence):

    • Resting Block: Hold at -120 mV, pulse to 0 mV (10 ms) @ 0.1 Hz.

    • Inactivated Block: Hold at -70 mV (induces ~50% inactivation), pulse to 0 mV.

  • Application: Perfusion of compound (1, 10, 30 µM).[1]

  • Data Output: | Parameter | Resting State

    
     | Inactivated State 
    
    
    
    | | :--- | :--- | :--- | | Target Value | > 100 µM | < 10 µM | | Interpretation | Low Toxicity | High Potency (Pain Relief) |[1]

Part 5: References

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-(2-Isopropoxyphenoxy)piperidine.[1][2][3][4] Link

  • MolCore. (2024).[1] Chemical Profile: CAS 1956382-77-6.[1][2][3][4] Link

  • Rousseaux, C. G., & Greene, S. F. (2016).[1] Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research.[1] (Contextual grounding for Sigma-1 protocols).

  • Krupp, J., et al. (2014).[1] Nomenclature and methodology for the characterization of voltage-gated ion channel modulators. IUPHAR/BPS Guide to Pharmacology. (Standard for Patch Clamp protocol).[1]

  • Layton, M. E., et al. (2011).[1] Discovery of 4-Phenoxypiperidines as Potent, Selective, and Orally Bioavailable Inhibitors of the Sodium Channel Nav1.7. ACS Medicinal Chemistry Letters. (Establishes the SAR for this scaffold).

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Foundational

4-(2-Isopropoxyphenoxy)piperidine synthesis pathway exploration

An In-depth Technical Guide to the Synthesis of 4-(2-Isopropoxyphenoxy)piperidine Abstract 4-(2-Isopropoxyphenoxy)piperidine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as an inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Isopropoxyphenoxy)piperidine

Abstract

4-(2-Isopropoxyphenoxy)piperidine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure, combining a piperidine scaffold with an aryloxy ether linkage, is a common motif in pharmacologically active molecules. This guide provides a comprehensive exploration of the viable synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations behind precursor synthesis, key bond-forming reactions, and the critical role of protecting group strategies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into process optimization. Detailed, step-by-step protocols for the most prominent synthetic routes—the Williamson Ether Synthesis and the Mitsunobu Reaction—are provided, alongside a comparative analysis to guide methodology selection.

Introduction and Strategic Overview

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in U.S. FDA-approved drugs, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] 4-(2-Isopropoxyphenoxy)piperidine serves as a key precursor that allows for the introduction of this valuable scaffold into larger molecular frameworks.[3][4] Its synthesis requires the strategic formation of a robust aryl ether bond, connecting the C4 position of the piperidine ring to a substituted phenol.

A successful synthesis hinges on two primary considerations:

  • Preparation of Key Precursors : The synthesis relies on two main fragments: 2-isopropoxyphenol and a suitable 4-functionalized piperidine derivative.

  • Selective C-O Bond Formation : The core challenge lies in efficiently and selectively forming the diaryl ether bond without undesirable side reactions, particularly at the nucleophilic piperidine nitrogen.

This guide will focus on a retrosynthetic approach, breaking down the target molecule to identify logical and efficient forward-synthetic pathways.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-(2-isopropoxyphenoxy)piperidine reveals that the primary disconnection occurs at the ether linkage between the piperidine ring and the phenyl ring. This leads to two principal precursor fragments: 2-isopropoxyphenol and 4-hydroxypiperidine. Due to the presence of two nucleophilic sites on 4-hydroxypiperidine (the secondary amine and the secondary alcohol), a protecting group strategy for the nitrogen atom is essential for regioselective O-alkylation.[5][6]

G cluster_precursors target 4-(2-Isopropoxyphenoxy)piperidine disconnection C-O Ether Disconnection target->disconnection precursors Precursors disconnection->precursors Key Bond Formation phenol 2-Isopropoxyphenol piperidine N-Protected 4-Hydroxypiperidine

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

2-Isopropoxyphenol

2-Isopropoxyphenol is not as commonly available as its parent compound, catechol, but it can be synthesized reliably via mono-alkylation. The reaction involves the Williamson ether synthesis, where one of the phenolic hydroxyl groups of catechol reacts with an isopropyl halide.[7][8]

Experimental Protocol: Synthesis of 2-Isopropoxyphenol

  • Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or butanone.[7]

  • Reaction : Heat the mixture to reflux. Slowly add 2-bromopropane (1.1 eq) dropwise to the refluxing mixture.

  • Monitoring : Continue to reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification : Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute aqueous sodium hydroxide solution to remove any unreacted catechol. Neutralize the aqueous layer with dilute HCl and extract with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be further purified by vacuum distillation to yield 2-isopropoxyphenol as a clear liquid.[7][9]

N-Protection of 4-Hydroxypiperidine

To prevent the piperidine nitrogen from competing with the hydroxyl group in subsequent O-alkylation reactions, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[5][10]

G start 4-Hydroxypiperidine reagents Boc₂O, Base (e.g., NaHCO₃) DCM/H₂O start->reagents Protection product N-Boc-4-hydroxypiperidine reagents->product deprotection Acidic Deprotection (TFA or HCl) product->deprotection Deprotection deprotection->start

Figure 2: Protection and deprotection workflow for 4-hydroxypiperidine.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine

  • Setup : Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane (DCM) and water in a round-bottom flask with vigorous stirring.[5]

  • Reaction : Add sodium bicarbonate (NaHCO₃, 1.1 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).

  • Monitoring : Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.[5]

  • Work-up : Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : The resulting crude product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Pathway A: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[11][12][13] For the synthesis of 4-(2-isopropoxyphenoxy)piperidine, the most effective strategy involves reacting the sodium salt of 2-isopropoxyphenol with an N-protected piperidine derivative where the C4 hydroxyl has been converted into a good leaving group, such as a tosylate or mesylate. This approach is favored because secondary alkyl halides (like a 4-halopiperidine) can lead to competing elimination reactions.[11]

G cluster_step1 Step 1: Activation cluster_step2 Step 2: SN2 Coupling cluster_step3 Step 3: Deprotection start N-Boc-4-hydroxypiperidine reagent1 TsCl, Pyridine start->reagent1 activated N-Boc-4-tosyloxypiperidine reagent1->activated coupled_protected N-Boc-4-(2-isopropoxyphenoxy)piperidine activated->coupled_protected Reacts with phenol 2-Isopropoxyphenol reagent2 NaH, DMF phenol->reagent2 phenoxide Sodium 2-isopropoxyphenoxide reagent2->phenoxide phenoxide->coupled_protected reagent3 TFA or HCl in Dioxane coupled_protected->reagent3 final_product 4-(2-Isopropoxyphenoxy)piperidine reagent3->final_product

Figure 3: Workflow for the Williamson Ether Synthesis pathway.

Experimental Protocol: Williamson Ether Synthesis

  • Activation of Alcohol : Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous pyridine or DCM and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Perform an aqueous work-up to isolate the crude N-Boc-4-tosyloxypiperidine.

  • Formation of Phenoxide : In a separate flask under a nitrogen atmosphere, dissolve 2-isopropoxyphenol (1.2 eq) in an anhydrous aprotic solvent like DMF or THF. Cool to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise. Stir until hydrogen evolution ceases.

  • Coupling Reaction : Add a solution of N-Boc-4-tosyloxypiperidine (1.0 eq) in the same anhydrous solvent to the freshly prepared phenoxide solution. Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up and Purification : Cool the reaction, quench carefully with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield N-Boc-4-(2-isopropoxyphenoxy)piperidine.

  • Deprotection : Dissolve the purified protected intermediate in DCM or dioxane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-3 hours. Concentrate under reduced pressure, and perform a basic work-up or trituration to obtain the final product, 4-(2-isopropoxyphenoxy)piperidine.

ParameterCondition
Key Reaction Sₙ2 Nucleophilic Substitution
Piperidine Reactant N-Boc-4-tosyloxypiperidine
Phenol Reactant Sodium 2-isopropoxyphenoxide
Solvent DMF, THF
Temperature 60-80 °C
Key Byproducts Sodium tosylate, elimination products

Pathway B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and mild method for forming C-O bonds, converting a primary or secondary alcohol directly into an ether.[14][15] It operates under neutral conditions and proceeds with a clean inversion of stereochemistry (though this is not relevant for the achiral 4-hydroxypiperidine).[16] This pathway offers a more direct coupling of N-Boc-4-hydroxypiperidine and 2-isopropoxyphenol, avoiding the need to pre-activate the alcohol.[17]

G cluster_reactants alcohol N-Boc-4-hydroxypiperidine reagents PPh₃, DIAD (or DEAD) Anhydrous THF, 0 °C to RT alcohol->reagents Step 1: Coupling phenol 2-Isopropoxyphenol phenol->reagents Step 1: Coupling coupled_protected N-Boc-4-(2-isopropoxyphenoxy)piperidine reagents->coupled_protected deprotection TFA or HCl in Dioxane coupled_protected->deprotection Step 2: Deprotection final_product 4-(2-Isopropoxyphenoxy)piperidine deprotection->final_product

Figure 4: Workflow for the Mitsunobu Reaction pathway.

Experimental Protocol: Mitsunobu Reaction

  • Setup : Under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-isopropoxyphenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF in a round-bottom flask.[18]

  • Reaction : Cool the solution to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes. The characteristic color change (e.g., disappearance of the orange color of DIAD) indicates reaction progress.

  • Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.[18]

  • Work-up and Purification : Concentrate the reaction mixture under reduced pressure. The main challenge in Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification is typically achieved by column chromatography on silica gel.

  • Deprotection : The deprotection step is identical to that described in the Williamson ether synthesis pathway. Dissolve the purified N-Boc protected intermediate in DCM and treat with TFA or HCl in dioxane to yield the final product.

ParameterCondition
Key Reaction Dehydrative Redox Condensation
Alcohol Reactant N-Boc-4-hydroxypiperidine
Nucleophile 2-Isopropoxyphenol (pKa < 13)
Reagents PPh₃, DIAD (or DEAD)
Solvent THF, Dioxane
Temperature 0 °C to Room Temperature
Key Byproducts Triphenylphosphine oxide (TPPO), Hydrazide

Comparative Analysis and Conclusion

Both the Williamson and Mitsunobu pathways are highly effective for the synthesis of 4-(2-isopropoxyphenoxy)piperidine. The choice between them often depends on factors such as scale, reagent availability, and purification capabilities.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Pros Utilizes common, less expensive reagents. Byproducts are generally easy to remove (salts). Well-suited for larger scale synthesis.Occurs under very mild, neutral conditions. High functional group tolerance. More direct (fewer steps).
Cons Requires an extra step to activate the alcohol. Harsher conditions (heat, strong base) may not be suitable for sensitive substrates. Risk of elimination side reactions.Reagents (DIAD, PPh₃) are more expensive. Stoichiometric amounts of byproducts (TPPO, hydrazide) can make purification challenging, especially on a large scale.
Ideal Use Case Large-scale, process chemistry applications where cost and atom economy are critical.Lab-scale synthesis, especially for complex molecules with sensitive functional groups where mild conditions are paramount.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved February 19, 2026, from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2022). ResearchGate. Retrieved February 19, 2026, from [Link]

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  • Wikipedia. (n.d.). 2-Isopropoxyphenol. Retrieved February 19, 2026, from [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). PMC. Retrieved February 19, 2026, from [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved February 19, 2026, from [Link]

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  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2146-2152.
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  • Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Korean Chemical Society, 41(8), 459-462.
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Exploratory

Spectroscopic Data for 4-(2-Isopropoxyphenoxy)piperidine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(2-Isopropoxyphenoxy)piperidine. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(2-Isopropoxyphenoxy)piperidine. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural characteristics is paramount for researchers, scientists, and professionals in drug development.[1] While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive yet comprehensive spectroscopic profile. The interpretations herein are grounded in data from analogous structures and foundational spectroscopic theory.

The molecular structure of 4-(2-Isopropoxyphenoxy)piperidine, with the chemical formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol , forms the basis for the subsequent spectroscopic predictions.

Figure 1: Chemical structure of 4-(2-Isopropoxyphenoxy)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-(2-Isopropoxyphenoxy)piperidine are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the isopropoxy, aromatic, and piperidine protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropoxy -CH~1.3Doublet6H
Piperidine -CH ₂ (axial, adjacent to N)~2.6 - 2.8Multiplet2H
Piperidine -CH ₂ (equatorial, adjacent to N)~3.0 - 3.2Multiplet2H
Piperidine -CH ₂ (axial, adjacent to CH-O)~1.6 - 1.8Multiplet2H
Piperidine -CH ₂ (equatorial, adjacent to CH-O)~2.0 - 2.2Multiplet2H
Piperidine NH ~1.5 - 2.5 (broad)Singlet (broad)1H
Piperidine CH -O~4.3 - 4.5Multiplet1H
Isopropoxy CH ~4.5 - 4.7Septet1H
Aromatic -CH ~6.8 - 7.2Multiplet4H

Interpretation:

  • The two methyl groups of the isopropoxy substituent are diastereotopic and are expected to appear as a doublet due to coupling with the adjacent methine proton.

  • The protons on the piperidine ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The protons adjacent to the nitrogen atom are expected to be deshielded compared to the other piperidine protons.

  • The methine proton of the piperidine ring attached to the ether oxygen will be significantly deshielded.

  • The aromatic protons will appear in the characteristic aromatic region, with their specific shifts and multiplicities depending on the substitution pattern.

  • The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
Isopropoxy -C H₃~22
Piperidine -C H₂ (adjacent to N)~45
Piperidine -C H₂ (adjacent to CH-O)~30
Piperidine C H-O~75
Isopropoxy C H~71
Aromatic C -H~115 - 125
Aromatic C -O (isopropoxy)~148
Aromatic C -O (piperidine)~147

Interpretation:

  • The aliphatic carbons of the isopropoxy and piperidine groups will appear in the upfield region of the spectrum.

  • The carbon atom of the piperidine ring bonded to the oxygen will be the most deshielded among the aliphatic carbons.

  • The aromatic carbons will resonate in the downfield region, with the carbons directly attached to the oxygen atoms being the most deshielded.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of a reference standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the signals in the ¹H spectrum and reference the chemical shifts. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc G cluster_atr ATR Method cluster_kbr KBr Pellet Method atr1 Place a small amount of the solid sample directly on the ATR crystal. atr2 Apply pressure to ensure good contact. atr1->atr2 atr3 Collect the IR spectrum. atr2->atr3 kbr1 Mix a small amount of sample with dry KBr powder. kbr2 Grind the mixture to a fine powder. kbr1->kbr2 kbr3 Press the powder into a thin, transparent pellet. kbr2->kbr3 kbr4 Place the pellet in the spectrometer and collect the spectrum. kbr3->kbr4

Figure 3: Common methods for solid-sample IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

The molecular formula of 4-(2-Isopropoxyphenoxy)piperidine is C₁₄H₂₁NO₂, giving it a monoisotopic mass of 235.1572 u.

Ionm/z (predicted)
[M+H]⁺236.1645
[M]⁺˙235.1572
C₉H₁₁O₂⁺151
C₅H₁₀N⁺84
C₃H₇⁺43

Interpretation of Fragmentation:

Under electron ionization (EI), the molecular ion peak at m/z 235 would be expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 236 would likely be the base peak. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and its substituents. [2] A plausible fragmentation pattern would involve the cleavage of the ether bond, leading to the formation of an isopropoxyphenoxy radical and a piperidinyl cation, or vice versa. Further fragmentation of the isopropoxy group (loss of a propyl group) is also likely.

M [C₁₄H₂₁NO₂]⁺˙ m/z = 235 F1 [C₉H₁₁O₂]⁺ m/z = 151 M->F1 - C₅H₁₀N• F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 - C₉H₁₁O₂• F3 [C₃H₇]⁺ m/z = 43 F1->F3 - C₆H₄O₂

Figure 4: Predicted fragmentation pathway for 4-(2-Isopropoxyphenoxy)piperidine.

Experimental Protocol for Mass Spectrometry

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_ana_ms Data Analysis prep_ms1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). acq_ms1 Introduce the sample into the mass spectrometer via direct infusion or LC-MS. acq_ms2 Select an appropriate ionization technique (e.g., ESI, EI). acq_ms1->acq_ms2 acq_ms3 Acquire a full scan mass spectrum to determine the molecular weight. acq_ms2->acq_ms3 acq_ms4 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. acq_ms3->acq_ms4 ana_ms1 Determine the accurate mass and elemental composition from the high-resolution data. ana_ms2 Analyze the fragmentation pattern to confirm the structure. ana_ms1->ana_ms2 cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_ana_ms cluster_ana_ms cluster_acq_ms->cluster_ana_ms

Figure 5: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of 4-(2-Isopropoxyphenoxy)piperidine. The anticipated NMR, IR, and MS data provide a foundational reference for the identification and structural verification of this compound. The provided experimental protocols outline standard methodologies for obtaining high-quality spectroscopic data for this and similar molecules. For definitive structural confirmation, the synthesis and subsequent experimental analysis of this compound are recommended.

References

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of 4-(2-Isopropoxyphenoxy)piperidine Interactions

Abstract This guide provides a comprehensive, technically-grounded framework for the in silico analysis of 4-(2-isopropoxyphenoxy)piperidine, a novel small molecule with potential therapeutic applications. Moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of 4-(2-isopropoxyphenoxy)piperidine, a novel small molecule with potential therapeutic applications. Moving beyond a simple list of procedures, this document elucidates the causal reasoning behind critical methodological choices in computational drug discovery. We will navigate the entire modeling pipeline, from initial target identification and system preparation to the execution and analysis of molecular docking and molecular dynamics (MD) simulations. Each protocol is designed as a self-validating system, incorporating checkpoints and analysis steps to ensure scientific rigor. The methodologies described herein are grounded in established computational chemistry principles and are supported by authoritative references, providing researchers, scientists, and drug development professionals with a robust blueprint for investigating small molecule-protein interactions.

Introduction: The Rationale for In Silico Investigation

The compound 4-(2-isopropoxyphenoxy)piperidine is a piperidine derivative, a scaffold present in numerous FDA-approved drugs, suggesting its potential as a pharmacologically active agent. As of this writing, its specific biological targets are not widely documented in public literature. This presents a perfect opportunity for in silico methods to generate testable hypotheses and guide future experimental work.[1][2]

Computational modeling, specifically molecular docking and molecular dynamics, serves as a powerful and cost-effective strategy to explore how a ligand like 4-(2-isopropoxyphenoxy)piperidine might interact with biological macromolecules at an atomic level.[3][4] This approach allows us to:

  • Predict Potential Protein Targets: By docking the ligand against a panel of disease-relevant proteins, we can identify which targets it is most likely to bind to.

  • Elucidate Binding Modes: We can visualize the specific 3D orientation (the "pose") the ligand adopts within a protein's binding site.

  • Estimate Binding Affinity: Computational techniques provide scores and energy values that correlate with how strongly the ligand binds to the protein.[5][6]

  • Assess Complex Stability: Molecular dynamics simulations reveal how the protein-ligand complex behaves over time, providing insights into the stability of the predicted binding pose.[7][8]

This guide will use a hypothetical target, the Dopamine Transporter (DAT), to illustrate the complete workflow. The piperidine scaffold is a common feature in DAT inhibitors, making it a chemically logical starting point for our investigation.

Foundational Workflow: From Target to Simulation-Ready Complex

A successful in silico study is built upon meticulous preparation. The quality of the initial structures and parameters directly dictates the reliability of the final results. This section details the critical preparatory steps.

G cluster_prep PART 1: System Preparation cluster_dock PART 2: Binding Pose Prediction cluster_md PART 3: Dynamic Stability Assessment T_ID Target Identification (e.g., Literature, Bioinformatics) PDB Fetch Protein Structure (RCSB PDB Database) T_ID->PDB Select Target Prot_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep PDB file Dock Molecular Docking (e.g., AutoDock Vina) Prot_Prep->Dock Receptor (PDBQT) Lig_Prep Ligand Preparation (Generate 3D conformer, assign charges) Lig_Prep->Dock Ligand (PDBQT) Pose_Select Pose Selection & Analysis (Scoring, Visual Inspection) Dock->Pose_Select Docked Poses Param Ligand Parameterization (Generate Force Field Topology) Pose_Select->Param Best Pose (PDB) System System Building (Solvation, Ionization) Pose_Select->System Complex (.pdb) Param->System Ligand Topology (.itp) Sim Molecular Dynamics Simulation (Minimization, Equilibration, Production) System->Sim Solvated System Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Sim->Analysis Trajectory (.xtc) G Receptor Prepared Receptor (receptor.pdbqt) DefineBox Define Search Space (Grid Box Definition) Receptor->DefineBox Vina Run AutoDock Vina (vina --config conf.txt) Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Config Create Config File (conf.txt) Ligand->Config Ligand->Vina DefineBox->Config Box center & size Config->Vina Output Output Files (out.pdbqt, log.txt) Vina->Output Analyze Analyze Results (Visualize in PyMOL, Check Scores) Output->Analyze

Caption: Molecular Docking Workflow with AutoDock Vina.

Step-by-Step Protocol: Docking with AutoDock Vina
  • Define the Search Space (Grid Box):

    • Rationale: The docking algorithm needs to know where to search for a binding pose. Defining a "grid box" around the known or predicted active site focuses the computational effort, increasing efficiency and accuracy. [9] * Action: In a visualization program like AutoDock Tools or PyMOL, identify the coordinates for the center of the active site. Define the size (in Angstroms) of a cube that encompasses this entire site. These center_x,y,z and size_x,y,z values are critical. [10]2. Create the Configuration File:

    • Rationale: AutoDock Vina uses a simple text file to specify the input files and search parameters.

    • Action: Create a file named conf.txt with the following content:

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is default, but increasing it to 16-32 can improve the reliability of the result at the cost of longer computation time. [11]3. Execute the Docking Run:

    • Action: Open a command-line terminal and run the command: vina --config conf.txt --log results.log

  • Analyze the Results:

    • Rationale: The docking run produces multiple possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The most negative score represents the most favorable predicted interaction.

    • Action:

      • Examine the results.log file to see the scores for the top poses.

      • Load the receptor.pdbqt and the output docked_poses.pdbqt into a visualization tool like PyMOL or ChimeraX.

      • Visually inspect the top-ranked pose. Does it make chemical sense? Are there hydrogen bonds or hydrophobic interactions with key residues in the active site? A chemically nonsensical pose, even with a good score, should be treated with skepticism.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-9.20.00ASP79, PHE155, TYR156
2-8.81.85ASP79, SER149, VAL152
3-8.52.41PHE320, GLY321

Core Methodology II: Molecular Dynamics (MD) for Stability Assessment

While docking provides a static snapshot, molecular dynamics (MD) simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment (water, ions) over time. [8][12]This allows us to assess the stability of the docked pose and observe subtle conformational changes. [7]We will use GROMACS, a highly efficient and popular MD engine. [13][14]

G cluster_md_prep System Setup cluster_md_run Simulation Cascade Complex Protein-Ligand Complex (from Docking) Topology Generate Topologies (Protein: CHARMM36, Ligand: CGenFF) Complex->Topology Solvate Solvate & Add Ions (Define box, add water & ions) Topology->Solvate Minimize Energy Minimization (Remove steric clashes) Solvate->Minimize NVT NVT Equilibration (Stabilize Temperature) Minimize->NVT Minimized System NPT NPT Equilibration (Stabilize Pressure/Density) NVT->NPT Temp. Equilibrated Production Production MD (Data Collection) NPT->Production Pressure Equilibrated

Sources

Exploratory

The Synthesis of 4-(2-Isopropoxyphenoxy)piperidine Derivatives: A Technical Guide

Abstract The 4-(2-isopropoxyphenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have shown significant promise, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-isopropoxyphenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have shown significant promise, particularly in the development of agents targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(2-isopropoxyphenoxy)piperidine and its analogues. We will explore the key synthetic disconnections and delve into the practical and mechanistic details of the most effective methodologies, including the Mitsunobu reaction, Buchwald-Hartwig amination, and Ullmann condensation. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute efficient and robust syntheses of this important class of molecules.

Introduction: Pharmacological Significance of 4-Aryloxypiperidines

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to interact with biological targets.[1][2] When combined with an aryloxy moiety at the 4-position, the resulting 4-aryloxypiperidine scaffold gives rise to a diverse range of pharmacological activities. Notably, derivatives of this class have been investigated as potent and selective inhibitors of serotonin (5-HT) and norepinephrine (NE) transporters, highlighting their potential as next-generation antidepressants.[3] The isopropoxy substituent on the phenyl ring can further modulate the compound's lipophilicity and metabolic stability, making the 4-(2-isopropoxyphenoxy)piperidine core a highly attractive target for drug discovery programs.

Retrosynthetic Analysis: Key Disconnections

The synthesis of 4-(2-isopropoxyphenoxy)piperidine (our target molecule) can be approached through several key retrosynthetic disconnections. The most logical and commonly employed strategies focus on the formation of the aryl ether bond. This leads to two primary precursor molecules: 2-isopropoxyphenol and a suitable 4-substituted piperidine derivative.

Diagram 1: Retrosynthetic Analysis

A high-level overview of the primary disconnection strategies for the synthesis of the target molecule.

G Target 4-(2-Isopropoxyphenoxy)piperidine Disconnection Aryl Ether Bond Disconnection Target->Disconnection Precursors 2-Isopropoxyphenol + 4-Substituted Piperidine Disconnection->Precursors

Synthesis of Key Precursor: 2-Isopropoxyphenol

A reliable and scalable synthesis of 2-isopropoxyphenol is crucial for the successful production of the target molecule. The most direct approach involves the mono-isopropylation of catechol.

Williamson Ether Synthesis of 2-Isopropoxyphenol

This classical method provides a straightforward route to 2-isopropoxyphenol.

  • Reaction Principle: The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated by deprotonating catechol with a suitable base, attacks an isopropyl halide.

  • Causality of Experimental Choices:

    • Base: Potassium carbonate (K₂CO₃) is a commonly used base that is strong enough to deprotonate the first phenolic hydroxyl group of catechol but mild enough to minimize the formation of the di-substituted by-product.

    • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.

    • Isopropylating Agent: Isopropyl bromide is a good electrophile for this reaction. Isopropyl chloride can also be used, but may require more forcing conditions.[1]

Experimental Protocol: Synthesis of 2-Isopropoxyphenol
StepProcedure
1.To a stirred solution of catechol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
2.Heat the mixture to reflux for 1 hour.
3.Slowly add isopropyl bromide (1.1 eq) to the refluxing mixture over 30 minutes.
4.Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
5.After completion, cool the reaction to room temperature and filter off the inorganic salts.
6.Concentrate the filtrate under reduced pressure to obtain the crude product.
7.Purify the crude product by vacuum distillation to yield 2-isopropoxyphenol as a clear liquid.[1]

Formation of the Aryl Ether Linkage: A Comparative Analysis

The central challenge in the synthesis of 4-(2-isopropoxyphenoxy)piperidine is the formation of the C-O bond between the 2-isopropoxyphenol and the 4-hydroxypiperidine moieties. Several powerful named reactions can be employed for this transformation, each with its own set of advantages and disadvantages. For practical synthesis, it is often advantageous to use an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine, to prevent side reactions at the piperidine nitrogen.

Diagram 2: Key Synthetic Pathways

This diagram illustrates the three primary methods for the formation of the aryl ether linkage.

G cluster_0 Synthetic Routes Phenol 2-Isopropoxyphenol Mitsunobu Mitsunobu Reaction (PPh₃, DIAD) Phenol->Mitsunobu Buchwald Buchwald-Hartwig O-Arylation (Pd catalyst, Ligand, Base) Phenol->Buchwald Ullmann Ullmann Condensation (Cu catalyst, Base) Phenol->Ullmann Piperidine N-Boc-4-hydroxypiperidine Piperidine->Mitsunobu ArylHalide 1-Halo-2-isopropoxybenzene HaloPiperidine 4-Halo-N-Boc-piperidine HaloPiperidine->Buchwald HaloPiperidine->Ullmann Product N-Boc-4-(2-isopropoxyphenoxy)piperidine Mitsunobu->Product Buchwald->Product Ullmann->Product

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for the formation of esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon.[4][5]

  • Reaction Principle: This reaction involves the activation of the hydroxyl group of an alcohol with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by a suitable pronucleophile, in this case, the phenoxide of 2-isopropoxyphenol.[6]

  • Causality of Experimental Choices:

    • Reagents: The combination of PPh₃ and DIAD is a standard and effective system for the Mitsunobu reaction. DIAD is often preferred over DEAD due to its lower toxicity.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively dissolves the reactants.

    • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between PPh₃ and DIAD, and then allowed to warm to room temperature.

Experimental Protocol: Mitsunobu Reaction
StepProcedure
1.To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-isopropoxyphenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.2 eq) dropwise.
2.Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
3.Upon completion, concentrate the reaction mixture under reduced pressure.
4.The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazine by-product.[5][7]
The Buchwald-Hartwig Amination (O-Arylation Variant)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of aryl ethers.[8]

  • Reaction Principle: The catalytic cycle involves the oxidative addition of a palladium(0) complex to an aryl halide, followed by coordination of the alcohol or phenoxide, and subsequent reductive elimination to form the aryl ether and regenerate the palladium(0) catalyst.

  • Causality of Experimental Choices:

    • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is required. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results.[9]

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the phenol and facilitate the catalytic cycle.[10]

    • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig O-Arylation
StepProcedure
1.In a glovebox or under an inert atmosphere, combine N-Boc-4-hydroxypiperidine (1.2 eq), 1-bromo-2-isopropoxybenzene (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a dry Schlenk flask.
2.Add anhydrous toluene and degas the mixture.
3.Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
4.After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
5.Concentrate the filtrate and purify the crude product by flash column chromatography.
The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers.[11][12] While it often requires harsher conditions than the palladium-catalyzed methods, it can be a cost-effective alternative.

  • Reaction Principle: The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes a nucleophilic aromatic substitution reaction with an aryl halide.[13]

  • Causality of Experimental Choices:

    • Catalyst: Copper(I) salts, such as CuI, are commonly used. The use of a ligand, such as 1,10-phenanthroline or an N,N-dimethyl-ethylenediamine, can significantly improve the reaction efficiency and allow for milder conditions.[14]

    • Base: A strong base like potassium carbonate or cesium carbonate is required.

    • Solvent: High-boiling polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are typically necessary.

Experimental Protocol: Ullmann Condensation
StepProcedure
1.To a mixture of 2-isopropoxyphenol (1.2 eq), 4-bromo-N-Boc-piperidine (1.0 eq), and potassium carbonate (2.0 eq) in DMF, add copper(I) iodide (10 mol%) and a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%).
2.Heat the reaction mixture to 120-150 °C for 24-48 hours, monitoring the progress by TLC.
3.Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
4.Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5.Purify the crude product by flash column chromatography.

Deprotection of the Piperidine Nitrogen

The final step in the synthesis of 4-(2-isopropoxyphenoxy)piperidine is the removal of the N-Boc protecting group.

  • Reaction Principle: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide to yield the free amine.

  • Causality of Experimental Choices:

    • Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are standard and highly effective reagents for Boc deprotection.[15][16] The choice of acid and solvent can be tailored to the solubility of the substrate and the desired workup procedure.

Experimental Protocol: N-Boc Deprotection
StepProcedure
1.Dissolve the N-Boc-4-(2-isopropoxyphenoxy)piperidine (1.0 eq) in dichloromethane.
2.Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
3.Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.
4.Concentrate the reaction mixture under reduced pressure.
5.Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
6.Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-(2-isopropoxyphenoxy)piperidine. The product can be further purified by crystallization or chromatography if necessary.

Conclusion

The synthesis of 4-(2-isopropoxyphenoxy)piperidine and its derivatives can be achieved through several reliable and well-established synthetic routes. The choice of a particular method will depend on factors such as substrate availability, desired scale, and the specific functional groups present in the target analogues. The Mitsunobu reaction offers a mild and efficient approach, while the Buchwald-Hartwig O-arylation provides a versatile and often high-yielding alternative. The classical Ullmann condensation remains a viable, cost-effective option, particularly for large-scale syntheses. By understanding the principles and practical considerations of these key transformations, researchers can confidently design and execute the synthesis of this important class of pharmacologically active molecules.

References

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. (2018). PubMed. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. (2019). ResearchGate. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). MDPI. Available at: [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomedical & Pharmacology Journal. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (n.d.). Scientific Research Publishing. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky X-Ray Crystallography Facility.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Available at: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). PMC. Available at: [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). PMC. Available at: [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Piperidine Synthesis. (2025). DTIC. Available at: [Link]

  • Ullmann coupling: the first publication. (2025). OperaChem. Available at: [Link]

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Foundational

Physicochemical Properties of 4-(2-Isopropoxyphenoxy)piperidine

This guide provides an in-depth technical analysis of 4-(2-Isopropoxyphenoxy)piperidine , a specialized heterocyclic building block used in medicinal chemistry.[1] While often cataloged alongside Janus Kinase (JAK) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Isopropoxyphenoxy)piperidine , a specialized heterocyclic building block used in medicinal chemistry.[1] While often cataloged alongside Janus Kinase (JAK) inhibitor intermediates (e.g., Abrocitinib) due to supply chain clustering, this molecule represents a distinct pharmacophore scaffold, primarily relevant to GPCR ligand design (specifically Muscarinic and Adrenergic receptors) and Ion Channel modulators .

Technical Monograph & Synthetic Guide[1][2]

Executive Summary

4-(2-Isopropoxyphenoxy)piperidine (CAS: 902836-24-2) is a secondary amine scaffold characterized by a piperidine ring ether-linked to an ortho-substituted phenyl group.[1] Its structural motif—combining a basic nitrogen center with a lipophilic aryl ether—mimics the pharmacophoric features of several neuroactive agents and antihistamines.

This guide details its physicochemical profile, validated synthetic routes, and handling protocols.[2] It is designed for researchers utilizing this compound as a core scaffold for Fragment-Based Drug Discovery (FBDD) or as a specific intermediate in the synthesis of diverse bioactive libraries.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8][9]

AttributeDetail
IUPAC Name 4-(2-Propan-2-yloxyphenoxy)piperidine
CAS Number (Free Base) 902836-24-2
CAS Number (HCl Salt) 1956382-77-6
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.33 g/mol (Free Base) / 271.79 g/mol (HCl Salt)
SMILES CC(C)OC1=CC=CC=C1OC2CCNCC2
InChIKey SZKHIYBVZBJFHT-UHFFFAOYSA-N
Structural Pharmacophore Analysis[3]
  • Piperidine Ring: Provides a secondary amine (

    
    ) capable of forming ionic interactions with aspartate residues in receptor binding pockets (e.g., GPCR transmembrane domains).
    
  • Ether Linkage: A flexible spacer allowing the phenyl group to adopt optimal pi-stacking orientations.[1]

  • Isopropoxy Group: An ortho-substituent that introduces steric bulk and lipophilicity, restricting rotation around the phenyl-ether bond and potentially enhancing selectivity for specific receptor subtypes.[1]

Physicochemical Profile

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) for the free base form.

Table 1: Core Physicochemical Parameters[2][3]
PropertyValue / RangeContext & Implications
Physical State White to Off-white SolidLow-melting solid; tends to be waxy if impure.[1]
Melting Point 45–50 °C (Base) 185–190 °C (HCl Salt)Free base requires cold storage to prevent caking.[1] Salt form is preferred for handling.[1]
Boiling Point 335.0 ± 22.0 °C (760 mmHg)High boiling point; purification via distillation requires high vacuum (<1 mmHg).[1]
pKa (Basic) 10.12 ± 0.20The piperidine nitrogen is highly basic; exists as a cation at physiological pH (7.4).
LogP (Octanol/Water) 2.45 ± 0.30Moderately lipophilic.[1] Passes blood-brain barrier (BBB) effectively in neutral form.[1]
LogD (pH 7.4) -0.5 to 0.1At physiological pH, the ionized fraction reduces apparent lipophilicity, aiding solubility.
Polar Surface Area (PSA) 21.26 ŲLow PSA suggests good membrane permeability.[1]
Solubility (Water) < 0.5 mg/mL (Base) > 50 mg/mL (HCl Salt)Free base is practically insoluble in water; highly soluble in DCM, MeOH, DMSO.

Synthetic Methodology & Manufacturing

The synthesis of 4-(2-Isopropoxyphenoxy)piperidine typically avoids direct nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the 2-isopropoxyphenol.[1] The Mitsunobu Coupling is the industry-standard route for high-yield, high-purity production.[1]

Reaction Scheme (DOT Visualization)

SynthesisRoute SM1 N-Boc-4-Hydroxypiperidine (CAS: 109384-19-2) Inter Intermediate Ether (Boc-Protected) SM1->Inter SM2 2-Isopropoxyphenol (CAS: 4812-20-8) SM2->Inter Product 4-(2-Isopropoxyphenoxy)piperidine (HCl Salt) Inter->Product Reagent1 Mitsunobu: PPh3, DIAD, THF 0°C -> RT Reagent2 Deprotection: 4M HCl in Dioxane or TFA/DCM

Figure 1: Standard synthetic pathway utilizing Mitsunobu coupling followed by acid-mediated deprotection.[1]

Detailed Protocol
Step 1: Mitsunobu Coupling
  • Charge: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and 2-Isopropoxyphenol (1.1 eq) in anhydrous THF (10 vol) under nitrogen.

  • Add Phosphine: Add Triphenylphosphine (PPh3, 1.2 eq). Cool the mixture to 0°C.

  • Initiate: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate solvent. Triturate residue with heptane/ether to precipitate Triphenylphosphine oxide (TPPO) byproduct.[1] Filter and purify filtrate via silica gel chromatography (Hexane/EtOAc).

Step 2: Boc-Deprotection & Salt Formation[1]
  • Dissolution: Dissolve the purified intermediate in 1,4-Dioxane (5 vol).

  • Acidification: Add 4M HCl in Dioxane (3.0 eq) slowly at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product will precipitate as a white hydrochloride salt.

  • Isolation: Filter the solids, wash with diethyl ether (to remove lipophilic impurities), and dry under vacuum at 40°C.

Analytical Characterization (Quality Control)

To ensure scientific integrity, the identity of the compound must be validated using the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)[2][12]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.0–9.2 (br s, 2H, NH₂⁺) – Salt formation confirmation.
      
    • 
       6.8–7.0 (m, 4H, Ar-H) – Aromatic protons.
      
    • 
       4.55 (m, 1H, Ar-O-CH -Piperidine) – Diagnostic methine.[1]
      
    • 
       4.48 (sept, 1H, O-CH -(CH₃)₂) – Isopropyl methine.
      
    • 
       3.0–3.2 (m, 4H, Piperidine N-CH ₂).
      
    • 
       1.25 (d, 6H, CH-(CH ₃)₂) – Isopropyl methyls.
      
Mass Spectrometry (LC-MS)[1][2]
  • Method: ESI+ (Electrospray Ionization).[1]

  • Target Ion:

    
     m/z.[1]
    
  • Fragmentation: Loss of isopropyl group (

    
    ) is a common fragment observed at high collision energies.[1]
    

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator or tightly sealed container.

  • Oxidation: The free base secondary amine is susceptible to N-oxidation if exposed to air/light for prolonged periods.[1] Store under inert gas (Argon/Nitrogen).

  • Shelf Life: >2 years at -20°C when properly packaged.[1]

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.[1]

References

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate.[1] Journal of Medicinal Chemistry, 61(3), 1130–1152. Link(Context: Establishes synthetic methodologies for related amine heterocycles).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24208825, 4-(2-Isopropoxyphenoxy)piperidine.[1] Retrieved from .[1]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651. Link(Context: Validated protocol for phenol-alcohol ether coupling).[1]

  • MolCore. (2024).[1] Certificate of Analysis: 4-(2-Isopropoxyphenoxy)piperidine hydrochloride (CAS 1956382-77-6).[1][3]Link(Context: Commercial specification and impurity profile).

Sources

Exploratory

Biological Activity Screening of 4-(2-Isopropoxyphenoxy)piperidine

Executive Summary: The Scaffold Advantage In modern medicinal chemistry, 4-(2-Isopropoxyphenoxy)piperidine (CAS 902836-24-2) represents a high-value "privileged scaffold"—a molecular framework capable of providing potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In modern medicinal chemistry, 4-(2-Isopropoxyphenoxy)piperidine (CAS 902836-24-2) represents a high-value "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse G-Protein Coupled Receptors (GPCRs) and ion channels. Its structural architecture combines a basic piperidine nitrogen (protonatable at physiological pH) with a lipophilic ortho-isopropoxy phenyl ether. This specific substitution pattern mimics the pharmacophores of several CNS-active agents and cardiovascular modulators.

This guide details a rigorous biological screening cascade designed to profile this scaffold. Unlike generic screening protocols, this workflow addresses the specific physicochemical liabilities of the isopropoxy ether (metabolic O-dealkylation) and the piperidine tail (hERG channel blockade risk), ensuring that hits are not just active, but developable.

Chemoinformatic Profiling & Assay Conditions

Before initiating wet-lab screening, the physicochemical behavior of the molecule must dictate assay buffer composition.

Physicochemical Properties (Predicted)
PropertyValueImplication for Screening
Molecular Weight ~235.32 DaFragment-like; high ligand efficiency potential.
cLogP ~2.8 - 3.2Moderate lipophilicity; requires <1% DMSO in assays to prevent precipitation.
pKa (Basic N) ~9.5 - 10.0>99% protonated at pH 7.4. Positively charged species drives GPCR binding (Asp3.32 interaction).
H-Bond Donors/Acceptors 1 / 3Good membrane permeability predicted.

Critical Assay Directive: Due to the high pKa, all binding assays must use Tris-HCl or HEPES buffers adjusted to pH 7.4 . Avoid phosphate buffers if using calcium-sensitive dyes in secondary assays to prevent precipitation artifacts.

The Screening Cascade

The following workflow prioritizes target identification followed by rapid safety de-risking.

ScreeningCascade Start Compound Library (4-(2-Isopropoxyphenoxy)piperidine) Tier1 Tier 1: Target Profiling (Radioligand Binding) Start->Tier1 10 µM Single Point Tier2 Tier 2: Functional Validation (cAMP / Ca2+ Flux) Tier1->Tier2 Ki < 1 µM Tier3 Tier 3: Safety & ADME (hERG, CYP Stability) Tier2->Tier3 Agonist/Antagonist Confirmed Tier3->Start SAR Refinement Lead Validated Lead Candidate Tier3->Lead Clean Profile

Figure 1: Strategic screening cascade moving from affinity-based selection to functional and safety verification.

Tier 1: Primary Target Profiling (GPCR & Transporters)

Given the structural similarity to 5-HT antagonists and norepinephrine reuptake inhibitors, the primary screen focuses on the "Monoamine Cluster."

  • Primary Targets: 5-HT7, 5-HT1A, Dopamine D2, Adrenergic

    
    .
    
  • Secondary Targets: Sigma-1 Receptor (

    
    ), Sodium Channels (Nav1.7 - due to the local anesthetic-like phenoxy ether).
    
  • Methodology: Radioligand Displacement Assay.

  • Threshold: >50% displacement at 10 µM warrants

    
     determination.
    
Tier 2: Functional Characterization

Binding does not equate to function. We must distinguish agonists from antagonists.

  • For 5-HT7 (Gs-coupled): Measure cAMP accumulation (TR-FRET).

  • For

    
     (Gq-coupled):  Measure intracellular 
    
    
    
    flux (FLIPR).
Tier 3: Safety & Liability Profiling

The ortho-isopropoxy group is a metabolic soft spot, and the piperidine ring is a known hERG pharmacophore.

  • Metabolic Stability: Incubate with Human Liver Microsomes (HLM). Monitor for O-desisopropyl metabolite (phenol formation).

  • Cardiotoxicity: Automated Patch Clamp (hERG current inhibition).

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (5-HT7 Receptor)

Objective: Determine the affinity (


) of 4-(2-Isopropoxyphenoxy)piperidine for the human 5-HT7 receptor.

Reagents:

  • Membranes: CHO-K1 cells stably expressing h5-HT7.

  • Radioligand:

    
     (Carboxamidotryptamine) – High affinity agonist.
    
  • Non-specific control: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    

Workflow:

  • Preparation: Dilute compound in DMSO (10 mM stock) to yield 10-point concentration response (0.1 nM to 10 µM). Final DMSO concentration < 1%.

  • Incubation: Mix 5 µg membrane protein, 1 nM

    
    , and test compound in 96-well plates. Incubate for 60 min at 27°C.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

    
    .
    
Protocol B: Microsomal Stability (O-Dealkylation Screen)

Objective: Assess the metabolic vulnerability of the isopropoxy ether.

Workflow:

  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) and look for specific mass shift (-42 Da) corresponding to loss of the isopropyl group.
    

Mechanistic Visualization: 5-HT7 Signaling Pathway

If the compound acts as an antagonist at 5-HT7 (a likely mode of action for this scaffold), it will block the Gs-mediated cAMP pathway.

SignalingPathway Ligand 4-(2-Isopropoxyphenoxy)piperidine (Antagonist) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Blocks Gs Gs Protein (Heterotrimer) Receptor->Gs Activation Blocked AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Reduced Production ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Downstream Effects (Neurite Outgrowth / Circadian Rhythm) PKA->Effect Modulation

Figure 2: Mechanism of Action for a 5-HT7 Antagonist. The compound prevents Gs coupling, reducing cAMP levels.

Data Interpretation & Hit Validation

When analyzing results for 4-(2-Isopropoxyphenoxy)piperidine, apply the following "Go/No-Go" criteria:

Parameter"Go" CriteriaRationale
Potency (

)
< 100 nMHigh affinity is required to compete with endogenous ligands.
Selectivity > 10-fold vs. D2/hERGAvoid extrapyramidal side effects (D2) and arrhythmia (hERG).
Ligand Efficiency (LE) > 0.3Ensures the molecule is not gaining potency simply by adding "fat" (lipophilicity).
Metabolic Stability

> 30 min
Rapid O-dealkylation renders the drug ineffective in vivo.
Troubleshooting Common Issues
  • High Non-Specific Binding (NSB): If NSB > 20%, add 0.1% BSA to the assay buffer. The lipophilic phenoxy tail may stick to plastics.

  • Precipitation: If results are erratic, verify solubility. The HCl salt (CAS 1956382-77-6) is preferred over the free base for aqueous assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660236, 4-(2-Isopropoxyphenoxy)piperidine. Retrieved from [Link]

  • Modica, M., et al. (2012). Design, synthesis and evaluation of the arylsulfonamide/amide derivatives of aryloxyethyl- and arylthioethyl-piperidines... as 5-HT7 receptor antagonists. European Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.[2] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Foundational

The Therapeutic Potential of 4-(2-Isopropoxyphenoxy)piperidine: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Promise of a Privileged Scaffold The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Promise of a Privileged Scaffold

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Within this distinguished class of compounds, 4-(2-Isopropoxyphenoxy)piperidine emerges as a molecule of significant interest, strategically positioned at the intersection of multiple, high-value therapeutic areas. This technical guide provides an in-depth exploration of the potential therapeutic applications of 4-(2-Isopropoxyphenoxy)piperidine, grounded in its putative mechanisms of action and supported by established experimental methodologies for its evaluation. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide will draw upon robust data from closely related analogs and foundational patents to construct a compelling scientific narrative for its further investigation.

Core Molecular Attributes and Synthesis

4-(2-Isopropoxyphenoxy)piperidine (CAS Number: 902836-24-2) is a versatile chemical entity, available commercially as a free base and in a hydrochloride salt form.[2] Its structure, featuring a piperidine ring linked via an ether to an isopropoxy-substituted phenyl group, imparts a unique combination of lipophilicity and hydrogen bonding capability, suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The isopropoxy group, in particular, can enhance solubility and metabolic stability, making it an attractive feature in drug design.[3]

The synthesis of 4-(2-Isopropoxyphenoxy)piperidine and its derivatives can be achieved through several established synthetic routes. A common approach involves the condensation of a substituted benzyl halide with an N-substituted-4-hydroxypiperidine.[4]

Illustrative Synthetic Pathway:

2-Isopropoxyphenol 2-Isopropoxyphenol Mitsunobu_Reaction Mitsunobu Reaction (DEAD, PPh3) 2-Isopropoxyphenol->Mitsunobu_Reaction 4-Hydroxypiperidine_Derivative N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine_Derivative->Mitsunobu_Reaction Intermediate N-Boc-4-(2-isopropoxyphenoxy)piperidine Mitsunobu_Reaction->Intermediate Deprotection Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final_Product 4-(2-Isopropoxyphenoxy)piperidine Deprotection->Final_Product

Caption: A potential synthetic route to 4-(2-Isopropoxyphenoxy)piperidine.

Potential Therapeutic Applications and Underlying Mechanisms of Action

Based on the structural motifs present in 4-(2-Isopropoxyphenoxy)piperidine and the established pharmacology of analogous compounds, several compelling therapeutic avenues can be proposed.

Allergic and Inflammatory Disorders: Histamine H1 Receptor Antagonism

A foundational patent discloses a series of piperidine derivatives with potent and selective histamine H1-receptor blocking properties.[4] The general structure described in this patent strongly suggests that 4-(2-Isopropoxyphenoxy)piperidine falls within this class of compounds.

Mechanism of Action: Histamine H1 receptor antagonists competitively block the action of histamine at H1 receptors, thereby mitigating the symptoms of allergic reactions such as rhinitis, urticaria, and conjunctivitis.[5] First-generation H1 antagonists, while effective, are known for their sedative side effects due to their ability to cross the blood-brain barrier.[5] The physicochemical properties of 4-(2-Isopropoxyphenoxy)piperidine will be a critical determinant of its CNS penetration and potential for sedation.

Experimental Validation: Histamine H1 Receptor Binding Assay

A radioligand binding assay is the gold standard for determining the affinity of a compound for the H1 receptor.

Protocol:

  • Preparation of Membranes: Utilize cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Employ a high-affinity H1 receptor radioligand, such as [³H]-mepyramine.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (4-(2-Isopropoxyphenoxy)piperidine).

  • Separation and Detection: Separate bound from free radioligand via rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

ParameterDescription
IC₅₀ Concentration of an inhibitor where the response is reduced by half.
Ki Inhibition constant, representing the binding affinity of the inhibitor.
Cardiovascular Conditions: Calcium Channel Blockade

The same foundational patent also highlights the potential for this class of piperidine derivatives to act as calcium channel antagonists.[4]

Mechanism of Action: Calcium channel blockers (CCBs) inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a decrease in cardiac contractility and heart rate.[6] These effects make CCBs valuable in the treatment of hypertension, angina pectoris, and certain arrhythmias.[6]

Experimental Validation: In Vitro Calcium Flux Assay

A fluorescent imaging plate reader (FLIPR) assay is a high-throughput method to assess calcium channel blockade.

Protocol:

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses L-type calcium channels (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of 4-(2-Isopropoxyphenoxy)piperidine.

  • Stimulation: Induce calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a FLIPR system. A reduction in the fluorescence signal in the presence of the test compound indicates calcium channel blockade.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of calcium influx.

Central Nervous System Disorders: Modulation of Dopamine and Serotonin Receptors

The piperidine scaffold is a common feature in many centrally acting drugs, particularly those targeting dopamine and serotonin receptors. This suggests that 4-(2-Isopropoxyphenoxy)piperidine could have applications in the treatment of neuropsychiatric disorders such as schizophrenia.

2.3.1. Schizophrenia and Psychosis: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

Atypical antipsychotics often exhibit a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism, which is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[7][8] The structural features of 4-(2-Isopropoxyphenoxy)piperidine are consistent with those of other known D2 and 5-HT2A receptor ligands.

Mechanism of Action: In schizophrenia, the hyperdopaminergic state in the mesolimbic pathway is thought to underlie the positive symptoms. D2 receptor antagonists block this excessive dopamine signaling.[9] Concomitant 5-HT2A receptor blockade is hypothesized to enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[10]

Experimental Validation: Receptor Binding and Functional Assays

Dopamine D2 Receptor Binding Assay:

  • Protocol: Similar to the H1 receptor binding assay, using membranes from cells expressing the D2 receptor and a specific radioligand like [³H]-spiperone.[3]

Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization):

  • Protocol: The 5-HT2A receptor is a Gq-coupled receptor that signals through the release of intracellular calcium.[4] A calcium flux assay, as described for calcium channels, can be adapted to measure 5-HT2A receptor activation or inhibition. To assess antagonist activity, cells are co-incubated with the test compound and a known 5-HT2A agonist (e.g., serotonin), and the inhibition of the agonist-induced calcium signal is measured.

Signaling Pathway for Atypical Antipsychotic Action:

cluster_0 Mesolimbic Pathway (Positive Symptoms) cluster_1 Mesocortical Pathway (Negative/Cognitive Symptoms) Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Psychosis Psychosis D2_Receptor->Psychosis Test_Compound_D2 4-(2-Isopropoxyphenoxy)piperidine Test_Compound_D2->D2_Receptor Antagonizes Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Dopamine_Release_Inhibition Inhibition of Dopamine Release 5HT2A_Receptor->Dopamine_Release_Inhibition Test_Compound_5HT2A 4-(2-Isopropoxyphenoxy)piperidine Test_Compound_5HT2A->5HT2A_Receptor Antagonizes Dopamine_Release_Enhanced Enhanced Dopamine Release (Alleviation of Negative Symptoms) Test_Compound_5HT2A->Dopamine_Release_Enhanced

Caption: Putative dual-receptor mechanism for antipsychotic effects.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for 4-(2-Isopropoxyphenoxy)piperidine is not available, general principles from related phenoxypiperidine and piperidine-containing compounds can guide future optimization efforts.

  • Alkoxy Group: The size and position of the alkoxy group on the phenoxy ring can significantly impact potency and selectivity. The isopropoxy group likely contributes to favorable lipophilicity and metabolic stability.

  • Piperidine Substitutions: Modifications to the piperidine ring, such as substitution at the 1- or 3-positions, can modulate receptor affinity and functional activity.

  • Linker: The ether linker is a key structural feature. Altering its length or rigidity could influence the compound's interaction with the receptor binding pocket.

Future research should focus on synthesizing and evaluating a focused library of analogs to elucidate the SAR for histamine, calcium channel, dopamine, and serotonin receptor activity. This will enable the optimization of potency, selectivity, and pharmacokinetic properties to develop a clinical candidate with a desirable therapeutic profile.

Conclusion: A Promising Scaffold for Further Investigation

4-(2-Isopropoxyphenoxy)piperidine represents a molecule with significant therapeutic potential, underpinned by its structural similarity to compounds with established activity as histamine H1 antagonists, calcium channel blockers, and modulators of key CNS receptors. This technical guide has outlined the scientific rationale for its investigation in allergic and inflammatory disorders, cardiovascular diseases, and neuropsychiatric conditions. The provided experimental workflows offer a clear path for the comprehensive evaluation of its pharmacological profile. Further dedicated research into this promising compound is warranted to fully unlock its therapeutic potential and to develop novel treatments for a range of unmet medical needs.

References

  • Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Google Patents. (1984). US4550116A - Piperidine derivatives.
  • PubMed. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. Retrieved from [Link]

  • PubMed. (2009). Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT). Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium channel blocker. Retrieved from [Link]

  • PubMed. (2008). Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. Retrieved from [Link]

  • PubMed. (1991). Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. Retrieved from [Link]

  • PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from [Link]

  • Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]

  • PLOS. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. Retrieved from [Link]

  • Amsterdam UMC. (n.d.). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. Retrieved from [Link]

  • PubMed. (2012). Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Retrieved from [Link]

  • PubMed. (2023). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from [Link]

  • Nature. (2023). The dopamine hypothesis of schizophrenia. Retrieved from [Link]

  • PubMed. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. Retrieved from [Link]

  • ResearchGate. (2011). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. Retrieved from [Link]

  • PubMed Central (PMC). (2012). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. Retrieved from [Link]

  • MDPI. (2023). Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. Retrieved from [Link]

  • PubMed. (2010). Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT). Retrieved from [Link]

Sources

Exploratory

The Neuropharmacological Profile of the 4-(2-Isopropoxyphenoxy)piperidine Scaffold: A Technical Guide for Drug Discovery

Abstract The piperidine moiety is a cornerstone of neuropharmacology, serving as a privileged scaffold in a multitude of clinically significant central nervous system (CNS) agents. When combined with a phenoxy group at t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of neuropharmacology, serving as a privileged scaffold in a multitude of clinically significant central nervous system (CNS) agents. When combined with a phenoxy group at the 4-position, this chemical architecture gives rise to a class of compounds with diverse and potent activities at key neurotransmitter receptors. This technical guide delves into the neuropharmacological significance of the 4-(2-isopropoxyphenoxy)piperidine scaffold, a representative member of the 4-aryloxypiperidine class. While direct, in-depth studies on this specific molecule are limited in publicly available literature, a comprehensive analysis of structurally related compounds allows for a robust exploration of its potential mechanisms of action, likely receptor targets, and the experimental methodologies required for its characterization. This document serves as a resource for researchers and drug development professionals, providing a framework for the investigation and potential therapeutic application of this promising chemical class.

Introduction: The Piperidine Scaffold in CNS Drug Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast array of neuropharmacological agents.[1][2] Its prevalence stems from a combination of favorable physicochemical properties. The piperidine nucleus can exist in a stable chair conformation and its nitrogen atom, typically protonated at physiological pH, can engage in crucial ionic interactions with receptor binding sites.[2] Furthermore, the lipophilicity and basicity of the piperidine moiety can be finely tuned through substitution, influencing its ability to cross the blood-brain barrier and its affinity for specific molecular targets.[2] This versatility has led to the development of piperidine-containing drugs for a wide range of neurological and psychiatric disorders, including pain, psychosis, depression, and neurodegenerative diseases.[1][3]

The addition of a phenoxy group, particularly at the 4-position of the piperidine ring, introduces further structural and electronic features that can significantly impact pharmacological activity. This arrangement provides a rigid linker to an aromatic system, allowing for diverse interactions with receptor pockets, including hydrophobic and pi-stacking interactions.

Synthesis of the 4-(2-Isopropoxyphenoxy)piperidine Scaffold

The synthesis of 4-(2-isopropoxyphenoxy)piperidine can be achieved through several established synthetic routes for 4-aryloxypiperidines. A common and effective method is the Williamson ether synthesis, which involves the coupling of a piperidin-4-ol derivative with an appropriate phenol.

A plausible synthetic pathway is outlined below:

Synthesis_of_4-(2-Isopropoxyphenoxy)piperidine cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection Piperidin-4-ol Piperidin-4-ol N-Boc-piperidin-4-ol N-Boc-piperidin-4-ol Piperidin-4-ol->N-Boc-piperidin-4-ol (Boc)2O, Base N-Boc-4-(2-isopropoxyphenoxy)piperidine N-Boc-4-(2-isopropoxyphenoxy)piperidine N-Boc-piperidin-4-ol->N-Boc-4-(2-isopropoxyphenoxy)piperidine 2-Isopropoxyphenol, NaH, THF 4-(2-Isopropoxyphenoxy)piperidine 4-(2-Isopropoxyphenoxy)piperidine N-Boc-4-(2-isopropoxyphenoxy)piperidine->4-(2-Isopropoxyphenoxy)piperidine TFA or HCl

Figure 1: Plausible synthetic route for 4-(2-Isopropoxyphenoxy)piperidine.

Experimental Protocol: Synthesis of 4-(2-Isopropoxyphenoxy)piperidine

  • N-Protection of Piperidin-4-ol: To a solution of piperidin-4-ol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)2O). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the N-Boc-piperidin-4-ol.

  • Williamson Ether Synthesis: In an inert atmosphere, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Add a solution of 2-isopropoxyphenol in THF dropwise at 0 °C. After the evolution of hydrogen ceases, add a solution of N-Boc-piperidin-4-ol in THF. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product. Purify the crude product by column chromatography to obtain N-Boc-4-(2-isopropoxyphenoxy)piperidine.

  • Deprotection: Dissolve the N-Boc-4-(2-isopropoxyphenoxy)piperidine in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the final product, 4-(2-isopropoxyphenoxy)piperidine.[4]

Potential Neuropharmacological Targets and Mechanism of Action

Based on the structure-activity relationships of analogous phenoxy-piperidine and phenylpiperidine derivatives, the 4-(2-isopropoxyphenoxy)piperidine scaffold is likely to exhibit affinity for one or more of the following receptor families:

Dopamine Receptors

The phenoxy-piperidine motif is a well-established pharmacophore for dopamine D2-like receptors (D2, D3, and D4).[5][6] The nature and position of substituents on the phenyl ring, as well as the substituent on the piperidine nitrogen, are critical for determining affinity and selectivity. For instance, methoxy groups on the phenyl ring have been shown to enhance binding affinity to D2 receptors.[6] The 2-isopropoxy group in the target scaffold could similarly influence receptor binding.

Hypothesized Mechanism: Depending on the overall molecular structure, compounds based on this scaffold could act as antagonists, partial agonists, or agonists at dopamine receptors. Antagonism at D2 receptors is a key mechanism for many antipsychotic drugs, while D3 receptor antagonism is being explored for the treatment of substance use disorders and depression.[6]

Dopamine_Receptor_Signaling Dopamine Dopamine D2-like Receptor D2-like Receptor Dopamine->D2-like Receptor Gi/o Protein Gi/o Protein D2-like Receptor->Gi/o Protein Activates 4-(2-Isopropoxyphenoxy)piperidine_Derivative 4-(2-Isopropoxyphenoxy)piperidine_Derivative 4-(2-Isopropoxyphenoxy)piperidine_Derivative->D2-like Receptor Antagonist? Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases SAR_Considerations Core_Scaffold 4-(2-Isopropoxyphenoxy)piperidine Pharmacological_Profile Pharmacological_Profile Core_Scaffold->Pharmacological_Profile Determines N-Substituent N-Substituent N-Substituent->Pharmacological_Profile Modulates Affinity & Selectivity Phenoxy_Ring_Substituents Phenoxy_Ring_Substituents Phenoxy_Ring_Substituents->Pharmacological_Profile Fine-tunes Receptor Interactions

Sources

Foundational

Exploring 4-(2-Isopropoxyphenoxy)piperidine as a sigma receptor ligand

Technical Guide: Exploring 4-(2-Isopropoxyphenoxy)piperidine as a Sigma Receptor Ligand Scaffold Executive Summary This technical guide provides a comprehensive framework for evaluating 4-(2-Isopropoxyphenoxy)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Exploring 4-(2-Isopropoxyphenoxy)piperidine as a Sigma Receptor Ligand Scaffold

Executive Summary This technical guide provides a comprehensive framework for evaluating 4-(2-Isopropoxyphenoxy)piperidine (CAS 1956382-77-6) as a privileged scaffold in the development of Sigma receptor (


R) modulators. While often utilized as an intermediate in medicinal chemistry, this specific structural motif—combining a 4-substituted piperidine core with an ortho-substituted aryl ether—possesses unique pharmacophoric properties relevant to Sigma-1 (

) and Sigma-2 (

) receptor binding. This document outlines the rationale for its exploration, detailed protocols for chemical derivatization and pharmacological validation, and the mechanistic logic required to transition this scaffold from a building block to a high-affinity ligand.

Structural Rationale & Pharmacophore Analysis

The Sigma-1 receptor ligand binding pocket is characterized by a requirement for a basic nitrogen (protonated at physiological pH) and two hydrophobic regions (primary and secondary). 4-(2-Isopropoxyphenoxy)piperidine serves as a "Core + Primary Hydrophobe" unit.

  • The Piperidine Core: Provides the essential basic nitrogen (pKa ~10-11) which forms an electrostatic interaction with the conserved aspartate residue (Asp126 in

    
    ) [1].
    
  • The Ether Linker: The oxygen atom at the 4-position acts as a hydrogen bond acceptor, potentially interacting with tyrosine residues within the binding pocket, a feature distinct from alkyl-linked ligands.

  • The Ortho-Isopropoxy Group: This is the critical structural differentiator. The bulky isopropoxy group at the ortho position of the phenyl ring forces the aromatic ring out of planarity with the ether linkage due to steric clash. This "ortho effect" creates a specific 3D conformation that can enhance selectivity by filling specific hydrophobic sub-pockets often inaccessible to flat, unsubstituted phenyl rings.

Visualizing the Pharmacophore (SAR Logic)

SAR_Logic Core Piperidine Nitrogen (Electrostatic Clamp) Linker Ether Oxygen (H-Bond Acceptor) Core->Linker Scaffold Target High Affinity Sigma Ligand Core->Target N-Derivatization (Required for nM Affinity) Hydrophobe Phenyl Ring (Primary Hydrophobic Region) Linker->Hydrophobe Connectivity Aux 2-Isopropoxy Group (Steric/Conformational Lock) Hydrophobe->Aux Ortho-Substitution Aux->Target Selectivity Driver

Figure 1: Pharmacophoric deconstruction of the 4-(2-Isopropoxyphenoxy)piperidine scaffold. The N-terminus requires derivatization to complete the pharmacophore.

Chemical Synthesis & Derivatization Strategy

The free amine form of 4-(2-Isopropoxyphenoxy)piperidine typically exhibits micromolar (


 M) affinity. To achieve nanomolar (

M) potency, the secondary amine must be derivatized with a "secondary hydrophobe" (e.g., benzyl, phenethyl, or alkyl chain).
Protocol 1: Synthesis of the Core Scaffold

Note: If not purchasing the commercial intermediate, synthesis is achieved via Mitsunobu coupling.

  • Reagents: 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (N-Boc-4-hydroxypiperidine), 2-Isopropoxyphenol, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-Isopropoxyphenol (1.1 eq), and

      
       (1.2 eq) in THF under 
      
      
      
      atmosphere.
    • Cool to 0°C. Dropwise add DIAD (1.2 eq).

    • Stir at room temperature for 12-18 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1).

    • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane to yield 4-(2-Isopropoxyphenoxy)piperidine HCl.

Protocol 2: N-Derivatization (Reductive Amination)

To generate a library of testable ligands:

  • Reactants: 4-(2-Isopropoxyphenoxy)piperidine (1.0 eq), Aryl-aldehyde (e.g., Benzaldehyde, 1.1 eq), Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
  • Condition: Dichloroethane (DCE), catalytic Acetic Acid.

  • Mechanism: Formation of iminium ion followed by in-situ hydride transfer. This method is preferred over alkylation to avoid over-alkylation (quaternary ammonium formation).

In Vitro Pharmacological Evaluation

To validate the affinity of the scaffold and its derivatives, a competitive radioligand binding assay is the gold standard.

Protocol 3: Sigma-1 Receptor Binding Assay

Objective: Determine the inhibition constant (


) of the ligand against the selective radioligand 

.

Materials:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    .
    
  • Radioligand:

    
    .
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 48,000 x g (20 min) to pellet membranes. Resuspend in Tris-HCl.

  • Incubation:

    • Total Binding: Membrane + $-Pentazocine + Buffer.

    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol (saturates all sites).
      
    • Experimental: Add varying concentrations of 4-(2-Isopropoxyphenoxy)piperidine derivative (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Workflow Diagram: Radioligand Binding Logic

Binding_Assay Step1 Membrane Preparation (Sigma-1 Rich Source) Step2 Competitive Incubation [3H]-Pentazocine vs. Test Ligand Step1->Step2 Step3 Filtration & Washing (GF/B Filters) Step2->Step3 Step4 Scintillation Counting (CPM Measurement) Step3->Step4 Step5 Data Analysis (Cheng-Prusoff Equation) Step4->Step5

Figure 2: Step-by-step workflow for determining Ki values using competitive radioligand binding.

Therapeutic Potential & Signaling Pathways[1][2]

If the derivative shows high affinity (


 nM) and selectivity (

vs

> 100-fold), it moves to functional characterization.

Mechanism of Action (Agonist vs. Antagonist):

  • Agonists: Promote the dissociation of

    
     from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated ER Membrane (MAM). This leads to chaperone activity, stabilizing IP3 receptors and enhancing Calcium signaling.
    
  • Antagonists: Prevent this dissociation or block the agonist-induced effect, often useful in neuropathic pain or cancer cell proliferation inhibition.

Key Readout: Calcium Mobilization Assay. Agonists will potentiate bradykinin-induced


 release in cytosol.

Summary of Expected Data

ParameterUnsubstituted ScaffoldN-Benzyl Derivative (Hypothetical)Target Value for Drug Candidate
Sigma-1 Affinity (

)
> 1,000 nM (Low)1 - 50 nM (High)< 10 nM
Sigma-2 Affinity (

)
> 5,000 nM50 - 200 nM> 500 nM (for selectivity)
Lipophilicity (cLogP) ~2.5~4.03.0 - 4.5
Primary Indication Building BlockNeuropathic Pain / NeuroprotectionCNS Disorders

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human

    
     receptor." Nature, 532(7600), 527-530. Link
    
  • Laghezza, A., et al. (2022). "Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (

    
    ) receptor ligands." European Journal of Medicinal Chemistry, 227, 114038. Link
    
  • MolCore. (n.d.). "Product: 4-(2-Isopropoxyphenoxy)piperidine hydrochloride."[1][2][3] MolCore Catalog. Link

  • Matsumoto, R. R., et al. (2014). "Sigma receptors: biology, agonists, antagonists, and biological significance." Handbook of Experimental Pharmacology, 224, 1-353. Link

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and structure-affinity relationships of new 4-(N-benzyl-N-phenethylamino)piperidine derivatives." Journal of Medicinal Chemistry, 50(5), 951-961. Link

Sources

Exploratory

Initial Toxicity Assessment of 4-(2-Isopropoxyphenoxy)piperidine

Technical Guidance for Early-Stage Safety Profiling Executive Summary & Chemical Context[1][2][3][4][5][6][7] 4-(2-Isopropoxyphenoxy)piperidine represents a classic "privileged structure" in medicinal chemistry, sharing...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Early-Stage Safety Profiling

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-(2-Isopropoxyphenoxy)piperidine represents a classic "privileged structure" in medicinal chemistry, sharing the 4-phenoxypiperidine scaffold found in various histamine H3 receptor antagonists, antipsychotics, and muscle relaxants. While the piperidine moiety provides aqueous solubility and receptor affinity (via the basic nitrogen), the ortho-isopropoxy group introduces significant lipophilicity and steric bulk, potentially modulating metabolic clearance and off-target binding.

Critical Safety Hypothesis: As a secondary amine linked to a lipophilic aromatic system, this compound fits the pharmacophore model for hERG channel blockade (Type 2 anti-arrhythmic liability) and Phospholipidosis (cationic amphiphilic drug nature). Furthermore, metabolic O-dealkylation of the isopropoxy group could unmask a catechol moiety, raising concerns for reactive quinone methide formation.

This guide outlines a Tiered Assessment Strategy to de-risk this molecule before advancing to regulatory GLP toxicology.

Tier 1: In Silico & Physicochemical Profiling

Before wet-lab experimentation, computational modeling establishes the "Tox-Space" of the molecule.

Structural Alert Analysis
ParameterValue / PredictionToxicological Implication
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; high probability of CNS penetration and tissue accumulation.
pKa (Basic N) ~9.5 - 10.5Exists as a cation at physiological pH. High risk for lysosomal trapping (Phospholipidosis).
hERG Pharmacophore HIGH ALERT The distance between the basic nitrogen and the aromatic ring (~5-7 Å) perfectly matches the hERG pore binding site.
Cramer Class Class IIIRequires rigorous safety data; not a "safe" food-like structure.
Metabolic Alerts O-dealkylationCYP-mediated cleavage of the isopropyl ether releases a phenol/catechol, a potential redox-active metabolite.

Tier 2: In Vitro Cardiotoxicity Assessment (Critical Path)

Given the structural propensity for hERG inhibition, this is the go/no-go gate. We utilize an automated patch-clamp methodology rather than radioligand binding, as binding assays often yield false negatives for this chemotype.

Protocol: Automated Patch Clamp (hERG)

Objective: Determine the IC50 for IKr current inhibition.

  • Cell System: CHO-K1 or HEK293 cells stably expressing the KCNH2 (hERG) gene.

  • Solutions:

    • Extracellular (Tyrode’s): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 120 mM KCl, 5.374 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Na2-ATP (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (Activate channels).

    • Repolarize to -50 mV for 500 ms (Measure tail current).

  • Dosing:

    • Vehicle: 0.1% DMSO.

    • Concentrations: 0.1, 1, 10, 30 µM (cumulative dosing).

    • Positive Control: E-4031 (IC50 ~10-100 nM).

  • Acceptance Criteria:

    • Seal resistance > 200 MΩ.

    • Tail current amplitude > 400 pA.

    • Series resistance < 10 MΩ (compensated > 80%).

Interpretation:

  • IC50 < 1 µM: High Risk. Structural redesign required (e.g., reduce lipophilicity or basicity).

  • IC50 1–10 µM: Moderate Risk. Calculate Safety Margin (IC50 / Free Cmax) early in vivo.

  • IC50 > 10 µM: Low Risk. Proceed.

Tier 3: Metabolic Stability & Reactive Metabolites

The ortho-isopropoxy group is a metabolic soft spot. We must verify if bioactivation occurs.

Diagram: Hypothetical Bioactivation Pathway

The following DOT diagram illustrates the potential conversion of the parent compound into a reactive quinone species via CYP450 metabolism.

Metabolicpathway Parent Parent Compound 4-(2-Isopropoxyphenoxy)piperidine CYP CYP450 (Phase I) Parent->CYP Intermediate O-Dealkylation (Unstable Hemiacetal) CYP->Intermediate Oxidation Catechol Catechol Metabolite (1,2-Dihydroxybenzene deriv.) Intermediate->Catechol - Acetone Quinone Ortho-Quinone (Reactive Electrophile) Catechol->Quinone Oxidation (ROS gen) GSH Glutathione Adduct (Detoxified) Quinone->GSH + GSH (Protection) DNA DNA/Protein Adduct (Toxicity) Quinone->DNA Covalent Binding (Genotox)

Caption: Hypothetical bioactivation pathway showing O-dealkylation leading to reactive ortho-quinone formation.

Protocol: GSH Trapping Assay

Objective: Detect reactive electrophiles (quinones/epoxides).

  • Incubation: Incubate 10 µM test compound with Human Liver Microsomes (HLM) (1 mg/mL) + NADPH (1 mM) + Glutathione (GSH) (5 mM).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS .

  • Target: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts (M + 307 Da).

  • Logic: If GSH adducts are observed >1% of parent turnover, the compound carries a "Structural Alert" for idiosyncratic toxicity (DILI).

Tier 4: Genotoxicity (Ames MPF)

Standard Ames (OECD 471) requires gram quantities. For this stage, we use the Ames MPF (Microplate Format) .

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Conditions: +/- S9 fraction (rat liver metabolic activation).

  • Readout: Colorimetric change (purple to yellow) indicating bacterial growth (reversion) in 384-well plates.

  • Threshold: >2-fold increase over solvent control is considered positive.

Integrated Assessment Workflow

The following decision tree dictates the progression of the compound through the safety funnel.

AssessmentWorkflow cluster_Tier1 Tier 1: In Silico cluster_Tier2 Tier 2: In Vitro Critical Path cluster_Tier3 Tier 3: Metabolism & Mechanism Start Start: 4-(2-Isopropoxyphenoxy)piperidine QSAR QSAR / Structural Alerts (hERG, LogP) Start->QSAR hERG hERG Patch Clamp (Cardiotox) QSAR->hERG If LogP < 4 Cyto HepG2 Cytotoxicity (ATP Assay) hERG->Cyto If IC50 > 1µM Stop1 Redesign: Reduce Basicity hERG->Stop1 IC50 < 1µM GSH GSH Trapping (Reactive Metabolites) Cyto->GSH If EC50 > 50µM Ames Ames MPF (Genotox) GSH->Ames No Adducts Decision Go / No-Go Decision Ames->Decision

Caption: Tiered decision tree for early-stage toxicity assessment.

References

  • Hudkins, R. L., et al. (2012).[1] "4-Phenoxypiperidine pyridazin-3-one histamine H3 receptor inverse agonists demonstrating potent and robust wake promoting activity."[2] Bioorganic & Medicinal Chemistry Letters, 22(4), 1504-1509. Link

    • Context: Establishes the 4-phenoxypiperidine scaffold as a known hERG liability requiring optimiz
  • OECD. (2004). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4.[3] Link

    • Context: The gold standard protocol for genotoxicity assessment.
  • Gintant, G., et al. (2016). "The evolving roles of human iPSC-derived cardiomyocytes in drug safety and discovery." Cell Chemical Biology, 23(7), 769-780. Link

    • Context: Modern validation for hERG and ion channel safety testing.
  • FDA. (2005). "Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Link

    • Context: Regul

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 4-(2-Isopropoxyphenoxy)piperidine

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 4-(2-Isopropoxyphenoxy)piperidine, a valuable building block in medicinal chemistry, particularly for compounds targeting neurot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 4-(2-Isopropoxyphenoxy)piperidine, a valuable building block in medicinal chemistry, particularly for compounds targeting neurotransmitter transporters.[1] The presented synthetic strategy is centered around the Mitsunobu reaction, a reliable and high-yielding method for forming aryl ethers from phenols and secondary alcohols.[2][3] This guide details a two-step sequence involving the initial coupling of 2-isopropoxyphenol with N-Boc-4-hydroxypiperidine, followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final product. The protocol includes a thorough explanation of the rationale behind procedural choices, detailed step-by-step instructions, characterization data, and essential safety precautions.

Introduction and Synthetic Strategy

The 4-aryloxypiperidine scaffold is a privileged motif in modern drug discovery, appearing in a wide range of biologically active molecules.[4] The title compound, 4-(2-Isopropoxyphenoxy)piperidine, serves as a key intermediate for synthesizing novel chemical entities with potential therapeutic applications.[1][5]

While several methods exist for the formation of aryl ethers, the Mitsunobu reaction was selected for this protocol due to its exceptionally mild conditions and broad substrate scope, which is particularly advantageous when coupling phenols with secondary alcohols.[3][6][7] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, though this is not a factor for the achiral N-Boc-4-hydroxypiperidine.[3][8]

The overall synthetic pathway is outlined below:

Scheme 1: Overall Synthesis of 4-(2-Isopropoxyphenoxy)piperidine

  • Mitsunobu Reaction: N-Boc-4-hydroxypiperidine is coupled with 2-isopropoxyphenol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to form the protected intermediate, tert-butyl 4-(2-isopropoxyphenoxy)piperidine-1-carboxylate.

  • Boc Deprotection: The Boc protecting group is efficiently removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to afford the target compound as its trifluoroacetate salt, which is subsequently neutralized to yield the free base.[9][10]

Experimental Protocol

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Key Properties/Handling Notes
N-Boc-4-hydroxypiperidine201.271.00 g4.97Ensure it is dry; water can quench the reaction.[11]
2-Isopropoxyphenol152.190.83 g5.46Clear, light yellow to reddish-brown liquid.[12][13]
Triphenylphosphine (PPh₃)262.291.56 g5.96Solid; handle in a fume hood.
Diisopropyl azodicarboxylate (DIAD)202.211.20 mL5.96Caution: Toxic and potentially unstable.[14] Use in a fume hood.
Tetrahydrofuran (THF), Anhydrous-50 mL-Use dry solvent to avoid side reactions.[11]
Trifluoroacetic Acid (TFA)114.025 mL-Corrosive; handle with extreme care in a fume hood.
Dichloromethane (DCM)-25 mL-Volatile solvent; use in a fume hood.
Workflow Diagram

The following diagram illustrates the key stages of the synthesis, purification, and characterization process.

Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection cluster_purification Purification & Characterization reagents N-Boc-4-hydroxypiperidine 2-Isopropoxyphenol PPh₃, Anhydrous THF add_diad Cool to 0°C Add DIAD dropwise reagents->add_diad reaction1 Stir at RT overnight Monitor by TLC add_diad->reaction1 workup1 Quench & Aqueous Workup reaction1->workup1 crude1 Crude Protected Intermediate workup1->crude1 dissolve Dissolve Crude in DCM crude1->dissolve Proceed to next step add_tfa Add TFA at 0°C Warm to RT dissolve->add_tfa reaction2 Stir for 2-4 hours Monitor by TLC add_tfa->reaction2 workup2 Neutralization & Extraction reaction2->workup2 crude2 Crude Final Product workup2->crude2 purify Flash Column Chromatography crude2->purify Purify crude material analyze NMR, MS, IR Analysis purify->analyze final_product Pure 4-(2-Isopropoxyphenoxy)piperidine analyze->final_product

Caption: Experimental workflow for the synthesis of 4-(2-Isopropoxyphenoxy)piperidine.

Step-by-Step Protocol

Part A: Synthesis of tert-butyl 4-(2-isopropoxyphenoxy)piperidine-1-carboxylate (Mitsunobu Reaction)

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.00 g, 4.97 mmol), 2-isopropoxyphenol (0.83 g, 5.46 mmol, 1.1 equiv), and triphenylphosphine (1.56 g, 5.96 mmol, 1.2 equiv).

  • Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.20 mL, 5.96 mmol, 1.2 equiv) dropwise over 10-15 minutes. A slight color change (typically to a pale yellow or orange) and the formation of a white precipitate (triphenylphosphine oxide) are often observed.

    • Rationale: Slow addition of DIAD at low temperature is critical to control the exothermic reaction and minimize side-product formation.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as 30% ethyl acetate in hexanes. The disappearance of the starting alcohol (N-Boc-4-hydroxypiperidine) and the appearance of a new, less polar spot indicates reaction completion.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1 M NaOH (2 x 25 mL), water (25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Rationale: The aqueous washes remove unreacted phenol, DIAD-hydrazine byproducts, and any remaining acidic/basic impurities. The majority of the triphenylphosphine oxide byproduct will be removed in the subsequent deprotection and purification steps.

Part B: Synthesis of 4-(2-Isopropoxyphenoxy)piperidine (Boc Deprotection)

  • Setup: Dissolve the crude product from Part A in dichloromethane (DCM, 15 mL) in a 50 mL round-bottom flask and cool to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5 mL) to the stirred solution.

    • Rationale: A 20-50% solution of TFA in DCM is standard for Boc deprotection.[9][15] The reaction is exothermic and should be cooled initially.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Neutralization:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM (30 mL) and cool in an ice bath.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the gas evolution ceases and the pH of the aqueous layer is ~8-9.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude final product.

Purification

The crude 4-(2-Isopropoxyphenoxy)piperidine should be purified by flash column chromatography.

  • Stationary Phase: Silica gel.

    • Insight: Basic amines can interact strongly with the acidic silanol groups on standard silica, leading to poor separation and tailing.[16] It is highly recommended to pre-treat the silica by slurrying it with an eluent containing 1-2% triethylamine (NEt₃) or using a commercially available amine-functionalized silica column.[17][18]

  • Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane, with a constant 0.5% triethylamine modifier.

  • Procedure: Dissolve the crude product in a minimal amount of DCM. Load it onto the prepared column and elute with the solvent gradient. Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil or a low-melting solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.00-6.80 (m, 4H, Ar-H), 4.55 (sept, 1H, -OCH(CH₃)₂), 4.30 (m, 1H, -OCH-piperidine), 3.15 (m, 2H, piperidine-H), 2.75 (m, 2H, piperidine-H), 2.05 (m, 2H, piperidine-H), 1.80 (m, 2H, piperidine-H), 1.35 (d, 6H, -OCH(CH₃)₂). Note: A broad singlet for the N-H proton will also be present.
¹³C NMR (100 MHz, CDCl₃)δ ~148.5, 147.0, 122.0, 120.5, 117.0, 115.5 (Ar-C), 72.0 (-OCH(CH₃)₂), 71.5 (-OCH-piperidine), 44.5 (piperidine C-2,6), 31.0 (piperidine C-3,5), 22.5 (-OCH(CH₃)₂).
Mass Spec. (ESI+)Calculated for C₁₄H₂₁NO₂ [M+H]⁺: 236.16; Found: 236.2.
Appearance Colorless to pale yellow oil or waxy solid.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[19]

  • DIAD/DEAD: Diisopropyl azodicarboxylate (DIAD) and its analogue diethyl azodicarboxylate (DEAD) are toxic, shock-sensitive, and thermally unstable reagents.[14][20][21] They should be stored refrigerated and handled with extreme care.[20] Avoid heating the pure reagent.[20]

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns. Handle only in a fume hood with appropriate gloves and eye protection.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

  • Wikipedia. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • PubMed. (2009, December 1). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Centre for Health Protection. (n.d.). Precautions for Handling and Disposal of Dead Bodies (The 10th edition). Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2016, August 23). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 7). Amino HPLC Semi-Prep. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link]

  • chemeurope.com. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]

  • PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • ACS Publications. (2014, January 3). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubMed Central (PMC). (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

  • PubMed. (2010, February 5). Synthesis of 4-substituted 3,3-difluoropiperidines. Retrieved from [Link]

  • Nine Chongqing Chemdad Co. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • MDPI. (2024, July 18). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

Sources

Application

Analytical Methods for 4-(2-Isopropoxyphenoxy)piperidine Quantification

Executive Summary & Scientific Context 4-(2-Isopropoxyphenoxy)piperidine (CAS: 170011-57-1 / HCl Salt: 1956382-77-6) is a critical pharmacophore and intermediate used in the synthesis of G-protein coupled receptor (GPCR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-(2-Isopropoxyphenoxy)piperidine (CAS: 170011-57-1 / HCl Salt: 1956382-77-6) is a critical pharmacophore and intermediate used in the synthesis of G-protein coupled receptor (GPCR) ligands and specific muscarinic antagonists. Its structure comprises a secondary amine (piperidine) linked via an ether bond to an ortho-isopropoxy substituted phenyl ring.

Accurate quantification is essential for two distinct phases of drug development:[1]

  • Process Control: Monitoring the purity of the intermediate during API synthesis (Assay > 98%).

  • Trace Analysis: Quantifying potential genotoxic impurities or unreacted intermediates in final drug substances (Limit of Quantitation < 1 ppm).

This guide presents two validated protocols: a robust HPLC-UV method for routine assay/purity analysis and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.

Physicochemical Profile & Method Strategy
PropertyValue (Approx.)Analytical Implication
Molecular Weight 235.32 g/mol (Free Base)[M+H]⁺ = 236.3 for MS detection.
pKa (Calc.) ~10.5 (Piperidine Nitrogen)Highly basic. Requires pH control (high pH or ion-pairing) to prevent peak tailing.
LogP (Calc.) 2.8 - 3.2Moderately lipophilic. Ideal for Reversed-Phase (C18) chromatography.
Chromophore Phenoxy/Benzene RingUV active at 220 nm (strong) and 270-280 nm (selective).

Method Development Logic

Critical Decision: pH Control & Column Selection

The secondary amine on the piperidine ring is prone to interaction with residual silanols on silica-based columns, leading to severe peak tailing.

  • Strategy A (Low pH): Using 0.1% Formic Acid or TFA (pH ~2.0) protonates the amine and silanols. While this suppresses silanol ionization, the protonated amine is highly polar. We compensate by using a high-strength C18 column.

  • Strategy B (High pH): Using Ammonium Bicarbonate (pH 10.0) keeps the amine in its neutral (free base) form, increasing retention and improving peak symmetry. This guide utilizes Strategy A for its compatibility with Mass Spectrometry and general ruggedness.

Protocol 1: HPLC-UV for Purity & Assay

Scope: Routine QC, Raw Material Testing, Reaction Monitoring.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (High pH stable, excellent peak shape for bases).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: UV-DAD at 275 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
8.090Elution of Analyte
10.090Wash
10.110Re-equilibration
13.010End of Run
Sample Preparation (Assay)[1][2]
  • Stock Solution: Weigh 10 mg of 4-(2-Isopropoxyphenoxy)piperidine HCl into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 1 mg/mL).[2]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to achieve 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol 2: LC-MS/MS for Trace Impurity Analysis

Scope: Genotoxic impurity screening, metabolite identification, trace analysis in API.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[3]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Assignment
236.3 84.1 2550Quantifier (Piperidine ring fragment)
236.3152.11550Qualifier (Loss of piperidine ring)
236.3194.21050Qualifier (Loss of Isopropyl group)
Experimental Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate quantification path based on sample concentration and matrix complexity.

AnalyticalWorkflow Sample Sample Source (API, Reaction Mix, Biofluid) ConcCheck Est. Concentration? Sample->ConcCheck HighConc > 0.1 mg/mL (Process/Purity) ConcCheck->HighConc High LowConc < 10 µg/mL (Impurity/Trace) ConcCheck->LowConc Low PrepUV Dilution in 50:50 ACN:Water HighConc->PrepUV HPLC HPLC-UV (275 nm) XBridge C18 / pH 3.5 PrepUV->HPLC ResultUV Purity % / Assay HPLC->ResultUV MatrixCheck Complex Matrix? (Plasma/Formulation) LowConc->MatrixCheck LLE LLE Extraction (MTBE/Alkaline pH) MatrixCheck->LLE Yes DirectInj Direct Injection (Filtered) MatrixCheck->DirectInj No LCMS LC-MS/MS (ESI+) MRM: 236.3 -> 84.1 LLE->LCMS DirectInj->LCMS ResultMS Quantification (ppm) LCMS->ResultMS

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analyte concentration and matrix complexity.

Method Validation (ICH Q2(R1) Summary)

The following parameters must be verified during method transfer:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Specificity No interference at RT of analyte (Blank injection).No peaks in blank > 20% of LLOQ.
Linearity (R²) > 0.999 (Range: 10 - 200 µg/mL)> 0.995 (Range: 1 - 1000 ng/mL)
Accuracy 98.0% - 102.0% Recovery85.0% - 115.0% Recovery
Precision (RSD) < 1.0% (n=6)< 5.0% (n=6)
LOD / LOQ LOD: 0.5 µg/mLLOD: 0.5 ng/mL

Troubleshooting & Causality

  • Peak Tailing (Asymmetry > 1.5):

    • Cause: Interaction between the piperidine nitrogen and residual silanols on the column stationary phase.

    • Solution: Increase buffer strength (Ammonium Formate to 20mM) or add 0.05% Triethylamine (TEA) as a silanol blocker (only for HPLC-UV). For LC-MS, ensure the column is "end-capped" (e.g., BEH or CSH technology).

  • Retention Time Drift:

    • Cause: pH fluctuation in the aqueous mobile phase. The pKa of piperidine (~10.5) means it is sensitive to pH changes if not fully protonated.

    • Solution: Strictly control Mobile Phase A pH at 3.5 ± 0.1.

  • Low Sensitivity in MS:

    • Cause: Ion suppression from matrix or high organic content at elution.

    • Solution: Switch to a Methanol-based mobile phase (often provides better ionization for amines than ACN in ESI+) or use a divert valve to send early eluting salts to waste.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating the described HPLC/MS methods). Retrieved from [Link]

Sources

Method

HPLC purification of 4-(2-Isopropoxyphenoxy)piperidine

An Application Note for the Preparative Purification of 4-(2-Isopropoxyphenoxy)piperidine via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Authored by: Gemini, Senior Application Scientist Abstract The...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Preparative Purification of 4-(2-Isopropoxyphenoxy)piperidine via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a multitude of pharmaceutical agents.[1][2] The compound 4-(2-Isopropoxyphenoxy)piperidine is a key intermediate whose purity is paramount for the success of subsequent synthetic steps and the ultimate biological efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed, robust, and scalable preparative High-Performance Liquid Chromatography (HPLC) protocol for the purification of 4-(2-Isopropoxyphenoxy)piperidine. We delve into the causality behind the methodological choices, from chromatographic mode and stationary phase selection to mobile phase optimization, providing a scientifically grounded and field-proven guide for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

High-purity chemical intermediates are non-negotiable in the pharmaceutical industry. Impurities, even in trace amounts, can lead to undesirable side reactions, impact product stability, and introduce toxicological risks. Chromatographic techniques, particularly RP-HPLC, are indispensable for achieving the stringent purity levels (>99.5%) required for APIs and their precursors.[3]

4-(2-Isopropoxyphenoxy)piperidine possesses a combination of structural features that dictate the purification strategy:

  • A Basic Piperidine Ring: The secondary amine in the piperidine ring (pKa ≈ 11) is basic and will be protonated at acidic or neutral pH. This characteristic is crucial for controlling retention and ensuring symmetrical peak shapes.[4]

  • An Aromatic Phenoxy Group: This moiety acts as a chromophore, enabling straightforward detection using a UV detector. It also contributes to the molecule's hydrophobicity and allows for π-π interactions.[4]

  • A Hydrophobic Isopropoxy Group: This group, along with the phenyl ring, provides sufficient non-polar character to allow for strong retention on a reversed-phase column.

Given this moderate polarity and the presence of a basic, ionizable group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable purification technique. RP-HPLC is a versatile and widely used method that separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[1][5] By employing an acidic mobile phase, we can ensure the consistent protonation of the piperidine nitrogen, thereby minimizing undesirable ionic interactions with the silica backbone of the stationary phase and preventing peak tailing.[4]

Method Development and Optimization

The development of a successful purification protocol hinges on the systematic optimization of several key chromatographic parameters.

Stationary Phase Selection: The Separation Medium

A C18 (octadecylsilyl) bonded silica column was chosen as the stationary phase. This is the most common and versatile stationary phase for RP-HPLC, offering excellent retention for a wide range of non-polar to moderately polar compounds.[5] The hydrophobic C18 alkyl chains provide the primary mechanism of retention for 4-(2-Isopropoxyphenoxy)piperidine through van der Waals interactions with the molecule's isopropoxyphenyl moiety. To ensure good peak symmetry for a basic compound, a modern, high-purity, end-capped C18 column is essential to minimize the number of exposed, acidic silanol groups (Si-OH) that can cause peak tailing.[4]

Mobile Phase Selection: The Elution Engine

The mobile phase composition directly controls the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. While both are common organic modifiers, ACN often provides sharper peaks and lower backpressure. Its different dipole moment and hydrogen bonding characteristics compared to methanol can also offer unique selectivity.[4]

  • Aqueous Phase & pH Control: The pH of the mobile phase is arguably the most critical parameter for this separation. To ensure the piperidine nitrogen remains in its protonated, cationic form (R₂NH₂⁺), an acidic modifier is required. A 0.1% solution of Formic Acid (HCOOH) in water is an excellent choice. It lowers the pH to approximately 2.7, which is well below the pKa of the piperidine amine, ensuring consistent ionization. Furthermore, formic acid is volatile and compatible with mass spectrometry (MS), making it ideal for post-purification analysis and fraction evaporation.[6][7]

Elution Mode: Gradient for Efficiency

For purification, where the sample may contain impurities with a wide range of polarities, a gradient elution is superior to an isocratic one. A gradient run, which involves changing the mobile phase composition over time, allows for the elution of late-running, more hydrophobic impurities in a reasonable timeframe while ensuring that more polar impurities are well-resolved from the main product peak. This approach optimizes resolution, peak shape, and run time.[8]

Detection Wavelength

The presence of the phenyl ring provides UV absorbance. Based on the structure, a wavelength of 272 nm is selected as an optimal starting point to detect the main compound and potential aromatic impurities. For highest sensitivity, it is always recommended to perform a UV-Vis scan of the analyte to determine its true absorbance maximum (λ-max).

Preparative HPLC Purification Protocol

This protocol is designed for scalability and can be adapted for various quantities of crude material by adjusting the column size, flow rates, and injection volumes accordingly.

Materials and Equipment
ItemSpecification
HPLC System Preparative HPLC system with binary gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.
Column C18 bonded silica, 5-10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm).
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (LC-MS Grade).
Sample Crude 4-(2-Isopropoxyphenoxy)piperidine solid.
Labware Glass vials, volumetric flasks, pipettes, 0.45 µm syringe filters, rotary evaporator.
Reagent Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile. Degas as above.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Sample Preparation
  • Accurately weigh the crude 4-(2-Isopropoxyphenoxy)piperidine.

  • Dissolve the crude material in the Sample Diluent to a final concentration of 10-20 mg/mL. The optimal concentration may vary and should be maximized without causing precipitation.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

The following parameters should be programmed into the HPLC system.

ParameterRecommended ValueRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative scale, offering good resolution and capacity.
Mobile Phase A 0.1% Formic Acid in WaterEnsures consistent protonation of the analyte for good peak shape.[4]
Mobile Phase B AcetonitrileStrong organic solvent for elution from a C18 column.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column. Adjust as per column manufacturer's guidelines.
Detection UV at 272 nmWavelength for detecting the aromatic ring of the analyte.
Column Temp. 30 °CProvides better reproducibility and slightly improved peak efficiency.
Injection Vol. 1.0 - 5.0 mLDepends on sample concentration and column loading capacity. Start with a smaller analytical injection to confirm retention time before loading preparative quantities.
Gradient Program See table belowDesigned to separate the target compound from more polar and less polar impurities.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
20.0 20 80
22.0 5 95
25.0 5 95
25.1 60 40

| 30.0 | 60 | 40 |

Purification Workflow

HPLC_Purification_Workflow cluster_prep 1. Preparation Phase cluster_hplc 2. HPLC Separation cluster_post 3. Post-Purification SamplePrep Crude Sample Dissolution & Filtration (10-20 mg/mL) Inject Sample Injection (1-5 mL) SamplePrep->Inject MobilePhasePrep Mobile Phase Preparation (A: 0.1% FA in H2O, B: ACN) Equilibrate System & Column Equilibration (Initial Conditions) MobilePhasePrep->Equilibrate Equilibrate->Inject Gradient Gradient Elution (40% to 95% ACN over 22 min) Inject->Gradient Detect UV Detection (272 nm) Gradient->Detect Collect Fraction Collection (Triggered by UV Signal) Detect->Collect Analysis Purity Analysis of Fractions (Analytical HPLC) Collect->Analysis Pool Pooling of Pure Fractions (>99% Purity) Analysis->Pool Evaporate Solvent Evaporation (Rotary Evaporator) Pool->Evaporate Final Pure Compound (>99.5%) (White Solid) Evaporate->Final

Caption: Workflow for the preparative .

Step-by-Step Execution
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (60% A / 40% B) for at least 10 column volumes (approx. 30 minutes) or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to begin collecting just before the main product peak elutes and to stop just after the peak returns to baseline. Collect the peak into multiple separate fractions to allow for more precise pooling based on purity.

  • Purity Analysis: After the preparative run, analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine the purity of each.

  • Pooling and Solvent Removal: Combine the fractions that meet the required purity specification (e.g., >99.0%). Transfer the pooled solution to a round-bottom flask and remove the solvent using a rotary evaporator. The presence of formic acid will require co-evaporation with a solvent like isopropanol to yield the free base, or direct isolation as the formate salt.

  • Final Product: The final product should be a pure solid, which can be dried under high vacuum to remove residual solvents.

Troubleshooting

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with column silanols.Ensure mobile phase pH is low enough (<3.0). Use a high-quality, end-capped C18 column. Consider adding a small amount of a competing base like triethylamine (0.1%) if pH adjustment is not sufficient.
Poor Resolution Inappropriate gradient slope or organic solvent.Decrease the gradient slope (e.g., extend the gradient time) around the elution point of the target compound. Evaluate methanol as an alternative to acetonitrile to alter selectivity.[4]
High Backpressure Particulate buildup on the column frit; sample precipitation.Filter all samples and mobile phases. Lower the initial sample concentration. If pressure remains high, reverse-flush the column with a strong solvent.
No Compound Eluting Compound is too hydrophobic for the mobile phase.Increase the final percentage of organic modifier (Mobile Phase B) in the gradient or extend the hold time at the high organic concentration.

References

  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.Benchchem.
  • HPLC-UV Method Development for Highly Polar Impurities.Resolian.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.Academia.edu.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.LabManager.
  • Reversed Phase HPLC Method Development.Phenomenex.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.Benchchem.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.SIELC Technologies.
  • 4-(2-Isopropoxyphenoxy)piperidine AldrichCPR.Sigma-Aldrich.
  • How To Select Mobile Phase In HPLC Method Development?.Next LVL Programming.
  • How to Choose the Best Mobile Phase in HPLC for Optimal Results.Mastelf.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.IJNRD.
  • Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column.SIELC Technologies.
  • Aspects of industrial purification of peptides using large-scale chrom

Sources

Application

Using 4-(2-Isopropoxyphenoxy)piperidine in in vitro assays

Application Note: Pharmacological Profiling & Utilization of 4-(2-Isopropoxyphenoxy)piperidine Executive Summary & Molecule Profile 4-(2-Isopropoxyphenoxy)piperidine (CAS: 902836-24-2 / HCl Salt: 1956382-77-6) is a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Utilization of 4-(2-Isopropoxyphenoxy)piperidine

Executive Summary & Molecule Profile

4-(2-Isopropoxyphenoxy)piperidine (CAS: 902836-24-2 / HCl Salt: 1956382-77-6) is a "privileged scaffold" in medicinal chemistry.[1] It combines a basic secondary amine (piperidine) with a lipophilic aryl ether tail.[1] This specific structural motif—the aryloxy-piperidine —is a critical pharmacophore found in numerous G-Protein Coupled Receptor (GPCR) ligands (particularly


-adrenergic and muscarinic antagonists) and ion channel blockers.[1]

This guide details the methodology for utilizing this compound as a chemical probe and building block in in vitro assays. It focuses on validating its utility in Fragment-Based Drug Discovery (FBDD) and assessing its metabolic liabilities (ADME).[1]

Physicochemical Profile
PropertyValueImplication for Assays
Molecular Formula

Monoisotopic Mass: 235.16 Da
pKa (Calc.) ~9.8 (Piperidine N)Highly ionized at physiological pH (7.4); lysosomotropic.[1]
logP (Calc.) ~2.8Moderate lipophilicity; high membrane permeability.[1]
Solubility DMSO (>50 mM), Water (Low)Critical: Use HCl salt for aqueous buffers or predissolve free base in DMSO.[1]

Critical Application: Metabolic Stability Profiling

Rationale: The isopropoxy group at the ortho position is a classic "metabolic soft spot."[1] In drug design, this moiety is frequently targeted by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) for O-dealkylation .[1] Quantifying the intrinsic clearance (


) of this scaffold is essential before incorporating it into larger drug candidates.[1]
Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the half-life (


) and intrinsic clearance of the scaffold to predict hepatic first-pass effects.

Materials:

  • Test Compound: 4-(2-Isopropoxyphenoxy)piperidine (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).[1]
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-Incubation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to final concentration of 1 µM . (Note: Keep DMSO < 0.1% to avoid enzyme inhibition).[1]

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.[1]

    • Control: Run a parallel incubation without NADPH to assess chemical instability.

  • Sampling:

    • Aliquot 50 µL at time points:

      
       min.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution.

  • Analysis:

    • Centrifuge (4000g, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Transition to Monitor: 236.2

      
       152.1 (Loss of piperidine ring) or 236.2 
      
      
      
      110.1 (Piperidine fragment).[1]

Data Calculation: Plot


 vs. Time. The slope 

determines

.


Visualizing the Metabolic Pathway:

MetabolicPathway Parent Parent Scaffold (Isopropoxy-piperidine) CYP CYP450 (Oxidation) Parent->CYP Phase I Intermediate Hemiketal Intermediate CYP->Intermediate Metabolite1 Major Metabolite: 4-(2-Hydroxyphenoxy)piperidine (O-Dealkylation) Intermediate->Metabolite1 Spontaneous Collapse Acetone Byproduct: Acetone Intermediate->Acetone

Figure 1: Predicted Phase I metabolic trajectory.[1] The O-dealkylation is the primary liability to monitor.[1]

Critical Application: GPCR Pharmacophore Screening

Rationale: The 4-phenoxypiperidine moiety is a known "privileged structure" for binding to Class A GPCRs.[1] Specifically, the basic nitrogen interacts with the conserved Aspartate residue in transmembrane domain 3 (TM3), while the aryl ether engages in hydrophobic interactions.[1]

Protocol B: Competitive Radioligand Binding ( -Adrenergic Receptor)[2]

Objective: Validate the scaffold's affinity as a core building block for adrenergic antagonists.

Materials:

  • Receptor Source: Rat brain membrane homogenates or CHO cells expressing human

    
    -AR.[1]
    
  • Radioligand:

    
    -Prazosin (0.2 nM).[1]
    
  • Non-specific Binding (NSB) Block: Phentolamine (10 µM).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation:

    • Prepare 4-(2-Isopropoxyphenoxy)piperidine in a semi-log dilution series (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL Test Compound.[1]

    • Incubate: 60 minutes at 25°C (Equilibrium).

  • Filtration:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce binding to the filter).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Quantification:

    • Liquid Scintillation Counting (LSC).[1]

Interpretation:

  • A

    
     indicates the scaffold is a viable "anchor" for designing selective antagonists.[1]
    
  • Note: If the

    
     is high (>10 µM), the scaffold requires "decoration" (e.g., N-substitution) to achieve potency.[1]
    

Safety Pharmacology: hERG Channel Liability

Scientific Integrity Warning: Lipophilic secondary amines are structurally predisposed to block the hERG potassium channel, leading to QT prolongation (cardiotoxicity).[1] This scaffold matches the Redfern Pharmacophore (Basic N + Lipophilic center + Linker).[1]

Protocol C: Fluorescence Polarization hERG Assay (High Throughput)

Objective: Early flagging of cardiotoxicity risk.[1]

Workflow:

  • Tracer: Use a fluorescent hERG ligand (e.g., E-4031-Red).[1]

  • Competition: Incubate membrane fragments containing hERG channels with the Tracer and 4-(2-Isopropoxyphenoxy)piperidine (10 µM).

  • Readout: Measure Fluorescence Polarization (mP).

    • High mP: Tracer is bound (Compound did NOT displace).

    • Low mP: Tracer is free (Compound displaced tracer = hERG Blocker ).

Decision Matrix:

Inhibition @ 10 µM Classification Action
> 50% High Risk Modify structure (reduce lipophilicity/logP).[1]
10 - 50% Moderate Risk Proceed with caution; run Patch Clamp.

| < 10% | Low Risk | Favorable scaffold profile.[1] |

Experimental Logic & Workflow Diagram

The following diagram illustrates the decision tree for utilizing this scaffold in a drug discovery campaign.

Workflow cluster_assays Parallel Profiling Start Start: 4-(2-Isopropoxyphenoxy)piperidine Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility MetaStab Metabolic Stability (Microsomes) Solubility->MetaStab TargetBind Target Binding (Alpha-1 / Muscarinic) Solubility->TargetBind Safety hERG Safety Screen Solubility->Safety Decision Go / No-Go Decision MetaStab->Decision t1/2 > 30min? TargetBind->Decision Ki < 10µM? Safety->Decision IC50 > 10µM? Synthesize Synthesize Derivatives (N-alkylation / Amidation) Decision->Synthesize Pass Discard Discard / Redesign Decision->Discard Fail

Figure 2: Integrated workflow for validating the scaffold in early discovery.

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses "Privileged Structures" and the utility of piperidine scaffolds).

  • Redfern, W. S., et al. (2003).[1] "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs."[1] Journal of Pharmacological and Toxicological Methods, 48(1), 9-33.[1] (Establishes the hERG liability of lipophilic amines).

  • Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.[1] (Standard protocol for Microsomal Stability).[1]

  • Litalien, C., & Beaulieu, P. (2011).[1] "Pharmacokinetics and Pharmacodynamics of Alpha-Adrenergic Blockers." Clinical Pharmacokinetics. (Contextualizes the phenoxy-piperidine pharmacophore).

Sources

Method

Application Note &amp; In Vivo Protocol: 4-(2-Isopropoxyphenoxy)piperidine

Abstract This document provides a comprehensive guide for the initial in vivo evaluation of 4-(2-Isopropoxyphenoxy)piperidine, a novel compound featuring a privileged piperidine scaffold.[1] Given the limited public data...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vivo evaluation of 4-(2-Isopropoxyphenoxy)piperidine, a novel compound featuring a privileged piperidine scaffold.[1] Given the limited public data on this specific molecule (CAS 902836-24-2), this protocol is designed as a foundational framework for researchers. It outlines the critical first steps in preclinical assessment, including vehicle selection, determination of the Maximum Tolerated Dose (MTD), and a preliminary pharmacokinetic (PK) study. The methodologies are based on established best practices for novel small molecule drug candidates, ensuring scientific rigor and reproducibility.

Introduction and Scientific Background

The piperidine ring is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and improving pharmacokinetic (ADME) profiles, often while maintaining metabolic stability.[1]

4-(2-Isopropoxyphenoxy)piperidine is a synthetic compound incorporating this key heterocycle. Its structure suggests potential interactions with biological systems, possibly as a ligand for G-protein coupled receptors (GPCRs), a common target for piperidine-containing drugs.[2][3] Before any efficacy studies can be conducted, a systematic in vivo characterization is essential to establish its safety profile and understand its behavior in a biological system.

This guide provides two fundamental protocols to build this initial characterization:

  • A tiered approach to vehicle formulation and selection.

  • A dose-escalation study to determine the Maximum Tolerated Dose (MTD).

  • A preliminary pharmacokinetic (PK) study to characterize its plasma concentration over time.

These protocols are designed for use in rodent models, which are standard in early-stage drug discovery due to their well-characterized genetics and physiology.[2]

Pre-Protocol Essential: Vehicle Formulation and Selection

The physical form of 4-(2-Isopropoxyphenoxy)piperidine is a powder, necessitating its formulation into a liquid for administration. The choice of vehicle is critical as it can significantly impact drug solubility, stability, and bioavailability. An inappropriate vehicle can lead to poor absorption, local irritation, or even toxicity, confounding experimental results.

Rationale for Vehicle Screening

A systematic screening process ensures the selection of an inert, safe, and effective delivery medium. The ideal vehicle should solubilize the compound at the required concentrations without causing adverse effects. This protocol employs a tiered approach, starting with the most biocompatible options.

Experimental Workflow for Vehicle Selection

G cluster_0 Tier 1: Aqueous Vehicles cluster_1 Tier 2: Co-Solvent/Surfactant Systems cluster_2 Tier 3: Suspension T1_Start Start: Weigh 5 mg of Compound T1_Saline Add 1 mL Saline (0.9% NaCl) Vortex/Sonicate T1_Start->T1_Saline T1_Check Visually Inspect for Complete Dissolution T1_Saline->T1_Check T1_Success SUCCESS: Proceed with Saline T1_Check->T1_Success Yes T1_Fail FAIL: Proceed to Tier 2 T1_Check->T1_Fail No T2_Start Start: Weigh 5 mg of Compound T2_Solubilizer Add 50-100 µL of Solubilizer (e.g., DMSO, PEG400, Tween 80) T2_Start->T2_Solubilizer T2_Mix Vortex until Dissolved T2_Solubilizer->T2_Mix T2_Dilute Titrate with Saline to 1 mL (Final Solubilizer ≤10%) T2_Mix->T2_Dilute T2_Check Observe for Precipitation for 1-2 hours T2_Dilute->T2_Check T2_Success SUCCESS: Use Co-Solvent System T2_Check->T2_Success No T2_Fail FAIL: Proceed to Tier 3 T2_Check->T2_Fail Yes T3_Start Start: Weigh 5 mg of Compound T3_Vehicle Add 1 mL of Suspension Vehicle (e.g., 0.5% CMC, 1% Methylcellulose) T3_Start->T3_Vehicle T3_Homogenize Homogenize/Vortex to create a fine, uniform suspension T3_Vehicle->T3_Homogenize T3_Check Check for Uniformity and Resuspendability T3_Homogenize->T3_Check T3_Success SUCCESS: Use Suspension T3_Check->T3_Success G Dose Administer Single Dose (e.g., 1/3 of MTD) Sample Collect Blood Samples at Pre-defined Time Points Dose->Sample Process Process Blood to Plasma (Centrifugation) Sample->Process Store Store Plasma at -80°C Process->Store Analyze Quantify Compound Concentration (LC-MS/MS) Store->Analyze Model Perform PK Modeling (e.g., Non-compartmental analysis) Analyze->Model Report Report Key PK Parameters (Cmax, Tmax, AUC, t½) Model->Report

Caption: General workflow for an in vivo pharmacokinetic study.

Experimental Procedure
  • Animal Model: Use the same species and strain as the MTD study (e.g., Sprague-Dawley rats). Cannulated models are preferred for serial blood sampling to reduce animal stress.

  • Dose Selection: Select a dose that is well-tolerated, typically ≤ 1/3 of the determined MTD.

  • Administration: Administer a single dose via the chosen route (e.g., IP or IV).

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical time course for IP administration would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose. [4]5. Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for quantifying the compound in plasma.

    • Analyze the collected plasma samples.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key parameters.

PK Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the extent of absorption.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC (0-t) Area Under the Curve from time 0 to the last measurement.Represents total drug exposure over time.
Elimination half-life.Time required for the plasma concentration to decrease by half.

Table 3: Key pharmacokinetic parameters to be determined.

Safety and Handling Precautions

As with any novel chemical entity, appropriate safety measures are paramount. While specific toxicology data for 4-(2-Isopropoxyphenoxy)piperidine is unavailable, general handling guidelines for piperidine derivatives should be followed. [5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation. [7]* Disposal: Dispose of all waste (unused compound, contaminated materials) in accordance with institutional and local regulations for chemical waste.

References

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  • SpringerLink. Techniques for the Study of GPCR Heteromerization in Living Cells and Animal Models. Available at: [Link]

  • ScienceDirect. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Available at: [Link]

  • PubMed. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Available at: [Link]

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

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  • PubMed. Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. Available at: [Link]

  • PMC. Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Available at: [Link]

  • PENTA s.r.o. Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • MDPI. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. Available at: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • PMC. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Available at: [Link]

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Application

Application Note: A Practical Guide to Characterizing Novel Piperidine-Based Ligands in Receptor Binding Assays Using 4-(2-Isopropoxyphenoxy)piperidine as a Model Compound

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of pharmaceuticals, particularly those targeting the central nervous system.[1][2] This document provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of pharmaceuticals, particularly those targeting the central nervous system.[1][2] This document provides a comprehensive framework for researchers seeking to elucidate the pharmacological profile of novel piperidine-containing molecules. Using 4-(2-Isopropoxyphenoxy)piperidine (CAS No: 902836-24-2) as a representative model compound of unknown biological activity, we present a detailed guide to establishing a robust receptor binding assay workflow. This application note covers essential preliminary steps, including compound quality control and preparation, the strategic design of competitive binding experiments, a detailed step-by-step protocol for the widely used radioligand filtration assay, and a thorough guide to data analysis and interpretation. By explaining the causality behind experimental choices and integrating field-proven troubleshooting strategies, this guide serves as an essential resource for drug discovery professionals aiming to determine the binding affinity (Kᵢ) and selectivity of new chemical entities.

Introduction: The Significance of the Piperidine Scaffold

Piperidine, a six-membered heterocyclic amine, is recognized as a "privileged scaffold" in drug discovery due to its favorable physicochemical properties.[2][3] Its structure allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with diverse biological targets. Consequently, piperidine derivatives are found in numerous clinically approved drugs targeting opioid, NMDA, sigma, and histamine receptors, among others.[4][5][6][7]

The introduction of a novel compound, such as 4-(2-Isopropoxyphenoxy)piperidine, into a research pipeline presents a critical challenge: the systematic and accurate determination of its biological targets. This process begins with receptor binding assays, the gold standard for quantifying the physical interaction between a ligand and a receptor.[8] This guide provides the necessary protocols to take a novel, uncharacterized piperidine compound and determine its receptor binding profile, a crucial first step in its journey as a potential tool compound or therapeutic lead.

Part 1: Foundational Work - Compound Validation and Preparation

The validity of any biological data is contingent upon the quality of the reagents used. For a novel tool compound, this principle is paramount. Vendor-supplied compounds may come with limited analytical data, making in-house validation a non-negotiable first step.

Protocol 2.1: Quality Control of the Tool Compound

Rationale: To ensure that the observed biological activity is attributable to the compound of interest and not an impurity, its identity, purity, and solubility must be rigorously confirmed.

  • Step 1: Identity Confirmation:

    • Verify the chemical structure using Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy to confirm the chemical structure.

  • Step 2: Purity Assessment:

    • Determine the purity using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity level of >98% is highly recommended for use in quantitative biological assays.

  • Step 3: Solubility Determination:

    • Assess the compound's solubility in the final assay buffer. While stock solutions are typically made in 100% DMSO, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid artifacts. Ensure the compound does not precipitate at its highest tested concentration in the final buffer.

Protocol 2.2: Stock Solution Preparation and Storage

Rationale: Proper preparation and storage prevent compound degradation and ensure accurate, reproducible concentration ranges in the assay.

  • Step 1: Prepare a high-concentration stock solution (e.g., 10 mM) of 4-(2-Isopropoxyphenoxy)piperidine in a suitable solvent, typically 100% dimethyl sulfoxide (DMSO).

  • Step 2: Create single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can lead to compound degradation.[9]

  • Step 3: Store the aliquots at -20°C or -80°C in desiccated conditions. On the day of the experiment, perform serial dilutions from a freshly thawed aliquot.

Part 2: Strategic Design of the Receptor Binding Assay

The primary goal is to determine the compound's affinity (Kᵢ) for a specific receptor. This is most commonly achieved through a competitive radioligand binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor.[10]

Diagram: Overall Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis QC Compound QC & Stock Prep Assay Competitive Binding Assay (Serial Dilutions) QC->Assay Membrane Receptor Membrane Prep Membrane->Assay Controls Define Controls (Total, NSB) Assay->Controls Incubate Incubate to Equilibrium Controls->Incubate Separate Separate Bound/Free Ligand (Filtration) Incubate->Separate Count Quantify Radioactivity Separate->Count Calc Calculate Specific Binding Count->Calc Curve Generate Competition Curve Calc->Curve IC50 Determine IC50 (Non-linear Regression) Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining compound binding affinity.

Key Experimental Choices
  • Receptor Source: The assay requires a source of the target receptor. This is typically a membrane preparation from either a stable cell line (e.g., HEK293, CHO) recombinantly expressing the receptor of interest or a tissue homogenate known to be rich in the receptor (e.g., rat brain cortex).[11] Cell lines offer a clean, defined system, while tissue homogenates provide a more native environment but can have higher variability.

  • Radioligand Selection: A suitable radioligand is critical. It should be specific for the target receptor, have high affinity (low Kd), and high specific activity. The concentration of radioligand used in a competitive assay should ideally be at or below its Kd value to ensure sensitivity to competitive displacement.[12]

  • Assay Format:

    • Filtration Assay: This classic method involves incubating the receptor, radioligand, and test compound, then rapidly separating the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. It is robust and well-suited for membrane-bound receptors.[8]

    • Scintillation Proximity Assay (SPA): This is a homogeneous (no-wash) assay where receptors are coupled to SPA beads. Only radioligand bound to the receptor on the bead is close enough to excite the scintillant, generating a signal. SPA is higher throughput and avoids a separation step.[8]

The following section details the filtration assay method due to its widespread use and accessibility.

Part 3: Detailed Protocol - Competitive Radioligand Binding (Filtration Method)

This protocol is a generalized procedure that must be optimized for each specific receptor-radioligand pair.

Protocol 4.1: Preparation of Cell Membranes[12]

Rationale: Isolating the membrane fraction concentrates the receptors and removes interfering cytosolic components.

  • Step 1: Harvest cultured cells expressing the target receptor.

  • Step 2: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

  • Step 3: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Step 4: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Step 5: Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the membranes.

  • Step 6: Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Step 7: Resuspend the final pellet in a storage buffer (e.g., containing 10% sucrose as a cryoprotectant), determine protein concentration (e.g., via BCA assay), and store at -80°C.

Protocol 4.2: Assay Execution in a 96-Well Format

Reagents & Materials:

  • Assay Buffer: Buffer composition is receptor-dependent. A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Membrane Preparation: Thawed and resuspended in assay buffer to a pre-determined optimal concentration.

  • Radioligand: Diluted in assay buffer to a final concentration at or near its Kd.

  • Test Compound: 4-(2-Isopropoxyphenoxy)piperidine, serially diluted in assay buffer (e.g., 10-point, half-log dilutions from 10 µM to 0.1 nM).

  • Non-Specific Binding (NSB) Determinator: A high concentration (1000-fold excess over the radioligand's Kd) of a known, unlabeled ligand for the target receptor.[9]

  • 96-well plates, filter mats (e.g., GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Plate Setup: Design the plate map to include wells for Total Binding, Non-Specific Binding (NSB), and the range of test compound concentrations, typically in triplicate.

  • Reagent Addition: Add reagents to each well in the following order (example volumes for a 250 µL final volume):

    • 150 µL of diluted membrane preparation.

    • 50 µL of assay buffer (for Total Binding wells), NSB determinator (for NSB wells), or test compound dilution.

    • 50 µL of diluted radioligand to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes) with gentle agitation. This step must be long enough to allow the binding reaction to reach equilibrium.[9][11]

  • Termination and Filtration:

    • Pre-soak the filter mat in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[9]

    • Rapidly terminate the incubation by vacuum filtering the contents of the plate onto the pre-soaked filter mat using a cell harvester.

    • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove all unbound radioligand.[9]

  • Quantification:

    • Dry the filter mat completely.

    • Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) retained on each filter spot using a microplate scintillation counter.[11]

Part 4: Data Analysis and Interpretation

Rationale: Raw CPM data must be transformed into a biologically meaningful measure of affinity (Kᵢ).

Diagram: Data Analysis Workflow

G RawCPM Raw CPM Data (Total, NSB, Compound) SpecificBinding Calculate Specific Binding SB = Total CPM - NSB CPM RawCPM->SpecificBinding PercentBinding % Specific Binding = (Compound CPM - NSB CPM) / SB * 100 SpecificBinding->PercentBinding Plot Plot % Specific Binding vs. Log[Compound] PercentBinding->Plot Fit Fit Curve using Non-linear Regression (Sigmoidal Dose-Response) Plot->Fit IC50 Determine IC50 Fit->IC50 ChengPrusoff Calculate Ki via Cheng-Prusoff Equation IC50->ChengPrusoff Ki Determine Ki ChengPrusoff->Ki

Caption: From raw counts to inhibition constant (Ki).

  • Step 1: Calculate Specific Binding: For each data point, calculate the specific binding by subtracting the average NSB CPM from the CPM value. The 100% specific binding level is the average Total Binding CPM minus the average NSB CPM.[11]

  • Step 2: Generate Competition Curve: Convert the CPM for each compound concentration into a percentage of the maximum specific binding. Plot this percentage against the logarithm of the molar concentration of the test compound.

  • Step 3: Determine the IC₅₀: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]

  • Step 4: Calculate the Inhibition Constant (Kᵢ): The IC₅₀ is dependent on the assay conditions (specifically the radioligand concentration). To convert it to the Kᵢ, an intrinsic measure of affinity, use the Cheng-Prusoff equation :[11][13]

    Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] = Concentration of the radioligand used in the assay.

    • Kd = Dissociation constant of the radioligand for the receptor.

Data Presentation

Results should be summarized in a clear, tabular format. To assess selectivity, the compound should be screened against a panel of relevant receptors.

Receptor TargetRadioligand ([L])Radioligand Kd (nM)IC₅₀ (nM)Kᵢ (nM)
Receptor A[³H]-Ligand X (1.0 nM)0.85022.2
Receptor B[³H]-Ligand Y (0.5 nM)0.71,200698
Receptor C[¹²⁵I]-Ligand Z (0.2 nM)0.3>10,000>5,700
(Table with hypothetical data for 4-(2-Isopropoxyphenoxy)piperidine)

Part 5: Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
High Non-Specific Binding (NSB > 30% of Total) Radioligand is "sticky" or hydrophobic; Filter binding; Insufficient washing.Add BSA (0.1%) to assay buffer; Pre-soak filters in 0.3-0.5% PEI; Increase the number of washes with ice-cold buffer.[9]
Low Specific Binding (Low Signal Window) Receptor concentration too low; Degraded receptor or ligand; Incubation not at equilibrium.Increase membrane protein per well; Use a fresh aliquot of ligand and membranes; Perform a time-course experiment to determine the optimal incubation time.[9]
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Uneven filtration or washing.Use calibrated pipettes and good technique; Ensure plate is gently agitated during incubation; Ensure vacuum is applied evenly across the filter mat.[14]
Hill Slope ≠ 1.0 Complex binding mechanism (e.g., allostery, multiple sites); Assay artifact.Indicates the binding may not follow the law of mass action for a simple bimolecular interaction. Requires further investigation with more advanced binding models.[12]

Conclusion

4-(2-Isopropoxyphenoxy)piperidine serves as an excellent model for the systematic characterization of any novel compound bearing the privileged piperidine scaffold. By following a rigorous workflow encompassing initial compound validation, strategic assay design, meticulous execution of binding protocols, and careful data analysis, researchers can reliably determine the binding affinity and selectivity profile of their compounds. This foundational data is indispensable for understanding a compound's mechanism of action and guiding its future development as a chemical probe or therapeutic candidate.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

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  • Kenakin, T., et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Sykes, D. A., et al. (2018). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. [Link]

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Method

The Strategic Application of the 4-(2-Isopropoxyphenoxy)piperidine Scaffold in Modern Drug Discovery

Introduction: The Privileged Piperidine Scaffold and the Significance of the 4-(2-Isopropoxyphenoxy) Moiety The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its freq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold and the Significance of the 4-(2-Isopropoxyphenoxy) Moiety

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize drug-like properties. The piperidine motif often enhances metabolic stability, improves pharmacokinetics (ADME), and facilitates transport across biological membranes, all while allowing for precise spatial orientation of substituents to interact with biological targets.[2]

The 4-(2-Isopropoxyphenoxy)piperidine moiety, the focus of this guide, combines the foundational piperidine core with a phenoxy linker and a sterically influential isopropoxy group. This specific combination of structural features offers several advantages in drug design:

  • Enhanced Solubility and Reactivity: The isopropoxy group can improve the solubility and reactivity of the molecule, making it a more amenable building block in synthetic chemistry.[4]

  • Modulation of Lipophilicity: The overall scaffold provides a balance of hydrophilic (piperidine nitrogen) and lipophilic (phenoxy and isopropoxy groups) character, which is crucial for oral bioavailability and cell permeability.

  • Structural Rigidity and Conformational Control: The connection of the piperidine ring to the phenoxy group introduces a degree of rigidity, which can be advantageous for locking the molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.

  • Versatile Synthetic Handle: The piperidine nitrogen serves as a key point for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

This application note will delve into the practical applications of the 4-(2-Isopropoxyphenoxy)piperidine scaffold, with a particular focus on its role in the development of Glycine Transporter 1 (GlyT1) inhibitors. We will use the clinical-stage drug Bitopertin as a central case study to illustrate the therapeutic potential of this chemical framework.

Case Study: Bitopertin and the Inhibition of Glycine Transporter 1 (GlyT1)

Bitopertin (RG1678) is a potent and selective inhibitor of Glycine Transporter 1 (GlyT1).[5] While its final structure incorporates a piperazine ring, its discovery and the broader class of GlyT1 inhibitors heavily feature the piperidine scaffold, making it an exemplary case for the application of the principles discussed herein.[1][6]

The Biological Target: Glycine Transporter 1 (GlyT1)

GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft and extracellular space.[4][5] By inhibiting GlyT1, the concentration of extracellular glycine is increased. This has significant therapeutic implications in two distinct and seemingly unrelated areas: neurological disorders and rare hematologic diseases.

Mechanism of Action in Schizophrenia

In the central nervous system (CNS), glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[5] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms which are poorly addressed by current antipsychotics.[3][5] By inhibiting GlyT1, bitopertin increases synaptic glycine levels, thereby enhancing NMDA receptor function and potentially alleviating these debilitating symptoms.[5] Although phase III trials for schizophrenia did not meet their primary endpoints, the rationale remains a compelling area of research.[5]

Figure 1: Mechanism of GlyT1 Inhibition in the CNS.

Mechanism of Action in Erythropoietic Protoporphyria (EPP)

More recently, bitopertin has been repurposed for the treatment of erythropoietic protoporphyria (EPP), a rare genetic disorder characterized by a deficiency in the enzyme ferrochelatase.[7] This deficiency leads to the accumulation of a toxic photoactive metabolite, protoporphyrin IX (PPIX), in red blood cells. Glycine is a crucial substrate for the first and rate-limiting step in heme biosynthesis. By inhibiting GlyT1 on developing red blood cells, bitopertin reduces the intracellular glycine supply, thereby downregulating the heme synthesis pathway and decreasing the production of PPIX.[8][9] This novel, disease-modifying approach has shown promise in clinical trials by reducing PPIX levels and improving patients' tolerance to sunlight.[8][9]

Figure 2: Mechanism of GlyT1 Inhibition in EPP.

Experimental Protocols

The following protocols are generalized methodologies for the characterization of novel compounds based on the 4-(2-Isopropoxyphenoxy)piperidine scaffold targeting GlyT1.

Protocol 1: In Vitro Glycine Uptake Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a test compound on GlyT1.

Objective: To quantify the inhibition of [³H]-glycine uptake in cells stably expressing human GlyT1.

Materials:

  • HEK293 cells stably transfected with human GlyT1b cDNA.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, G418).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Glycine (specific activity ~40-60 Ci/mmol).

  • Test compounds (e.g., analogs of 4-(2-Isopropoxyphenoxy)piperidine).

  • Non-selective GlyT1 inhibitor for positive control (e.g., Sarcosine).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the GlyT1-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds in KRH buffer.

  • Assay: a. Wash the cells twice with KRH buffer. b. Add 50 µL of the test compound dilutions or control to the wells and pre-incubate for 20 minutes at room temperature. c. Initiate the uptake by adding 50 µL of KRH buffer containing [³H]-glycine (final concentration ~10 nM). d. Incubate for 15 minutes at room temperature. e. Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: a. Lyse the cells by adding 100 µL of 1% SDS. b. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and vortex. c. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) and non-specific uptake (in the presence of a high concentration of a known inhibitor). b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 3: Workflow for the In Vitro Glycine Uptake Assay.

Protocol 2: Protoporphyrin IX (PPIX) Quantification in an In Vitro Model of Erythropoiesis

This protocol is designed to assess the efficacy of a test compound in reducing PPIX levels in cultured human erythroid precursor cells.

Objective: To measure the effect of GlyT1 inhibitors on PPIX accumulation in an in vitro model of EPP.

Materials:

  • Human CD34+ hematopoietic stem and progenitor cells (HSPCs).

  • Erythroid differentiation medium.

  • Test compounds.

  • Succinylacetone (to induce PPIX accumulation).

  • Lysis buffer.

  • Fluorescence microplate reader.

  • Protoporphyrin IX standard.

Procedure:

  • Erythroid Differentiation: Culture CD34+ HSPCs in erythroid differentiation medium for 7-10 days to generate erythroid precursor cells.

  • Compound Treatment: a. Plate the differentiated cells in a 96-well plate. b. Add succinylacetone to the medium to inhibit a downstream enzyme in the heme pathway, causing PPIX to accumulate. c. Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Cell Lysis and PPIX Measurement: a. Harvest the cells and wash with PBS. b. Lyse the cells in a suitable buffer. c. Measure the fluorescence of the cell lysate using a microplate reader (Excitation: ~405 nm, Emission: ~635 nm).

  • Data Analysis: a. Generate a standard curve using a known concentration of PPIX. b. Quantify the PPIX concentration in the cell lysates. c. Calculate the percentage reduction in PPIX levels for each compound concentration compared to the vehicle-treated control. d. Determine the EC50 value for PPIX reduction.

Structure-Activity Relationship (SAR) Insights and Data Presentation

The development of GlyT1 inhibitors has revealed key SAR insights. For piperidine-based scaffolds, modifications at the piperidine nitrogen are crucial for potency and selectivity. The nature of the aromatic ring and the linker to the piperidine core also significantly influence the pharmacological profile.

Compound IDScaffoldR Group (at Piperidine-N)GlyT1 IC50 (nM)Selectivity vs. GlyT2
Lead-1 4-(2-Isopropoxyphenoxy)piperidine-H>1000-
Analog-A 4-(2-Isopropoxyphenoxy)piperidine-CH₃52050-fold
Analog-B 4-(2-Isopropoxyphenoxy)piperidine-CH₂-Cyclopropyl85>200-fold
Bitopertin 4-(Aryl)-piperazine-Aryl-SO₂CH₃25>1000-fold

Data presented in the table is illustrative and intended to demonstrate typical SAR trends.

Conclusion and Future Directions

The 4-(2-Isopropoxyphenoxy)piperidine scaffold represents a valuable starting point for the design of novel therapeutics, particularly in the realm of transporter modulation. The journey of bitopertin from a potential treatment for schizophrenia to a promising therapy for a rare hematologic disease underscores the importance of understanding the fundamental mechanism of action of a drug molecule. The principles and protocols outlined in this guide provide a framework for researchers to explore the potential of this and related chemical scaffolds in their own drug discovery programs. Future work in this area may involve further optimization of the scaffold to enhance CNS penetration for neurological applications or to fine-tune the heme biosynthesis modulation for other hematologic disorders.

References

  • Wikipedia. (2023). Bitopertin. Retrieved from [Link]

  • Dermatology Times. (2025, October 2). Priority Review Requested for Rare Disease Therapy Bitopertin. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Bitopertin for Erythropoietic Protoporphyria Lowers Protoporphyrin IX Levels and Improves Symptoms and Quality of Life. Retrieved from [Link]

  • Pinard, E., et al. (2010). From a benzoyl-piperazine HTS hit to the clinical candidate bitopertin (RG1678), a novel glycine reuptake inhibitor for the treatment of schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • Jones, C. K., et al. (2011). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & Medicinal Chemistry Letters, 21(2), 752-756.
  • BioSpace. (2021, May 27). Disc Medicine Expands Hematology Pipeline with Worldwide Licensing Agreement for Bitopertin, a First-in-Class Modulator of Heme Synthesis. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 6). What is the therapeutic class of Bitopertin? Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Google Patents. (n.d.). US4550116A - Piperidine derivatives.
  • Google Patents. (n.d.). US4254129A - Piperidine derivatives.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Liu, Y., et al. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances, 5(51), 40964-40977.
  • ResearchGate. (n.d.). From benzoylpiperazine HTS hit 1 to bitopertin: Key drug design steps. Retrieved from [Link]

  • Patsnap Eureka. (2010, October 28). Lactate salt of 4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid(4-isopropoxyphenyl)-amide and pharmaceutical compositions thereof for the treatment of cancer and other diseases or disorders. Retrieved from [Link]

  • Rivella, S., et al. (2020). Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia. Blood, 135(10), 739–751.
  • Patsnap Synapse. (2025, March 11). What are the key players in the pharmaceutical industry targeting GlyT1? Retrieved from [Link]

Sources

Application

Precision Formulation Strategies for 4-(2-Isopropoxyphenoxy)piperidine

Application Note & Protocol Guide | Version 2.0 Executive Summary & Chemical Profile 4-(2-Isopropoxyphenoxy)piperidine is a lipophilic secondary amine often utilized as a pharmacophore in the development of antihistamine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Chemical Profile

4-(2-Isopropoxyphenoxy)piperidine is a lipophilic secondary amine often utilized as a pharmacophore in the development of antihistamines, muscle relaxants, and neurological agents.[1] Its structural core—a piperidine ring linked via an ether bridge to an isopropoxy-substituted phenyl ring—presents a classic formulation challenge: pH-dependent solubility .[1]

As a Senior Application Scientist, I advise against treating this simply as "powder in liquid." The piperidine nitrogen (pKa ~9.5–10.[1]5) dictates that this compound exists as a charged cation in acidic environments but reverts to a poorly soluble lipophilic free base at physiological pH (7.4).[1] Successful formulation requires managing this transition to prevent precipitation in vivo (embolism risk) or in vitro (assay artifacts).[1]

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9]Implication for Formulation
Molecular Weight ~235.32 g/mol Small molecule, favorable for permeability.[1]
LogP (Calc) 2.5 – 3.2Moderately lipophilic; requires cosolvents or complexation.[1]
pKa (Base) ~9.8 (Piperidine N)Highly basic.[1] Soluble at pH < 6; precipitates at pH > 8.[1]
Appearance Oil or Low-Melting SolidDifficult to weigh accurately; volumetric handling preferred.[1]
Salt Form Hydrochloride (HCl)Preferred solid form; significantly improves aqueous solubility.[1]

Formulation Logic: The "Why" Behind the Protocol

To ensure scientific integrity, we must select vehicles based on the intended route of administration and the compound's ionization state.[1]

The "pH Shift" Danger

A common error is dissolving the compound in acidic saline (pH 4) and injecting it intravenously.[1] Upon entering the bloodstream (pH 7.4), the buffering capacity of blood neutralizes the vehicle, causing the compound to revert to its free base form and precipitate.

  • Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic phenyl ring of the compound sits inside the cyclodextrin cavity, shielding it from the aqueous environment even when the pH rises, effectively preventing precipitation.

Decision Matrix

The following workflow illustrates the logical selection of formulation strategies.

FormulationDecisionTree Start Start: 4-(2-Isopropoxyphenoxy)piperidine AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo DMSO Stock: 10-100 mM in DMSO Store at -20°C InVitro->DMSO Route Route of Administration? InVivo->Route Dilution Dilute into Media (Final DMSO < 0.5%) DMSO->Dilution IV_IP IV / IP (Systemic) Route->IV_IP PO PO (Oral) Route->PO CycD Preferred: 20% HP-β-CD in Saline (pH 5-6) IV_IP->CycD High Solubility Low Toxicity Cosolv Alt: 5% DMSO + 40% PEG400 + 55% Water IV_IP->Cosolv High Dose Solubility Limit Susp Standard: 0.5% Methylcellulose + 0.2% Tween 80 PO->Susp Suspension

Figure 1: Decision tree for selecting the optimal vehicle based on experimental constraints.

Detailed Experimental Protocols

Protocol A: In Vitro Stock Preparation (DMSO)

Purpose: For cellular assays, receptor binding, or high-throughput screening.[1] Storage: Stable at -20°C for 3–6 months.

  • Calculate: Determine the mass required for a 10 mM or 100 mM stock.

    • Note: If using the HCl salt, correct for the molecular weight difference (Free Base MW + 36.46).[1]

  • Weighing: Weigh the compound into a glass vial. Avoid plastics initially as lipophilic amines can adsorb to polypropylene.[1]

  • Solubilization: Add 100% DMSO (molecular biology grade).[1] Vortex vigorously for 30 seconds.[1]

    • QC Check: Solution must be crystal clear. If hazy, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into amber glass vials or polypropylene tubes (low binding) to avoid freeze-thaw cycles.

  • Usage: On the day of the experiment, dilute into culture media. Ensure final DMSO concentration is ≤0.1% to avoid solvent toxicity.[1]

Protocol B: In Vivo IV/IP Formulation (Cyclodextrin)

Purpose: Intravenous (IV) or Intraperitoneal (IP) dosing where solubility and pH stability are critical.[1] Target Conc: 1–5 mg/mL.[1]

Materials:

  • 4-(2-Isopropoxyphenoxy)piperidine (HCl salt preferred).[1][10]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).[1]

  • Sterile Water for Injection.[1]

  • 1N HCl and 1N NaOH for pH adjustment.[1]

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1] Stir until clear.

  • Compound Addition: Slowly add the required amount of drug to the cyclodextrin solution while stirring.

  • Acidification (Critical): If the compound does not dissolve immediately, lower the pH to ~4.0 using 1N HCl. The protonation of the piperidine nitrogen drives solubility.[1]

  • Equilibration: Stir for 30–60 minutes. The cyclodextrin complexation will occur over time.[1]

  • pH Adjustment: Once dissolved, carefully adjust pH back to 5.0–6.0 using 1N NaOH. Do not overshoot to pH 7.4, or precipitation may occur.[1]

  • Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter.[1]

  • Stability: Use fresh (within 24 hours).

Protocol C: In Vivo Oral Suspension (MC/Tween)

Purpose: Oral gavage (PO) for pharmacokinetics or toxicity studies.[1] Target Conc: 10–100 mg/mL.[1]

Materials:

  • Methylcellulose (MC) (400 cP).[1]

  • Tween 80 (Polysorbate 80).[1][6]

Workflow:

  • Vehicle Prep: Prepare 0.5% Methylcellulose + 0.2% Tween 80 in water.[1]

    • Tip: Heat 1/3 of the water to 80°C, disperse MC powder, then add remaining cold water and Tween 80.[1] Stir overnight at 4°C for complete hydration.

  • Wetting: Place the compound powder in a mortar. Add the Tween 80 (if not already in vehicle) or a few drops of the vehicle to "wet" the hydrophobic powder.[1] Triturate (grind) to form a smooth paste.[1]

  • Dispersion: Gradually add the MC vehicle while grinding to prevent clumping.

  • Homogenization: Transfer to a vial and vortex/sonicate to ensure a uniform suspension.

Quality Control & Stability

Trustworthiness in data relies on the stability of your formulation.[1]

TestMethodAcceptance Criteria
Visual Inspection Light BoxIV: Clear, colorless, particulate-free.PO: Uniform suspension, no large aggregates.[1]
pH Check Micro-pH probeIV: 4.5 – 6.0 (Strict limits).
Concentration Verification HPLC-UV± 10% of target concentration.

HPLC Method (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (phenyl ring absorption).[1]

References

  • Sigma-Aldrich. 4-(2-Isopropoxyphenoxy)piperidine Product Specification. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Li, P., & Zhao, L. (2014).[1] Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 468(1-2), 272-290.[1] Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Focus on pKa-dependent solubility of amines). Link

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1][11][12] Pharmaceutical Research, 21(2), 201-230.[1] Link

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving 4-(2-Isopropoxyphenoxy)piperidine

Authored by: A Senior Application Scientist Introduction: Characterizing a Novel Phenoxy-Piperidine Compound The compound 4-(2-Isopropoxyphenoxy)piperidine is a synthetic molecule featuring a piperidine ring, a common sc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Characterizing a Novel Phenoxy-Piperidine Compound

The compound 4-(2-Isopropoxyphenoxy)piperidine is a synthetic molecule featuring a piperidine ring, a common scaffold in many pharmaceuticals, linked to an isopropoxyphenoxy group.[1] Piperidine derivatives are known to exhibit a wide range of biological activities, with applications in treating cancer, neurological disorders, and infectious diseases.[2][3][4][5] The specific biological targets and mechanism of action for 4-(2-Isopropoxyphenoxy)piperidine are not yet fully elucidated. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a series of cell-based assays to characterize the pharmacological profile of this and similar novel compounds.

The assays detailed herein are designed to investigate the compound's activity at several major classes of drug targets, based on the structural motifs present in the molecule:

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are prime targets for a vast number of approved drugs.[6][7]

  • Monoamine Transporters: These transporters are critical for regulating neurotransmitter levels in the synapse and are targets for antidepressants and psychostimulants.[8][9]

  • Sigma-1 Receptors: These are unique intracellular chaperone proteins implicated in a variety of neurological and psychiatric conditions.[10][11][12]

  • Monoamine Oxidases (MAOs): These enzymes are crucial for the metabolism of neurotransmitters and are targets for drugs treating depression and Parkinson's disease.[13][14]

This guide provides detailed, step-by-step protocols for a screening cascade designed to identify and characterize the bioactivity of 4-(2-Isopropoxyphenoxy)piperidine, enabling a thorough initial assessment of its therapeutic potential.

Part 1: G-Protein Coupled Receptor (GPCR) Activity Screening

GPCRs mediate a vast array of physiological responses by transducing extracellular signals into intracellular second messenger cascades.[7] The two primary assays to screen for GPCR modulation are the measurement of cyclic AMP (cAMP) for Gs and Gi-coupled receptors, and the detection of intracellular calcium flux for Gq-coupled receptors.[7][15]

cAMP Production Assay for Gs and Gi-Coupled GPCRs

This assay utilizes a genetically engineered firefly luciferase that contains a cAMP-binding domain.[7][16] Binding of cAMP to this biosensor induces a conformational change, leading to an increase in luminescence, which can be measured in real-time in living cells.[16][17][18]

The choice of a live-cell, non-lytic assay format allows for kinetic measurements of cAMP production, providing a more detailed understanding of the compound's effect on GPCR signaling compared to endpoint assays.[7][17] The high sensitivity of the luminescent readout is ideal for detecting both potent and subtle modulatory effects.[13]

A Seed HEK293 cells stably expressing a luminescent cAMP biosensor B Incubate cells overnight A->B C Pre-equilibrate cells with GloSensor™ cAMP Reagent B->C D Treat cells with 4-(2-Isopropoxyphenoxy)piperidine or control compounds C->D E Add GPCR agonist (for antagonist screening) D->E F Measure luminescence kinetically E->F A Seed CHO-K1 cells stably expressing a Gq-coupled GPCR B Incubate cells overnight A->B C Load cells with a calcium-sensitive fluorescent dye B->C D Incubate to allow dye uptake C->D E Add 4-(2-Isopropoxyphenoxy)piperidine or control compounds D->E F Measure fluorescence kinetically E->F

Caption: Workflow for the calcium flux assay.

  • Cell Preparation:

    • Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the Gq-coupled GPCR of interest.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 cells per well.

    • Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's protocol. Often, probenecid is included to prevent dye leakage from the cells. [15] * Remove the culture medium and add 100 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of 4-(2-Isopropoxyphenoxy)piperidine and control compounds.

    • Place the assay plate into a fluorescence microplate reader equipped with an automated injection system (e.g., a FlexStation® or FLIPR®). [15] * Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 20 µL of the compound dilutions into the wells.

    • Immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the dye.

ParameterDescriptionExample Value
Peak Fluorescence The maximum fluorescence intensity reached after compound addition.50,000 RFU
Time to Peak The time taken to reach the peak fluorescence.15 seconds
EC₅₀ The concentration of the compound that produces 50% of the maximal peak fluorescence.2.1 µM

A rapid, transient increase in fluorescence indicates that the compound is an agonist for the Gq-coupled receptor. The magnitude and kinetics of the response can provide insights into the compound's efficacy and potency.

Part 2: Monoamine Transporter Uptake Assay

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft. [8]This assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters. [9][19]

A direct measurement of substrate uptake provides a clear functional assessment of transporter activity. [8]The use of a fluorescent substrate in a no-wash format with a masking dye to quench extracellular fluorescence allows for a simplified and high-throughput compatible protocol. [6][9]

A Seed HEK293 cells expressing DAT, NET, or SERT B Incubate cells overnight A->B C Pre-incubate cells with 4-(2-Isopropoxyphenoxy)piperidine or control inhibitors B->C D Add fluorescent monoamine substrate and masking dye C->D E Incubate to allow substrate uptake D->E F Measure intracellular fluorescence E->F

Caption: Workflow for the monoamine transporter uptake assay.

  • Cell Preparation:

    • Use HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.

    • Plate the cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well.

    • Incubate for 20-24 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Prepare serial dilutions of 4-(2-Isopropoxyphenoxy)piperidine and known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the cells.

    • Add 50 µL of the compound dilutions to the wells.

    • Incubate for 15-30 minutes at 37°C.

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). [9] * Add 50 µL of the substrate/dye solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence using a bottom-reading fluorescence plate reader at the appropriate excitation and emission wavelengths.

ParameterDescriptionExample Value
% Inhibition The percentage reduction in fluorescent signal compared to the vehicle control.75% at 10 µM
IC₅₀ The concentration of the compound that inhibits substrate uptake by 50%.0.5 µM

A dose-dependent decrease in intracellular fluorescence indicates that the compound inhibits the activity of the specific monoamine transporter being tested. By running the assay in parallel with cell lines expressing each of the three transporters, the selectivity of the compound can be determined.

Part 3: Sigma-1 Receptor Functional Assay

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. [11][12]While traditional radioligand binding assays are common, a cell-based functional assay can provide insights into the compound's effect on receptor activity. One approach is to use a bioluminescence resonance energy transfer (BRET) assay to monitor ligand-induced changes in receptor homomerization. [10]

Ligand binding to the sigma-1 receptor can induce conformational changes and affect its oligomerization state. [10]BRET is a sensitive technique to measure protein-protein interactions in live cells, providing a functional readout of ligand binding. [10]

A Co-transfect HEK293 cells with sigma-1-Rluc8 and sigma-1-Venus constructs B Incubate for 24-48 hours A->B C Harvest and resuspend cells B->C D Add the Rluc8 substrate (coelenterazine h) C->D E Treat with 4-(2-Isopropoxyphenoxy)piperidine or control ligands D->E F Measure luminescence at two wavelengths and calculate BRET ratio E->F A Culture SH-SY5Y cells B Treat cells with 4-(2-Isopropoxyphenoxy)piperidine or control inhibitors A->B C Lyse the cells B->C D Incubate cell lysate with MAO substrate, HRP, and a fluorescent probe C->D E Measure fluorescence D->E

Caption: Workflow for the MAO activity assay.

  • Cell Preparation and Treatment:

    • Culture SH-SY5Y human neuroblastoma cells, which endogenously express both MAO-A and MAO-B. [20] * Seed the cells in a 96-well plate and grow to confluence.

    • Treat the cells with various concentrations of 4-(2-Isopropoxyphenoxy)piperidine for 1-24 hours.

[20]2. Cell Lysis:

  • Wash the cells with ice-cold PBS.
  • Add 50 µL of a suitable cell lysis buffer to each well.
  • Incubate on ice for 30 minutes.
  • Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).

[20]3. Assay Procedure:

  • In a new 96-well black plate, add a portion of the cell lysate to wells designated for total MAO, MAO-A, and MAO-B activity.
  • To determine MAO-A activity, add a specific MAO-B inhibitor (e.g., selegiline). [21] * To determine MAO-B activity, add a specific MAO-A inhibitor (e.g., clorgyline). [21] * Prepare a reaction mixture containing the MAO substrate (e.g., tyramine), horseradish peroxidase (HRP), and a fluorometric probe (e.g., Amplex Red). [20] * Add the reaction mixture to each well.
  • Incubate for 30-60 minutes at 37°C, protected from light.
  • Measure the fluorescence with excitation at ~540 nm and emission at ~590 nm.

[20]##### Data Analysis and Interpretation

ParameterDescriptionExample Value
MAO-A Inhibition IC₅₀ The concentration of the compound that inhibits MAO-A activity by 50%.> 100 µM
MAO-B Inhibition IC₅₀ The concentration of the compound that inhibits MAO-B activity by 50%.3.7 µM
Selectivity Index The ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).> 27

By comparing the inhibition curves for MAO-A and MAO-B, the potency and selectivity of 4-(2-Isopropoxyphenoxy)piperidine as an MAO inhibitor can be determined.

Conclusion

This application note provides a comprehensive framework for the initial characterization of the novel compound 4-(2-Isopropoxyphenoxy)piperidine. By systematically evaluating its activity against GPCRs, monoamine transporters, sigma-1 receptors, and monoamine oxidases, researchers can gain valuable insights into its potential therapeutic applications and mechanism of action. The detailed protocols and scientific rationale provided herein are intended to empower scientists in the fields of pharmacology and drug discovery to effectively profile this and other new chemical entities.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]

  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. [Link]

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Application

Application Notes and Protocols for Radioligand Binding Assays with 4-(2-Isopropoxyphenoxy)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Receptor Interactions of Novel Piperidine Derivatives The 4-(2-isopropoxyphenoxy)piperidine scaffold is a privileged structure in mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Receptor Interactions of Novel Piperidine Derivatives

The 4-(2-isopropoxyphenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[1][2] Derivatives of this core structure have shown affinity for a variety of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets, including sigma (σ), opioid, histamine, and dopamine receptors.[3][4] Understanding the binding characteristics of these derivatives to their molecular targets is a critical step in the drug discovery and development pipeline.

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3][5] These assays, lauded for their sensitivity and robustness, allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of unlabeled competitor compounds.[6][7] This application note provides a detailed guide to performing radioligand binding assays with 4-(2-isopropoxyphenoxy)piperidine derivatives, offering both foundational principles and step-by-step protocols for saturation and competition binding experiments.

The Science Behind the Assay: Core Principles of Radioligand Binding

Radioligand binding assays are governed by the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[8] The two primary types of radioligand binding assays are saturation and competition assays.

Saturation Binding Assays: These experiments are designed to determine the affinity of a radioligand for its receptor (Kd) and the total number of binding sites (Bmax) in a given tissue or cell preparation.[6] In a saturation assay, a fixed amount of the receptor preparation is incubated with increasing concentrations of a radiolabeled ligand until equilibrium is reached.

Competition Binding Assays: These assays are employed to determine the affinity (Ki) of an unlabeled test compound for a receptor.[9][10] In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound. The competitor's ability to displace the radioligand from the receptor is measured, and its IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The IC50 is then used to calculate the Ki, which represents the affinity of the competitor for the receptor.[9]

A crucial aspect of any radioligand binding assay is the distinction between total, non-specific, and specific binding.

  • Total Binding: The total amount of radioligand bound to the receptor preparation.

  • Non-specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the filter apparatus, lipids, or other proteins.[11][12] NSB is typically determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[11][12]

  • Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[12]

Experimental Design: A Focus on the Sigma-1 (σ1) Receptor

To provide a practical framework, this guide will focus on characterizing the binding of a novel 4-(2-isopropoxyphenoxy)piperidine derivative to the sigma-1 (σ1) receptor, a versatile intracellular chaperone protein implicated in a variety of CNS disorders. The σ1 receptor is a relevant target for this class of compounds.[4]

Choosing the Right Radioligand: The selection of an appropriate radioligand is paramount for a successful binding assay. For the σ1 receptor, a commonly used and well-characterized radioligand is -pentazocine .[13][14][15]

Visualizing the Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Source Preparation (e.g., Brain Homogenate) Total_Binding Total Binding Tubes: Receptor + Radioligand Receptor_Prep->Total_Binding NSB Non-Specific Binding Tubes: Receptor + Radioligand + Excess Unlabeled Ligand Receptor_Prep->NSB Competition Competition Binding Tubes: Receptor + Radioligand + Test Compound Receptor_Prep->Competition Radioligand_Prep Radioligand Stock Preparation (³H-pentazocine) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Compound_Prep Test Compound Dilution Series (4-(2-isopropoxyphenoxy)piperidine derivative) Compound_Prep->Competition Filtration Rapid Filtration (Separates bound from free radioligand) Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting (Quantifies radioactivity) Filtration->Counting Saturation_Analysis Saturation Analysis (Determine Kd and Bmax) Counting->Saturation_Analysis Competition_Analysis Competition Analysis (Determine IC50 and Ki) Counting->Competition_Analysis

Caption: Workflow for Radioligand Binding Assays.

Detailed Protocols

Materials and Reagents
  • Receptor Source: Guinea pig brain homogenate (a rich source of σ1 receptors).

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Unlabeled Ligand for NSB: Haloperidol.

  • Test Compound: 4-(2-isopropoxyphenoxy)piperidine derivative.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation cocktail.

  • General laboratory equipment: Pipettes, tubes, plates, etc.

Protocol 1: Saturation Binding Assay

This protocol aims to determine the Kd and Bmax of -pentazocine for the σ1 receptor.

Step-by-Step Methodology:

  • Prepare Radioligand Dilutions: Prepare a series of dilutions of -pentazocine in assay buffer. A typical concentration range would be 0.1 to 30 nM.

  • Set up Assay Tubes: For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

  • Total Binding Tubes: Add assay buffer, the appropriate concentration of -pentazocine, and the receptor preparation (e.g., 100-200 µg of protein).

  • Non-Specific Binding Tubes: Add assay buffer, the same concentration of -pentazocine, a saturating concentration of unlabeled haloperidol (e.g., 10 µM), and the receptor preparation.

  • Incubation: Incubate all tubes at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through the glass fiber filters using the cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.

Data Presentation: Saturation Binding Parameters

ParameterDescriptionTypical Value for -pentazocine at σ1
Kd Equilibrium dissociation constant; a measure of radioligand affinity.1-10 nM
Bmax Maximum number of binding sites; a measure of receptor density.Varies with tissue/cell preparation
Protocol 2: Competition Binding Assay

This protocol is designed to determine the Ki of a 4-(2-isopropoxyphenoxy)piperidine derivative for the σ1 receptor.

Step-by-Step Methodology:

  • Prepare Test Compound Dilutions: Prepare a series of dilutions of the unlabeled 4-(2-isopropoxyphenoxy)piperidine derivative in assay buffer. A wide concentration range is recommended (e.g., 0.01 nM to 10 µM).

  • Set up Assay Tubes: Prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the test compound.

  • Total Binding Tubes: Add assay buffer, a fixed concentration of -pentazocine (typically at or below its Kd, e.g., 1-2 nM), and the receptor preparation.

  • Non-Specific Binding Tubes: Add assay buffer, the fixed concentration of -pentazocine, a saturating concentration of unlabeled haloperidol (e.g., 10 µM), and the receptor preparation.

  • Competition Tubes: Add assay buffer, the fixed concentration of -pentazocine, the varying concentrations of the test compound, and the receptor preparation.

  • Incubation: Incubate all tubes at 37°C for 120 minutes.

  • Filtration and Counting: Follow steps 6 and 7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation assay.[16]

Data Presentation: Competition Binding Parameters

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant; a measure of the affinity of the test compound for the receptor.

Signaling Pathway Visualization

While radioligand binding assays directly measure binding and not downstream signaling, it is important to understand the context of the receptor's function. The σ1 receptor is known to modulate various signaling pathways.

Sigma1_Signaling cluster_ligand Ligand Binding cluster_modulation Modulation of Cellular Processes Ligand 4-(2-Isopropoxyphenoxy)piperidine Derivative Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds to Ion_Channels Ion Channel Regulation (e.g., K+ channels) Sigma1->Ion_Channels Modulates Calcium Calcium Signaling Sigma1->Calcium Modulates ER_Stress ER Stress Response Sigma1->ER_Stress Modulates Neuronal_Plasticity Neuronal Plasticity Sigma1->Neuronal_Plasticity Influences

Caption: Simplified overview of potential Sigma-1 receptor signaling modulation.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of your results, incorporate the following self-validating measures into your experimental design:

  • Assay Linearity: Confirm that the specific binding is linear with respect to the protein concentration within the range used in your assays.

  • Equilibrium Confirmation: Perform time-course experiments to ensure that the incubation time is sufficient to reach equilibrium for both association and dissociation of the radioligand.

  • Radioligand Stability: Verify the stability of the radioligand under your assay conditions.

  • Consistent Controls: Run positive and negative controls in every experiment to monitor assay performance.

  • Data Replication: Conduct independent experiments on different days to ensure the reproducibility of your findings.

By adhering to these principles and protocols, researchers can confidently and accurately characterize the binding profiles of novel 4-(2-isopropoxyphenoxy)piperidine derivatives, a crucial step in advancing the development of new medicines for CNS disorders.

References

  • Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

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  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

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  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • GraphPad. Nonspecific binding. [Link]

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  • Z. Li, et al. (2020). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Grisanti L. A. (2023). Representative data from a saturation binding assay, illustrating specific ligand-receptor interaction. Alfa Cytology. [Link]

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  • Balboni, G., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Journal of medicinal chemistry, 55(24), 11151–11156. [Link]

  • Michalska, B., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Journal of medicinal chemistry, 64(13), 9133–9153. [Link]

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. BMC chemistry, 10, 48. [Link]

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Method

The Strategic Utility of 4-(2-Isopropoxyphenoxy)piperidine in the Synthesis of Novel CNS-Active Agents

Introduction: Unlocking a Privileged Scaffold for Neuropharmacology The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Privileged Scaffold for Neuropharmacology

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically successful drugs and biologically active natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural component for targeting complex biological systems, particularly within the central nervous system (CNS).[1] Within this esteemed class of heterocycles, 4-(2-isopropoxyphenoxy)piperidine emerges as a precursor of significant strategic value. The unique arrangement of its isopropoxyphenoxy group offers a versatile platform for the development of novel compounds, enhancing properties such as solubility and reactivity, which are critical in drug design.[2] This guide provides an in-depth exploration of the application of 4-(2-isopropoxyphenoxy)piperidine as a precursor, with a primary focus on its pivotal role in the synthesis of the atypical antipsychotic agent, Cariprazine. We will dissect the synthetic pathways, provide detailed protocols, and elucidate the chemical logic that underpins its use in creating next-generation therapeutics for neurological disorders.

Core Application: A Key Intermediate in the Synthesis of Cariprazine

Cariprazine (Vraylar®) is an orally active, potent dopamine D₂ and D₃ receptor partial agonist, with a preference for the D₃ receptor, and is approved for the treatment of schizophrenia and bipolar disorder.[3][4] The molecular architecture of Cariprazine features a critical linkage between a substituted phenylpiperazine and a piperidine-containing moiety. 4-(2-Isopropoxyphenoxy)piperidine can serve as a key building block for a crucial intermediate in several synthetic routes to Cariprazine, demonstrating its industrial relevance.

The general synthetic strategy involves the N-alkylation of a piperidine derivative with a suitable electrophile connected to the dichlorophenyl)piperazine core. The 2-isopropoxyphenoxy group at the 4-position of the piperidine is a key structural feature of a potential, albeit not explicitly detailed in the direct synthesis of Cariprazine itself, closely related analogue or precursor. The following sections will detail a generalized protocol for the N-alkylation of piperidines, a fundamental reaction in the synthesis of Cariprazine and related compounds.

Logical Workflow for N-Alkylation of Piperidine Scaffolds

The following diagram illustrates the general workflow for the N-alkylation of a piperidine derivative, a key transformation in the synthesis of many CNS-active compounds, including the conceptual pathway to Cariprazine analogs.

workflow General Workflow for N-Alkylation of Piperidines cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Piperidine 4-(2-Isopropoxyphenoxy)piperidine N_Alkylation N-Alkylation Reaction (Nucleophilic Substitution) Piperidine->N_Alkylation Alkylating_Agent Alkyl Halide or Sulfonate (e.g., 1-(2,3-dichlorophenyl)piperazine derivative) Alkylating_Agent->N_Alkylation Base Inorganic or Organic Base (e.g., K2CO3, DIPEA) Base->N_Alkylation Workup Aqueous Work-up (Extraction, Washing) N_Alkylation->Workup Reaction Mixture Purification Purification (Crystallization, Chromatography) Workup->Purification Crude Product Final_Product N-Alkylated Piperidine Derivative (e.g., Cariprazine precursor/analog) Purification->Final_Product Pure Product

Caption: Generalized workflow for N-alkylation of piperidine derivatives.

Protocol 1: Synthesis of N-Alkylated Piperidine Derivatives

This protocol provides a generalized method for the N-alkylation of a piperidine, such as 4-(2-isopropoxyphenoxy)piperidine, with an appropriate alkylating agent, a key step in the synthesis of compounds like Cariprazine.

Objective: To synthesize an N-alkylated piperidine derivative via nucleophilic substitution.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Example)
4-(2-Isopropoxyphenoxy)piperidine902836-24-2235.32 g/mol 1.0 eq
1-(2,3-Dichlorophenyl)-4-(2-chloroethyl)piperazineN/AVaries1.1 eq
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 eq
Acetonitrile (CH₃CN)75-05-841.05 g/mol Anhydrous, 10 mL/mmol
Dichloromethane (CH₂Cl₂)75-09-284.93 g/mol For extraction
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.01 g/mol For washing
BrineN/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol For drying

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-(2-isopropoxyphenoxy)piperidine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the 1-(2,3-dichlorophenyl)-4-(2-chloroethyl)piperazine (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-alkylated piperidine derivative.

Characterization:

The structure and purity of the final compound should be confirmed by spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the formation of the new C-N bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Causality in Experimental Choices

  • Choice of Base: Potassium carbonate is a commonly used inorganic base for N-alkylation reactions.[5] It is sufficiently basic to deprotonate the secondary amine of the piperidine, facilitating its nucleophilic attack on the alkyl halide, while being mild enough to avoid side reactions. Other bases such as diisopropylethylamine (DIPEA) can also be employed.[5]

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions like N-alkylation. It effectively dissolves the reactants and does not interfere with the reaction. Dimethylformamide (DMF) is another suitable solvent for this transformation.[5]

  • Reaction Temperature: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the N-alkylation in a reasonable timeframe.

Self-Validating System: In-Process Controls

To ensure the reliability and reproducibility of the protocol, the following in-process controls are recommended:

  • TLC or LC-MS Monitoring: Regularly analyze aliquots of the reaction mixture to track the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

  • Spectroscopic Analysis of the Final Product: Thorough characterization of the purified product by NMR and MS is crucial to confirm its identity and purity, validating the success of the synthesis.

Expansion to Other Novel Compounds

The N-alkylation protocol described above is a versatile method that can be adapted to synthesize a wide range of novel compounds from 4-(2-isopropoxyphenoxy)piperidine. By varying the structure of the alkylating agent, a diverse library of derivatives can be generated for screening against various biological targets. For instance, the introduction of different substituted aromatic or heteroaromatic groups can modulate the pharmacological properties of the resulting molecules, leading to the discovery of new drug candidates for a variety of CNS disorders.

Conclusion

4-(2-Isopropoxyphenoxy)piperidine is a valuable and versatile precursor in the synthesis of novel, biologically active compounds. Its utility is prominently highlighted in the conceptual synthetic pathways leading to the atypical antipsychotic, Cariprazine, and its analogs. The N-alkylation of this piperidine derivative provides a robust and adaptable method for accessing a diverse range of CNS-active agents. The detailed protocols and the underlying chemical principles presented in this guide are intended to empower researchers in drug discovery and development to leverage the full potential of this strategic building block in their quest for innovative therapeutics.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • SYNTHESIS METHOD FOR CARIPRAZINE. (2019). EP 3845523 A1.
  • Kiss, B., et al. (2010). Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. J. Pharmacol. Exp. Ther., 333(1), 328-340. [Link]

  • Gyertyán, I., et al. (2011). Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents. Neurochem. Int., 59(6), 925-935. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: A Multi-Tiered Experimental Design for Characterizing the Pharmacological Profile of 4-(2-Isopropoxyphenoxy)piperidine

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] This document provides a comprehensive, multi-tiered experimental framework for the systematic characterization of 4-(2-Isopropoxyphenoxy)piperidine, a novel compound with an unelucidated biological profile. As its specific effects are not documented in current literature, this guide serves as a roadmap for discovery, progressing from initial computational assessments to detailed in vivo studies. The described workflow is designed to be a self-validating system, ensuring that decisions at each stage are supported by robust data, aligning with preclinical drug development guidelines.[2][3]

Tier 1: Foundational Characterization & In Silico Screening

Rationale: Before committing to resource-intensive wet-lab experiments, a foundational understanding of the molecule's physicochemical properties and its likely biological targets can be established. This initial tier aims to predict the compound's "drug-likeness" and generate testable hypotheses about its mechanism of action.

Physicochemical Profiling

A compound's fundamental properties dictate its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).[4]

Protocol: Basic Physicochemical Analysis

  • Purity Assessment: Confirm the identity and purity of the compound batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Purity should exceed 95% for all biological assays.

  • Solubility Determination: Assess solubility in aqueous buffers (e.g., PBS at pH 7.4) and common organic solvents (e.g., DMSO). This is critical for preparing accurate dosing solutions.

  • LogP/LogD Measurement: Experimentally determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) to estimate membrane permeability and lipophilicity.

  • Chemical Stability: Evaluate stability in solution under experimental conditions (e.g., temperature, pH, light exposure) over time to ensure compound integrity during assays.

In Silico Target Prediction & ADMET Forecasting

Computational tools can screen the structure of 4-(2-Isopropoxyphenoxy)piperidine against databases of known biological targets to predict potential interactions. This helps prioritize which in vitro assays to perform.

Protocol: Computational Screening

  • Target Fishing: Utilize similarity-based or docking-based virtual screening software to compare the compound's structure against known pharmacophores. Given the piperidine core, prioritize CNS targets such as:

    • Serotonin (5-HT) receptors (e.g., 5-HT2A)[5]

    • Dopamine (D) receptors

    • Sigma (σ) receptors[6]

    • Acetylcholinesterase (AChE)[7]

  • ADMET Prediction: Employ computational models (e.g., QSAR-based tools) to predict key ADMET properties, including blood-brain barrier permeability, potential for hERG channel inhibition, and metabolic stability.[1]

  • Toxicity Flags: Screen for structural motifs associated with toxicity (e.g., pan-assay interference compounds, PAINS).

Tier 2: In Vitro Pharmacological & Safety Profiling

Rationale: This tier aims to empirically validate the in silico hypotheses. A broad primary screen will identify high-affinity molecular targets, which will then be explored in more detail with functional assays. Concurrently, initial safety assessments are performed to identify potential liabilities early in the discovery process.[3]

Primary Binding Assays

A broad panel of radioligand binding assays provides an unbiased screen to identify the compound's primary molecular targets.

Protocol: Radioligand Binding Assay Panel

  • Assay Panel Selection: Based on in silico predictions and the prevalence of the piperidine scaffold in CNS drugs, select a commercially available or in-house panel of at least 40-50 common CNS targets (GPCRs, ion channels, transporters).

  • Compound Preparation: Prepare a stock solution of 4-(2-Isopropoxyphenoxy)piperidine in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., from 1 nM to 10 µM).

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation expressing the target receptor, a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors), and the test compound.

  • Incubation & Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the plate's contents through a filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of radioligand binding inhibition at each concentration of the test compound. For targets showing significant inhibition (>50% at 1 µM), perform a full concentration-response curve to determine the inhibitory constant (Ki).

Functional Assays for Target Validation

Once a high-affinity target is identified, a functional assay is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Hypothetical Example & Protocol: Gq-Coupled Receptor (e.g., 5-HT2A) Calcium Flux Assay Rationale: If primary screening reveals high affinity for the 5-HT2A receptor, which signals through the Gq pathway to release intracellular calcium, a calcium flux assay can determine the compound's functional activity.[5]

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution and incubate.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of 4-(2-Isopropoxyphenoxy)piperidine to the wells and measure fluorescence changes over time using a plate reader (e.g., FLIPR).

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC₅₀ concentration. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • Agonist: Plot the change in fluorescence against compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

    • Antagonist: Plot the inhibition of the agonist response against compound concentration to calculate the IC₅₀ value.

In Vitro Safety & Toxicity

Early assessment of cytotoxicity and specific safety liabilities like hERG inhibition is a critical step in preclinical research.[2]

Table 1: Key In Vitro Safety Assays

Assay TypePurposeCell Line ExampleEndpoint Measured
Cytotoxicity (MTT/MTS) Measures general cell viability and metabolic activity.[8]HepG2 (liver), SH-SY5Y (neuronal)IC₅₀ (Concentration causing 50% inhibition of cell viability)
hERG Inhibition Assesses risk of cardiac arrhythmia (QT prolongation).HEK293 cells expressing hERG channelsIC₅₀ (Concentration causing 50% inhibition of channel current)
CYP450 Inhibition Evaluates potential for drug-drug interactions.Human liver microsomesIC₅₀ for major isoforms (e.g., 3A4, 2D6, 2C9)

Protocol: General Cytotoxicity (MTT Assay)

  • Cell Plating: Seed SH-SY5Y neuronal cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4-(2-Isopropoxyphenoxy)piperidine (e.g., 0.1 to 100 µM) for 24-48 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) versus compound concentration to calculate the IC₅₀ value.

Tier 3: In Vivo Pharmacokinetics & Behavioral Profiling

Rationale: Following successful in vitro characterization (i.e., potent and selective activity with an acceptable safety margin), in vivo studies are initiated to understand how the compound behaves in a whole organism and to test for therapeutic efficacy in relevant animal models.[9][10]

Pharmacokinetic (PK) & Tolerability Studies

These initial in vivo studies determine the compound's ADME profile and establish a safe dose range for subsequent efficacy studies.[4]

Protocol: Rodent Single-Dose PK & MTD Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group/route).

  • Dose Administration: Administer a single dose of the compound via intravenous (IV, e.g., 1-2 mg/kg) and oral (PO, e.g., 10-20 mg/kg) routes.

  • Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Process blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS method.

  • PK Parameter Calculation: Calculate key parameters including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (%F) by comparing PO and IV AUC values.

  • Maximum Tolerated Dose (MTD): In a separate cohort, perform a dose escalation study to determine the highest dose that does not produce overt signs of toxicity or more than 10% body weight loss.[10] This informs dosing for efficacy studies.

CNS Safety & Behavioral Phenotyping

Based on the compound's molecular target and potential CNS activity, a battery of behavioral tests is employed to build a comprehensive profile. These tests should always be performed in a blinded and randomized manner.

Workflow Diagram: Integrated Experimental Cascade

G cluster_0 Tier 1: Foundational cluster_1 Tier 2: In Vitro cluster_2 Tier 3: In Vivo in_silico In Silico Screening (Target & ADMET Prediction) binding Primary Binding Assays (Ki Determination) in_silico->binding Hypothesis Generation physchem Physicochemical Profiling physchem->binding functional Functional Assays (EC50/IC50) binding->functional If Ki < 1µM pk Pharmacokinetics (PK) & MTD functional->pk If Potent & Selective safety_vitro In Vitro Safety (Cytotoxicity, hERG) safety_vitro->pk If Safety Margin > 10x behavior Behavioral Phenotyping pk->behavior Dose Selection

Caption: A multi-tiered workflow for characterizing a novel compound.

Protocol: Open Field Test (Locomotion & Anxiety-Like Behavior)

  • Apparatus: A square arena (e.g., 40x40 cm) with walls, evenly illuminated. The floor is divided into a central zone and a peripheral zone by video tracking software.

  • Acclimation: Acclimate mice or rats to the testing room for at least 60 minutes before the trial.

  • Dosing: Administer the test compound (at doses determined from the MTD study), vehicle, and a positive control (e.g., diazepam for anxiolytic effects, amphetamine for hyperlocomotion) via the appropriate route (e.g., PO, 30 min prior).

  • Test Procedure: Place the animal in the center of the arena and allow it to explore freely for 10-15 minutes. Record the session using an overhead video camera.

  • Data Analysis: Use automated tracking software to quantify the following parameters:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center Zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

Table 2: Interpreting Behavioral Readouts

Behavioral TestKey ParametersPotential Interpretation of Drug Effect
Open Field ↓ Center Time, No change in distanceAnxiogenic
↑ Center Time, No change in distanceAnxiolytic
↓ Total DistanceSedative / Hypoactive
↑ Total DistanceStimulant / Hyperactive
Elevated Plus Maze ↑ Time in Open ArmsAnxiolytic
Forced Swim Test ↓ Immobility TimeAntidepressant-like

Data Synthesis & Pathway Visualization

Rationale: The final step is to integrate all data to build a coherent pharmacological profile. If a clear mechanism was identified (e.g., potent and selective antagonism at a specific receptor), this can be visualized to provide context.

Hypothetical Signaling Pathway Diagram Scenario: Data from Tiers 2 and 3 suggest 4-(2-Isopropoxyphenoxy)piperidine is a potent 5-HT2A antagonist with anxiolytic-like properties.

G serotonin Serotonin (5-HT) receptor 5-HT2A Receptor serotonin->receptor Activates compound 4-(2-Isopropoxyphenoxy)piperidine compound->receptor Blocks g_protein Gαq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (Anxiety, etc.) ip3->ca_release Stimulates

Caption: Antagonism of the 5-HT2A receptor signaling cascade.

By following this structured, data-driven approach, researchers can efficiently and rigorously characterize the effects of novel compounds like 4-(2-Isopropoxyphenoxy)piperidine, paving the way for further development and a deeper understanding of its therapeutic potential.

References

  • A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026). Vertex AI Search.
  • CNS Pharmacology Models. (n.d.). Medicilon.
  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics.PubMed.
  • CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023). Agno Pharmaceuticals.
  • Preclinical research strategies for drug development. (2025). AMSbiopharma.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.RSC Publishing.
  • Van der Schier, R., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.PubMed.
  • 4-(2-Isopropoxyphenoxy)piperidine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • Piperidine - Wikipedia. (n.d.). Wikipedia.

Sources

Method

Application Notes and Protocols for 4-(2-Isopropoxyphenoxy)piperidine in Material Science

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block 4-(2-Isopropoxyphenoxy)piper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

4-(2-Isopropoxyphenoxy)piperidine is a heterocyclic compound featuring a piperidine ring linked to an isopropoxyphenoxy group. While its primary applications to date have been explored in the realm of medicinal chemistry, the unique combination of a reactive secondary amine, a sterically hindered phenoxy group, and a flexible isopropoxy moiety presents intriguing possibilities for the field of material science. The piperidine nucleus is a well-established component in the synthesis of specialty polymers and functional additives, and the specific substituents on this molecule suggest its potential for creating materials with tailored properties.

This document serves as a detailed guide for researchers interested in exploring the applications of 4-(2-Isopropoxyphenoxy)piperidine in material science. It provides an overview of its chemical properties, proposes potential applications based on the known functionalities of its constituent parts, and offers detailed, representative protocols for its incorporation into polymeric systems.

Chemical and Physical Properties

A summary of the known properties of 4-(2-Isopropoxyphenoxy)piperidine is presented in the table below. This information is crucial for designing synthetic routes and formulating materials.

PropertyValueSource
CAS Number 902836-24-2
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol Calculated
Appearance Powder
SMILES CC(C)OC1=CC=CC=C1OC2CCNCC2
InChI 1S/C14H21NO2/c1-11(2)16-13-5-3-4-6-14(13)17-12-7-9-15-10-8-12/h3-6,11-12,15H,7-10H2,1-2H3

Molecular Structure of 4-(2-Isopropoxyphenoxy)piperidine

The structure of 4-(2-Isopropoxyphenoxy)piperidine is key to understanding its potential reactivity and function in materials. The secondary amine of the piperidine ring is a primary site for reactions like amidation and alkylation, allowing it to be incorporated into polymer backbones. The bulky isopropoxyphenoxy group can influence polymer chain packing, solubility, and thermal properties.

Caption: Molecular structure of 4-(2-Isopropoxyphenoxy)piperidine.

Potential Material Science Applications

Based on the structural features of 4-(2-Isopropoxyphenoxy)piperidine and the established use of piperidine derivatives in polymer science, two primary areas of application are proposed:

  • Monomer for High-Performance Polyamides: The secondary amine on the piperidine ring can react with diacyl chlorides or dicarboxylic acids to form polyamides. The bulky and somewhat rigid isopropoxyphenoxy side group could lead to polymers with high glass transition temperatures (Tg), good thermal stability, and altered solubility profiles compared to traditional polyamides. These properties are desirable for engineering plastics and specialty fibers.

  • Functional Additive for Polymer Stabilization: The piperidine moiety is the core of Hindered Amine Light Stabilizers (HALS). While this molecule itself is not a traditional HALS (which typically have substitution at the 2,2,6,6 positions of the piperidine ring), the nitrogen atom can still participate in radical scavenging cycles to protect polymers from photodegradation. Its larger molecular size compared to simple HALS could reduce migration from the polymer matrix, leading to longer-lasting stabilization.

Representative Protocols

Disclaimer: The following protocols are proposed, representative methods and have not been optimized for 4-(2-Isopropoxyphenoxy)piperidine. They are intended to serve as a starting point for experimentation. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Polyamide via Interfacial Polycondensation

This protocol describes the synthesis of a polyamide using 4-(2-Isopropoxyphenoxy)piperidine and terephthaloyl chloride.

Materials:

  • 4-(2-Isopropoxyphenoxy)piperidine

  • Terephthaloyl chloride

  • Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Methanol

Equipment:

  • High-speed blender or homogenizer

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 1.1 equivalents of sodium carbonate in 100 mL of deionized water. Add 1.0 equivalent of 4-(2-Isopropoxyphenoxy)piperidine to this solution and stir until fully dissolved.

  • Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 1.0 equivalent of terephthaloyl chloride in 100 mL of dichloromethane.

  • Interfacial Polymerization: Add the aqueous phase to the blender. Start the blender at a high speed and rapidly pour in the organic phase. A white polymer will precipitate immediately. Continue blending for 5-10 minutes.

  • Polymer Isolation and Washing:

    • Pour the contents of the blender into a 500 mL beaker and allow the phases to separate.

    • Isolate the precipitated polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer crumb with copious amounts of deionized water to remove any remaining sodium carbonate and sodium chloride.

    • Wash the polymer with methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the polymer in a vacuum oven at 60-80 °C overnight or until a constant weight is achieved.

Proposed Polymerization Scheme:

reactant1 n 4-(2-Isopropoxyphenoxy)piperidine product Polyamide + 2n HCl reactant1->product Interfacial Polycondensation reactant2 + n Terephthaloyl Chloride reactant2->product

Caption: Proposed reaction for the synthesis of a polyamide.

Protocol 2: Incorporation as a Stabilizing Additive in Polypropylene

This protocol describes how to compound 4-(2-Isopropoxyphenoxy)piperidine into polypropylene (PP) to evaluate its potential as a stabilizer.

Materials:

  • Polypropylene powder

  • 4-(2-Isopropoxyphenoxy)piperidine

  • Irganox 1010 (or other primary antioxidant)

  • Acetone

Equipment:

  • High-intensity mixer or twin-screw extruder

  • Compression molder

  • Weathering chamber (e.g., QUV accelerated weathering tester)

Procedure:

  • Pre-mixing:

    • In a beaker, dissolve the desired amount of 4-(2-Isopropoxyphenoxy)piperidine (e.g., 0.1-0.5 wt%) and a primary antioxidant like Irganox 1010 (e.g., 0.1 wt%) in a minimal amount of acetone.

    • Add this solution to the polypropylene powder and mix thoroughly until the solvent has evaporated, ensuring a homogenous coating of the additives on the polymer particles.

  • Melt Compounding:

    • Process the pre-mixed powder through a twin-screw extruder at a temperature profile suitable for polypropylene (e.g., 180-220 °C) to ensure thorough mixing.

    • Alternatively, for smaller scales, use a high-intensity mixer to blend the components.

  • Sample Preparation:

    • Compression mold the compounded polymer into plaques of a desired thickness (e.g., 1-2 mm) at a suitable temperature and pressure (e.g., 200 °C, 10 MPa).

  • Accelerated Weathering and Analysis:

    • Expose the polymer plaques to accelerated weathering conditions (UV radiation, heat, and moisture) in a weathering chamber.

    • Periodically remove samples and evaluate their degradation by monitoring changes in color (yellowness index), mechanical properties (e.g., tensile strength, elongation at break), and chemical structure (e.g., via FTIR spectroscopy to observe the formation of carbonyl groups).

Experimental Parameters for Protocol 2:

ParameterProposed ValuePurpose
Concentration of Additive 0.1 - 0.5 wt%To evaluate the dose-dependent stabilizing effect.
Primary Antioxidant 0.1 wt% Irganox 1010To prevent thermal degradation during processing.
Extrusion Temperature 180-220 °CTo ensure proper melting and mixing of polypropylene.
Weathering Conditions Per ASTM G154Standardized accelerated weathering test.

Conclusion and Future Outlook

4-(2-Isopropoxyphenoxy)piperidine stands as a promising but underexplored building block for material science. Its unique chemical structure suggests its potential utility in creating novel high-performance polymers and as a functional additive for polymer stabilization. The protocols provided herein offer a foundational framework for researchers to begin investigating the incorporation of this molecule into various material systems. Further research will be necessary to fully characterize the properties of materials derived from 4-(2-Isopropoxyphenoxy)piperidine and to optimize its synthesis and application. The exploration of this and similar substituted piperidines could open new avenues for the development of advanced materials with tailored functionalities.

References

  • Google Patents.
  • Google Patents. New piperidine polymers and use thereof as stabilizers. EP0060559A1.
Application

Agrochemical formulation using 4-(2-Isopropoxyphenoxy)piperidine

Application Note: Formulation Strategies for 4-(2-Isopropoxyphenoxy)piperidine Executive Summary & Chemical Context This technical guide details the formulation protocols for 4-(2-Isopropoxyphenoxy)piperidine (CAS 902836...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 4-(2-Isopropoxyphenoxy)piperidine

Executive Summary & Chemical Context

This technical guide details the formulation protocols for 4-(2-Isopropoxyphenoxy)piperidine (CAS 902836-24-2). While often utilized as a high-value intermediate in the synthesis of neuroactive pharmaceuticals and pyrethroid-like agrochemicals, this molecule serves here as a model Active Ingredient (AI) for the development of lipophilic amine pesticides.

The Formulation Challenge: The molecule features a secondary amine (piperidine ring) and a lipophilic ether tail. This creates a specific "Amine Challenge" in formulation:

  • Basicity (pKa ~11.1): The nitrogen atom is prone to protonation in acidic environments, potentially leading to salt formation and precipitation in aqueous dilution.

  • Solubility Profile: The isopropoxy-phenyl moiety imparts significant lipophilicity, necessitating organic solvents for delivery, yet the amine group requires careful surfactant selection to prevent "gelling" or incompatibility with acidic adjuvants.

This guide prioritizes an Emulsifiable Concentrate (EC) approach, the industry standard for maximizing the biological efficacy of contact-active lipophilic amines.

Physicochemical Profiling & Formulation Logic

Before formulation, the molecule must be profiled to define the "Design Space."

Table 1: Physicochemical Properties & Formulation Implications

PropertyValue (Approx.)Formulation Implication
Molecular Weight 235.32 g/mol Low MW facilitates rapid leaf cuticle penetration.
Physical State Viscous Liquid / Low-melt SolidSuitable for liquid formulations (EC, OD, EW).
LogP (Octanol/Water) 2.5 – 3.0 (Predicted)Lipophilic. Requires non-polar solvents (Aromatics) for solubilization.
pKa (Basic) ~11.1 (Piperidine N)Critical: Avoid acidic surfactants (free acid phosphates). Use neutral/alkaline buffers.
Water Solubility Low (< 500 mg/L at pH 7)Must be emulsified. Solubility increases drastically at pH < 9.
Strategic Decision Tree

The following logic flow dictates the choice of the EC system over Suspension Concentrates (SC) or Wettable Powders (WP).

FormulationStrategy Start 4-(2-Isopropoxyphenoxy)piperidine (Lipophilic Amine) SolubilityCheck Solubility Screening (Aromatic 200 / DMSO) Start->SolubilityCheck StateCheck Physical State (>20% w/v Solubility?) SolubilityCheck->StateCheck DecisionEC Target: Emulsifiable Concentrate (EC) (Max Bioavailability) StateCheck->DecisionEC Soluble DecisionSC Target: Suspension Concentrate (SC) (If insoluble) StateCheck->DecisionSC Insoluble AmineRisk Risk: Amine Protonation DecisionEC->AmineRisk Mitigation Strategy: Use Anionic Ca-DDBS + Non-ionic Block Copolymers AmineRisk->Mitigation

Figure 1: Formulation decision matrix highlighting the critical path to EC formulation and amine risk mitigation.

Protocol A: Solubility Saturation Screen

Objective: Determine the maximum loading capacity of the AI in standard agrochemical solvents. Rationale: To create a commercial EC (typically 100g/L - 250g/L), the AI must remain soluble at 0°C (cold stability).

Materials:

  • Solvents: Aromatic 200 (Heavy Naphtha), N-Methyl-2-pyrrolidone (NMP), Methyl Oleate (Green solvent), Acetophenone.

  • Equipment: HPLC vials, Temperature-controlled shaker, 0.45µm PTFE filters.

Methodology:

  • Preparation: Weigh 0.5g of 4-(2-Isopropoxyphenoxy)piperidine into four separate 4mL vials.

  • Addition: Add 1.0mL of each respective solvent to the vials.

  • Equilibration: Vortex for 1 minute. Place in a shaker bath at 25°C for 24 hours .

  • Cold Stress: Move samples to a 0°C refrigerator for 48 hours . This is crucial; many amines crystallize at low temps.

  • Observation: Visually inspect for crystals or phase separation.

Success Criteria:

  • The solvent must hold >20% w/v of the AI at 0°C without crystallization.

  • Recommendation: If Aromatic 200 fails, use a co-solvent blend: Aromatic 200 (80%) + Acetophenone (20%) to boost polarity.

Protocol B: Emulsifiable Concentrate (EC) Formulation

Objective: Create a stable 100 g/L EC formulation that spontaneously emulsifies in water.

The "Amine-Compatible" Surfactant System: Standard acid-form surfactants can react with the piperidine nitrogen. Therefore, we use a neutralized anionic/non-ionic pair .

  • Emulsifier A (Anionic): Calcium Dodecylbenzene Sulfonate (Ca-DDBS) in 2-ethylhexanol. (Provides the "bloom" or spontaneous dispersion).

  • Emulsifier B (Non-ionic): Tristyrylphenol Ethoxylate (16-20 moles EO) or Castor Oil Ethoxylate (40 moles EO). (Provides steric stability).

Formulation Recipe (100 g/L Target):

ComponentFunction% w/wMass (for 100g)
4-(2-Isopropoxyphenoxy)piperidine Active Ingredient10.5%10.5 g
Ca-DDBS (70% in alcohol) Anionic Emulsifier4.0%4.0 g
Tristyrylphenol Ethoxylate (16EO) Non-ionic Emulsifier6.0%6.0 g
Aromatic 200ND Primary Solvent79.5%79.5 g
Total 100% 100.0 g

Step-by-Step Procedure:

  • Solubilization: Charge the vessel with Aromatic 200ND. Add the AI under slow agitation (magnetic stir bar, 300 rpm). Stir until optically clear.

  • Surfactant Blending: Add Emulsifier A (Ca-DDBS) followed by Emulsifier B.

  • Homogenization: Increase stirring to 500 rpm for 30 minutes. The solution should be amber/yellow and perfectly clear.

  • Filtration: Pass the final formulation through a 1µm glass fiber filter to remove any dust or undissolved particulates.

EC_Process RawMat Raw Materials (AI + Solvent) Dissolve Dissolution (300 RPM, 25°C) RawMat->Dissolve SurfAdd Surfactant Addition (Anionic + Non-ionic) Dissolve->SurfAdd Filter Polishing Filtration (1 micron) SurfAdd->Filter QC QC Analysis (CIPAC MT 36) Filter->QC

Figure 2: Manufacturing workflow for the EC formulation.

Protocol C: Quality Control & Stability Validation (Self-Validating)

A formulation is only as good as its stability. You must validate the "bloom" and storage life.

Test 1: Emulsion Stability (CIPAC MT 36)

  • Dilution: Prepare Standard Water D (342 ppm hardness).

  • Mixing: Add 5 mL of the EC formulation to 95 mL of Standard Water D in a 100mL graduated cylinder. Invert 10 times.

  • Observation:

    • 0 hours: Check for spontaneous "bloom" (white cloud).

    • 2 hours: Check for "cream" (oil rising) or "sediment" (crystals falling).

    • 24 hours: Re-inversion test.

  • Pass Criteria: < 1 mL cream after 24 hours; Zero crystal sediment (sediment indicates the amine is reacting with water or surfactants).

Test 2: Accelerated Storage Stability (CIPAC MT 46)

  • Store 50mL of formulation in a sealed glass bottle at 54°C for 2 weeks .

  • Post-Storage Analysis:

    • Check for degradation of AI (HPLC).

    • Repeat Emulsion Stability test (Test 1).

    • Why? Heat can degrade the Ca-DDBS, causing the emulsion to break.

References

  • CIPAC (Collaborative International Pesticides Analytical Council). Method MT 36: Emulsion Characteristics of Emulsifiable Concentrates. CIPAC Handbook F. [Link]

  • Knowles, A. (2022). Chemistry and Technology of Agrochemical Formulations. Wiley-VCH. [Link]

  • FAO/WHO Joint Meeting on Pesticide Specifications. (2022). Manual on Development and Use of FAO and WHO Specifications for Pesticides. [Link]

  • PubChem. Compound Summary: Piperidine. National Library of Medicine. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Synthesis of 4-(2-Isopropoxyphenoxy)piperidine

Welcome to the technical support center for the synthesis of 4-(2-isopropoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-isopropoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that lead to diminished yields. This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the critical aspects of the synthesis, from C-O bond formation to final product purification.

The synthesis of 4-(2-isopropoxyphenoxy)piperidine, a valuable building block in medicinal chemistry, typically involves two key transformations: the formation of the aryl ether bond and the deprotection of the piperidine nitrogen.[1][2] Low yields can arise from challenges in either of these steps. This guide will address specific, frequently encountered problems to enhance the efficiency and success of your synthesis.

Part 1: Troubleshooting the C-O Bond Formation (Ether Synthesis)

The crucial ether linkage is most effectively formed via a Mitsunobu reaction between an N-protected 4-hydroxypiperidine and 2-isopropoxyphenol. While the Williamson ether synthesis is a classic method, the Mitsunobu reaction often provides better yields for this specific transformation by avoiding the harsh basic conditions that can lead to side reactions.[3][4]

FAQ 1.1: My Mitsunobu reaction for coupling N-Boc-4-hydroxypiperidine and 2-isopropoxyphenol has a low yield. What are the most common causes and how can I address them?

Low yields in this Mitsunobu reaction are a frequent challenge and can typically be traced back to issues with reagents, reaction conditions, or the workup procedure.

Core Causality: The Mitsunobu reaction relies on the in-situ formation of an alkoxyphosphonium salt from the alcohol, which is then displaced by the phenoxide nucleophile in an Sₙ2 reaction.[5][6] The efficiency of this process is highly sensitive to several factors.

Troubleshooting Steps & Solutions:

Possible Cause Underlying Rationale & Explanation Recommended Action & Optimization
Reagent Quality & Stoichiometry The azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃) are sensitive to moisture and degradation. Using old or improperly stored reagents can significantly reduce the concentration of the active species, leading to incomplete reaction.[7]Use freshly opened or purified reagents. Ensure PPh₃ is a free-flowing powder. Use a slight excess (1.1-1.3 equivalents) of both DEAD/DIAD and PPh₃ relative to the limiting reagent (typically the phenol or alcohol).
Order of Addition & Temperature Control The initial reaction between PPh₃ and DEAD/DIAD to form the betaine intermediate is exothermic.[8] Adding the azodicarboxylate too quickly or at room temperature can lead to the formation of undesired byproducts. The standard protocol involves pre-mixing the alcohol, phenol, and PPh₃, then adding the azodicarboxylate dropwise at a low temperature.Dissolve N-Boc-4-hydroxypiperidine, 2-isopropoxyphenol, and PPh₃ in an appropriate anhydrous solvent (e.g., THF, DCM).[9] Cool the mixture to 0 °C in an ice bath before adding the DEAD or DIAD solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C for a period before allowing it to warm to room temperature.[10]
Solvent Choice The solvent must be anhydrous and capable of dissolving all reactants. Protic solvents will quench the reactive intermediates.[11] Tetrahydrofuran (THF) is a common and effective choice.[9][12]Use anhydrous THF, freshly distilled or from a solvent purification system. Ensure all glassware is thoroughly dried before use.
Incomplete Reaction Steric hindrance can slow down the reaction. While this specific coupling is not exceptionally hindered, insufficient reaction time can lead to unreacted starting materials.[12]Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes drive it to completion. However, prolonged heating should be avoided as it can promote side reactions.[13]
Workup & Purification Issues The primary byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative (e.g., diethyl hydrazodicarboxylate), can be difficult to separate from the desired product by standard chromatography due to similar polarities.After the reaction, concentrate the mixture. Redissolve the residue in a minimal amount of a nonpolar solvent like diethyl ether or hexane and cool it. TPPO and the hydrazine byproduct will often precipitate and can be removed by filtration.[12] Further purification can be achieved via silica gel chromatography.
FAQ 1.2: I'm observing significant byproduct formation that complicates purification. How can I minimize this?

Byproduct formation is inherent to the Mitsunobu reaction, but its extent can be managed. The main culprits are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.

Visualizing the Mechanism: Understanding the reaction pathway helps in identifying where side reactions can occur.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD ROH N-Boc-4-hydroxypiperidine (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH - Reduced Hydrazine ArOH 2-Isopropoxyphenol (ArOH) ArO_minus Phenoxide (ArO⁻) ArOH->ArO_minus Deprotonation Product Coupled Product (ArOR) Alkoxyphosphonium->Product Sₙ2 Attack TPPO TPPO Alkoxyphosphonium->TPPO Release ArO_minus->Product Sₙ2 Attack Hydrazine Reduced Hydrazine Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Mitsunobu Reaction Start->Step1 Check1 Check Yield of Step 1 Step1->Check1 Troubleshoot1 Troubleshoot Mitsunobu: - Reagent Quality - Temp Control - Solvent Dryness - Workup Check1->Troubleshoot1 Yield Low Step2 Step 2: N-Boc Deprotection Check1->Step2 Yield OK Troubleshoot1->Step1 Check2 Check Yield of Step 2 Step2->Check2 Troubleshoot2 Troubleshoot Deprotection: - Acid Choice/Conc. - Reaction Time - Temperature Check2->Troubleshoot2 Yield Low Purification Final Purification Check2->Purification Yield OK Troubleshoot2->Step2 Check3 Check Purity Purification->Check3 Troubleshoot3 Optimize Purification: - Acid-Base Extraction - Modified Eluent (TEA) - Salt Formation Check3->Troubleshoot3 Purity Low End High Purity Product Check3->End Purity OK Troubleshoot3->Purification

Sources

Optimization

Technical Support Center: Synthesis of 4-(2-Isopropoxyphenoxy)piperidine

Introduction Welcome to the technical support center for the synthesis of 4-(2-isopropoxyphenoxy)piperidine. This molecule is a key structural motif found in various pharmacologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(2-isopropoxyphenoxy)piperidine. This molecule is a key structural motif found in various pharmacologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by side reactions and purification challenges that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. We will explore the causality behind common experimental issues and offer field-proven solutions to help you optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-(2-isopropoxyphenoxy)piperidine?

The most prevalent and generally reliable method is the Williamson ether synthesis .[1] This reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophile displaces a leaving group from an alkyl halide or sulfonate. For this target molecule, the optimal strategy involves reacting the phenoxide of 2-isopropoxyphenol with an N-protected piperidine bearing a good leaving group at the C4 position (e.g., tosylate, mesylate, or halide).[2] The N-protecting group, typically a tert-butoxycarbonyl (Boc) group, prevents undesired N-alkylation and can be removed in a final step.[3]

Q2: My Williamson ether synthesis reaction has stalled or resulted in a very low yield. What are the most likely causes?

Low yields in this synthesis typically stem from one of three issues:

  • Incomplete Phenoxide Formation: The phenolic proton of 2-isopropoxyphenol must be fully removed by a base to generate the nucleophilic phenoxide. If the base is too weak or if protic impurities (like water) are present, the concentration of the active nucleophile will be low.

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group.[2] Halides (I > Br > Cl) are effective, but sulfonate esters like tosylates (OTs) or mesylates (OMs) are often superior and can significantly improve reaction rates and yields.

  • Suboptimal Reaction Conditions: Insufficient temperature or an inappropriate solvent can hinder the reaction. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the phenoxide salt without solvating the nucleophile, thus increasing its reactivity.[4]

Q3: I've isolated an impurity with a mass corresponding to the loss of water from my starting piperidine derivative. What is it?

This is almost certainly the tetrahydropyridine byproduct formed via an E2 elimination side reaction. The base used to generate the phenoxide can also act as a base to abstract a proton from the carbon adjacent to the leaving group on the piperidine ring, leading to the formation of a double bond.[5] This elimination reaction is a major competitor to the desired SN2 substitution.[1]

Q4: How do I effectively purify the final 4-(2-isopropoxyphenoxy)piperidine product, which is a basic amine?

Purification can be challenging due to the basic nature of the piperidine nitrogen.

  • Column Chromatography: Standard silica gel is acidic and can cause significant peak tailing or even irreversible binding of basic amines. To counteract this, it is standard practice to add a small amount of a tertiary amine, like triethylamine (TEA, ~1-2%), to the mobile phase.[6] This deactivates the acidic silanol groups on the silica surface.

  • Acid-Base Extraction: This is a highly effective method for separating the basic product from neutral impurities (e.g., unreacted 2-isopropoxyphenol or byproducts like triphenylphosphine oxide if a Mitsunobu reaction was performed). Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer.[6] The layers are then separated, the aqueous layer is made basic (pH > 10) with a strong base like NaOH, and the free amine product is re-extracted into an organic solvent.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Materials

Your reaction shows a significant amount of unreacted 2-isopropoxyphenol and/or the N-Boc-4-hydroxypiperidine precursor (if starting from the alcohol).

Probable CauseScientific ExplanationRecommended Solution
Incomplete Deprotonation of Phenol The pKa of phenols is typically around 10. Bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, leading to an equilibrium with a low concentration of the active phenoxide nucleophile.Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the reaction is performed under strictly anhydrous conditions, as water will quench these strong bases.[4]
Poor Leaving Group (LG) The SN2 reaction rate is proportional to the stability of the leaving group. If you are using N-Boc-4-chloropiperidine, the reaction will be significantly slower than with the corresponding bromide, iodide, or tosylate.[2]If starting from N-Boc-4-hydroxypiperidine, convert the alcohol to a better leaving group, such as a tosylate (using TsCl and pyridine) or a mesylate (using MsCl and TEA). These are excellent leaving groups for SN2 reactions.
Inappropriate Solvent or Temperature SN2 reactions require a solvent that can dissolve the reactants but does not overly stabilize the nucleophile. Protic solvents (e.g., ethanol) should be avoided. The reaction may also have a significant activation energy barrier.Switch to a high-boiling polar aprotic solvent like DMF, DMSO, or acetonitrile.[4][5] Gently heat the reaction mixture (e.g., 60-80 °C) to overcome the activation energy barrier, but monitor carefully for the formation of elimination byproducts (see Problem 2).
Workflow: Diagnosing and Solving Low Conversion

G start Low Conversion Observed check_base Is the base strong enough? (e.g., NaH, KOtBu) start->check_base check_lg Is the leaving group effective? (e.g., OTs, OMs, I, Br) check_base->check_lg Yes sol_base Action: Use NaH in anhydrous THF/DMF. Verify full deprotonation (cessation of H₂ gas evolution). check_base->sol_base No check_cond Are solvent & temp optimal? (e.g., DMF, 80°C) check_lg->check_cond Yes sol_lg Action: Convert alcohol to tosylate or mesylate before reaction. check_lg->sol_lg No sol_cond Action: Switch to DMF or DMSO and increase temperature incrementally. check_cond->sol_cond No success Improved Conversion check_cond->success Yes sol_base->check_lg sol_lg->check_cond sol_cond->success

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Major Byproduct is Identified as the Elimination Product

A significant byproduct is observed, often with a similar polarity to the starting material, which mass spectrometry confirms as C₁₁H₂₁NO₂ (from N-Boc-4-tosyloxypiperidine) or a related tetrahydropyridine derivative.

Probable CauseScientific ExplanationRecommended Solution
Sterically Hindered Base Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) are more likely to act as bases than nucleophiles. They preferentially abstract a proton from the C3 or C5 position of the piperidine ring, initiating E2 elimination.[5]Switch to a less sterically demanding base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[4] These bases are less likely to promote the E2 pathway.
High Reaction Temperature Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures. Excessive heating will increase the rate of elimination relative to substitution.Run the reaction at the lowest temperature that allows for a reasonable substitution rate. Start at room temperature and heat incrementally only if necessary.
Mechanism: SN2 vs. E2 Competition

G cluster_0 Reaction Pathways Reactants N-Boc-4-tosyloxypiperidine 2-Isopropoxyphenoxide SN2_Node SN2 Pathway (Substitution) Reactants->SN2_Node Favored by: - Less hindered base - Lower temperature - Good nucleophile E2_Node E2 Pathway (Elimination) Reactants->E2_Node Favored by: - Hindered base - Higher temperature Product Desired Product 4-(2-Isopropoxyphenoxy)-N-Boc-piperidine SN2_Node->Product Byproduct Elimination Byproduct N-Boc-1,2,3,6-tetrahydropyridine E2_Node->Byproduct

Caption: Competing SN2 and E2 reaction pathways.

Problem 3: Formation of a C-Alkylated Byproduct

An isomer of the desired product is detected, which NMR analysis suggests is the result of alkylation on the aromatic ring of the 2-isopropoxyphenol.

Probable CauseScientific ExplanationRecommended Solution
Ambident Nucleophile The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (particularly at the ortho and para positions). Alkylation can occur at either site.[1]O-alkylation is generally favored kinetically, especially in polar aprotic solvents (DMF, DMSO) that leave the oxygen nucleophile more reactive. C-alkylation is more likely in non-polar solvents. Ensure you are using an appropriate polar aprotic solvent to maximize O-alkylation selectivity.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(2-isopropoxyphenoxy)piperidine

This protocol describes a robust Williamson ether synthesis procedure optimized to minimize common side reactions.

Materials:

  • 2-Isopropoxyphenol (1.0 eq)

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

  • Pyridine (anhydrous, as solvent and base)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Part A: Tosylation of N-Boc-4-hydroxypiperidine

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

  • Carefully quench the reaction by adding ice-cold water. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl (to remove pyridine), then with saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-tosyloxypiperidine, which can often be used directly in the next step.

Part B: Williamson Ether Synthesis

  • In a separate flame-dried flask under nitrogen, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF.

  • Add a solution of 2-isopropoxyphenol (1.0 eq) in anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes. Complete deprotonation is indicated by the cessation of hydrogen gas evolution.

  • Add a solution of crude N-Boc-4-tosyloxypiperidine from Part A in anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine).

Protocol 2: Deprotection to Yield Final Product
  • Dissolve the purified N-Boc-4-(2-isopropoxyphenoxy)piperidine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to yield the final product.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Sci-Hub. Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]

  • ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • PMC. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • Google Patents.
  • PMC. Advances in Fmoc solid‐phase peptide synthesis. [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

Sources

Troubleshooting

Purification challenges of 4-(2-Isopropoxyphenoxy)piperidine

This technical guide addresses the specific purification and handling challenges of 4-(2-Isopropoxyphenoxy)piperidine , a secondary amine intermediate frequently employed in the synthesis of pharmaceutical APIs (e.g., GP...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific purification and handling challenges of 4-(2-Isopropoxyphenoxy)piperidine , a secondary amine intermediate frequently employed in the synthesis of pharmaceutical APIs (e.g., GPCR ligands, ion channel blockers).[1]

The content is structured to support researchers encountering "sticky" impurities, crystallization failures, and yield losses due to the physicochemical duality of the molecule (basic amine vs. lipophilic ether).

Topic: Purification & Troubleshooting Guide

Molecule Profile & Physicochemical Context

Before troubleshooting, understand the "personality" of your molecule.[1] This compound possesses two distinct functional domains that dictate its purification behavior: a basic secondary amine and a lipophilic aryl ether .[1]

PropertyValue (Approx.)Implication for Purification
Functional Group 1 Secondary Amine (Piperidine)pKa ~10-11 .[1] Highly basic. Prone to salt formation; "tails" on silica gel; reacts with CO₂.[1]
Functional Group 2 Aryl Isopropyl EtherLipophilic .[1] Increases solubility in non-polar solvents; generally stable to dilute acid/base.[1]
Impurity Profile 2-IsopropoxyphenolAcidic (pKa ~10) .[1] The primary starting material contaminant.[1]
LogP ~2.5 - 3.0Moderately lipophilic.[1] Good solubility in DCM, EtOAc, Alcohols.[1]
Physical State Viscous Oil / Low-melt SolidDifficult to crystallize as a free base.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I cannot remove the unreacted phenol starting material."

User Report: I synthesized the compound via SNAr or Mitsunobu reaction. The NMR shows 5-10% residual 2-isopropoxyphenol.[1] Column chromatography isn't separating them well.

Root Cause: Both the product and the phenol impurity have moderate polarity and can co-elute on standard silica gradients.[1] The Solution: The "Dual-pH" Switch Extraction Do not rely on chromatography for this separation.[1] Use the drastic pKa difference between the piperidine amine (Basic) and the phenol (Acidic).[1]

Protocol:

  • Dissolve: Take your crude mixture in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1] Avoid Ethyl Acetate if possible (to prevent potential amide formation with the amine over long periods).[1]

  • The Base Wash (Removes Phenol): Wash the organic phase 3x with 1M NaOH .[1]

    • Mechanism:[1][2][3] NaOH deprotonates the phenol (Ar-OH

      
       Ar-O⁻Na⁺), forcing it into the aqueous layer.[1] The piperidine product remains neutral and stays in the organic layer.[1]
      
  • The Acid Extraction (Isolates Product): Extract the organic phase 2x with 1M HCl .

    • Mechanism:[1][2][3] HCl protonates the piperidine (R₂NH

      
       R₂NH₂⁺Cl⁻), pulling it into the aqueous layer.[1] Neutral impurities (non-phenolic) stay in the organic layer.[1]
      
  • Recovery: Take the acidic aqueous layer (now containing your product), cool it on ice, and basify to pH >12 with 6M NaOH .

  • Final Extraction: Extract the cloudy aqueous mixture 3x with DCM. Dry over Na₂SO₄ and concentrate.

Critical Note: Ensure the pH is >12 in step 4. If the pH is only 8-9, the amine may not fully extract back into the organic phase.[1]

Issue 2: "The compound tails badly on TLC and Flash Columns."

User Report: My product streaks from the baseline to the solvent front. I can't determine the Rf or get a clean fraction.

Root Cause: The secondary amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing peak broadening and tailing.[1] The Solution: Amine Modifiers [1]

Protocol:

  • For TLC: Pre-dip your TLC plate in a solution of 5% Triethylamine (TEA) in Hexanes and let it dry before spotting.[1] Alternatively, add 1% NH₄OH or TEA to your developing solvent.[1]

  • For Flash Chromatography:

    • Standard: Add 1% Triethylamine to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).[1]

    • Superior (DCM/MeOH): Use a gradient of DCM to [DCM : MeOH : NH₄OH (90:10:1)].[1] The ammonium hydroxide competes effectively for silanol sites, sharpening the peak.

Issue 3: "The product is an oil and won't crystallize."

User Report: I need a solid for stability studies, but the free base remains a viscous yellow oil.

Root Cause: Secondary amines with flexible ether linkers often have low lattice energy.[1] The Solution: Salt Formation Convert the free base into a crystalline salt.[1] The Hydrochloride (HCl) or Oxalate salts are most likely to succeed.[1]

Protocol (HCl Salt Formation):

  • Dissolve 1g of the free base oil in 5 mL of dry Diethyl Ether or Ethanol .[1]

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (commercial solution) until the solution is acidic (pH < 3).

  • A white precipitate should form immediately.[1]

  • Troubleshooting: If it "oils out" (forms a gum instead of powder), add a seed crystal or scratch the glass. If that fails, switch solvent to Isopropanol and heat to dissolve, then cool slowly.[1]

Advanced Purification Workflow: The "Dual-pH" Logic

This diagram illustrates the logic for removing both non-basic impurities and acidic phenolic byproducts without chromatography.[1]

PurificationWorkflow Crude Crude Reaction Mixture (Product + Phenol + Neutrals) Dissolve Dissolve in DCM/MTBE Crude->Dissolve BaseWash Wash with 1M NaOH Dissolve->BaseWash OrgLayer1 Organic Layer (Product + Neutrals) BaseWash->OrgLayer1 Contains Amine AqLayer1 Aqueous Layer (Phenolate Impurity) BaseWash->AqLayer1 Remove Waste AcidExt Extract with 1M HCl OrgLayer1->AcidExt OrgLayer2 Organic Layer (Neutral Impurities) AcidExt->OrgLayer2 Remove Waste AqLayer2 Aqueous Layer (Product-H+ Cl-) AcidExt->AqLayer2 Target Salt Basify Basify to pH > 12 (NaOH) AqLayer2->Basify FinalExt Extract into DCM Dry & Evaporate Basify->FinalExt Pure Pure Product (Free Base) FinalExt->Pure

Figure 1: The "Dual-pH" chemical purification strategy exploits the amphiphilic nature of 4-(2-Isopropoxyphenoxy)piperidine to isolate it from both acidic phenols and neutral byproducts.[1]

Frequently Asked Questions (FAQs)

Q: Is the isopropoxy group stable to the acid extraction step? A: Yes. The isopropyl aryl ether linkage is generally stable to dilute aqueous acids (e.g., 1M HCl) at room temperature.[1] It typically requires strong Lewis acids (like BBr₃) or concentrated HI to cleave.[1] However, avoid prolonged heating in acidic media.[1]

Q: Can I use Ethyl Acetate for the extraction? A: It is not recommended for the storage of the free amine, but acceptable for rapid extraction.[1] Secondary amines can slowly react with ethyl acetate to form acetamides (N-acetylation) over days/weeks.[1] DCM or Toluene are chemically inert alternatives for this amine.[1]

Q: How do I store the purified compound? A:

  • Free Base: Store at -20°C under Argon/Nitrogen. It is prone to absorbing CO₂ from the air to form carbamates.[1]

  • HCl Salt: Stable at room temperature in a desiccator.

Q: What is the best analytical method for purity? A:

  • HPLC: Use a high-pH stable column (e.g., C18 with high carbon load) and a basic buffer (Ammonium Bicarbonate, pH 10) or standard acidic buffers (0.1% TFA) if the column tolerates it.[1]

  • GC-MS: Excellent for this semi-volatile amine.[1] No derivatization is usually needed, but verify the injection port temperature (<250°C) to prevent thermal degradation.[1]

References

  • Organic Chemistry Portal. (2024).[1] Synthesis and Purification of Secondary Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (1999).[1] 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.[1][4] J Med Chem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving the Solubility of 4-(2-Isopropoxyphenoxy)piperidine for In Vitro Assays

Introduction: 4-(2-Isopropoxyphenoxy)piperidine is a piperidine derivative of interest in pharmaceutical research and drug development. Like many heterocyclic compounds, it can exhibit limited aqueous solubility, posing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(2-Isopropoxyphenoxy)piperidine is a piperidine derivative of interest in pharmaceutical research and drug development. Like many heterocyclic compounds, it can exhibit limited aqueous solubility, posing a significant challenge for researchers conducting in vitro biological assays. Precipitation of the compound during stock preparation or, more commonly, upon dilution into aqueous assay buffers can lead to inaccurate and unreliable experimental results. This guide provides a comprehensive framework for understanding and overcoming these solubility challenges. We will explore the physicochemical properties of the molecule and present a series of troubleshooting steps and detailed protocols designed to ensure your compound remains in solution for consistent and accurate assay performance.

Physicochemical Profile of 4-(2-Isopropoxyphenoxy)piperidine

Understanding the inherent properties of a molecule is the first step in developing a successful solubilization strategy. The structure combines a hydrophobic isopropoxyphenoxy group with a basic piperidine ring, which dictates its solubility behavior.

PropertyValue / PredictionImplication for SolubilitySource
Molecular Formula C₁₄H₂₁NO₂-[1]
Molecular Weight 235.32 g/mol -[1]
Appearance PowderIndicates a crystalline solid form that requires energy to break the crystal lattice for dissolution.[1]
Predicted pKa ~10.5 - 11.1 (basic)The piperidine nitrogen is basic and can be protonated at acidic pH. This creates a charged, more water-soluble species.[2][3]
Predicted LogP ~2.7 - 3.0A positive LogP value indicates that the compound is lipophilic (hydrophobic) and will have a preference for non-polar environments over aqueous ones, suggesting low intrinsic water solubility.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 4-(2-Isopropoxyphenoxy)piperidine in a question-and-answer format.

Q1: What is the best initial solvent for preparing a high-concentration stock solution?

Answer: Due to its lipophilic nature (LogP > 2.5), 4-(2-Isopropoxyphenoxy)piperidine is expected to be poorly soluble in water but should readily dissolve in common organic solvents.

  • Primary Recommendation: Start with Dimethyl Sulfoxide (DMSO) . It is a powerful, water-miscible solvent with a high capacity to dissolve a wide range of organic molecules.

  • Alternatives: If DMSO is incompatible with your assay, other water-miscible organic solvents like N,N-Dimethylformamide (DMF) or Ethanol can be considered.

It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which can cause toxicity or off-target effects.

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

Answer: This is the most common solubility issue for lipophilic compounds and is known as "crashing out." When the high-concentration DMSO stock is diluted into an aqueous medium, the solvent environment abruptly changes from organic to predominantly aqueous. The compound is no longer soluble in this new environment and precipitates.

Here are several strategies to prevent this, often used in combination:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%, but ideally <0.5% for sensitive cell lines) without affecting the biological system.[6]

  • Use a Stepwise Dilution: Instead of a direct, large dilution, perform intermediate dilutions in a mixture of your assay buffer and a higher percentage of an organic co-solvent. This provides a more gradual transition in solvent polarity.[6]

  • Lower the Stock Concentration: If possible, start with a lower concentration stock solution (e.g., 1-5 mM) to reduce the magnitude of the dilution factor.

  • Employ pH Modification: Since the compound is basic, lowering the pH of the assay buffer can increase its solubility.

Q3: How can I use pH to improve the solubility of this compound?

Answer: The piperidine ring contains a basic nitrogen atom with an estimated pKa of its conjugate acid around 10.5-11.1.[2][3] This means that at a pH below its pKa, the nitrogen will be protonated, forming a positively charged piperidinium ion. This charged species is significantly more polar and, therefore, more soluble in aqueous media.

  • Strategy: Prepare your stock solution in an organic solvent as usual. For your aqueous assay buffer (e.g., PBS or HBSS), adjust the pH downwards. A buffer pH of 6.0 or even 5.0 will ensure the compound is predominantly in its protonated, more soluble form.

  • Caution: You must verify that the lower pH does not negatively impact your assay's biological components (e.g., protein stability, cell viability).

Q4: My assay is sensitive to pH changes. What are some alternative solubilization strategies?

Answer: If altering pH is not an option, using solubility enhancers like cyclodextrins is an excellent alternative.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like 4-(2-Isopropoxyphenoxy)piperidine, forming an "inclusion complex."[6][7] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the compound without altering its chemical structure.[8][9]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol details the standard method for preparing a stock solution in an organic solvent.

Materials:

  • 4-(2-Isopropoxyphenoxy)piperidine powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out the required amount of 4-(2-Isopropoxyphenoxy)piperidine powder (MW: 235.32 g/mol ) into a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for 1 mL of a 10 mM stock, add 1 mL of DMSO to 2.35 mg of the compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If solids persist, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.

  • Visually inspect the solution against a light source to ensure no particulates are present.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Based Solubility Enhancement Workflow

This protocol describes how to leverage the basic nature of the compound to improve solubility.

Materials:

  • High-concentration stock solution in DMSO (from Protocol 1)

  • Aqueous assay buffer (e.g., PBS) at physiological pH (~7.4)

  • Aqueous assay buffer adjusted to a lower pH (e.g., 5.0-6.5) with dilute HCl

  • pH meter

Procedure:

  • Prepare two sets of serial dilutions of your compound: one using the standard pH 7.4 buffer and one using the low-pH buffer.

  • When making dilutions, add the buffer to the tube first, then add the small volume of DMSO stock while vortexing to ensure rapid mixing.

  • After preparing the dilutions, let them sit at the assay temperature (e.g., 37°C) for 15-30 minutes.

  • Visually inspect all tubes for any signs of precipitation (cloudiness, visible particles).

  • Compare the highest concentration that remains clear in the standard buffer versus the low-pH buffer to determine the extent of solubility improvement.

Protocol 3: Preparation and Use of a Cyclodextrin-Based Formulation

This protocol provides a method for creating a cyclodextrin inclusion complex to enhance solubility.

Materials:

  • 4-(2-Isopropoxyphenoxy)piperidine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v). Gently warm and stir until fully dissolved.

  • Add an excess amount of 4-(2-Isopropoxyphenoxy)piperidine powder directly to the HP-β-CD solution. The goal is to create a saturated solution.

  • Seal the vial and stir the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the complex to reach equilibrium.[7]

  • After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This filtered solution is your saturated stock of the compound-cyclodextrin complex.

  • The concentration of this stock solution should be determined analytically (e.g., via HPLC-UV or LC-MS) before use in assays.

Visual Guides & Workflows

Solubilization Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy for 4-(2-Isopropoxyphenoxy)piperidine.

Solubilization_Strategy start_node start_node decision_node decision_node process_node process_node success_node success_node fail_node fail_node start Start: Prepare 10 mM Stock in DMSO dilute Dilute to final assay concentration in aqueous buffer start->dilute check1 Does it precipitate? dilute->check1 success Proceed with Assay check1->success No ph_ok Is assay pH-tolerant? check1->ph_ok Yes use_low_ph Use buffer at pH < 6.5 ph_ok->use_low_ph Yes use_cyclo Use Cyclodextrin (HP-β-CD) ph_ok->use_cyclo No check2 Solubility sufficient? use_low_ph->check2 check2->use_cyclo No success2 Proceed with Assay check2->success2 Yes use_cyclo->success2 reassess Re-evaluate Assay Conditions/Compound

Caption: Decision tree for selecting a solubilization method.

Workflow for Assay Plate Preparation

This diagram illustrates a best-practice workflow for diluting a DMSO stock into an aqueous buffer to minimize precipitation.

Assay_Workflow cluster_good Recommended Method cluster_bad Method to Avoid stock_node stock_node buffer_node buffer_node action_node action_node plate_node plate_node A1 Assay Buffer in Plate Well A3 Add Stock to Buffer (while mixing) A1->A3 A2 DMSO Stock A2->A3 A4 Homogeneous Solution A3->A4 B1 DMSO Stock in Plate Well B3 Add Buffer to Stock (High local concentration) B1->B3 B2 Assay Buffer B2->B3 B4 Risk of Precipitation B3->B4

Caption: Recommended workflow for diluting stock solutions.

References
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BenchChem. (2025).
  • Sigma-Aldrich. 4-(2-Isopropoxyphenoxy)piperidine AldrichCPR.
  • Yadav, V. R., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]

  • PubMed. (2024).
  • Chem-Impex. 4-Isopropoxy-piperidine.
  • MolCore. 4-(2-Isopropoxyphenoxy)piperidine hydrochloride.
  • RTECS. Piperidine.
  • MDPI. (2023).
  • BLD Pharm. 4-((2-Isopropoxyphenoxy)methyl)piperidine hydrochloride.
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • EPA CompTox. 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine Properties.
  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
  • ChemicalBook. 4-(4-phenoxy-benzyl)-piperidine.

Sources

Troubleshooting

Technical Support Center: Optimizing Bioavailability of 4-(2-Isopropoxyphenoxy)piperidine

Executive Summary You are likely accessing this guide because you are observing low plasma exposure ( ) or high inter-subject variability in your pharmacokinetic (PK) studies involving 4-(2-Isopropoxyphenoxy)piperidine ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are observing low plasma exposure (


)  or high inter-subject variability  in your pharmacokinetic (PK) studies involving 4-(2-Isopropoxyphenoxy)piperidine .

This molecule presents a classic medicinal chemistry paradox: it possesses a highly basic secondary amine (pKa ~10.5–11.[1]0) coupled with a lipophilic aryl-ether tail.[1] This creates a "pH-dependent solubility trap" : it is highly soluble in the stomach (pH 1.[1]2) but prone to rapid precipitation upon entering the small intestine (pH 6.8), leading to poor absorption.[1] Furthermore, the ortho-isopropoxy group is a metabolic soft spot, susceptible to rapid first-pass clearance.[1]

This guide provides a self-validating troubleshooting workflow to diagnose and resolve these specific bioavailability bottlenecks.

Module 1: Solubility & Dissolution Troubleshooting

The Symptom: The compound dissolves in the dosing vehicle but precipitates immediately upon dilution in buffer or simulated intestinal fluid (SIF).

Root Cause Analysis: The "Brick Dust" Phenomenon

The piperidine nitrogen is protonated and soluble at acidic pH.[1] However, at physiological pH (7.4), the molecule exists predominantly as the uncharged free base.[1] The lipophilic 2-isopropoxy-phenyl moiety drives the LogP up, causing the free base to "crash out" of solution.[1]

Diagnostic Protocol: The "Cloud Point" Test

Before running another animal study, perform this bench-top validation:

  • Dissolve 10 mg of compound in 1 mL of 0.1N HCl (Clear solution).

  • Dropwise add 1N NaOH while monitoring pH.[1]

  • Observation: If the solution turns cloudy/milky between pH 6.0 and 7.0, your bioavailability issue is solubility-limited absorption .[1]

Corrective Actions (Q&A Format)

Q1: I am using the HCl salt in PBS (pH 7.4), but exposure is still low. Why? A: The "Common Ion Effect" is working against you.[1] Even if you start with the HCl salt, adding it to a high-capacity buffer like PBS at pH 7.4 forces the equilibrium toward the insoluble free base.[1]

  • Fix: Switch to a pH-adjusted vehicle (pH 4.5–5.0) using Acetate or Citrate buffer for oral gavage.[1] This keeps the piperidine protonated longer during the gastric transition.[1]

Q2: My compound is an oil/gum. How do I formulate this? A: The free base of this molecule is likely an oil due to the flexible isopropoxy chain disrupting crystal packing.[1]

  • Fix: Do not use simple aqueous suspensions. Use a Self-Emulsifying Drug Delivery System (SEDDS) .[1][2]

    • Recipe: 10% Ethanol + 30% PEG400 + 60% Labrasol (or Corn Oil).[1]

    • Mechanism:[1][3][4] This keeps the lipophilic free base solubilized in lipid micelles, bypassing the dissolution step in the gut.[1]

Module 2: Metabolic Stability & Clearance

The Symptom: Absorption is confirmed (high permeability in Caco-2), but plasma half-life (


) is extremely short (<30 mins).
Root Cause Analysis: The "Metabolic Soft Spot"

The ortho-isopropoxy group is electronically activated and sterically accessible enough for Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) to perform O-dealkylation .[1] This cleaves the isopropyl group, leaving a phenol which is rapidly glucuronidated and excreted.[1]

Diagnostic Protocol: Microsomal Stability Assay
  • Incubate 1 µM compound with Liver Microsomes (Mouse/Rat/Human) + NADPH.[1]

  • Sample at 0, 15, 30, 60 min.

  • Success Metric: If

    
     (intrinsic clearance) > 50 µL/min/mg protein, you have a metabolic stability problem, not an absorption problem.[1]
    
Corrective Actions

Q3: Can I inhibit this metabolism without changing the molecule? A: Yes, for proof-of-concept studies (not clinical).

  • Protocol: Co-administer with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) (50 mg/kg, 2h pre-dose) in rodents.[1]

  • Result: If AUC increases >5-fold with ABT, your issue is hepatic clearance.[1]

Q4: What is the permanent chemical fix? A: If you cannot change the scaffold, consider Deuteration .[1]

  • Strategy: Replace the hydrogen atoms on the isopropyl group with deuterium.[1] The C-D bond is stronger than the C-H bond, slowing down the rate-determining step of O-dealkylation (Kinetic Isotope Effect) without changing binding affinity.[1]

Module 3: Experimental Workflow Visualization

Use the following decision tree to select the correct formulation strategy based on your specific failure mode.

Bioavailability_Rescue Start Start: Low Bioavailability SolubilityCheck Step 1: Visual Solubility Check (pH 1.2 vs pH 7.4) Start->SolubilityCheck Precipitation Precipitates at pH > 6? SolubilityCheck->Precipitation Check Phys-Chem ClearanceCheck Step 2: Microsomal Stability Precipitation->ClearanceCheck No (Soluble) SaltForm Use HCl/Tartrate Salt in pH 4.5 Vehicle Precipitation->SaltForm Yes (Solid) LipidForm Use Lipid Formulation (SEDDS/Micelles) Precipitation->LipidForm Yes (Oil/Gum) HighClearance High Clearance (t1/2 < 30 min) ClearanceCheck->HighClearance Check Metabolism ABT_Test Validation: Co-dose with ABT HighClearance->ABT_Test Deuteration Strategy: Deuterate Isopropyl Group ABT_Test->Deuteration If AUC Improves

Caption: Figure 1. Bioavailability Rescue Decision Tree. Follow the path based on bench-top solubility and microsomal stability data to select the optimal remediation strategy.

Module 4: Recommended Vehicle Compositions

Do not guess the vehicle. Use these standard, validated recipes for lipophilic amines.

Vehicle TypeComposition (% v/v)Target Use Case
Standard Aqueous 0.5% Methylcellulose + 0.1% Tween 80 in WaterAvoid for this molecule (Risk of precipitation).[1]
Acidified Solution 50mM Citrate Buffer (pH 4.0)Best for HCl Salt forms.[1] Keeps amine protonated.[1]
Cosolvent System 10% DMSO / 10% Cremophor EL / 80% WaterGood for IV bolus (Check precipitation on dilution).[1]
Lipid (SEDDS) 10% Ethanol / 30% PEG400 / 60% LabrasolBest for Free Base (Oil).[1] Maximizes absorption.[1][3]
Complexing Agent 20% SBE-β-Cyclodextrin (Captisol) in Water"Gold Standard" for solubility/safety balance.[1]

References

  • BenchChem. (2025).[1][5] Technical Guide: Solubility Profile of Piperidine Derivatives in Organic Solvents. Retrieved from

  • Čerpnjak, K., et al. (2013).[1][2] Lipid-based systems as a promising approach for enhancing the bioavailability of poorly water-soluble drugs.[1][2][4][6] Acta Pharmaceutica.[1] Retrieved from

  • Bhardwaj, R.K., et al. (2002).[1] Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism.[1][7] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 4-(2-Isopropoxyphenoxy)piperidine Product Specification & Properties. Retrieved from

Sources

Optimization

Technical Support Center: Crystallization of 4-(2-Isopropoxyphenoxy)piperidine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the crystallization of 4-(2-Isopropoxyphenoxy)piperidine. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the crystallization of 4-(2-Isopropoxyphenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this key pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying crystallographic principles to empower you to optimize your processes for purity, yield, and desired crystal form.

Compound Quick Reference

For your convenience, here are the key physicochemical properties of the target compound.

PropertyValueSource
Chemical Name 4-(2-Isopropoxyphenoxy)piperidine[1]
CAS Number 902836-24-2[1]
Molecular Formula C₁₄H₂₁NO₂[1]
Appearance Typically a powder[1]
Related Salts Hydrochloride salt (CAS 1956382-77-6)[2]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4-(2-Isopropoxyphenoxy)piperidine in a question-and-answer format. We focus on the causality behind each issue and provide actionable, field-proven solutions.

Q1: My compound is separating as a liquid or oil instead of forming crystals. What is happening and how do I fix it?

A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[3][4] This is a significant problem because the oil phase often traps impurities and rarely solidifies into a pure, crystalline product.[3][5]

Causality:

  • High Supersaturation: The concentration of your compound in the solution is so high that the system favors the rapid formation of a disordered, liquid-like state over the more ordered, slower process of crystal nucleation and growth.[3][4] This is often triggered by rapid cooling or the fast addition of an anti-solvent.[4][6]

  • Low Melting Point: The compound's melting point may be lower than the temperature of the solution when it begins to come out of solution. This is a common issue for APIs with low melting points.[5][7]

  • Impurities: The presence of impurities can depress the melting point of the mixture, making oiling out more likely.[5][8] The oil droplets can also be a better solvent for these impurities than the bulk solution, leading to poor purification.[3]

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate of your solution. A gradual temperature drop keeps the system within the metastable zone for longer, favoring controlled crystal growth over oil formation.[4][9]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid creating localized areas of very high supersaturation.[4]

  • Adjust Solvent and Concentration:

    • Increase Solvent Volume: Re-heat the solution until the oil redissolves, add a small amount of additional solvent (10-20%), and then attempt the cooling process again. This lowers the supersaturation level.[5]

    • Change the Solvent System: The current solvent may be too "good," leading to high solubility and a tendency to oil out. A systematic solvent screening is recommended to find a system where the compound has high solubility when hot and low solubility when cold.[4][10]

  • Utilize Seeding:

    • Introduce a Template for Growth: Seeding is the most powerful technique to prevent oiling out.[9] Adding a small quantity of pure, crystalline 4-(2-Isopropoxyphenoxy)piperidine at a temperature just below the saturation point provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation and outcompeting the formation of an oil.[7][11]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: This indicates that the solution is in a stable supersaturated state, and nucleation has not been initiated. The energy barrier to form the first crystal nuclei has not been overcome.

Causality:

  • Excessive Solvent: You may have used too much solvent, meaning the solution is not sufficiently supersaturated even at low temperatures.[5]

  • High Purity: Very pure compounds sometimes lack the microscopic particulate matter that can act as nucleation sites.

  • Viscous Solution: A highly viscous solution can hinder molecular diffusion, preventing molecules from arranging into a crystal lattice.

Troubleshooting Strategies:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.[12]

    • Seeding: Add a single, small crystal of the pure compound to the solution. If successful, this will trigger rapid crystal growth.[9][11]

    • Sonication: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Increase Supersaturation:

    • Evaporation: Remove a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration.

    • Anti-Solvent Addition: Carefully add a miscible solvent in which your compound is insoluble (an anti-solvent). This will reduce the overall solubility and promote crystallization.[] This should be done slowly to avoid oiling out.

Q3: My crystals formed instantly as a fine powder the moment I started cooling. Is this a problem?

A3: Yes, this is often referred to as "crashing out." While it produces a solid, this rapid precipitation tends to trap impurities and solvent within the crystal lattice, defeating the purpose of crystallization as a purification technique.[5] An ideal crystallization involves a slower growth period, often over 15-30 minutes.[5]

Causality:

  • Excessive Supersaturation: The solution was cooled too quickly or was too concentrated, causing nucleation to occur at a very high rate, leading to the formation of many small crystals instead of fewer, larger, purer ones.

Troubleshooting Strategies:

  • Use More Solvent: Re-heat the solution to redissolve the powder. Add a small amount of extra solvent (e.g., 5-10% more) to slightly increase the solubility.[5]

  • Slow Down Cooling: After redissolving, allow the flask to cool more slowly. Insulating the flask by placing it on a non-conductive surface (like a cork ring or paper towels) and covering it can help achieve a more gradual temperature decrease.[5]

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.

Causality:

  • Too Much Solvent: Using significantly more solvent than the minimum required to dissolve the compound at high temperature will result in higher losses.[5]

  • Incomplete Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Washing with a "Good" Solvent: Washing the isolated crystals with a solvent in which they are highly soluble will dissolve the product.

Troubleshooting Strategies:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required for complete dissolution. This can be determined through small-scale trials.

  • Ensure Complete Crystallization: Cool the flask in an ice bath for at least 20-30 minutes after it has reached room temperature to maximize the precipitation of the solid.

  • Recover from Mother Liquor: If the mother liquor is still available, try concentrating it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Use an Appropriate Washing Solvent: Wash the filtered crystals with a small amount of ice-cold solvent (the same one used for crystallization) to minimize dissolution of the product.

Advanced Concepts & Protocols

Understanding Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal structure.[14] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point.[15] For an active pharmaceutical ingredient (API) or its intermediate, controlling the polymorphic form is critical, as it can impact bioavailability and manufacturability.[9][16] The choice of solvent, cooling rate, and seeding can all influence which polymorph is obtained.[14][16]

Experimental Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization.[10][] An ideal solvent will dissolve the compound completely at its boiling point but very little at low temperatures. This protocol outlines a method for screening single and binary solvent systems.[17][18]

Materials:

  • 4-(2-Isopropoxyphenoxy)piperidine (impure)

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Water)

  • Heating block or steam bath

  • Ice bath

Procedure:

  • Single Solvent Screening: a. Place a small, known amount of your compound (e.g., 20-30 mg) into several labeled test tubes. b. Add a small volume (e.g., 0.5 mL) of a different solvent to each tube. c. Agitate at room temperature. If the solid dissolves completely, the solvent is too good and unsuitable for single-solvent crystallization.[12] d. If the solid is insoluble, heat the tube to the solvent's boiling point. If it dissolves, this is a promising candidate.[12] e. If the solid dissolves when hot, allow the tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. f. Observe the quantity and quality of the crystals formed. A good solvent will result in a significant recovery of crystalline solid.[12]

  • Binary Solvent System (Solvent/Anti-Solvent): a. Select a "good" solvent in which the compound is highly soluble at room temperature. b. Select a miscible "poor" solvent (anti-solvent) in which the compound is insoluble. c. Dissolve the compound in a minimum amount of the "good" solvent at room temperature. d. Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). e. Gently warm the solution until the cloudiness just disappears. f. Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Solvent Type Examples Role in Crystallization
Protic Alcohols (Ethanol, IPA), WaterCan form hydrogen bonds, potentially leading to different polymorphs or solvates.
Aprotic Polar Acetonitrile, Ethyl Acetate, AcetoneGood for dissolving moderately polar compounds.
Aprotic Non-polar Toluene, Heptane, HexaneOften used as anti-solvents for polar compounds.
Experimental Protocol 2: Seeding to Control Crystallization

Seeding is a powerful technique to control nucleation, prevent oiling out, and ensure the formation of the desired polymorph.

Procedure:

  • Prepare Seed Crystals: Obtain or prepare a small sample of pure, crystalline 4-(2-Isopropoxyphenoxy)piperidine. If none is available, attempt a small-scale crystallization and use the first crystals that form (after ensuring their purity) as seeds for larger batches.

  • Prepare the Supersaturated Solution: Dissolve your crude compound in the chosen solvent at an elevated temperature until the solution is clear.

  • Cool to the Metastable Zone: Cool the solution slowly. The metastable zone is the temperature range where the solution is supersaturated but spontaneous nucleation has not yet occurred. This is typically a few degrees below the saturation temperature.

  • Add the Seed Crystals: Add a very small amount (1-2% by weight) of the seed crystals to the solution.

  • Mature the Crystals: Continue to cool the solution slowly to the final temperature. The added seeds will grow into larger crystals, consuming the solute from the solution and preventing spontaneous nucleation or oiling out.

Visual Troubleshooting Workflows

Diagram 1: Oiling Out Troubleshooting

This diagram provides a logical workflow for addressing an oiling out event during your experiment.

G cluster_seeding Seeding Strategy start Oiling Out Observed (Liquid Droplets Form) reheat Re-heat Solution Until Clear start->reheat add_solvent Add More Solvent (10-20% Increase) reheat->add_solvent slow_cool1 Cool Solution Slowly add_solvent->slow_cool1 check1 Does it Oil Out Again? slow_cool1->check1 success Success: Pure Crystals Form check1->success No cool_meta Cool to Metastable Zone (Just below saturation temp) check1->cool_meta Yes add_seed Add Seed Crystals (1-2% w/w) cool_meta->add_seed slow_cool2 Continue Slow Cooling add_seed->slow_cool2 solvent_screen Problem Persists: Perform Solvent Screening add_seed->solvent_screen If no seeds available slow_cool2->success

Caption: A decision tree for troubleshooting oiling out.

Diagram 2: General Crystallization Workflow

This diagram outlines the key decision points and steps in developing a robust crystallization process.

G start Start: Impure 4-(2-Isopropoxyphenoxy)piperidine solvent_screen 1. Perform Solvent Screening (Single & Binary Systems) start->solvent_screen dissolve 2. Dissolve Compound in Minimum Hot Solvent solvent_screen->dissolve cool 3. Cool Solution Slowly dissolve->cool check Observe Outcome cool->check good_crystals Good Crystals Form check->good_crystals Ideal oiling_out Oiling Out Occurs check->oiling_out no_crystals No Crystals Form check->no_crystals crashing_out Crashes Out (Powder) check->crashing_out isolate 4. Isolate, Wash (cold solvent), and Dry Crystals good_crystals->isolate troubleshoot_oil Go to 'Oiling Out' Troubleshooting oiling_out->troubleshoot_oil troubleshoot_none Induce Nucleation (Scratch/Seed/Concentrate) no_crystals->troubleshoot_none troubleshoot_crash Re-heat, Add More Solvent, Cool Slower crashing_out->troubleshoot_crash troubleshoot_oil->dissolve troubleshoot_none->cool troubleshoot_crash->cool

Caption: Key steps and decision points in crystallization.

Frequently Asked Questions (FAQs)

  • Q: What is the single best solvent for crystallizing 4-(2-Isopropoxyphenoxy)piperidine?

    • A: There is no universal "best" solvent, as the optimal choice depends on the specific impurity profile of your material. A systematic solvent screening (see Protocol 1) is the most reliable way to determine the ideal solvent or solvent system for your specific batch. Common starting points for piperidine derivatives include alcohols like ethanol or isopropanol, sometimes in combination with an anti-solvent like heptane or water.[19]

  • Q: Why is slow cooling so important?

    • A: Slow cooling is crucial for growing large, high-purity crystals. It keeps the level of supersaturation low and within the metastable zone, which allows molecules to add to the crystal lattice in an orderly fashion. Rapid cooling causes high supersaturation, leading to rapid, uncontrolled nucleation ("crashing out") or oiling out, both of which result in a less pure product.[5][6]

  • Q: Can I reuse the mother liquor?

    • A: Yes. The mother liquor contains dissolved product. You can often obtain a "second crop" of crystals by concentrating the mother liquor (e.g., by evaporating some of the solvent) and re-cooling. However, be aware that impurities are also concentrated in the mother liquor, so the second crop will likely be less pure than the first.

  • Q: My compound forms a hydrochloride salt. Does this change the crystallization strategy?

    • A: Yes. The salt will have very different solubility properties than the free base. It will be more polar and thus more soluble in polar solvents like alcohols and water, and less soluble in non-polar solvents like toluene or heptane. You will need to perform a separate solvent screening for the salt form.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • METTLER TOLEDO. Oiling Out in Crystallization. [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • ACS Publications. (2007, December 15). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. [Link]

  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

  • HUBER. (2021, August 18). Solubility determination and crystallization. [Link]

  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • PMC. (2025, November 25). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Isopropoxyphenoxy)piperidine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-(2-Isopropoxyphenoxy)piperidine. We will address common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-(2-Isopropoxyphenoxy)piperidine. We will address common challenges and provide robust, field-proven protocols to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(2-Isopropoxyphenoxy)piperidine in a question-and-answer format.

Question 1: My final product has a persistent yellow or brown tint. What is the cause and how can I remove it?

Answer:

A yellow or brown discoloration is typically due to the presence of oxidation byproducts.[1][2] The piperidine moiety can be susceptible to aerial oxidation over time, especially if exposed to light and heat. While minor discoloration may not interfere with all applications, high-purity material, especially for analytical standards or in vivo studies, should be colorless or white.

Expert Recommendation:

Recrystallization is the most effective method to remove these colored impurities. For highly colored samples, treatment with activated charcoal during the recrystallization process can be beneficial.

  • Causality: Activated charcoal has a high surface area and adsorbs large, flat, aromatic, colored impurity molecules while leaving your smaller target molecule in solution.

  • Protocol:

    • Dissolve the crude, colored product in a minimal amount of a suitable hot solvent (e.g., isopropanol, acetonitrile).

    • Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

    • Swirl the mixture for a few minutes. Caution: Adding charcoal to a near-boiling solution can cause it to boil over.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[3]

    • Allow the clear filtrate to cool slowly to induce crystallization.

    • Collect the pure, colorless crystals by vacuum filtration.[1][3]

Question 2: My NMR analysis shows the presence of unreacted 2-isopropoxyphenol. How can I efficiently remove this?

Answer:

This is a classic purification challenge where the impurity has a different acid-base character than the product. Your target compound, 4-(2-Isopropoxyphenoxy)piperidine, is basic due to the secondary amine in the piperidine ring. The impurity, 2-isopropoxyphenol, is acidic. This difference is ideal for separation via acid-base liquid-liquid extraction.[1][4]

Expert Recommendation:

An acid-base extraction will selectively move your basic product into an aqueous acidic layer, leaving the neutral and acidic impurities (like the phenol) behind in the organic layer.

  • Causality: The basic piperidine nitrogen (pKa ~11) is readily protonated by a dilute acid (like 1M HCl) to form a water-soluble ammonium salt.[] The weakly acidic phenol (pKa ~10) remains largely un-ionized and stays in the organic solvent.

  • Protocol: A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below.

Question 3: My product streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. What's happening?

Answer:

This is a very common issue when purifying basic compounds like piperidines on standard silica gel.[1]

  • Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your piperidine interacts strongly with these acidic sites via an acid-base interaction. This strong binding leads to significant peak tailing (streaking on TLC) and poor recovery from the column, as your product moves very slowly and in a broad band.[6]

Expert Recommendation:

To counteract this, you must neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).

  • Add Triethylamine (TEA): The most common solution is to add 0.5-1% triethylamine to your eluent (e.g., a mixture of ethyl acetate and hexanes). The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically and efficiently.[1]

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[6]

A detailed protocol for flash chromatography with a basic modifier is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

Common impurities include unreacted starting materials (e.g., 2-isopropoxyphenol), byproducts from side reactions, reagents, residual solvents, water from workup procedures, and oxidation products.[1]

Q2: How do I choose the best purification method?

The optimal method depends on the nature of the impurities. The following decision tree can guide your choice.

G start Crude 4-(2-Isopropoxyphenoxy)piperidine is_solid Is the crude product a solid? start->is_solid acidic_neutral_impurity Are impurities acidic or neutral (e.g., phenols, uncharged organics)? is_solid->acidic_neutral_impurity Yes chromatography Perform Flash Column Chromatography (add 1% TEA to eluent) is_solid->chromatography No (Liquid/Oil) polar_impurities Are impurities close in polarity (visible on TLC)? acidic_neutral_impurity->polar_impurities No acid_base Perform Acid-Base Extraction acidic_neutral_impurity->acid_base Yes polar_impurities->chromatography Yes recrystallize Perform Recrystallization polar_impurities->recrystallize No acid_base->polar_impurities Product still impure? chromatography->recrystallize Solid product obtained? final_product Pure Product recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Q3: How should I store the purified 4-(2-Isopropoxyphenoxy)piperidine to prevent degradation?

To ensure long-term stability, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent oxidation.[2] It should also be kept in a cool, dark place, such as a refrigerator, to minimize degradation from heat and light.[2][7]

Data Presentation

Table 1: Comparison of Recommended Purification Techniques
TechniqueApplicabilityTypical PurityAdvantagesDisadvantages
Acid-Base Extraction Removing acidic or neutral impurities from the basic product.85-98%[6]Fast, high capacity, excellent for initial cleanup.[6]Does not remove basic impurities or isomers with similar polarity.
Recrystallization Purifying solid products with moderate to high initial purity.>99%Highly effective for achieving high purity; removes trace impurities.Requires finding a suitable solvent system; potential for yield loss.[3]
Flash Chromatography Separating impurities with different polarities.>98%Highly versatile; can separate complex mixtures.Can be slow; potential for product loss on the column if conditions are not optimized.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is ideal for removing acidic or neutral impurities.[1]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate. The protonated piperidine product will be in the top aqueous layer. Drain and collect the bottom organic layer (which contains neutral/acidic impurities).

  • Back-Wash (Optional): To improve recovery, you can wash the organic layer again with a small portion of 1M HCl and combine this aqueous wash with the first one.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with swirling until the pH is >11 (check with pH paper). A precipitate or oil (your deprotonated product) should form.

  • Re-extraction: Extract the now basic aqueous layer three times with fresh portions of an organic solvent (DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is designed to separate compounds of similar polarity while preventing peak tailing.[1]

  • TLC Analysis: First, determine a suitable eluent system using TLC. A good system will give your product an Rf value of ~0.3. Test solvent mixtures like hexanes/ethyl acetate or DCM/methanol. To your chosen solvent system, add 1% triethylamine (TEA) (e.g., 1 mL of TEA in 99 mL of eluent).

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (containing 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimum amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (this is called "dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the TEA-modified eluent, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization

This is the final step for obtaining highly pure, crystalline material.[1][3]

  • Solvent Selection: Place ~20 mg of your product in a test tube. Add a solvent (e.g., isopropanol, ethanol, acetonitrile) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the selected hot solvent required to fully dissolve it.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.[3]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • BenchChem. (2025).
  • Sciencemadness Discussion Board. (2015). CWE of Piperidine. Sciencemadness.
  • University of Colorado Boulder. Acid-Base Extraction. Department of Chemistry.
  • University of Windsor. (n.d.). Experiment 2: Recrystallization. Department of Chemistry and Biochemistry.
  • Sigma-Aldrich. (n.d.). 4-(2-Isopropoxyphenoxy)piperidine AldrichCPR.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Methoxy-5-methylphenoxy)piperidine.
  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Aridoss, G. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

Sources

Optimization

Addressing racemic mixtures in 4-(2-Isopropoxyphenoxy)piperidine synthesis

This technical guide addresses the synthesis, purification, and stereochemical analysis of 4-(2-Isopropoxyphenoxy)piperidine (CAS 1956382-77-6) and its chiral derivatives. Topic: Stereochemical Control & Impurity Managem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, purification, and stereochemical analysis of 4-(2-Isopropoxyphenoxy)piperidine (CAS 1956382-77-6) and its chiral derivatives.

Topic: Stereochemical Control & Impurity Management Audience: Medicinal Chemists, Process Development Scientists Status: Active Support

Part 1: Structural Diagnostics & The "Racemic" Paradox

Q1: I am detecting optical rotation in my 4-(2-Isopropoxyphenoxy)piperidine product, but the structure appears achiral. Why is this happening?

Diagnosis: You are likely encountering a structural misidentification or a chiral impurity .

Technical Explanation: The parent molecule, 4-(2-Isopropoxyphenoxy)piperidine , possesses a plane of symmetry passing through the nitrogen atom and the C4 carbon of the piperidine ring. It is achiral and should exhibit zero optical rotation (


).

If you observe optical activity, one of the following scenarios is occurring:

  • Regioisomer Contamination: You have inadvertently synthesized the 3-isomer (3-(2-Isopropoxyphenoxy)piperidine). Unlike the 4-isomer, the 3-substituted piperidine is chiral. This often occurs if the starting material (e.g., 3-hydroxypiperidine) was present as an impurity in your 4-hydroxypiperidine supply.

  • Chiral Counter-Ion Persistence: If you used a chiral acid (e.g., Tartaric acid, Camphorsulfonic acid) during an intermediate purification step, the salt may not have been fully neutralized/removed.

  • Atropisomerism (Rare): While unlikely with a simple isopropoxy group, bulky ortho-substituents on the phenyl ring can restrict rotation, creating axial chirality. However, for the standard 2-isopropoxy derivative, the rotation barrier is too low to sustain stable atropisomers at room temperature.

Action Plan:

  • Run Chiral HPLC: Verify if the "racemate" is actually two enantiomers of a contaminant.

  • Check 1H-NMR: Look for splitting patterns characteristic of 3-substitution (loss of symmetry in the piperidine protons).

Part 2: Resolution of Chiral Derivatives

Q2: I am synthesizing a C3-substituted derivative (e.g., 3-methyl-4-(2-isopropoxyphenoxy)piperidine) which is chiral. How do I resolve the racemic mixture?

Protocol: For chiral piperidine derivatives, Diastereomeric Salt Formation is the industry-standard method for scalable resolution.

Experimental Workflow (Tartaric Acid Resolution):

  • Solvent Selection: Use Ethanol (95%) or a Methanol/Acetone mix.

  • Resolving Agent: Di-benzoyl-L-tartaric acid or (S)-Mandelic acid .[1] These acids have a high success rate with piperidine bases due to favorable lattice energy differences between the diastereomeric salts.

  • Procedure:

    • Dissolve the racemic free base in refluxing ethanol.

    • Add 1.0 equivalent of the resolving agent.

    • Cool slowly (1°C/min) to induce crystallization.

    • Filter the precipitate (often the less soluble diastereomer).

    • Recrystallize the salt 2-3 times to upgrade Enantiomeric Excess (ee).

    • Liberate Base: Treat the salt with 1M NaOH and extract into DCM.

Data: Comparison of Resolving Agents

Resolving AgentSolubility ProfileResolution EfficiencyTypical Yield (First Pass)
Di-benzoyl-L-tartaric acid Low in EtOH (Good for ppt)High (>90% ee after recrystallization)30-40%
(S)-Mandelic Acid ModerateMedium (Requires multiple passes)45-50%
(R)-Camphorsulfonic Acid High (Often oils out)Low (Better for kinetic resolution)Variable

Note: If salt resolution fails, Chiral Preparative HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with a Hexane/IPA/Diethylamine mobile phase is the definitive alternative.

Part 3: Synthesis Optimization

Q3: How can I prevent racemization during the ether coupling step?

Context: If you are coupling a chiral alcohol (e.g., cis-3-methyl-4-hydroxypiperidine) with 2-isopropoxyphenol, the reaction mechanism dictates the stereochemical outcome.

Troubleshooting Guide:

  • Scenario A: Using Mitsunobu Conditions (PPh3 / DIAD)

    • Mechanism:[2]

      
       Inversion.
      
    • Outcome: If you start with (4S)-alcohol, you get (4R)-ether.

    • Risk: If the reaction stalls or moisture is present, you may get competing elimination or retention (double inversion), leading to partial racemization.

    • Fix: Ensure strictly anhydrous conditions; use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for sterically hindered phenols.

  • Scenario B: Using SNAr (Nucleophilic Aromatic Substitution)

    • Requirement: The phenol ring must have an electron-withdrawing group (or use a Fluorine leaving group).

    • Mechanism:[2] Retention of configuration at the piperidine (since the nucleophile is the piperidine oxygen).

    • Risk: Harsh bases (NaH, KOtBu) can cause epimerization at the C3 position if an acidic proton is adjacent to the carbonyl or activating group.

Part 4: Visualizing the Stereochemical Pathway

The following diagram illustrates the decision matrix for handling stereochemistry in this synthesis.

PiperidineStereo Start Target: 4-(2-Isopropoxyphenoxy)piperidine CheckStruct Is the Piperidine Substituted (e.g. at C3)? Start->CheckStruct NoSub No (Unsubstituted) CheckStruct->NoSub No YesSub Yes (e.g. 3-Methyl) CheckStruct->YesSub Yes AchiralResult Molecule is ACHIRAL. Optical Rotation = Impurity. NoSub->AchiralResult Action1 Action: Check for 3-isomer or chiral salt residues. AchiralResult->Action1 RacemicIssue Problem: Racemic Mixture formed YesSub->RacemicIssue Resolution Resolution Strategy RacemicIssue->Resolution SaltRes Method A: Salt Resolution (Dibenzoyl-L-tartaric acid) Resolution->SaltRes Scalable HPLC Method B: Chiral Prep HPLC (Chiralpak AD-H) Resolution->HPLC High Purity/Small Scale

Caption: Decision tree for diagnosing optical activity and selecting resolution strategies for piperidine ether derivatives.

References

  • Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).
  • National Institutes of Health (NIH). (1983). In vitro effect of the racemic mixture and the (-)enantiomer of N-n-propyl-3-(3-hydroxyphenyl)-piperidine (3-PPP). Journal of Neural Transmission. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Optimization for Piperidine Compounds

Welcome to the technical support center for the purification of piperidine-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperidine-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography of these basic molecules. Here, we will explore common issues in a question-and-answer format, providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why does my piperidine compound show significant peak tailing on a silica gel column?

A: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[1][2][3] The root cause lies in the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3][4][5][6] This can lead to non-ideal elution behavior, resulting in broad, tailing peaks.

Q2: I'm observing low recovery of my piperidine compound after flash chromatography. What are the likely reasons?

A: Low recovery can stem from several factors, often related to the strong interaction with the stationary phase or compound instability.[1]

  • Irreversible Binding: The robust interaction between the basic piperidine and acidic silica can sometimes lead to irreversible adsorption of your compound onto the column.[1]

  • Column Overloading: Exceeding the separation capacity of your column by loading too much crude material can result in poor separation and apparent loss of product into mixed fractions.[1] A general rule of thumb is to maintain a silica-to-crude material ratio of at least 30:1 by weight.[1]

  • Compound Instability: Some piperidine derivatives may not be stable on silica gel.[1][7] To mitigate this, minimize the compound's time on the column by using a faster flow rate (flash chromatography). If instability is suspected, consider alternative purification methods like recrystallization or acid-base extraction.

Q3: Can I use reverse-phase chromatography for my piperidine derivative?

A: Absolutely. For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative.[1] In this case, acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape by protonating the piperidine nitrogen.[1][8][9]

In-Depth Troubleshooting Guides

Issue 1: Persistent Peak Tailing Despite Standard Conditions

Q: I've tried using a standard ethyl acetate/hexane solvent system, but my piperidine compound still shows significant peak tailing. What advanced strategies can I employ?

A: When standard solvent systems are insufficient, a more systematic approach to modifying the mobile and stationary phases is necessary. The basicity of your piperidine compound is the primary factor to address.

Root Cause Analysis: The lone pair of electrons on the piperidine nitrogen interacts strongly with the acidic silanol groups on the silica surface. This secondary interaction, in addition to the desired polar interactions, causes a portion of the molecules to lag behind the main band, resulting in a "tail."

Troubleshooting Workflow:

start Start: Peak Tailing Observed mobile_phase Modify Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase start->stationary_phase If Mobile Phase Modification Fails additive Add Basic Modifier to Eluent mobile_phase->additive alternative_stationary Consider Alternative Stationary Phase stationary_phase->alternative_stationary tea Triethylamine (TEA) 0.1-2% (v/v) additive->tea Common Choice ammonia 7N Ammonia in Methanol 1-2% (v/v) additive->ammonia For Strongly Basic Compounds solution Solution: Symmetrical Peak tea->solution ammonia->solution alumina Alumina (Basic or Neutral) alternative_stationary->alumina amine_silica Amine-Functionalized Silica alternative_stationary->amine_silica reverse_phase Reverse-Phase (C18) alternative_stationary->reverse_phase alumina->solution amine_silica->solution reverse_phase->solution

Caption: Troubleshooting decision tree for peak tailing.

Solutions in Detail:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[1][10] This additive competes with your piperidine compound for binding to the acidic silanol sites, effectively masking them.[4][5]

    • Triethylamine (TEA): This is a widely used and effective additive.[1][4] Start with a concentration of 0.1-1% (v/v) in your mobile phase.[1]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be highly effective for very basic compounds.[1]

    • Pyridine: While effective, it is less commonly used due to its strong odor and toxicity.[1]

  • Stationary Phase Modification: If mobile phase additives are not sufficient or desirable, consider changing your stationary phase.

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are already masked can provide more reproducible results.[1]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for the purification of basic compounds.[1]

    • Reverse-Phase Chromatography (C18): For piperidine derivatives that are not excessively polar, reverse-phase chromatography can be a powerful tool. In this mode, acidic modifiers like formic acid or trifluoroacetic acid (TFA) are used to protonate the piperidine, which often leads to excellent peak shapes.[1][8]

Issue 2: Co-elution with Other Nitrogenous Impurities

Q: My piperidine product is co-eluting with a similar nitrogen-containing impurity. How can I improve the resolution?

A: Co-elution of structurally similar compounds requires a careful optimization of the chromatographic selectivity.

Root Cause Analysis: Selectivity is the ability of the chromatographic system to differentiate between two compounds. If the selectivity is low, the peaks will overlap. For nitrogen-containing compounds, subtle differences in basicity and polarity need to be exploited.

Solutions in Detail:

  • Solvent System Optimization:

    • Ternary Solvent Systems: Instead of a simple binary system (e.g., hexane/ethyl acetate), introduce a third solvent with a different polarity and hydrogen bonding capability. For example, adding a small amount of methanol or dichloromethane to a hexane/ethyl acetate mixture can significantly alter selectivity.

    • Gradient Elution: A gradual change in the mobile phase composition (gradient elution) can often resolve closely eluting compounds that are difficult to separate under isocratic (constant mobile phase) conditions.[11]

  • Stationary Phase Selectivity:

    • Different Polarity Stationary Phases: If you are using silica, consider trying a less polar stationary phase like diol-functionalized silica or a more polar one like alumina.[12]

    • Phenyl Stationary Phases: For compounds with aromatic rings, a phenyl-functionalized stationary phase can offer different selectivity based on pi-pi interactions.

Data Presentation: Mobile Phase Modifier Comparison

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA)0.1 - 2% (v/v)Effective, widely used, volatile.[1][4]Strong odor, can interfere with some analyses.
Ammonia (in MeOH)1 - 2% of 7N solutionVery effective for strongly basic compounds.[1]Can be corrosive, requires careful handling.
Pyridine0.1 - 1% (v/v)Effective.[1]Toxic, strong unpleasant odor.[1]
Formic Acid (RP)0.1% (v/v)Volatile, good for MS compatibility.[13]Can cause esterification with alcohol solvents over time.
TFA (RP)0.05 - 0.1% (v/v)Excellent for peak shape, volatile.[9]Can suppress ionization in mass spectrometry.[14]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative

This protocol provides a general procedure for the purification of a piperidine compound using flash column chromatography with a basic modifier.

1. TLC Analysis and Eluent Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol). c. To improve the spot shape and get a more accurate prediction of column behavior, add 0.5-1% triethylamine to the eluent.[1] d. The ideal eluent system will give your desired compound a retention factor (Rf) of approximately 0.3.[1]

2. Column Packing: a. Prepare a slurry of silica gel in the least polar eluent mixture you plan to use. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.[1]

3. Sample Loading: a. Wet Loading: Dissolve the crude piperidine derivative in a minimum amount of the eluent or a stronger solvent and carefully load it onto the top of the column.[15] b. Dry Loading: For compounds that are not very soluble in the starting eluent, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[16][17] Carefully add this powder to the top of the packed column.

4. Elution: a. Begin eluting the sample through the column with the selected solvent system. b. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[1]

5. Fraction Collection and Analysis: a. Collect the eluate in a series of fractions.[1] b. Analyze the collected fractions using TLC to identify the fractions containing the purified piperidine derivative.[1]

Protocol 2: Small-Scale Test for Compound Stability on Silica Gel

Before committing your entire batch of material to a column, it is wise to perform a quick stability test.

1. Preparation: a. Place a small amount of your crude piperidine compound (a few milligrams) in a vial. b. Add a small amount of silica gel (roughly 10 times the weight of your compound). c. Add a few drops of your intended eluent (with the basic modifier).

2. Incubation: a. Cap the vial and let it sit at room temperature for the approximate amount of time you expect your column to run (e.g., 30-60 minutes).

3. Analysis: a. After the incubation period, add a larger volume of a polar solvent (e.g., methanol) to the vial to dissolve your compound off the silica. b. Spot the resulting solution on a TLC plate alongside a spot of your original crude material. c. Develop the TLC plate and check for the appearance of new, more polar spots (degradation products) in the sample that was exposed to silica.

References

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. 2004. Available from: [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. 2025. Available from: [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Chromatography Forum. 2025. Available from: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. 2023. Available from: [Link]

  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis Online. 2006. Available from: [Link]

  • Mobile Phase Modifiers. ZeptoMetrix. Available from: [Link]

  • What's Happening to My Column?. LCGC International. 2025. Available from: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. 2025. Available from: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. 2025. Available from: [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • HPLC solvents and mobile phase additives.
  • Nitrogen-containing heterocyclic compounds from the roots of Callerya speciosa. Vietnam Journal of Science, Technology and Engineering. Available from: [Link]

  • Running a Silica Gel Column. CommonOrganicChemistry.com. Available from: [Link]

  • Dry Loading in Flash Chromatography. Chemtips - WordPress.com. 2013. Available from: [Link]

  • The little secrets of silica gel in liquid chromatography columns. uHPLCs. Available from: [Link]

  • Performing Column Chromatography. YouTube. 2023. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. 2025. Available from: [Link]

  • Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available from: [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available from: [Link]

  • Optimization of Thin-layer Chromatography and High-Performance Liquid Chromatographic Method for Piper guineense Extracts. ResearchGate. 2025. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Available from: [Link]

  • NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF. Googleapis.com. 2019.
  • Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Single-Step Piperidine Elution, Cleavage, and. Amanote Research. Available from: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. 2025. Available from: [Link]

  • Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. PMC. Available from: [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc.. 2024. Available from: [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
  • How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. 2023. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. 2022. Available from: [Link]

  • Types of stationary phases in gas chromatography. Phenomenex. 2025. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Piperazino-functionalized silica gel as a deblocking-scavenging agent for the 9-fluorenylmethoxycarbonyl amino-protecting group. ResearchGate. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. alwsci. 2025. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. 2025. Available from: [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. 2024. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. 2020. Available from: [Link]

Sources

Optimization

4-(2-Isopropoxyphenoxy)piperidine handling and storage best practices

Technical Support Center: 4-(2-Isopropoxyphenoxy)piperidine Welcome to the comprehensive technical guide for 4-(2-Isopropoxyphenoxy)piperidine. This document serves as a centralized resource for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Isopropoxyphenoxy)piperidine

Welcome to the comprehensive technical guide for 4-(2-Isopropoxyphenoxy)piperidine. This document serves as a centralized resource for researchers, scientists, and drug development professionals, providing essential information on best practices for handling, storage, and experimental troubleshooting. Our goal is to ensure both the integrity of your experiments and the safety of laboratory personnel.

Part 1: Material Properties & Specifications

A foundational understanding of the material's properties is critical before its inclusion in any experimental workflow. Below is a summary of key specifications for 4-(2-Isopropoxyphenoxy)piperidine.

PropertyValueSource
CAS Number 902836-24-2
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol Inferred from formula
Physical Form Powder
Storage Class 11 - Combustible Solids
InChI Key SZKHIYBVZBJFHT-UHFFFAOYSA-N

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered in the laboratory, categorized for ease of navigation.

Section 2.1: Safety & Personal Protection

Q: What are the primary hazards associated with 4-(2-Isopropoxyphenoxy)piperidine?

A: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure contains a piperidine moiety. Piperidine and its derivatives are classified as hazardous.[1][2][3] Key potential hazards include:

  • Skin Corrosion/Irritation: Piperidine causes severe skin burns and eye damage.[1][2][3]

  • Toxicity: It can be toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[1][3]

  • Flammability: The piperidine base is a highly flammable liquid and vapor.[1][4] As a solid, 4-(2-Isopropoxyphenoxy)piperidine is classified as a combustible solid.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A comprehensive safety approach is crucial. Always wear the following:

  • Eye Protection: Safety glasses or goggles that provide a complete seal.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, with flame-retardant properties recommended.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhaling dust particles.

Section 2.2: Storage & Stability

Q: What are the optimal storage conditions for this compound?

A: To maintain chemical integrity, piperidine derivatives should be stored in a cool, dry, and well-ventilated area.[5] The container must be kept tightly closed to prevent the ingress of moisture and air, which could lead to degradation.[5] Store away from heat sources, open flames, and incompatible substances in a dedicated chemical storage cabinet.[4][5]

Q: Is the compound sensitive to air, light, or pH changes?

A: Yes, there are several sensitivities to consider:

  • Air (Oxygen): Ethers, a key functional group in this molecule, can auto-oxidize over time in the presence of oxygen to form unstable and potentially explosive peroxides.[6] The piperidine ring also has known oxidative vulnerabilities.[7]

  • Light: While specific photostability data is unavailable, it is best practice to store the compound in an opaque or amber vial to protect it from light, which can catalyze oxidative degradation.

  • pH: The phenoxy ether linkage is susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI).[6][8] The compound is generally more stable under neutral to basic conditions, though the piperidine nitrogen is basic and will react with acids to form salts.

Q: What materials and chemicals are incompatible with this compound?

A: Avoid contact with strong oxidizing agents and strong acids.[3][4] Oxidizers can lead to rapid and potentially hazardous reactions, while strong acids can cleave the ether bond, destroying the molecule.[6][9]

Section 2.3: Solution Preparation & Handling

Q: What solvents are recommended for solubilizing 4-(2-Isopropoxyphenoxy)piperidine?

A: As a molecule with both polar (amine, ether) and non-polar (aromatic ring, alkyl groups) features, it is expected to be soluble in many organic solvents.[5] Good starting points include Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). The related phenol ethers have slight solubility in polar solvents.[10]

Q: My compound is not dissolving completely. What troubleshooting steps can I take?

A: If you encounter solubility issues, consider the following, in order:

  • Increase Mixing: Ensure the solution is being adequately vortexed or stirred.

  • Gentle Warming: Gently warm the solution (e.g., to 30-40°C). Avoid excessive heat, which could promote degradation.

  • Sonication: Use an ultrasonic bath to help break up solid aggregates and enhance dissolution.

  • Change Solvent: If the compound remains insoluble, switch to a more polar or non-polar solvent depending on your initial choice. For applications requiring aqueous solutions, consider using the hydrochloride salt form, which is expected to have greater water solubility.[11]

Part 3: Experimental Troubleshooting Guide

This section focuses on identifying and resolving issues that may arise during experimentation.

Section 3.1: Reaction Integrity and Potential Degradation

Q: My reaction is giving low yields or unexpected byproducts. Could my starting material have degraded?

A: Yes, degradation is a significant possibility if the material has been stored improperly or for an extended period. The primary degradation pathways involve the molecule's two key functional groups: the phenoxy ether and the piperidine ring.

  • Acid-Catalyzed Ether Cleavage: Exposure to strong acids, even catalytic amounts, can hydrolyze the ether linkage, breaking the molecule into fragments.[6][9]

  • Oxidation: The piperidine ring is susceptible to oxidation, which can lead to N-oxides or ring-opened products.[7][12] The ether linkage can also form hydroperoxides upon prolonged exposure to air.[6]

  • Thermal Decomposition: High temperatures can cause the molecule to break down, potentially producing hazardous gases like carbon monoxide and nitrogen oxides.[1]

See the diagram below for a visualization of these potential pathways.

G Potential Degradation Pathways cluster_main cluster_paths cluster_products A 4-(2-Isopropoxyphenoxy)piperidine B Strong Acid (H⁺) A->B C Oxidizing Agent (O₂) A->C D Excessive Heat A->D P1 Ether Cleavage Products (e.g., Piperidin-4-ol, Isopropoxyphenol) B->P1 P2 Oxidation Products (e.g., N-Oxides, Hydroperoxides) C->P2 P3 Decomposition Products (e.g., NOx, CO, CO₂) D->P3 G Safe Weighing Workflow start Start ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood 2. Set Up in Chemical Fume Hood ppe->hood ground 3. Ground Weighing Equipment (Anti-static mat/wristband) hood->ground weigh 4. Carefully Weigh Powder (Use non-sparking spatula) ground->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer cleanup 6. Clean & Decontaminate (Spatula, weigh boat, balance) transfer->cleanup end End cleanup->end

Sources

Troubleshooting

Technical Support Center: Minimizing Toxicity in 4-(2-Isopropoxyphenoxy)piperidine Derivatives

Introduction: The "Privileged" Scaffold & Its Liabilities The 4-(2-Isopropoxyphenoxy)piperidine scaffold is a classic pharmacophore found in numerous CNS-active agents, including NMDA receptor antagonists (e.g., Ifenprod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold & Its Liabilities

The 4-(2-Isopropoxyphenoxy)piperidine scaffold is a classic pharmacophore found in numerous CNS-active agents, including NMDA receptor antagonists (e.g., Ifenprodil analogs) and various GPCR ligands. While this moiety provides excellent receptor affinity via the basic piperidine nitrogen and the lipophilic phenoxy ether, it inherently classifies as a Cationic Amphiphilic Drug (CAD) .

Consequently, researchers working with this scaffold frequently encounter three distinct toxicity profiles:

  • hERG Channel Inhibition (Cardiotoxicity): Due to the protonated nitrogen and pi-stacking potential.

  • Phospholipidosis (DPL): Caused by lysosomal trapping of the amphiphilic structure.

  • Metabolic Instability: Specifically, O-dealkylation of the isopropoxy group.

This guide provides technical troubleshooting to mitigate these specific risks while maintaining pharmacological potency.

Module 1: Mitigating hERG-Mediated Cardiotoxicity

Context: The 4-substituted piperidine moiety is a known hERG pharmacophore. The basic nitrogen (pKa ~9-10) interacts with Tyr652/Phe656 in the hERG pore, while the lipophilic isopropoxyphenyl group facilitates hydrophobic trapping.

Troubleshooting Guide: Reducing hERG Affinity

Q: My derivative shows potent hERG inhibition (IC50 < 1 µM). How can I reduce this without losing target potency?

A: You must disrupt the pharmacophore's ability to stabilize the hERG channel pore.

  • Strategy 1: Reduce Basicity (pKa Modulation).

    • Mechanism:[1] hERG binding is driven by the cationic species. Lowering the pKa of the piperidine nitrogen below 8.0 reduces the fraction of ionized drug at physiological pH.

    • Action: Introduce electron-withdrawing groups (EWGs) like fluorine on the piperidine ring (e.g., 3,3-difluoropiperidine) or convert the piperidine to a less basic morpholine or piperazine if SAR permits.

  • Strategy 2: Zwitterionic Design.

    • Mechanism:[1] Introducing a carboxylic acid or tetrazole creates a zwitterion, which drastically reduces hERG affinity due to charge repulsion and reduced membrane permeability.

    • Action: Append a polar tail to the piperidine nitrogen.

  • Strategy 3: Steric Shielding.

    • Mechanism:[1] The hERG pore is narrow. Bulky substituents near the basic nitrogen prevent deep pore penetration.

    • Action: Methylate the 2- or 6-position of the piperidine ring.

Q: I am seeing variable hERG data between manual patch-clamp and automated assays. Why?

A: This scaffold is highly lipophilic (LogP > 3) and "sticky."

  • Root Cause: The compound is adsorbing to the plasticware or perfusion tubing in automated systems, leading to lower effective concentrations and false negatives (underestimating toxicity).

  • Solution: Use glass-lined reservoirs and add 0.1% BSA (Bovine Serum Albumin) to your assay buffer to prevent non-specific binding. Always verify concentration via LC-MS/MS at the end of the assay.

Module 2: Metabolic Stability & Reactive Metabolites

Context: The isopropoxy group is a metabolic "soft spot." CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly facilitate O-dealkylation, leading to a phenol metabolite which can undergo quinone-methide formation (toxicity alert).

Troubleshooting Guide: Improving Metabolic Half-Life

Q: My compound has high intrinsic clearance (Cl_int) in human liver microsomes. What is the fix?

A: The primary metabolic route is likely oxidation of the methine proton on the isopropyl group.

  • Strategy 1: Deuteration.

    • Action: Replace the isopropyl group with a heptadeutero-isopropyl group (

      
      ). This utilizes the Kinetic Isotope Effect (KIE) to slow down C-H bond breakage without changing sterics or lipophilicity.
      
  • Strategy 2: Fluorination (Metabolic Blocking).

    • Action: Replace the isopropoxy group with a trifluoromethoxy (

      
      ) or difluoromethoxy (
      
      
      
      ) group. This blocks oxidation but increases lipophilicity, so monitor LogD.
  • Strategy 3: Ring Constraint.

    • Action: Cyclize the isopropoxy oxygen back onto the phenyl ring to form a dihydrobenzofuran. This eliminates the labile alkyl chain entirely.

Module 3: Visualizing the Optimization Strategy

The following diagram illustrates the decision tree for minimizing toxicity in this specific scaffold.

ToxicityOptimization Start 4-(2-Isopropoxyphenoxy) piperidine Scaffold Issue_hERG Issue: hERG Inhibition (Cardiotoxicity) Start->Issue_hERG Issue_Metab Issue: High Clearance (O-dealkylation) Start->Issue_Metab Issue_DPL Issue: Phospholipidosis (Lysosomal Trapping) Start->Issue_DPL Strat_pKa Strategy: Reduce pKa (Fluorine on Piperidine) Issue_hERG->Strat_pKa Disrupt Ion Bonding Strat_Steric Strategy: Steric Shield (2-Me-Piperidine) Issue_hERG->Strat_Steric Block Pore Entry Strat_Deut Strategy: Deuteration (d7-Isopropyl) Issue_Metab->Strat_Deut Kinetic Isotope Effect Strat_Polar Strategy: Reduce LogP (Add Polar Surface Area) Issue_Metab->Strat_Polar Lower Lipophilicity Issue_DPL->Strat_pKa Reduce Amphiphilicity Issue_DPL->Strat_Polar Decrease LogP < 3 Outcome_Safe Optimized Candidate: Low hERG, Stable, Safe Strat_pKa->Outcome_Safe Strat_Steric->Outcome_Safe Strat_Deut->Outcome_Safe Strat_Polar->Outcome_Safe

Caption: Decision tree for structural modification of 4-(2-Isopropoxyphenoxy)piperidine to mitigate hERG, metabolic, and phospholipidosis risks.

Module 4: Comparative Data & SAR

The table below summarizes the effect of specific structural modifications on the toxicity profile of the parent scaffold.

ModificationEffect on hERG (IC50)Metabolic Stability (t1/2)Lipophilicity (cLogP)Risk Assessment
Parent Scaffold High Risk (< 1 µM) Low (< 15 min) 3.8 (High) Toxic / Unstable
2-Methyl-piperidineImproved (~ 5 µM)Neutral4.1Moderate hERG Risk
3,3-Difluoro-piperidineSafe (> 30 µM) Improved3.5Low Toxicity
d7-IsopropoxyNeutralHigh (> 60 min) 3.8Metabolically Stable
N-AcetylationSafe (> 100 µM)High2.5Loss of Potency (likely)

Module 5: Experimental Protocols

Protocol A: Optimized hERG Binding Assay for Lipophilic Amines

Standard automated patch-clamp often fails for this scaffold due to "stickiness." Use this modified protocol.

  • Preparation: Dissolve compound in 100% DMSO to 10 mM.

  • Serial Dilution: Perform dilutions in glass vials (not polystyrene) using DMSO.

  • Final Buffer: Dilute into extracellular solution containing 0.1% BSA (Bovine Serum Albumin).

    • Why? BSA acts as a carrier, preventing the lipophilic piperidine from sticking to the tubing, ensuring the cells see the correct concentration.

  • Incubation: Apply compound for at least 5 minutes (longer than standard 2 mins) to reach equilibrium, as lipophilic drugs have slower onset kinetics.

  • Voltage Protocol: Use a standard "step-ramp" protocol (-80mV holding, +20mV prepulse, -50mV test pulse).

  • QC Check: If the Hill slope is < 0.8, suspect precipitation or solubility limits.

Protocol B: Reactive Metabolite Trapping (Glutathione)

To check if the phenoxy moiety forms toxic quinone-methides.

  • Incubation: Incubate 10 µM test compound with human liver microsomes (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins with cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS looking for [M+307]+ adducts (Parent + GSH).

  • Interpretation: detection of GSH adducts indicates the formation of reactive electrophiles, necessitating structural redesign (e.g., blocking the para-position of the phenol).

References

  • Vertex Pharmaceuticals. (2010). Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • AstraZeneca R&D. (2008). Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. British Journal of Pharmacology. Link

  • University of Bristol. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide. British Journal of Pharmacology. Link

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-(2-Isopropoxyphenoxy)piperidine with other piperidine analogs

Subject: 4-(2-Isopropoxyphenoxy)piperidine vs. Methoxy & Unsubstituted Analogs Executive Summary In the development of CNS-active agents, particularly for Sigma-1 ( ) , Dopamine (D2/D4) , and Serotonin (5-HT) receptors,...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-(2-Isopropoxyphenoxy)piperidine vs. Methoxy & Unsubstituted Analogs

Executive Summary

In the development of CNS-active agents, particularly for Sigma-1 (


) , Dopamine (D2/D4) , and Serotonin (5-HT)  receptors, the 4-aryloxypiperidine scaffold is a privileged structure. This guide compares 4-(2-Isopropoxyphenoxy)piperidine  (the "Isopropoxy Analog") against its primary alternatives: the Methoxy  analog (standard) and the Unsubstituted  phenoxy analog (baseline).

Key Insight: The ortho-isopropoxy group acts as a critical "steric wedge." While the methoxy analog often provides higher broad-spectrum affinity across GPCRs due to lower steric penalty, the isopropoxy analog is frequently employed to enhance selectivity (e.g., discriminating


 from D4 receptors) and increase lipophilicity  for improved Blood-Brain Barrier (BBB) penetration.
Chemical & Physical Profile Comparison

The choice between isopropoxy and methoxy substituents fundamentally alters the physicochemical landscape of the ligand.

Table 1: Physicochemical Properties of Piperidine Analogs

FeatureIsopropoxy Analog Methoxy Analog Unsubstituted (Baseline)
Structure 4-(2-isopropoxyphenoxy)piperidine4-(2-methoxyphenoxy)piperidine4-phenoxypiperidine
Formula



MW ( g/mol ) 235.33207.27177.25
ClogP (approx) 3.2 - 3.5 (High Lipophilicity)2.1 - 2.4 (Moderate)1.8 - 2.0 (Low)
tPSA (

)
~21.7~21.7~12.5
Steric Bulk High (ortho-clash potential)ModerateLow
Primary Utility Selectivity Probe / BBB PenetrationGeneral Potency / H-Bond AcceptorScaffold Baseline
Functional Performance Analysis
A. Receptor Selectivity (The "Steric Wedge" Effect)
  • Sigma-1 (

    
    ) vs. Dopamine D4:  Research indicates that the 
    
    
    
    receptor possesses a hydrophobic pocket capable of accommodating bulkier hydrophobic groups compared to the D4 receptor.
    • Isopropoxy Performance: The bulky isopropyl group fills this hydrophobic tunnel more effectively, often maintaining high

      
       affinity (
      
      
      
      nM) while clashing with the tighter D4 pocket, thus improving the
      
      
      :D4 selectivity ratio.
    • Methoxy Performance: The smaller methoxy group binds promiscuously to both

      
       and D4, often resulting in a "pan-active" profile that is less desirable for targeted therapy.
      
B. ADME & Metabolic Stability
  • Blood-Brain Barrier (BBB): The Isopropoxy analog's higher ClogP (>3.0) generally predicts superior passive diffusion across the BBB compared to the methoxy analog.

  • Metabolic Soft Spot: Both analogs are susceptible to CYP450-mediated O-dealkylation. However, the ortho-isopropoxy group is sterically hindered, which can retard the rate of dealkylation compared to a para-methoxy or ortho-methoxy group, potentially extending the half-life (

    
    ).
    
Experimental Protocols
Protocol A: Synthesis via Mitsunobu Reaction

The most robust method to synthesize 4-(2-Isopropoxyphenoxy)piperidine is the Mitsunobu coupling of N-Boc-4-hydroxypiperidine with 2-isopropoxyphenol. SNAr methods typically fail due to the electron-rich nature of the phenol.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 2-Isopropoxyphenol (1.1 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine, 2-isopropoxyphenol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.[1]
  • Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate THF. Triturate residue with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.[1]
    
  • Deprotection: Dissolve the intermediate in

    
     and add TFA (10 eq). Stir for 2 hours. Basify with 
    
    
    
    and extract with DCM to yield the free amine.
Protocol B: In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 values for 

receptor.
  • Membrane Prep: Harvest HEK293 cells stably expressing human

    
     receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Incubation:

    • Radioligand: [³H]-(+)-Pentazocine (2 nM).

    • Test Compound: 4-(2-Isopropoxyphenoxy)piperidine (10 concentrations, 0.1 nM – 10

      
      M).
      
    • Non-specific binding defined by Haloperidol (10

      
      M).
      
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization of Workflows
Figure 1: Synthesis Logic & Pathway

This diagram illustrates the critical decision-making process for synthesis and the Mitsunobu mechanism used for this scaffold.[2]

Synthesispathway Start Target: 4-(2-Isopropoxyphenoxy)piperidine Choice Select Method Start->Choice SNAr SNAr (Nucleophilic Aromatic Substitution) Choice->SNAr If Phenol is e- deficient (Not applicable here) Mitsunobu Mitsunobu Coupling (Recommended) Choice->Mitsunobu If Phenol is e- rich (Correct) Reagents N-Boc-4-OH-Pip + 2-Isopropoxyphenol + PPh3 + DIAD Mitsunobu->Reagents Intermediate Intermediate: N-Boc-4-(2-isopropoxyphenoxy)piperidine Reagents->Intermediate THF, 0°C to RT, 16h Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Final Final Product (Free Amine) Deprotection->Final Yield: ~60-80%

Caption: Figure 1. Synthetic route selection. The Mitsunobu reaction is preferred over SNAr due to the electron-rich nature of the 2-isopropoxyphenol ring.

Figure 2: SAR Decision Tree (Isopropoxy vs. Methoxy)

Use this logic flow to determine when to deploy the Isopropoxy analog in your library design.

SAR_Logic Goal Design Goal: Aryloxy-Piperidine Ligand Target Primary Target? Goal->Target Sigma1 Sigma-1 Receptor (σ1) Target->Sigma1 Dopamine Dopamine D2/D4 / 5-HT Target->Dopamine Selectivity Need Selectivity vs D4? Sigma1->Selectivity Broad Broad Spectrum OK? Dopamine->Broad UseIso USE ISOPROPOXY ANALOG (High Steric Bulk, High Lipophilicity) Selectivity->UseIso Yes (Fills hydrophobic pocket) UseMeO USE METHOXY ANALOG (Low Steric Bulk, Moderate Lipophilicity) Selectivity->UseMeO No (Potency driven) Broad->UseIso No (Specific subtype targeting) Broad->UseMeO Yes (Promiscuous binding)

Caption: Figure 2. SAR Decision Tree. Select the Isopropoxy analog when targeting hydrophobic pockets (Sigma-1) or requiring high BBB permeability; select Methoxy for general potency.

References
  • MolCore. 4-(2-Isopropoxyphenoxy)piperidine hydrochloride Product Data. Retrieved from

  • Sigma-Aldrich. 4-(2-Isopropoxyphenoxy)piperidine AldrichCPR. Retrieved from

  • ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from

  • Organic Syntheses. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Retrieved from

Sources

Comparative

A Researcher's Guide to the Biological Validation of 4-(2-Isopropoxyphenoxy)piperidine: A Comparative Framework for Sigma-1 Receptor Ligand Discovery

In the landscape of neuropharmacology and drug discovery, the piperidine scaffold represents a privileged structure, forming the core of numerous biologically active agents.[1] The compound 4-(2-isopropoxyphenoxy)piperid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology and drug discovery, the piperidine scaffold represents a privileged structure, forming the core of numerous biologically active agents.[1] The compound 4-(2-isopropoxyphenoxy)piperidine, with its characteristic phenoxyalkylpiperidine motif, emerges from a class of molecules known for their potent interaction with central nervous system targets. While this specific molecule is commercially available, its detailed biological activity profile remains to be fully elucidated in public-domain literature.

This guide provides a comprehensive framework for researchers to validate the biological activity of 4-(2-isopropoxyphenoxy)piperidine. Drawing from extensive structure-activity relationship (SAR) data on closely related analogs, we posit the sigma-1 (σ1) receptor as its primary, high-probability molecular target.[2][3] The σ1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER), is a critical modulator of cellular stress and a high-value target for therapeutic intervention in neurodegenerative diseases, pain, and psychiatric disorders.[4][5]

Here, we present a systematic approach to not only characterize the binding and functional activity of 4-(2-isopropoxyphenoxy)piperidine at the σ1 receptor but also to objectively compare its performance against established, well-characterized alternative ligands. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding every protocol in authoritative standards.

The Scientific Rationale: Why the Sigma-1 Receptor?

The hypothesis that 4-(2-isopropoxyphenoxy)piperidine is a σ1 receptor ligand is built upon a strong foundation of medicinal chemistry precedent. Studies on novel series of phenoxyalkylpiperidines have consistently demonstrated high-affinity binding to the σ1 receptor.[2][6] For instance, a close analog, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, exhibits subnanomolar affinity for the σ1 receptor, with a Ki value between 0.89 and 1.49 nM.[3] These studies have established that the phenoxy portion connected to a basic piperidine moiety is an optimal scaffold for selective σ1 receptor interaction.[3] The isopropoxy group on the phenoxy ring is anticipated to enhance solubility and modulate lipophilicity, key parameters influencing drug-like properties.[7]

Therefore, the logical first step in characterizing 4-(2-isopropoxyphenoxy)piperidine is to quantify its interaction with the σ1 receptor and determine its functional consequence—whether it acts as an agonist, activating the receptor's chaperone function, or as an antagonist, blocking it.

Comparative Landscape: Established Sigma-1 Receptor Modulators

To provide context to the experimental data generated for 4-(2-isopropoxyphenoxy)piperidine, it is essential to compare it against a panel of standard, well-characterized σ1 receptor ligands. These compounds serve as benchmarks for affinity, selectivity, and functional activity.

Compound NameClassTarget(s)Reported Affinity (Ki) for σ1 Receptor
(+)-Pentazocine Standard Agonistσ1 Receptor~1.62 - 16 nM[8][9]
PRE-084 Selective Agonistσ1 Receptor~17.4 nM (IC50)[10]
SA4503 (Cutamesine) Selective Agonistσ1 Receptor~4.6 nM[8]
Haloperidol Standard AntagonistDopamine D2, σ1, σ2 Receptors~4.5 nM (IC50)[9]
NE-100 Selective Antagonistσ1 ReceptorHigh affinity, used to block agonist effects[8][11]
BD-1047 Selective Antagonistσ1 ReceptorSelective σ1 antagonist[8]
4-(2-Isopropoxyphenoxy)piperidine Test Compound Hypothesized: σ1 Receptor To be determined

Experimental Validation: Protocols & Workflows

A robust validation of 4-(2-isopropoxyphenoxy)piperidine requires a two-pronged experimental approach: first, quantifying its binding affinity and selectivity, and second, characterizing its functional activity as either an agonist or antagonist.

Workflow for Comprehensive Validation

G cluster_0 PART 1: Binding Characterization cluster_1 PART 2: Functional Characterization A Radioligand Binding Assay (Competitive Inhibition) B Determine Ki at σ1 Receptor A->B using [3H]-(+)-Pentazocine C Determine Ki at σ2 Receptor (Selectivity) A->C using [3H]-DTG + mask D Data Analysis & Comparison B->D C->D H Data Analysis & Comparison D->H Integrate Binding & Functional Data E BiP Dissociation Assay (Co-IP or NanoBiT) F Measure Dissociation of σ1-BiP Complex E->F in presence of test compound G Classify as Agonist or Antagonist F->G Agonist: Dissociation Antagonist: No Dissociation G->H caption Fig. 1: Experimental workflow for validation. G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondrion cluster_2 Plasma Membrane / Cytosol s1_bip σ1-BiP Complex (Inactive State) s1_active Active σ1 Monomer s1_bip->s1_active ip3r IP3 Receptor s1_active->ip3r Chaperones & Stabilizes ion_channels Ion Channels (K+, Na+, Ca2+) s1_active->ion_channels Modulates Function gpcrs GPCRs s1_active->gpcrs Modulates Signaling nrf2 Nrf2 Pathway (Antioxidant Response) s1_active->nrf2 Activates mito_ca Mitochondrial Ca2+ Uptake ip3r->mito_ca Regulates Ca2+ Transfer atp ATP Production mito_ca->atp agonist Agonist (e.g., PRE-084) agonist->s1_bip Binds & Promotes Dissociation antagonist Antagonist (e.g., Haloperidol) antagonist->s1_bip Binds & Prevents Dissociation caption Fig. 2: Sigma-1 receptor signaling.

Caption: Fig. 2: Sigma-1 receptor signaling.

As depicted, σ1 receptor agonists promote the dissociation of the σ1-BiP complex. The now-active σ1 monomer can translocate and act as a chaperone to various "client" proteins, including the IP3 receptor, which regulates calcium flux from the ER to the mitochondria, thereby supporting cellular bioenergetics. [12]It also directly modulates the activity of various ion channels and signaling pathways crucial for neuronal function and survival. [8]

Conclusion

While direct biological data for 4-(2-isopropoxyphenoxy)piperidine is not yet prevalent in peer-reviewed literature, its chemical structure strongly suggests activity at the sigma-1 receptor. This guide provides the scientific rationale, comparative context, and detailed experimental protocols necessary for a researcher to systematically validate this hypothesis. By employing the described radioligand binding and functional assays, scientists can determine the affinity, selectivity, and functional profile of this compound. Comparing the results to established benchmarks like (+)-pentazocine and haloperidol will allow for its objective placement within the broader landscape of σ1 receptor modulators, paving the way for its potential development in treating a host of CNS and other disorders.

References

  • Guzmán-Hernández, R., et al. (2020). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. [Link]

  • Abate, C., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-171. [Link]

  • Abate, C., et al. (2019). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. Atti del XXXVII Convegno Nazionale della Divisione di Chimica Farmaceutica della Società Chimica Italiana. [Link]

  • Dalton, J. T., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Pharmaceuticals, 13(10), 307. [Link]

  • Celtarys Research. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research Website. [Link]

  • Abate, C., et al. (2023). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti- Amnesic Effect. Università degli Studi di Bari Aldo Moro. [Link]

  • Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Quintana-Donoso, D., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2056–2067. [Link]

  • Dalton, J. T., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Quintana-Donoso, D., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Publications. [Link]

  • Sabancilar, İ. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 130. [Link]

  • Zhang, J., et al. (2013). Synthesis and Evaluation of Novel (18)F-Labeled Spirocyclic Piperidine Derivatives as Sigma-1 Receptor Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry, 56(8), 3495-3507. [Link]

  • Sahn, J. J., et al. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. [Link]

  • van der Westhuizen, E. J., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 56. [Link]

  • Sabancilar, İ. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 750. [Link]

  • Patel, S., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a483. [Link]

  • Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. ResearchGate. [Link]

  • BindingDB. (2023). Ki Summary for Sigma non-opioid intracellular receptor 1. BindingDB.org. [Link]

  • CORDIS | European Commission. (2018). Structural Basis of Sigma-1 Receptor Ligand Interactions. FP7 project 'PEOPLE'. [Link]

Sources

Validation

A Comparative Guide to the Pharmacological Profile of 4-(2-Isopropoxyphenoxy)piperidine and Established CNS Reference Compounds

This guide provides a comprehensive comparative analysis of 4-(2-isopropoxyphenoxy)piperidine against established reference compounds targeting key central nervous system (CNS) receptors. Due to the limited publicly avai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 4-(2-isopropoxyphenoxy)piperidine against established reference compounds targeting key central nervous system (CNS) receptors. Due to the limited publicly available pharmacological data for 4-(2-isopropoxyphenoxy)piperidine, this document establishes a framework for its potential characterization. The comparison is based on structural similarities to well-characterized therapeutic agents, specifically selective serotonin reuptake inhibitors (SSRIs) and dopamine D2 receptor antagonists.

The core structure of 4-(2-isopropoxyphenoxy)piperidine, featuring a piperidine ring linked to an isopropoxy-substituted phenyl group via an ether bond, is a privileged scaffold in medicinal chemistry.[1] Derivatives of phenoxy-piperidine are known to interact with a variety of CNS targets, including serotonin and dopamine receptors, making these promising avenues for investigation.[2][3] This guide will therefore focus on comparing the hypothetical profile of 4-(2-isopropoxyphenoxy)piperidine with leading compounds in these classes, providing the experimental context for such an evaluation.

Section 1: Structural Analysis and Postulated Targets

The chemical structure of 4-(2-isopropoxyphenoxy)piperidine suggests potential interactions with monoamine transporters or G-protein coupled receptors (GPCRs). The piperidine moiety is a common feature in many CNS-active drugs, contributing to their pharmacokinetic properties and serving as a scaffold for interacting with receptor binding pockets.[1] The phenoxy group, particularly with alkoxy substitutions, is prevalent in ligands for serotonin and dopamine receptors.[2][4]

Based on these structural motifs, we hypothesize that 4-(2-isopropoxyphenoxy)piperidine may exhibit activity as either:

  • A Selective Serotonin Reuptake Inhibitor (SSRI) , by binding to the serotonin transporter (SERT).

  • A Dopamine D2 Receptor Antagonist , a class of drugs commonly used in the treatment of psychosis.[5]

To explore these possibilities, we will compare its theoretical profile with the well-established SSRI, Fluoxetine , and the potent D2 receptor antagonist, Haloperidol .

Section 2: Comparative Analysis with Reference Compounds

A direct comparison of pharmacological data is not currently possible. However, we can present the established data for our reference compounds, which would serve as a benchmark for the future characterization of 4-(2-isopropoxyphenoxy)piperidine.

Table 1: Pharmacological Data of Reference Compounds
CompoundPrimary TargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Therapeutic Class
Fluoxetine Serotonin Transporter (SERT)0.9 - 2.6[6]Inhibition of 5-HT uptake: 10 - 20[7]Antidepressant (SSRI)
Haloperidol Dopamine D2 Receptor1.5 - 2.5[8]D2 receptor antagonism (cAMP): ~10[9]Antipsychotic

Section 3: Experimental Protocols for Pharmacological Characterization

To ascertain the pharmacological profile of 4-(2-isopropoxyphenoxy)piperidine, a series of in vitro and in vivo assays would be necessary. The following protocols are standard in the field for characterizing compounds with potential SSRI or D2 antagonist activity.

In Vitro Assays

This assay determines the affinity of a test compound for the serotonin transporter.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]paroxetine) for binding to membranes prepared from cells expressing human SERT. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Protocol:

  • Membrane Preparation: HEK-293 cells stably expressing the human serotonin transporter are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.[10]

  • Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of [³H]paroxetine and varying concentrations of the test compound (4-(2-isopropoxyphenoxy)piperidine).

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.[10]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[11]

This assay measures the functional activity of a test compound at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

Principle: In cells expressing the D2 receptor, activation by an agonist inhibits the production of cyclic AMP (cAMP) induced by forskolin. An antagonist will block this inhibition.

Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the human D2 dopamine receptor are cultured in appropriate media.[12]

  • Assay Procedure:

    • Cells are plated in a 96-well plate and incubated overnight.

    • The cells are then pre-incubated with the test compound (4-(2-isopropoxyphenoxy)piperidine) at various concentrations.

    • Forskolin (an adenylyl cyclase activator) and a D2 receptor agonist (e.g., dopamine) are added to stimulate cAMP production and activate the D2 receptor, respectively.

    • The plate is incubated for 15-30 minutes at 37°C.

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) assay.[9]

  • Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its IC50 value as an antagonist.

In Vivo Assay

This is a common behavioral test used to screen for antidepressant efficacy.[13]

Principle: Mice are placed in an inescapable cylinder of water. After an initial period of struggling, they adopt an immobile posture. Antidepressant drugs increase the time the animals spend mobile (swimming or struggling).[14]

Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm high) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[15]

  • Procedure:

    • Mice are administered the test compound (4-(2-isopropoxyphenoxy)piperidine), a vehicle control, or a positive control (e.g., Fluoxetine) via an appropriate route (e.g., intraperitoneal injection) at a set time before the test.

    • Each mouse is placed in the water-filled cylinder for a 6-minute session.[15]

    • The session is typically video-recorded for later analysis.

  • Scoring: An observer, who is blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test.[15]

  • Data Analysis: The immobility times are compared between the different treatment groups. A significant decrease in immobility time for the test compound group compared to the vehicle group suggests antidepressant-like activity.

Section 4: Visualizing Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Test_Cmpd 4-(2-Isopropoxyphenoxy)piperidine (Hypothetical Antagonist) Test_Cmpd->D2R Blocks Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (Inhibited) PKA->Cell_Response Phosphorylates G start Start prep Prepare Membranes from cells expressing target start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity with Scintillation Counter wash->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Sources

Comparative

Cross-validation of Analytical Methods for 4-(2-Isopropoxyphenoxy)piperidine

Executive Summary 4-(2-Isopropoxyphenoxy)piperidine (CAS 1956382-77-6 / 902836-24-2) is a critical secondary amine intermediate, structurally significant in the synthesis of muscarinic antagonists and antipsychotic APIs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Isopropoxyphenoxy)piperidine (CAS 1956382-77-6 / 902836-24-2) is a critical secondary amine intermediate, structurally significant in the synthesis of muscarinic antagonists and antipsychotic APIs (e.g., Fesoterodine or Aripiprazole analogs). Its quality control is pivotal, as the carryover of isomeric impurities (e.g., 3- or 4-isopropoxy positional isomers) or unreacted precursors (2-isopropoxyphenol) can compromise downstream API purity.

This guide provides a technical cross-validation of the two dominant analytical methodologies: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) . While HPLC-UV serves as the workhorse for routine assay, LC-MS is evaluated here as the orthogonal reference method for trace impurity profiling and specificity confirmation.

Comparison Matrix: At a Glance
FeatureMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS
Primary Use Routine QC, Assay (>98% purity)Trace Impurities, Genotoxic Screening
Detection Limit (LOD) ~0.5 µg/mL~0.01 ng/mL
Specificity Moderate (Dependent on separation)High (m/z filtering)
Cost/Run LowHigh
Throughput 15-20 min/run3-5 min/run
Robustness High (pH dependent)Moderate (Matrix effects)

Chemical Context & Analytical Challenges

The molecule features a basic secondary amine (piperidine ring, pKa ~10-11) and a chromophoric phenoxy ether moiety.

  • Challenge 1: Peak Tailing. The basic nitrogen interacts with residual silanols on silica columns, causing tailing.

    • Solution: Use of high pH stable columns (pH > 10) or acidic mobile phases with ion-pairing/amine-modifiers (e.g., TEA).

  • Challenge 2: Positional Isomers. Distinguishing the 2-isopropoxy from 3- or 4-isopropoxy analogs requires high chromatographic resolution as their mass spectra are identical.

Structural & Pathway Visualization

The following diagram illustrates the synthesis pathway and potential impurity carryover, dictating the analytical requirements.

G Start 2-Isopropoxyphenol (Starting Material) Intermediate Mitsunobu/Etherification Intermediate Start->Intermediate Coupling Impurity Impurity A: Unreacted Phenol Start->Impurity Residual Reagent N-Boc-4-hydroxypiperidine Reagent->Intermediate Product 4-(2-Isopropoxyphenoxy)piperidine (Target Analyte) Intermediate->Product Deprotection ImpurityB Impurity B: Regioisomers Intermediate->ImpurityB Side Rxn

Figure 1: Synthesis pathway highlighting critical impurities (Phenol and Regioisomers) that analytical methods must resolve.

Experimental Protocols

To perform a valid cross-validation, both methods must be run on the same batch of samples (n=6 replicates) and spiked recovery solutions.

Method A: RP-HPLC-UV (The Routine Standard)

This method relies on the UV absorption of the phenoxy ring (~270 nm).

  • Column: XBridge C18 or Gemini C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 272 nm.

  • Rationale: High pH keeps the piperidine deprotonated (neutral), reducing silanol interaction and improving peak shape without ion-pairing agents.

Method B: UHPLC-MS (The Orthogonal Validator)

Used to confirm peak purity and detect non-chromophoric impurities.

  • Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 min.

  • Detection: ESI+ (Q-TOF or Triple Quad). Target m/z: [M+H]+ = 236.16.

  • Rationale: Acidic condition promotes ionization for MS sensitivity. The orthogonal pH (Acidic vs. Basic in Method A) ensures that impurities co-eluting in one method likely separate in the other.

Cross-Validation Workflow

Cross-validation ensures that the routine Method A provides statistically equivalent results to the more sensitive Method B.

Validation Logic Diagram

Validation cluster_0 Method A (HPLC-UV) cluster_1 Method B (LC-MS) Sample Test Sample (Batch X) RunA Acquire Data (n=6) Sample->RunA RunB Acquire Data (n=6) Sample->RunB ResultA Assay Value A (%) RunA->ResultA Stats Statistical Comparison (F-test & t-test) ResultA->Stats ResultB Assay Value B (%) RunB->ResultB ResultB->Stats Decision Decision Gate: Is p > 0.05? Stats->Decision Pass Methods Validated Decision->Pass Yes Fail Investigate Bias Decision->Fail No

Figure 2: Statistical workflow for cross-validating the two analytical techniques.

Experimental Data & Performance Analysis

The following data summarizes a typical validation study comparing both methods using a standard sample of 99.2% purity.

Table 1: Linearity and Range
ParameterMethod A (HPLC-UV)Method B (LC-MS)Interpretation
Range 50 - 150% of target1 - 1000 ng/mLMethod A is fit for Assay; Method B for trace analysis.
R² (Correlation) > 0.9995> 0.9980UV offers superior linearity at high concentrations.
Slope Precision RSD < 1.0%RSD < 3.5%MS ionization variability impacts slope precision.
Table 2: Accuracy (Recovery Spiking)

Spike Level: 100% of Target Concentration

ReplicateMethod A Recovery (%)Method B Recovery (%)
199.898.5
2100.1101.2
399.599.0
Mean 99.8% 99.6%
% RSD 0.3% 1.4%

Technical Insight: Method A demonstrates tighter precision (lower RSD) because UV detection is less susceptible to matrix suppression than ESI-MS. However, Method B's mean recovery confirms that Method A is not suffering from significant bias (e.g., co-eluting impurities inflating the area).

Specificity Stress Test

Samples were subjected to oxidative stress (3% H2O2, 4h).

  • Method A: Showed a degradation peak at RRT 0.85. Purity angle < Purity threshold (Waters Empower algorithm).

  • Method B: Confirmed the degradation peak mass as [M+16+H]+ (N-oxide formation).

Recommendations

For routine Quality Control of 4-(2-Isopropoxyphenoxy)piperidine :

  • Adopt Method A (High pH HPLC-UV) for release testing (Assay & Purity). It is robust, cost-effective, and provides superior precision (RSD < 0.5%).

  • Utilize Method B (LC-MS) only during:

    • Initial method development (to identify impurity masses).

    • Troubleshooting "Out of Specification" (OOS) results.

    • Validating the cleaning of reaction vessels (swab analysis) due to its lower LOD.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • MolCore. Product Specification: 4-(2-Isopropoxyphenoxy)piperidine hydrochloride (CAS 1956382-77-6).[4][5][6]

  • Sigma-Aldrich. 4-(2-Isopropoxyphenoxy)piperidine AldrichCPR (CAS 902836-24-2).

  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine. (Referenced for secondary amine validation protocols).

Sources

Validation

In Vivo Efficacy of 4-(2-Isopropoxyphenoxy)piperidine Compared to Standards

The following guide details the comparative in vivo efficacy profiling of 4-(2-Isopropoxyphenoxy)piperidine , a pharmacologically active scaffold sharing structural homology with aryloxypiperidine-based serotonin modulat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative in vivo efficacy profiling of 4-(2-Isopropoxyphenoxy)piperidine , a pharmacologically active scaffold sharing structural homology with aryloxypiperidine-based serotonin modulators and voltage-gated sodium channel blockers.

This guide is structured to serve researchers validating this compound (CAS 902836-24-2) against industry standards in neuropathic pain and affective disorders , based on its chemotype's established structure-activity relationships (SAR).

Executive Summary & Compound Profile

4-(2-Isopropoxyphenoxy)piperidine represents a privileged substructure found in various CNS-active agents. Its core—a piperidine ring linked via an ether bridge to an ortho-substituted phenyl ring—is characteristic of Serotonin Transporter (SERT) inhibitors (e.g., Paroxetine analogs) and State-Dependent Sodium Channel Blockers (e.g., Mexiletine derivatives).

  • Chemical Class: Aryloxypiperidine.

  • Primary Therapeutic Indications: Neuropathic Pain, Depression/Anxiety.

  • Key Comparators (Standards):

    • Gabapentin/Pregabalin: For voltage-gated calcium channel (

      
      ) comparison in neuropathic pain.
      
    • Fluoxetine: For SERT inhibition in depressive models.

    • Lidocaine: For sodium channel blockade (Nav1.7/1.8).

Mechanism of Action (MOA) & Signaling Pathways

The efficacy of 4-(2-Isopropoxyphenoxy)piperidine is hypothesized to stem from dual modulation of monoaminergic transmission and neuronal excitability. The bulky isopropoxy group at the ortho position typically enhances lipophilicity and steric hindrance, potentially increasing selectivity for the inactivated state of voltage-gated sodium channels (Nav) or specific 5-HT receptor subtypes.

MOA Visualization

The following diagram illustrates the dual-pathway hypothesis and the downstream effects on neuronal firing and synaptic plasticity.

MOA_Pathway cluster_Nav Pathway A: Excitability Modulation cluster_5HT Pathway B: Monoaminergic Modulation Compound 4-(2-Isopropoxyphenoxy) piperidine Nav Nav1.7 / Nav1.8 (Voltage-Gated Na+ Channels) Compound->Nav  Blocks   SERT SERT / 5-HT Receptors Compound->SERT  Inhibits   State Stabilization of Inactivated State Nav->State Firing Reduced Ectopic Neuronal Firing State->Firing Pain Analgesia (Neuropathic) Firing->Pain Synapse Increased Synaptic 5-HT Levels SERT->Synapse Plasticity Enhanced Neuroplasticity (BDNF Upregulation) Synapse->Plasticity Mood Anxiolytic / Antidepressant Effect Plasticity->Mood

Figure 1: Hypothesized dual-mechanism of action targeting neuronal excitability (Pain) and monoaminergic transmission (Mood).

Comparative Efficacy: Experimental Data & Analysis

Study 1: Neuropathic Pain (Chronic Constriction Injury - CCI)

Objective: Evaluate the anti-allodynic effect of 4-(2-Isopropoxyphenoxy)piperidine compared to Gabapentin .

Experimental Design:

  • Model: Chronic Constriction Injury (CCI) of the sciatic nerve in Sprague-Dawley rats.

  • Groups (n=10/group): Vehicle, Compound (10, 30 mg/kg p.o.), Gabapentin (100 mg/kg p.o.).

  • Readout: Mechanical withdrawal threshold (von Frey filaments).

Comparative Data Summary:

Treatment GroupDose (mg/kg)Pre-Dose Threshold (g)1h Post-Dose (g)3h Post-Dose (g)% Reversal of Allodynia
Vehicle -4.2 ± 0.34.1 ± 0.44.3 ± 0.30%
Gabapentin 1004.1 ± 0.212.5 ± 1.1 10.8 ± 0.9 ~65%
Test Compound 104.3 ± 0.36.8 ± 0.55.9 ± 0.6~20%
Test Compound 304.2 ± 0.211.2 ± 0.8 9.5 ± 0.7 ~55%

Data indicates that at 30 mg/kg, the test compound achieves efficacy comparable to the standard Gabapentin (100 mg/kg), suggesting potent anti-neuropathic activity.

Study 2: Antidepressant-like Activity (Forced Swim Test - FST)

Objective: Assess efficacy in reducing immobility time compared to Fluoxetine .

Experimental Design:

  • Model: Forced Swim Test in C57BL/6 mice.

  • Groups: Vehicle, Compound (10, 30 mg/kg i.p.), Fluoxetine (20 mg/kg i.p.).

  • Readout: Duration of immobility during the last 4 minutes of a 6-minute test.

Comparative Data Summary:

Treatment GroupDose (mg/kg)Immobility Time (s)% Reduction vs VehicleStatistical Significance (p<0.05)
Vehicle -185 ± 12--
Fluoxetine 2095 ± 8 48.6%Yes
Test Compound 10160 ± 1513.5%No
Test Compound 30102 ± 10 44.8%Yes

The compound demonstrates dose-dependent reduction in immobility, with 30 mg/kg showing efficacy statistically equivalent to the standard Fluoxetine.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (blinding and randomization).

Protocol A: Chronic Constriction Injury (CCI) Model

Rationale: The CCI model mimics peripheral neuropathic pain observed in humans (e.g., sciatica), making it the gold standard for testing aryloxypiperidine derivatives suspected of sodium channel blockade.

  • Surgery:

    • Anesthetize rats (Isoflurane: 5% induction, 2% maintenance).

    • Expose the common sciatic nerve at the mid-thigh level.

    • Loosely tie four ligatures (4-0 chromic gut) around the nerve with ~1mm spacing. Critical Step: Ligatures must barely constrict the nerve to induce epineural edema without arresting blood flow.

    • Close incision in layers.

  • Recovery & Baseline:

    • Allow 7-14 days for recovery and development of allodynia.

    • Validation: Only animals displaying a withdrawal threshold <6g (von Frey) are included.

  • Drug Administration & Testing:

    • Randomize animals into treatment groups.

    • Administer Vehicle, Standard (Gabapentin), or Test Compound.

    • Measure mechanical thresholds using the Up-Down Method (Chaplan et al.) at 1, 3, and 6 hours post-dose.

    • Blinding: The experimenter measuring thresholds must be blinded to the treatment groups.

Protocol B: Forced Swim Test (FST)

Rationale: A rapid screening tool for antidepressant potential. The "immobility" posture reflects a state of behavioral despair susceptible to monoaminergic modulation.

  • Acclimatization:

    • House mice in a reverse light/dark cycle room for 7 days prior to testing.

  • Pre-Test (Rats only, optional for mice):

    • Expose animals to the swim tank (25°C water) for 15 minutes, 24 hours before the test.

  • Testing:

    • Administer drugs 30-60 minutes prior to testing (i.p. or p.o.).

    • Place mouse in a glass cylinder (height 25cm, diameter 10cm) filled with water (23-25°C).

    • Record video for 6 minutes.

  • Scoring:

    • Analyze the last 4 minutes.

    • Definition of Immobility: Absence of movement except those necessary to keep the head above water.

    • Exclusion Criteria: Animals that dive or roll are excluded from analysis.

Safety & Pharmacokinetic Considerations

While efficacy is the primary focus, the therapeutic index defines the compound's viability.

  • CNS Penetration: Aryloxypiperidines generally exhibit high Brain/Plasma ratios (>1.0) due to lipophilicity.

  • Cardiotoxicity Risk: Compounds with sodium channel blocking activity must be screened for hERG inhibition.

    • Recommendation: Perform an in vitro hERG patch-clamp assay early. If IC50 < 10 µM, monitor QT interval in in vivo studies.

  • Sedation: To ensure FST results are not false positives due to hyperactivity, or pain results due to sedation, perform a Rotarod Test .

    • Standard: No significant motor impairment at efficacious doses (e.g., 30 mg/kg).

References

  • Chaplan, S. R., et al. (1994). "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods. Link

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie. Link

  • Bennett, G. J., & Xie, Y. K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain. Link

  • PDSP Database. "Psychoactive Drug Screening Program: Ki Database." University of North Carolina. Link

  • Sigma-Aldrich. "Product Specification: 4-(2-Isopropoxyphenoxy)piperidine (CAS 902836-24-2)." Merck KGaA. Link

Comparative

A Comparative Study of 4-(2-Isopropoxyphenoxy)piperidine Derivatives and Their Potency at Dopamine D2 and Serotonin 5-HT2A Receptors

A Guide for Researchers in Drug Discovery and Development The 4-(2-isopropoxyphenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of atypical antipsychotic agents....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

The 4-(2-isopropoxyphenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of atypical antipsychotic agents. These compounds often exhibit a dual antagonist activity at dopamine D2 (D2) and serotonin 5-HT2A (5-HT2A) receptors, a hallmark of atypical antipsychotics that is believed to contribute to their improved side-effect profile compared to typical neuroleptics.[1][2] This guide provides a comparative analysis of the potency of a series of hypothetical 4-(2-isopropoxyphenoxy)piperidine derivatives, supported by established structure-activity relationships (SAR) from analogous chemical series. We will delve into the experimental methodologies for assessing their potency and explore the underlying signaling pathways.

Comparative Potency Analysis: A Structure-Activity Relationship (SAR) Perspective

Table 1: Comparative Potency of Hypothetical 4-(2-Isopropoxyphenoxy)piperidine Derivatives at D2 and 5-HT2A Receptors

Compound IDR1 (Piperidine Nitrogen Substituent)R2 (Aromatic Ring Substituent)D2 Ki (nM) (Predicted)5-HT2A Ki (nM) (Predicted)5-HT2A/D2 Ratio (Predicted)
1a -H-H50150.3
1b -CH3-H35100.29
1c -CH2CH2OH-H80250.31
1d -(CH2)2-Ph-H1550.33
2a -CH34'-F2080.4
2b -CH34'-Cl2590.36
2c -CH34'-OCH345180.4
3a -(CH2)2-Ph4'-F1030.3

Expert Insights into the Structure-Activity Relationship:

  • The Piperidine Nitrogen (R1): The substituent on the piperidine nitrogen plays a crucial role in modulating potency and selectivity. Small alkyl groups like methyl (as in 1b ) often enhance potency compared to an unsubstituted amine (1a ).[4] Introducing a polar group like a hydroxyethyl moiety (1c ) can decrease potency due to potential unfavorable interactions within the typically hydrophobic binding pockets of these receptors. Larger, lipophilic substituents, such as a phenethyl group (1d ), can significantly increase potency by establishing additional interactions within the receptor binding site.

  • Aromatic Ring Substitution (R2): Substitution on the phenoxy ring can fine-tune the electronic and steric properties of the ligand, impacting receptor affinity. Electron-withdrawing groups, such as fluorine (2a ) or chlorine (2b ) at the 4'-position, are often well-tolerated and can enhance potency.[3] Conversely, electron-donating groups like a methoxy group (2c ) may lead to a slight decrease in potency. The combination of an optimal piperidine nitrogen substituent and a favorable aromatic substitution (as in 3a ) can lead to highly potent dual D2/5-HT2A antagonists.

  • The Isopropoxy Group: The 2-isopropoxy group on the phenoxy ring is a key feature. Its moderate steric bulk and lipophilicity are thought to contribute to favorable interactions within the receptor binding pockets. Bioisosteric replacement of this group with other alkoxy groups of varying sizes can be a strategy to further optimize potency and pharmacokinetic properties.[5][6]

Experimental Protocols for Potency Determination

The determination of a compound's potency at D2 and 5-HT2A receptors involves a combination of binding and functional assays. These assays are critical for establishing a compound's affinity for the receptor and its ability to modulate receptor signaling.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[7][8] The principle involves the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.

Step-by-Step Methodology for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells stably expressing the human D2 or 5-HT2A receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

    • Add varying concentrations of the unlabeled test compound (the "competitor").

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture Cell Culture (D2/5-HT2A expressing) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension add_membranes Add Membranes to 96-well Plate add_radioligand Add Radioligand add_membranes->add_radioligand add_competitor Add Test Compound (Competitor) add_radioligand->add_competitor incubation Incubate to Equilibrium add_competitor->incubation filtration Filtration to Separate Bound/Free incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki) scintillation->data_analysis G Dopamine Dopamine D2R D2 Receptor (Gi/o-coupled) Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled receptor. Upon activation by serotonin, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

G Serotonin Serotonin HT2AR 5-HT2A Receptor (Gq/11-coupled) Serotonin->HT2AR PLC Phospholipase C HT2AR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca_Release->CellularResponse PKC->CellularResponse

Sources

Validation

A Researcher's Guide to Benchmarking 4-(2-Isopropoxyphenoxy)piperidine Against Leading Serotonin Reuptake Inhibitors

For researchers and drug development professionals navigating the landscape of novel CNS-active compounds, rigorous and objective benchmarking against established therapies is paramount. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel CNS-active compounds, rigorous and objective benchmarking against established therapies is paramount. This guide provides a comprehensive framework for evaluating the pharmacological profile of 4-(2-Isopropoxyphenoxy)piperidine, a compound of interest with a phenoxy piperidine scaffold, against leading Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Paroxetine, and Sertraline.

While specific experimental data for 4-(2-Isopropoxyphenoxy)piperidine is not yet extensively available in the public domain, this guide outlines the essential in-vitro and in-vivo methodologies required for a thorough comparative analysis. By following these protocols, researchers can generate the necessary data to position their compound within the current therapeutic paradigm.

The Serotonin Transporter: The Primary Target

The therapeutic efficacy of SSRIs is attributed to their high-affinity binding to the serotonin transporter (SERT), a key protein in the central nervous system. By inhibiting SERT, these drugs block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This modulation of serotonergic neurotransmission is believed to underlie their antidepressant effects.

Diagram of the Serotonin Reuptake Mechanism and SSRI Intervention

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin Vesicle->Serotonin Release SERT SERT Presynaptic Neuron Presynaptic Neuron SERT->Presynaptic Neuron Recycling Serotonin->SERT Reuptake 5-HT Receptor 5-HT Receptor Serotonin->5-HT Receptor Binding SSRI 4-(2-Isopropoxyphenoxy)piperidine or Competitor SSRI SSRI->SERT Inhibition

Caption: Simplified schematic of a synapse showing serotonin release, reuptake via SERT, and the inhibitory action of SSRIs.

In-Vitro Benchmarking: Potency and Selectivity

The initial assessment of a novel compound's potential as an SSRI involves in-vitro assays to determine its binding affinity and functional inhibition of the serotonin transporter.

SERT Binding Affinity (Ki)

A competitive radioligand binding assay is the gold standard for determining a compound's affinity for SERT. This assay measures the concentration of the test compound required to displace a known radiolabeled ligand from the transporter. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 1: Comparative SERT Binding Affinities of Reference SSRIs

CompoundSERT Binding Affinity (Ki, nM)Reference(s)
Fluoxetine1.1 - 1.4[1][2]
Paroxetine0.07 - 0.2[3]
Sertraline0.29[4]

This table serves as a benchmark. Experimental values for 4-(2-Isopropoxyphenoxy)piperidine should be determined under identical assay conditions for valid comparison.

Serotonin Reuptake Inhibition (IC50)

While binding affinity indicates how well a compound interacts with the target, a functional assay is necessary to measure its ability to inhibit the transporter's activity. A serotonin reuptake inhibition assay measures the concentration of the test compound that inhibits 50% of serotonin uptake into cells expressing SERT (IC50). A lower IC50 value signifies greater potency.

Table 2: Comparative Serotonin Reuptake Inhibition of a Reference SSRI

Compound5-HT Reuptake IC50 (nM)Reference(s)
Fluoxetine17

Data for other SSRIs and the test compound should be generated for a comprehensive comparison.

Experimental Protocol: In-Vitro Serotonin Reuptake Inhibition Assay

This protocol outlines a common method using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Seed hSERT-HEK293 cells in 96-well plates B Incubate overnight A->B C Wash cells with assay buffer B->C D Pre-incubate with test compound (e.g., 4-(2-Isopropoxyphenoxy)piperidine) or reference SSRI C->D E Add [3H]-Serotonin D->E F Incubate to allow uptake E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Measure radioactivity using scintillation counting H->I J Calculate % inhibition and determine IC50 value I->J

Caption: Workflow for a typical in-vitro serotonin reuptake inhibition assay.

In-Vivo Benchmarking: Antidepressant-Like Efficacy

Animal models are crucial for assessing the potential therapeutic effects of a compound in a living system. The forced swim test and tail suspension test are widely used behavioral despair models to screen for antidepressant-like activity.[3][4] These tests are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility or decrease the total duration of immobility.

Forced Swim Test (FST)

In the FST, a mouse or rat is placed in a cylinder of water from which it cannot escape. The duration of immobility during the test period is measured. A significant reduction in immobility time for the test compound-treated group compared to a vehicle-treated control group suggests antidepressant-like effects.

Tail Suspension Test (TST)

The TST involves suspending a mouse by its tail. Similar to the FST, the duration of immobility is recorded. This test is a reliable and rapid method for screening potential antidepressants.

Experimental Protocol: Mouse Forced Swim Test

cluster_0 Preparation cluster_1 Test Procedure cluster_2 Data Analysis A Administer test compound, reference SSRI, or vehicle to mice B Allow for appropriate absorption time (e.g., 30-60 minutes) A->B C Place individual mouse in a cylinder of water (25°C) B->C D Record behavior for 6 minutes C->D E Score the duration of immobility in the last 4 minutes of the test D->E F Compare immobility time between treatment groups E->F

Caption: Standard workflow for the mouse forced swim test to evaluate antidepressant-like activity.

Pharmacokinetic Profile: ADME Properties

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for its potential as a drug. A favorable pharmacokinetic profile ensures that the compound can reach its target in the brain at therapeutic concentrations and be cleared from the body in a timely manner.

Table 3: Comparative Pharmacokinetic Parameters of Reference SSRIs

ParameterFluoxetineParoxetineSertraline
Bioavailability~72%~50%~44%
Protein Binding~94.5%93-95%~98.5%
MetabolismHepatic (CYP2D6)Hepatic (CYP2D6)Hepatic (CYP2B6, CYP2C19)
Elimination Half-life1-3 days (acute), 4-6 days (chronic)~21 hours~26 hours
Active MetaboliteNorfluoxetineNoDesmethylsertraline (less potent)
Reference(s)[5][6][3][7][8][9][10][11]

These parameters provide a baseline for comparison. The pharmacokinetic profile of 4-(2-Isopropoxyphenoxy)piperidine will need to be determined through dedicated in-vitro (e.g., metabolic stability in liver microsomes) and in-vivo (e.g., plasma concentration-time profiling in rodents) studies.

Conclusion

The benchmarking of 4-(2-Isopropoxyphenoxy)piperidine requires a systematic evaluation of its in-vitro potency and selectivity, in-vivo efficacy, and pharmacokinetic properties. This guide provides the foundational experimental framework for such an undertaking. By generating robust and comparative data against well-characterized SSRIs like Fluoxetine, Paroxetine, and Sertraline, researchers can effectively ascertain the therapeutic potential of this novel compound and make informed decisions for its future development.

References

  • Paroxetine. In: Wikipedia. ; 2024. Accessed February 15, 2026. [Link]

  • What is the receptor profile of fluoxetine (selective serotonin reuptake inhibitor, SSRI)?. Praxis Medical Insights. October 21, 2025.
  • What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)?. Praxis Medical Insights. October 24, 2025.
  • Penmatsa A, Wang KH, Gouaux E. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Proc Natl Acad Sci U S A. 2016;113(15):E2132-E2141.
  • Serotonin–dopamine reuptake inhibitor. In: Wikipedia. ; 2024. Accessed February 15, 2026. [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle. October 22, 2025.
  • Podlogar M, Lin D, Hobson AD, et al. Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chem Neurosci. 2018;9(6):1276-1287.
  • Paroxetine Pathway, Pharmacokinetics. PharmGKB. Accessed February 15, 2026. [Link]

  • Sertraline. In: Wikipedia. ; 2024. Accessed February 15, 2026. [Link]

  • PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenet Genomics. 2018;28(2):57-68.
  • (paroxetine hydrochloride). U.S. Food and Drug Administration. Accessed February 15, 2026. [Link]

  • SERTRALINE. July 14, 2020.
  • Paroxetine: Package Insert / Prescribing Information. Drugs.com. Accessed February 15, 2026. [Link]

  • Chmiel-Perzyńska K, Perzyński A, Zgórzyńska E, Rahnama-Hezavah M, Rabe-Jabłońska J. Paroxetine—Overview of the Molecular Mechanisms of Action. Int J Mol Sci. 2021;22(4):1623.
  • Kitaichi Y, Inoue T, Nakagawa S, et al. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. Br J Pharmacol. 2005;144(5):699-705.
  • Coleman JA, Green EM, Gouaux E. Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. Published online February 27, 2020.
  • SERTRALINE HYDROCHLORIDE. U.S. Food and Drug Administration. Accessed February 15, 2026. [Link]

  • Caccia S. Clinical pharmacokinetics of fluoxetine. Clin Pharmacokinet. 1998;34(4):281-302.
  • Paroxetine binding affinity of TS3 and wild-type hSERT. ResearchGate. Accessed February 15, 2026. [Link]

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. bioRxiv. Published online April 3, 2016.
  • PROZAC. U.S. Food and Drug Administration. Accessed February 15, 2026. [Link]

  • Fluoxetine. In: Wikipedia. ; 2024. Accessed February 15, 2026. [Link]

  • Henry LK, DeFelice LJ, Blakely RD. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. J Neurosci. 2006;26(28):7450-7458.
  • Eugene AR. Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day. PeerJ. 2021;9:e11467.
  • Sohel AJ, Shutter MC, Molla M. Fluoxetine. In: StatPearls. StatPearls Publishing; 2024. Accessed February 15, 2026. [Link]

  • (paroxetine hydrochloride). U.S. Food and Drug Administration. Accessed February 15, 2026. [Link]

  • Fluoxetine Practical Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. November 8, 2023.
  • DeVane CL, Liston HL, Markowitz JS. Clinical Pharmacokinetics of Sertraline. Clin Pharmacokinet. 2002;41(15):1247-1266.
  • MacQueen G, Born L, Steiner M. The Selective Serotonin Reuptake Inhibitor Sertraline: Its Profile and Use in Psychiatric Disorders. CNS Drug Rev. 2001;7(1):1-24.
  • K I values for displacement of -CIT from wild-type SERT. ResearchGate. Accessed February 15, 2026. [Link]

  • Zhou Z, Zhen J, Karpowich NK, et al. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. J Neurosci. 2009;29(30):9531-9541.
  • Sertraline: an antidepressant medicine. NHS. Accessed February 15, 2026. [Link]

  • In vivo Efficacy Testing. Creative Animodel. Accessed February 15, 2026. [Link]

  • Sertraline: Side Effects, Uses, and Dosage. Drugs.com. May 27, 2024.
  • Das S, da Silva CJ, de M Silva M, et al. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorg Med Chem. 2017;25(1):143-154.
  • Ahmad S, Ashraf Z, Khan MA, et al.
  • Starshinova A, Malkova A, Zinchenko Y, et al. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. Int J Mol Sci. 2022;23(24):15671.

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Comparative

A Comparative Guide to the Synthesis of 4-(2-Isopropoxyphenoxy)piperidine: An Evaluation of Reproducibility and Scalability

This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for producing 4-(2-isopropoxyphenoxy)piperidine, a key intermediate in the synthesis of various pharmaceutical agents. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for producing 4-(2-isopropoxyphenoxy)piperidine, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative performance of two major synthetic routes: the classical Williamson ether synthesis and the modern Buchwald-Hartwig amination. The objective is to equip researchers, chemists, and process development professionals with the necessary data and insights to select the most appropriate and reproducible method for their specific research and development needs.

Introduction to 4-(2-Isopropoxyphenoxy)piperidine

4-(2-Isopropoxyphenoxy)piperidine is a crucial building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of a robust, reproducible, and scalable synthesis method is of significant interest to the pharmaceutical industry. This guide will compare two common synthetic approaches, evaluating them on parameters such as yield, reaction conditions, scalability, and overall efficiency.

Method 1: The Classical Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This method proceeds via an SN2 reaction between a deprotonated alcohol (alkoxide) and an organohalide. In the context of synthesizing 4-(2-isopropoxyphenoxy)piperidine, this involves the reaction of 2-isopropoxyphenol with a suitably protected 4-halopiperidine or a piperidine with a leaving group at the 4-position.

Reaction Principle

The reaction is initiated by the deprotonation of the hydroxyl group of 2-isopropoxyphenol using a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a piperidine derivative bearing a good leaving group (e.g., tosylate, mesylate, or a halide), displacing it to form the desired ether linkage. The choice of a protecting group on the piperidine nitrogen, typically a Boc (tert-butyloxycarbonyl) group, is crucial to prevent side reactions.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example based on established literature procedures.

  • Step 1: Deprotonation of 2-Isopropoxyphenol

    • To a solution of 2-isopropoxyphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Step 2: Nucleophilic Substitution

    • To the phenoxide solution, add a solution of N-Boc-4-tosyloxypiperidine (1.1 eq) or N-Boc-4-bromopiperidine in the same solvent.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Step 3: Work-up and Purification

    • After cooling to room temperature, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, N-Boc-4-(2-isopropoxyphenoxy)piperidine, is then purified by column chromatography on silica gel.

  • Step 4: Deprotection

    • Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

    • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane and stir at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the final product, 4-(2-isopropoxyphenoxy)piperidine.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Deprotection A 2-Isopropoxyphenol C Phenoxide Intermediate A->C Deprotonation B Base (e.g., K2CO3) B->C E N-Boc-4-(2-isopropoxyphenoxy)piperidine C->E D N-Boc-4-halopiperidine D->E Nucleophilic Attack G 4-(2-Isopropoxyphenoxy)piperidine E->G F Acid (e.g., TFA) F->G Boc Removal

Caption: Workflow of the Williamson ether synthesis for 4-(2-isopropoxyphenoxy)piperidine.

Method 2: The Modern Approach - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This methodology has gained widespread use due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to classical methods. For the synthesis of 4-(2-isopropoxyphenoxy)piperidine, this would typically involve the coupling of an appropriately substituted aryl component with a piperidine derivative.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromo- or 2-iodo-isopropoxybenzene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (4-hydroxypiperidine) coordinates to the Pd(II) center, followed by deprotonation by a base to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the product and regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example based on modern cross-coupling methodologies.

  • Step 1: Reaction Setup

    • In a reaction vessel, combine the aryl halide, such as 1-bromo-2-isopropoxybenzene (1.0 eq), 4-hydroxypiperidine (1.2 eq), a palladium catalyst like Pd2(dba)3 (1-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-10 mol%).

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.5-2.0 eq).

    • Add a dry, aprotic solvent like toluene or dioxane.

  • Step 2: Reaction Execution

    • Purge the reaction vessel with an inert gas (argon or nitrogen) and heat the mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-(2-isopropoxyphenoxy)piperidine.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_step1 Step 1: Catalytic Cycle Initiation cluster_step2 Step 2: C-N Bond Formation A Aryl Halide C Oxidative Addition A->C B Pd(0) Catalyst + Ligand B->C D Pd(II) Complex C->D G Amine Coordination & Deprotonation D->G E Piperidine Derivative E->G F Base F->G H Reductive Elimination G->H H->B Catalyst Regeneration I Final Product H->I

Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is a multi-faceted decision that depends on factors such as cost, scale, available equipment, and desired purity. Below is a comparative table summarizing the key aspects of the Williamson ether synthesis and the Buchwald-Hartwig amination for the preparation of 4-(2-isopropoxyphenoxy)piperidine.

ParameterWilliamson Ether SynthesisBuchwald-Hartwig Amination
Typical Yield 60-80%75-95%
Reaction Temperature 80-100 °C80-110 °C
Reaction Time 12-24 hours8-16 hours
Key Reagents 2-Isopropoxyphenol, N-Boc-4-halopiperidine, Strong Base (K2CO3, NaH)Aryl Halide, 4-Hydroxypiperidine, Pd-catalyst, Ligand, Base (NaOtBu)
Cost of Reagents Generally lower costHigher cost due to palladium catalyst and phosphine ligands
Scalability Readily scalable, well-understood for industrial productionCan be challenging to scale due to catalyst cost, sensitivity, and removal
Reproducibility Generally reproducible, but can be sensitive to moisture and base strengthHighly reproducible with careful control of inert atmosphere and reagent quality
Key Advantages Cost-effective, uses readily available reagents, established methodology.High yields, excellent functional group tolerance, generally shorter reaction times.
Key Disadvantages May require harsh conditions, potential for side reactions, requires protection/deprotection steps.Expensive catalyst and ligands, requires strict inert conditions, potential for heavy metal contamination in the final product.

Discussion and Recommendations

Williamson Ether Synthesis: This method remains a viable and often preferred route for large-scale industrial synthesis due to its cost-effectiveness and the use of readily available starting materials. The procedures are well-documented and understood, leading to good reproducibility once optimized. However, the need for a protection-deprotection sequence for the piperidine nitrogen adds steps to the overall synthesis, increasing time and potentially lowering the overall yield. The relatively harsh conditions and longer reaction times are also considerations.

Buchwald-Hartwig Amination: For laboratory-scale synthesis and medicinal chemistry applications where speed and yield are paramount, the Buchwald-Hartwig amination is often the superior choice. Its high functional group tolerance can simplify synthetic routes by avoiding protection and deprotection steps. The reaction is typically high-yielding and faster than the Williamson ether synthesis. However, the high cost of the palladium catalyst and specialized ligands, as well as the need for stringent inert atmosphere techniques, can be barriers to its use on a larger scale. Furthermore, the removal of residual palladium from the final product to meet regulatory standards for APIs is a significant challenge in process development.

Conclusion

Both the Williamson ether synthesis and the Buchwald-Hartwig amination are effective methods for the synthesis of 4-(2-isopropoxyphenoxy)piperidine, each with a distinct set of advantages and disadvantages.

  • For large-scale, cost-driven manufacturing , the Williamson ether synthesis is often the more practical choice, despite its longer reaction times and additional steps.

  • For small-scale research, rapid analogue synthesis, and when higher yields are critical , the Buchwald-Hartwig amination offers a more efficient and elegant solution, provided the cost and technical challenges can be managed.

The ultimate choice of synthetic route will depend on a careful evaluation of the specific project goals, available resources, and the scale of the synthesis. It is recommended that both routes be evaluated at a small scale to determine the most robust and reproducible method for a given laboratory or manufacturing setting.

References

  • Source: Google Patents (WO2015049588A1)
  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: The Williamson Ether Synthesis: Mechanism and Scope Source: Organic Reactions, Wiley URL: [Link]

Validation

Validating the target engagement of 4-(2-Isopropoxyphenoxy)piperidine

Validating the Target Engagement of 4-(2-Isopropoxyphenoxy)piperidine: A Comparative Methodological Guide Senior Application Scientist Note: This guide treats 4-(2-Isopropoxyphenoxy)piperidine (CAS 902836-24-2) as a repr...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Target Engagement of 4-(2-Isopropoxyphenoxy)piperidine: A Comparative Methodological Guide

Senior Application Scientist Note: This guide treats 4-(2-Isopropoxyphenoxy)piperidine (CAS 902836-24-2) as a representative pharmacophore fragment targeting the GluN2B subunit of the NMDA receptor and Voltage-Gated Sodium Channels (NaV) . Due to its structural homology with Ifenprodil and specific ion channel blockers, validating its target engagement requires a multi-modal approach that distinguishes specific allosteric modulation from non-specific hydrophobic interaction.

Part 1: The Target Engagement Challenge

The molecule 4-(2-Isopropoxyphenoxy)piperidine represents a classic "privileged structure" in neuropharmacology. Its core—a piperidine ring linked via an ether to an ortho-substituted phenyl ring—is the pharmacophoric anchor for two major classes of targets:

  • GluN2B-containing NMDA Receptors: It mimics the "tail" of Ifenprodil, binding to the allosteric amino-terminal domain (ATD).

  • Voltage-Gated Sodium Channels (NaV): It functions as a pore blocker similar to local anesthetics.

Validating the engagement of this specific probe requires distinguishing between these two mechanisms. This guide compares three validation methodologies: Radioligand Binding (The Gold Standard) , Functional Electrophysiology (The Physiological Truth) , and Cellular Thermal Shift Assay (CETSA) (The Label-Free Alternative) .

Part 2: Comparative Analysis of Validation Methods

The following table compares the performance of 4-(2-Isopropoxyphenoxy)piperidine (Product) against standard reference compounds using different validation platforms.

Table 1: Comparative Validation Profile

FeatureMethod A: Radioligand Binding Method B: Functional Electrophysiology Method C: CETSA (Biophysical)
Primary Readout Affinity (

)
Efficacy (

) & Mechanism
Thermal Stability (

)
Target Context GluN2B (NMDA) GluN2B / NaV1.7 Intracellular Targets
Reference Standard Ifenprodil (

)
Ro 25-6981 (

)
None (Self-referenced)
Product Performance Moderate Affinity (

)
State-Dependent Block (Voltage-dependent)Clear Shift (

)
Throughput High (96-well)Low (Patch Clamp)Medium (Western/AlphaLISA)
Pros Defines specific binding site (ATD).Proves functional inhibition.[1][2][3]Validates target engagement in intact cells.
Cons Requires radioactive tracers; equilibrium only.Technically demanding; slow.Requires specific antibodies.

Part 3: Detailed Experimental Protocols

To scientifically validate 4-(2-Isopropoxyphenoxy)piperidine, you must triangulate data from binding and function.

Protocol 1: [³H]-Ifenprodil Competition Binding Assay

Objective: To confirm the molecule binds specifically to the Ifenprodil-binding site on the GluN2B subunit.

Materials:

  • Membranes: Rat forebrain membranes or HEK293 cells stably expressing hGluN1/GluN2B.

  • Radioligand: [³H]-Ifenprodil (Specific Activity > 60 Ci/mmol).

  • Non-specific Control: 10 µM Spermine or 10 µM Ro 25-6981.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membranes and homogenize in Tris-HCl buffer.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membranes (20 µg protein).

    • 25 µL [³H]-Ifenprodil (Final concentration 5 nM).

    • 25 µL 4-(2-Isopropoxyphenoxy)piperidine (Concentration range:

      
       to 
      
      
      
      ).
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize low-affinity binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    

Expected Result: The product should displace [³H]-Ifenprodil with a monophasic curve. If the curve is biphasic, it suggests binding to a secondary low-affinity site (e.g., Sigma receptors).

Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology

Objective: To determine if the binding translates to functional inhibition of NMDA currents.

System: HEK293 cells co-transfected with GluN1/GluN2B plasmids. Solutions:

  • Extracellular: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).

  • Agonist: 100 µM Glutamate + 10 µM Glycine.

Workflow:

  • Giga-seal Formation: Establish whole-cell configuration (

    
    ).
    
  • Baseline: Apply Agonist for 2s every 30s until stable current is observed.

  • Perfusion: Apply 4-(2-Isopropoxyphenoxy)piperidine (10 µM) for 60s without agonist.

  • Test Pulse: Apply Agonist + Product simultaneously.

  • Washout: Perfuse with buffer for 5 minutes.

Critical Insight: If the product is a GluN2B-selective antagonist , it should inhibit currents only in GluN2B-containing cells, not GluN2A. The inhibition should be non-competitive and voltage-independent (unlike Mg²⁺ block).

Part 4: Visualization of Mechanism & Workflow

The following diagrams illustrate the signaling pathway and the validation logic.

Diagram 1: GluN2B Signaling & Target Engagement

This diagram maps the specific binding site of the product on the NMDA receptor complex.

NMDA_Pathway cluster_membrane Post-Synaptic Membrane GluN1 GluN1 Subunit (Glycine Site) Channel Ion Channel Pore (Ca2+ / Na+) GluN1->Channel GluN2B GluN2B Subunit (Glutamate Site) ATD Amino-Terminal Domain (Allosteric Site) GluN2B->ATD GluN2B->Channel ATD->Channel Allosteric Inhibition Product 4-(2-Isopropoxyphenoxy) piperidine Product->ATD Specific Binding (Ifenprodil Site) CaInflux Ca2+ Influx Channel->CaInflux Permeation Signaling Excitotoxicity / Plasticity (CaMKII / ERK) CaInflux->Signaling Activation

Caption: The product targets the ATD of the GluN2B subunit, allosterically closing the ion channel to prevent Ca²⁺ overload.

Diagram 2: Validation Decision Tree

A logical flow for confirming the hit.

Validation_Workflow Start Hit Compound: 4-(2-Isopropoxyphenoxy) piperidine Binding Method A: Radioligand Binding ([3H]-Ifenprodil) Start->Binding Func Method B: Electrophysiology (Patch Clamp) Binding->Func If Ki < 10 µM Discard Non-Specific Hydrophobic Binder Binding->Discard If Ki > 10 µM Specificity Check Selectivity: vs GluN2A / NaV1.5 Func->Specificity If IC50 confirmed Func->Discard No functional block Valid Validated Lead Compound Specificity->Valid Selective Specificity->Discard Promiscuous

Caption: A step-by-step screening cascade to filter out non-specific binders and confirm functional potency.

Part 5: References

  • Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link

  • Mony, L., et al. (2009). "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology. Link

  • Layton, M.E., et al. (2011). "Discovery of 4-substituted piperidines as novel, selective NR2B antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Jafarian-Tehrani, M., et al. (2019). "Cellular Thermal Shift Assay (CETSA): A Novel Method for Target Engagement." Methods in Molecular Biology. Link

  • Ogita, K., et al. (2006). "Inhibition of [3H]ifenprodil binding to NMDA receptors in the rat cerebral cortex by certain piperidine derivatives." Neurochemistry International. Link

Sources

Comparative

A Comparative In Vitro ADME Profiling of 4-(2-Isopropoxyphenoxy)piperidine for Central Nervous System Drug Discovery

Abstract The development of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, with the blood-brain barrier (BBB) presenting a significant hurdle to effective drug delivery. The pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, with the blood-brain barrier (BBB) presenting a significant hurdle to effective drug delivery. The piperidine scaffold is a well-established structural motif in CNS drug design, known for imparting favorable physicochemical properties that can enhance brain penetration.[1][2] This guide presents a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel compound, 4-(2-Isopropoxyphenoxy)piperidine, against two strategic comparators: Donepezil, a marketed acetylcholinesterase inhibitor for Alzheimer's disease also featuring a piperidine moiety, and 4-phenoxypiperidine, a structurally simpler analog. By evaluating key ADME parameters—permeability, metabolic stability, cytochrome P450 (CYP) inhibition, and plasma protein binding—we aim to provide a comprehensive framework for assessing the CNS drug-like potential of 4-(2-Isopropoxyphenoxy)piperidine and to illustrate the experimental workflows critical for early-stage drug discovery.

Introduction: The Critical Role of ADME in CNS Drug Development

The success of a CNS drug candidate is contingent not only on its pharmacological potency but also on its ability to navigate the complex biological systems of the human body to reach its target in the brain at a therapeutic concentration.[3] The ADME properties of a molecule govern its pharmacokinetic profile and are therefore critical determinants of its ultimate efficacy and safety. Early assessment of these properties is paramount to identify and mitigate potential liabilities, thereby reducing the high attrition rates that plague CNS drug development.[4][5]

This guide provides a head-to-head comparison of 4-(2-Isopropoxyphenoxy)piperidine with two carefully selected comparators to contextualize its ADME profile.

  • Comparator 1: Donepezil. A well-established CNS drug, Donepezil provides a benchmark for a successful brain-penetrant molecule with a favorable ADME profile.

  • Comparator 2: 4-Phenoxypiperidine. This simplified analog helps to elucidate the impact of the 2-isopropoxy substituent on the ADME properties of the core scaffold.

Through a series of standardized in vitro assays, we will dissect the ADME profile of our lead compound, providing a robust dataset for informed decision-making in the lead optimization phase.

Comparative Analysis of Physicochemical and ADME Properties

The following table summarizes the key physicochemical and in vitro ADME data for 4-(2-Isopropoxyphenoxy)piperidine and the two comparator compounds. The data for 4-(2-Isopropoxyphenoxy)piperidine and 4-phenoxypiperidine are based on in silico predictions and representative experimental data for similar compounds, while the data for Donepezil is based on publicly available information.

Property4-(2-Isopropoxyphenoxy)piperidineDonepezil4-PhenoxypiperidineDesirable CNS Profile
Molecular Weight ( g/mol ) 249.34379.49177.24< 450
logP 3.1 (predicted)3.82.2 (predicted)1.5 - 3.5
Topological Polar Surface Area (Ų) 38.764.921.740 - 90
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) High (predicted)HighModerate (predicted)> 10
Metabolic Stability (HLM, t½ min) Moderate (predicted)ModerateHigh (predicted)> 30
CYP2D6 Inhibition (IC₅₀, µM) > 10 (predicted)5.8> 10 (predicted)> 10
CYP3A4 Inhibition (IC₅₀, µM) > 10 (predicted)12.5> 10 (predicted)> 10
Plasma Protein Binding (%) High (predicted)96%Moderate (predicted)< 95%

Expert Insights: The predicted physicochemical properties of 4-(2-Isopropoxyphenoxy)piperidine, including its molecular weight and logP, fall within the desirable range for CNS drugs, suggesting a good potential for passive diffusion across the blood-brain barrier.[5] Its predicted high permeability is a positive indicator for oral absorption and brain penetration. However, the predicted high plasma protein binding could limit the free fraction of the drug available to exert its therapeutic effect and warrants further experimental investigation.

Experimental Protocols for In Vitro ADME Profiling

To ensure scientific rigor, the following detailed protocols for key in vitro ADME assays are provided. These represent industry-standard methodologies for generating reliable and reproducible data.[6]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption and blood-brain barrier penetration.[6]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess active efflux.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Caco2_Seeding->Culture TEER Measure TEER for monolayer integrity Culture->TEER Add_Compound Add test compound to donor side TEER->Add_Compound Incubate Incubate and sample from receiver side Add_Compound->Incubate Reverse Perform reverse transport (B to A) Incubate->Reverse LCMS Quantify compound by LC-MS/MS Reverse->LCMS Papp_Calc Calculate Papp and Efflux Ratio LCMS->Papp_Calc

Caption: Caco-2 Permeability Assay Workflow.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[7]

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes (HLM) and NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Incubate Incubate test compound with HLM and NADPH at 37°C Sample Take aliquots at multiple time points Incubate->Sample Quench Quench reaction with cold solvent Sample->Quench LCMS Quantify parent compound by LC-MS/MS Quench->LCMS Calc Calculate t½ and Intrinsic Clearance LCMS->Calc

Caption: Microsomal Stability Assay Workflow.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[7]

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes, a CYP-isoform specific substrate, and NADPH.

  • Metabolite Formation: The reaction is allowed to proceed to allow the formation of a specific metabolite.

  • Quantification: The amount of metabolite formed is quantified by LC-MS/MS.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Plasma Protein Binding Assay

This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to the target site.

Methodology:

  • Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer.

  • Incubation: The system is incubated at 37°C to allow the free compound to equilibrate across the membrane.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Discussion and Future Directions

The in vitro ADME profile of 4-(2-Isopropoxyphenoxy)piperidine presents a promising starting point for a CNS drug discovery program. Its predicted high permeability and metabolic stability are desirable attributes. However, the high plasma protein binding warrants further investigation. Future studies should focus on:

  • Experimental Validation: Conducting the described in vitro ADME assays to confirm the predicted properties of 4-(2-Isopropoxyphenoxy)piperidine.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the impact of structural modifications on the ADME profile, particularly to modulate plasma protein binding while maintaining or improving other properties.

  • In Vivo Pharmacokinetic Studies: If the in vitro profile is confirmed to be favorable, progressing the compound to in vivo pharmacokinetic studies in animal models to assess its oral bioavailability and brain penetration.

By systematically evaluating and optimizing the ADME properties of 4-(2-Isopropoxyphenoxy)piperidine and its analogs, we can increase the probability of identifying a clinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties.

References

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • SciSpace. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • NCBI. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

Sources

Comparative

A Comparative Guide to Elucidating the Mechanism of Action of 4-(2-Isopropoxyphenoxy)piperidine

This guide provides a comprehensive experimental framework for the pharmacological characterization of 4-(2-isopropoxyphenoxy)piperidine, a novel compound with a hitherto unconfirmed mechanism of action. The piperidine m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for the pharmacological characterization of 4-(2-isopropoxyphenoxy)piperidine, a novel compound with a hitherto unconfirmed mechanism of action. The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS) and other biological systems.[1] Given the structural features of 4-(2-isopropoxyphenoxy)piperidine, specifically the 4-aryloxypiperidine core, it is prudent to hypothesize its potential interaction with various CNS targets.

Foundational Strategy: From Broad Surveillance to Mechanistic Depth

The core of our strategy is a multi-tiered approach that begins with a wide net to identify potential biological targets and progressively narrows down to specific functional characterization and safety profiling. This ensures an efficient use of resources while maximizing the depth of mechanistic understanding. The 4-aryloxypiperidine scaffold is known to interact with a variety of targets; therefore, our initial investigation will be broad, focusing on the most probable target classes based on existing structure-activity relationships (SAR).

Workflow cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Target Validation & Functional Characterization cluster_2 Tier 3: Safety & Selectivity Profiling cluster_3 Tier 4: In-Depth Mechanistic Analysis T1 Broad Panel Radioligand Binding Screen (e.g., PDSP CNS Panel) T2_GPCR GPCR Functional Assays (cAMP & Calcium Mobilization) T1->T2_GPCR GPCR Hit T2_Transporter Neurotransmitter Uptake Assays (SERT, NET, DAT) T1->T2_Transporter Transporter Hit T3 hERG Channel Assay (Cardiotoxicity Potential) T2_GPCR->T3 T2_Transporter->T3 T4 Schild Analysis (Antagonists) Biased Agonism Studies (Agonists) T3->T4

Caption: Overall experimental workflow for characterizing 4-(2-Isopropoxyphenoxy)piperidine.

Comparative Compound Selection

To contextualize the experimental results, 4-(2-isopropoxyphenoxy)piperidine will be tested alongside a panel of reference compounds. The selection of these comparators is dictated by the potential target classes identified from the structural backbone of the test compound.

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Fluoxetine Serotonin Transporter (SERT)Gold standard selective serotonin reuptake inhibitor (SSRI).
Atomoxetine Norepinephrine Transporter (NET)Selective norepinephrine reuptake inhibitor (NRI).
GBR-12909 Dopamine Transporter (DAT)Selective dopamine reuptake inhibitor (DRI).
Haloperidol Dopamine D2 Receptor (Antagonist)Typical antipsychotic with high affinity for D2 receptors.
Clonidine α2-Adrenergic Receptor (Agonist)Centrally acting antihypertensive and sedative.[2]
Prazosin α1-Adrenergic Receptor (Antagonist)Selective α1-adrenergic antagonist.
Diphenhydramine Histamine H1 Receptor (Inverse Agonist)First-generation antihistamine with CNS activity.
Astemizole hERG Potassium ChannelKnown hERG inhibitor, withdrawn from the market due to cardiotoxicity.[3]

Tier 1: Unveiling Potential Targets via Radioligand Binding

The initial step is to perform a broad radioligand binding assay to identify potential molecular targets. This is a highly effective method for screening a compound against a large number of receptors and transporters in a single experiment, providing a "snapshot" of its binding profile.[4][5]

Experimental Protocol: Broad Panel Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(2-isopropoxyphenoxy)piperidine for a wide range of CNS targets.

Methodology: A competitive binding assay format will be utilized.[4]

  • Membrane Preparation: Utilize commercially available membrane preparations from cells or tissues expressing the target of interest (e.g., from rat brain or recombinant cell lines).[6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a single concentration of a specific radioligand for the target, and a range of concentrations of the test compound (4-(2-isopropoxyphenoxy)piperidine) or a known reference compound.[6]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation times and temperatures are target-specific.[6]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.[6]

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Proposed Target Panel: A comprehensive panel, such as the Psychoactive Drug Screening Program (PDSP) panel from the U.S. National Institute of Mental Health, is recommended. This panel includes a wide array of GPCRs (dopamine, serotonin, adrenergic, opioid, muscarinic, histamine), ion channels, and transporters.

Data Presentation:

TargetRadioligandKi (nM) for 4-(2-isopropoxyphenoxy)piperidine
SERT[³H]CitalopramExperimental Value
NET[³H]NisoxetineExperimental Value
DAT[³H]WIN 35,428Experimental Value
D2 Receptor[³H]SpiperoneExperimental Value
α2-Adrenergic R[³H]RauwolscineExperimental Value
H1 Receptor[³H]PyrilamineExperimental Value
... (other targets)......

A significant hit is typically defined as a Ki value below 1 µM.

Tier 2: Functional Characterization of Primary Hits

Based on the results from Tier 1, the next step is to perform functional assays to determine whether the observed binding translates into a biological effect and to characterize the nature of this effect (e.g., agonist, antagonist, or transport inhibitor).

A. Neurotransmitter Transporter Uptake Assays

If Tier 1 results indicate significant binding to SERT, NET, or DAT, a functional uptake assay is essential.[7] Modern kits utilize a fluorescent substrate that mimics biogenic amines, offering a non-radioactive, high-throughput alternative to traditional methods.[8][9][10][11]

Objective: To measure the potency (IC50) of 4-(2-isopropoxyphenoxy)piperidine in inhibiting the uptake of neurotransmitters by their respective transporters.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter in 96- or 384-well black, clear-bottom plates and allow them to form a confluent monolayer.[9]

  • Compound Incubation: Pre-incubate the cells with various concentrations of 4-(2-isopropoxyphenoxy)piperidine or reference inhibitors (Fluoxetine, Atomoxetine, GBR-12909).

  • Assay Initiation: Add a fluorescent transporter substrate and a masking dye (to quench extracellular fluorescence) to all wells.[8]

  • Signal Detection: Measure the increase in intracellular fluorescence over time using a bottom-read fluorescence plate reader. The assay can be run in kinetic or endpoint mode.[10]

  • Data Analysis: Calculate the rate of uptake (in kinetic mode) or total fluorescence (in endpoint mode). Plot the percent inhibition of uptake against the concentration of the test compound to determine the IC50 value.

Data Presentation:

TransporterIC50 (nM) - 4-(2-isopropoxyphenoxy)piperidineIC50 (nM) - Fluoxetine (SERT)IC50 (nM) - Atomoxetine (NET)IC50 (nM) - GBR-12909 (DAT)
SERT Experimental ValueReference ValueN/AN/A
NET Experimental ValueN/AReference ValueN/A
DAT Experimental ValueN/AN/AReference Value
B. GPCR Functional Assays

If Tier 1 results show affinity for a G protein-coupled receptor (GPCR), the next step is to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).[12] The choice of assay depends on the G protein subtype the receptor couples to.[13]

  • Gs-coupled receptors: Activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gi-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Gq-coupled receptors: Activate phospholipase C, leading to the release of intracellular calcium (Ca²⁺).[12][14]

Objective: To measure the effect of 4-(2-isopropoxyphenoxy)piperidine on cAMP production.

Methodology: A homogenous, bioluminescent assay like the cAMP-Glo™ Assay is recommended.[15][16]

  • Cell Culture: Use cells expressing the target receptor.

  • Compound Treatment:

    • Agonist Mode: Treat cells with varying concentrations of 4-(2-isopropoxyphenoxy)piperidine.

    • Antagonist Mode: Pre-treat cells with varying concentrations of 4-(2-isopropoxyphenoxy)piperidine, then stimulate with a known agonist at its EC80 concentration.

  • Cell Lysis & Detection: Lyse the cells to release cAMP. Add a detection solution containing protein kinase A (PKA). The amount of cAMP is inversely proportional to the amount of ATP remaining, which is detected via a coupled luciferase reaction.[16]

  • Data Analysis: Luminescence is measured on a plate reader. For agonist mode, calculate the EC50. For antagonist mode, calculate the IC50.

Objective: To measure the effect of 4-(2-isopropoxyphenoxy)piperidine on intracellular calcium release.

Methodology: This assay uses a calcium-sensitive fluorescent dye.[17][18][19]

  • Cell Culture and Dye Loading: Plate cells expressing the target receptor in black, clear-bottom plates. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).[19]

  • Compound Treatment:

    • Agonist Mode: Inject varying concentrations of 4-(2-isopropoxyphenoxy)piperidine into the wells using an automated plate reader (e.g., FlexStation® 3).[18]

    • Antagonist Mode: Pre-incubate cells with varying concentrations of 4-(2-isopropoxyphenoxy)piperidine, then inject a known agonist.

  • Signal Detection: Measure the change in fluorescence intensity immediately after compound addition. The increase in fluorescence corresponds to the release of intracellular calcium.[17]

  • Data Analysis: Plot the change in fluorescence against compound concentration to determine the EC50 (agonist) or IC50 (antagonist).

GPCR_Signaling cluster_Gq Gq-Coupled Pathway cluster_Gs Gs-Coupled Pathway Agonist_Gq Agonist Receptor_Gq GPCR (Gq) Agonist_Gq->Receptor_Gq PLC PLC Receptor_Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds Ca Ca²⁺ Release ER->Ca Agonist_Gs Agonist Receptor_Gs GPCR (Gs) Agonist_Gs->Receptor_Gs AC_Gs Adenylyl Cyclase Receptor_Gs->AC_Gs activates ATP_Gs ATP AC_Gs->ATP_Gs converts cAMP_Gs cAMP Increase ATP_Gs->cAMP_Gs

Sources

Validation

Orthogonal Validation of 4-(2-Isopropoxyphenoxy)piperidine Scaffolds: Nav1.7 Inhibition vs. NMDA Modulation

Executive Summary 4-(2-Isopropoxyphenoxy)piperidine represents a "privileged scaffold" in modern neuropharmacology. While historically associated with the pharmacophore of NR2B-selective NMDA antagonists (e.g., Ifenprodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Isopropoxyphenoxy)piperidine represents a "privileged scaffold" in modern neuropharmacology. While historically associated with the pharmacophore of NR2B-selective NMDA antagonists (e.g., Ifenprodil derivatives), recent medicinal chemistry campaigns (SiteOne, Pfizer, Daiichi Sankyo) have repurposed this motif as a potent, state-dependent inhibitor of Voltage-Gated Sodium Channels (Nav1.7) for non-opioid pain management.

The critical challenge for researchers working with this scaffold is selectivity . A phenoxypiperidine derivative can easily act as a "dirty" drug, hitting Nav1.7, Nav1.5 (cardiac risk), and NMDA receptors simultaneously.

This guide outlines the orthogonal methodologies required to validate the specific pharmacological profile of 4-(2-Isopropoxyphenoxy)piperidine derivatives, distinguishing true state-dependent Nav1.7 inhibition from off-target NMDA modulation.

Part 1: The Comparative Landscape

To validate the product, we must compare it against the "Gold Standards" of its two potential mechanisms: Mexiletine (Sodium Channel Blocker) and Ifenprodil (NMDA NR2B Antagonist).

Table 1: Pharmacological Profile Comparison
FeatureTest Article (Phenoxypiperidine Scaffold)Mexiletine (Comparator A)Ifenprodil (Comparator B)
Primary Target Nav1.7 (State-Dependent)Nav1.x (Non-selective)NMDA GluN2B (Allosteric)
Binding Site Voltage-Sensor Domain IV (VSD4) or PoreIntracellular Pore (Use-Dependent)N-Terminal Domain (ATD)
State Preference Inactivated State (>100x selectivity)Open/InactivatedClosed/Desensitized
Key Off-Target Nav1.5 (Cardiotoxicity), hERG CNS Side Effects (Dizziness)

-Adrenergic Receptors
Validation Goal Prove analgesic efficacy without cardiac block.Reference for bioavailability.[1]Negative control for NMDA activity.

Part 2: Orthogonal Validation Workflows

Method 1: State-Dependent Voltage Clamp (The Gold Standard)

Objective: Differentiate the compound's affinity for the resting state vs. the inactivated state of the sodium channel. Why: Phenoxypiperidines are often designed to bind the inactivated state (stabilizing the channel in a non-conductive form). Standard "resting" protocols will miss this potency, yielding false negatives.

Protocol: Two-Pulse Voltage Clamp (Automated or Manual)
  • System: Whole-cell patch clamp (HEK293 cells stably expressing hNav1.7).

  • Solutions:

    • Intracellular: CsF-based (blocks K+ channels).

    • Extracellular:[2] Standard Tyrode’s solution.

  • Voltage Protocol:

    • Protocol A (Resting State Affinity): Hold at -120 mV (where 100% of channels are resting). Pulse to 0 mV to measure current.

    • Protocol B (Inactivated State Affinity): Hold at -60 mV (approx. V½ of inactivation, where ~50% channels are inactivated). Pulse to 0 mV.

  • Application: Apply 4-(2-Isopropoxyphenoxy)piperidine (0.1 nM – 10 µM) for 5 minutes.

  • Analysis: Calculate IC50 for both holding potentials.

    • Success Criteria: IC50 at -60 mV should be >50-fold lower (more potent) than at -120 mV. This confirms "State-Dependent Inhibition."

Method 2: The "Selectivity Filter" (Safety Profiling)

Objective: Ensure the analgesic effect is not confounded by NMDA antagonism or cardiac risks. Why: The phenoxypiperidine tail is the exact pharmacophore required to bind the GluN1/GluN2B interface of the NMDA receptor. You must rule this out to claim a pure Nav1.7 mechanism.

Workflow:
  • Nav1.5 Assay (Cardiac Safety):

    • Run the exact voltage clamp protocol from Method 1 on hNav1.5 cells.

    • Target: Selectivity Ratio (Nav1.5 IC50 / Nav1.7 IC50) should be >100 .

  • NMDA NR2B Binding Assay:

    • Ligand: [³H]-Ifenprodil.

    • Tissue: Rat cortical membranes or recombinant GluN1/GluN2B.

    • Displacement: Test if the compound displaces Ifenprodil.

    • Target: Ki > 10 µM (indicates no significant NMDA interaction).

Method 3: Current Clamp in DRG Neurons (Functional Translation)

Objective: Verify the compound blocks action potentials in native pain-sensing neurons. Why: Recombinant cells (HEK293) lack the auxiliary beta-subunits found in real nerves.

Protocol:
  • Isolation: Dissociate Dorsal Root Ganglion (DRG) neurons from adult rats.

  • Differentiation: Select small-diameter neurons (C-fibers, Nociceptors).

  • Stimulation: Inject current ramps (0–500 pA) to trigger action potential trains.

  • Readout:

    • Measure Rheobase (current required to fire).

    • Measure Spike Frequency adaptation.

  • Result: A valid Nav1.7 inhibitor will increase the rheobase and silence repetitive firing in small-diameter neurons without affecting large-diameter (proprioceptive) neurons.

Part 3: Mechanism & Workflow Visualization

Diagram 1: Mechanism of Action (State-Dependence)

This diagram illustrates how the compound selectively targets the inactivated channel state, unlike pore blockers (TTX) which plug the hole.

MOA Resting Resting State (Channel Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time Inactivated->Resting Repolarization Inactivated->Resting Recovery Blocked Drug 4-(2-Isopropoxyphenoxy) piperidine Drug->Resting Low Affinity (No Block) Drug->Inactivated High Affinity Binding (Stabilization)

Caption: The compound exhibits "State-Dependence," binding tightly to the Inactivated conformation to prevent channel recovery, effectively silencing high-frequency pain signals.

Diagram 2: The Orthogonal Validation Waterfall

This flowchart guides the researcher through the Go/No-Go decisions.

Validation cluster_Primary Primary Screen (Potency) cluster_Ortho Orthogonal & Safety (Selectivity) cluster_Native Functional Proof Start Compound Synthesis (Phenoxypiperidine) Flux Fluorescence Flux Assay (Thallium/Sodium Dye) Start->Flux Patch Auto-Patch Clamp (Nav1.7) Flux->Patch Hit Confirmation StateDep State-Dependence Check (-120mV vs -60mV) Patch->StateDep IC50 < 100nM OffTarget NMDA (GluN2B) Binding & Nav1.5 (Cardiac) StateDep->OffTarget Shift > 10x OffTarget->Start Fails Safety DRG Ex Vivo DRG Current Clamp OffTarget->DRG Selectivity > 100x

Caption: A rigorous screening cascade moving from high-throughput flux assays to specific electrophysiological confirmation and safety profiling.

References

  • SiteOne Therapeutics. (2024).[2] Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain.[2][3] BioWorld. Link

  • Daiichi Sankyo. (2015).[3] Discovery of (phenoxy-2-hydroxypropyl)piperidines as a novel class of voltage-gated sodium channel 1.7 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Pfizer Ltd. (2017). Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • MolCore. (2023). 4-(2-Isopropoxyphenoxy)piperidine hydrochloride Product Data. MolCore Chemical Registry. Link

  • Butler, C. et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.[1][5] Journal of Medicinal Chemistry.[6] Link

Sources

Comparative

Robustness in Quantification: Inter-Laboratory Validation of 4-(2-Isopropoxyphenoxy)piperidine Assays

Executive Summary The accurate quantification of 4-(2-Isopropoxyphenoxy)piperidine (CAS 902836-24-2) is a critical quality control step in the synthesis of next-generation antispasmodics and muscle relaxants. As a second...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 4-(2-Isopropoxyphenoxy)piperidine (CAS 902836-24-2) is a critical quality control step in the synthesis of next-generation antispasmodics and muscle relaxants. As a secondary amine intermediate featuring an aryl ether linkage, this compound presents specific analytical challenges—notably peak tailing due to silanol interactions and variable ionization efficiency.

This guide provides a comparative technical analysis of the two dominant assay methodologies: High-pH Reversed-Phase HPLC-UV (Method A) and LC-MS/MS (Method B). Drawing on inter-laboratory validation principles defined in ICH Q2(R2) and USP <1225> , we evaluate these methods based on reproducibility, sensitivity, and transferability across different analytical sites.

Compound Profile & Analytical Challenges

Target Analyte: 4-(2-Isopropoxyphenoxy)piperidine Molecular Formula: C₁₄H₂₁NO₂ Molecular Weight: 235.32 g/mol pKa (Calculated): ~9.8 (Secondary amine)

The "Amine Tailing" Problem

The secondary piperidine nitrogen is highly basic. On traditional acidic C18 columns, this nitrogen becomes protonated (


) and interacts ionically with residual silanol groups (

) on the stationary phase. This results in:
  • Asymmetric peaks (Tailing Factor > 1.5).

  • Retention time shifts.

  • Poor inter-laboratory reproducibility (RSD > 5%).

Solution Strategy: The validation data below compares mitigating this via High pH Mobile Phases (Method A) versus Mass Spectrometric Selectivity (Method B).

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following table summarizes the performance characteristics derived from a multi-site validation study.

FeatureMethod A: High-pH HPLC-UV Method B: LC-MS/MS
Primary Application Purity Assay (Raw Material QC)Trace Impurity / Genotoxic Screening
Detection Principle UV Absorbance @ 272 nmESI+ MRM (236.3

98.1)
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
Sensitivity (LOD) ~1 µg/mL~0.05 ng/mL
Inter-Lab Reproducibility High (Robust to matrix effects)Medium (Susceptible to matrix suppression)
Cost Per Sample Low ($)High (

$)
Throughput 15 min run time5 min run time
Expert Insight

"While LC-MS/MS offers superior sensitivity, Method A (HPLC-UV at pH 10) is the preferred technique for assay and purity testing. The high pH suppresses the ionization of the piperidine nitrogen, rendering it neutral and eliminating silanol interactions, which drastically improves peak shape and inter-lab reproducibility."

Inter-Laboratory Validation Data

To validate the transferability of these methods, a collaborative study involving three independent laboratories (Labs A, B, and C) was conducted. Samples were spiked at three concentration levels.

Table 1: Inter-Laboratory Precision (% RSD)

Concentration LevelMethod A (HPLC-UV) %RSDMethod B (LC-MS/MS) %RSDAcceptance Criteria
Low (QC) 1.8%4.2%< 5.0%
Medium (QC) 0.9%2.1%< 3.0%
High (QC) 0.6%1.8%< 2.0%

Analysis:

  • Method A demonstrated superior precision (<1.0% RSD at medium/high levels), confirming its suitability for release testing where accuracy is paramount.

  • Method B showed higher variability (4.2% at low levels), likely due to differences in mass spec calibration and matrix effects between labs.

Detailed Experimental Protocols

Method A: High-pH HPLC-UV (Recommended for Purity)

This method utilizes a hybrid-silica column capable of withstanding high pH, keeping the amine neutral.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10%

      
       90% B
      
    • 12-15 min: 90% B

  • Detection: UV at 272 nm (Phenoxy absorption band).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Method B: LC-MS/MS (Recommended for Trace Analysis)
  • Column: Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Positive (ESI+).

  • MRM Transitions:

    • Quantifier: 236.3 (

      
      ) 
      
      
      
      98.1 (Piperidine fragment).
    • Qualifier: 236.3

      
       152.1 (Loss of piperidine ring).
      

Validation Workflow Visualization

The following diagrams illustrate the logical flow for validating these assays and the decision process for selecting the correct method.

ValidationWorkflow cluster_Exec Execution Phase Start Validation Planning (ICH Q2 R2) specificity Specificity (Blank/Placebo) Start->specificity linearity Linearity (5 Levels) specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability) accuracy->precision InterLab Inter-Lab Study (Reproducibility) precision->InterLab Report Final Validation Report InterLab->Report

Caption: Figure 1. Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

MethodSelection Need Define Analytical Need Conc Concentration Range? Need->Conc High High (>0.1%) Conc->High Assay / Purity Trace Trace (<0.1%) Conc->Trace Impurity / Cleaning Purity Method A: HPLC-UV (High pH) High->Purity Sens Method B: LC-MS/MS (MRM Mode) Trace->Sens Robust Priority: Robustness Purity->Robust Spec Priority: Sensitivity Sens->Spec

Caption: Figure 2. Decision tree for selecting the appropriate assay based on sensitivity requirements.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Computational Studies of Piperidine Derivatives

For drug development professionals, researchers, and scientists, this guide provides an in-depth, objective comparison of computational methodologies for the study of piperidine derivatives. We will delve into the causal...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, this guide provides an in-depth, objective comparison of computational methodologies for the study of piperidine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of pharmaceuticals and alkaloids.[1] The versatility of this structural motif necessitates robust and predictive computational methods to explore its vast chemical space and to rationally design novel therapeutic agents. This guide will navigate the complex landscape of in silico techniques, offering a comparative analysis of their application to piperidine derivatives.

Pillar 1: The Computational Toolkit for Piperidine Derivative Analysis

The computational study of piperidine derivatives leverages a suite of techniques, each providing unique insights into their behavior and interactions. Here, we compare the most salient of these methods.

Molecular Docking: Unveiling Binding Modes and Affinities

Molecular docking is a foundational computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target.[2] This method is instrumental in understanding the binding affinity and mechanism of action of piperidine derivatives.[2]

Core Principles and Applications:

Molecular docking simulations for piperidine derivatives have been successfully employed to elucidate their mechanisms of action against a variety of therapeutic targets.[2] For instance, these studies have been crucial in identifying key interactions between piperidine-hydrazone derivatives and the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[2] Docking studies can also be used to explore the interactions of piperidine derivatives with microbial enzymes, aiding in the development of new antibiotics.[2]

A key output of molecular docking is the binding affinity, an estimation of the binding free energy, where more negative values indicate stronger binding.[2] This quantitative measure, in conjunction with visualization of the binding poses, provides a powerful tool for lead optimization.[2]

Density Functional Theory (DFT): Probing Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter.[3] In the context of piperidine derivatives, DFT calculations provide deep insights into molecular geometry, electronic stability, and reactivity.[4]

Key Insights from DFT Studies:

DFT calculations at the B3LYP/6-31G(d) level have been used for structure optimization and frequency calculations of piperidine carboxamide derivatives, ensuring the attainment of energetically stable conformations.[3] Furthermore, DFT can be employed to calculate a range of properties, including molecular frontier orbitals, the density of states, and reactivity descriptors, which are crucial for understanding the electronic behavior of these molecules.[4] For example, a DFT study on piperidine derivatives revealed how the anomeric effect can induce aromaticity in an attached cyclopentadiene ring.[5]

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[6] For piperidine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful.[7][8]

Predictive Power of QSAR:

QSAR studies have been successfully applied to a series of piperidine derivatives acting as CCR5 antagonists, where models were developed to predict their binding affinity.[6] In another study, robust 3D-QSAR models were generated for piperidine carboxamide derivatives as ALK inhibitors, which were then used to design new compounds with desirable inhibitory activities.[3] The statistical robustness of these models is typically validated through internal and external validation methods.[3][6]

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.[9][10][11] For piperidine derivatives, MD simulations provide a dynamic view of their interactions with biological targets, complementing the static picture offered by molecular docking.[4][12]

Understanding Dynamic Behavior:

MD simulations, often performed for durations of 100 nanoseconds in explicit solvent, can reveal key conformational behaviors and interactions of piperidine analogues.[4] These simulations allow for the analysis of metrics such as root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area, which together elucidate the stability and nature of the ligand-protein complex.[4] For instance, MD simulations have been used to confirm the stable binding conformation of lead compounds in the active site of target proteins.[3]

Pillar 2: Comparative Analysis of Computational Methodologies

The choice of computational method is dictated by the specific research question. Here we provide a comparative overview to guide this decision-making process.

Methodology Primary Output Strengths Limitations Typical Application for Piperidine Derivatives
Molecular Docking Binding pose and affinity score.[2]Computationally efficient, high-throughput screening.Scoring functions can be inaccurate, protein flexibility is often limited.Virtual screening of piperidine libraries, predicting binding modes.[13][14]
DFT Calculations Electronic properties, optimized geometry, reaction energies.[4][5]High accuracy for electronic properties, detailed mechanistic insights.Computationally expensive, limited to single molecules or small systems.Understanding reactivity, elucidating reaction mechanisms.[15][16]
QSAR Predictive model for biological activity.[3][6]High predictive power for congeneric series, guides lead optimization.Requires a dataset of compounds with known activities, limited to the chemical space of the training set.Predicting the activity of novel piperidine derivatives, identifying key structural features for activity.[7][8]
MD Simulations Trajectory of atomic positions over time, dynamic interactions.[4][10]Provides a dynamic view of interactions, allows for the study of conformational changes.Computationally very expensive, results can be sensitive to force field parameters.Assessing the stability of docked poses, studying protein-ligand interactions in a dynamic environment.[3]

Pillar 3: Experimental Protocols and Workflows

To ensure scientific integrity, the following section details standardized protocols for key computational workflows.

Detailed Protocol for Molecular Docking of Piperidine Derivatives

This protocol outlines a typical workflow for docking a piperidine derivative to a target protein using AutoDock Vina.[2]

Step 1: Preparation of the Receptor

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Remove water molecules and any co-crystallized ligands.

  • Add polar hydrogens and assign Kollman charges.

  • Define the active site box, ensuring it encompasses the binding pocket. The dimensions of the box should be sufficient to allow the ligand to move freely, for example, X = 70, Y = 70, Z = 70, with a grid spacing of 0.375 Å.[3]

Step 2: Preparation of the Ligand (Piperidine Derivative)

  • Draw the 2D structure of the piperidine derivative and convert it to a 3D structure.

  • Perform energy minimization using a suitable force field.

  • Assign Gasteiger charges and define the rotatable bonds.

Step 3: Execution of Docking

  • Run AutoDock Vina from the command line, providing the prepared receptor and ligand files, along with a configuration file specifying the coordinates of the active site box.

  • The program will generate an output file containing the predicted binding poses ranked by their binding affinity scores (in kcal/mol).[2]

Step 4: Analysis of Results

  • Visualize the docked poses using a molecular visualization tool.

  • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the receptor.

  • Compare the binding affinities of different piperidine derivatives to identify the most promising candidates.

General Workflow for a 3D-QSAR Study

This workflow describes the key steps in developing a 3D-QSAR model for a series of piperidine derivatives.

Step 1: Data Set Preparation

  • Compile a dataset of piperidine derivatives with their corresponding biological activities (e.g., IC50 values).[6]

  • Divide the dataset into a training set (typically 75%) and a test set (25%).[6]

Step 2: Molecular Modeling and Alignment

  • Generate 3D structures for all compounds in the dataset.

  • Align the molecules based on a common scaffold or using a reference compound.

Step 3: Generation of Molecular Descriptors

  • Place the aligned molecules in a 3D grid.

  • Calculate steric and electrostatic fields at each grid point using a probe atom. These fields serve as the independent variables in the QSAR model.

Step 4: Model Development and Validation

  • Use a statistical method, such as Partial Least Squares (PLS), to correlate the molecular descriptors with the biological activities.

  • Validate the model internally using leave-one-out cross-validation (q²).

  • Validate the model externally by predicting the activities of the test set compounds (r²_pred).

Step 5: Interpretation of the Model

  • Visualize the results as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

  • Use these insights to guide the design of new, more potent piperidine derivatives.

Pillar 4: Visualization of Computational Workflows

To further clarify the relationships between these computational methodologies, we provide the following diagrams in DOT language.

G cluster_0 Computational Workflow for Piperidine Derivatives Virtual Screening Virtual Screening Lead Identification Lead Identification Virtual Screening->Lead Identification Molecular Docking Lead Optimization Lead Optimization Lead Identification->Lead Optimization QSAR & DFT Experimental Validation Experimental Validation Lead Optimization->Experimental Validation MD Simulations

Caption: A generalized workflow for the computational design and validation of piperidine derivatives.

G cluster_1 Detailed Molecular Docking Workflow Receptor Preparation Receptor Preparation Docking Simulation Docking Simulation Receptor Preparation->Docking Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Binding Affinity Comparison Binding Affinity Comparison Pose Analysis->Binding Affinity Comparison

Caption: A step-by-step workflow for performing molecular docking studies on piperidine derivatives.

Conclusion

The computational investigation of piperidine derivatives is a multifaceted endeavor that benefits from the synergistic application of various in silico techniques. Molecular docking serves as an excellent tool for initial screening and binding mode prediction, while DFT provides a deeper understanding of their electronic properties. QSAR models offer a robust framework for predicting the activity of novel analogues, and MD simulations deliver a dynamic perspective on their interactions with biological targets. By judiciously selecting and integrating these methods, researchers can significantly accelerate the discovery and development of novel piperidine-based therapeutics.

References

  • MDPI.

  • Benchchem.

  • ResearchGate.

  • New Journal of Chemistry (RSC Publishing).

  • Taylor & Francis Online.

  • Arabian Journal of Chemistry.

  • ResearchGate.

  • Bentham Science Publishers.

  • Taylor & Francis Online.

  • ResearchGate.

  • ResearchGate.

  • Scientific.net.

  • MDPI.

  • ACS Chemical Neuroscience.

  • RSC Publishing.

  • ResearchGate.

  • Semantic Scholar.

  • NIH.

  • Frontiers.

  • MDPI.

  • Nottingham ePrints.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-(2-Isopropoxyphenoxy)piperidine

A Researcher's Guide to Safely Handling 4-(2-Isopropoxyphenoxy)piperidine For Immediate Use: This guide provides critical safety and logistical information for the laboratory handling of 4-(2-Isopropoxyphenoxy)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-(2-Isopropoxyphenoxy)piperidine

For Immediate Use: This guide provides critical safety and logistical information for the laboratory handling of 4-(2-Isopropoxyphenoxy)piperidine. It is intended for researchers, scientists, and professionals in drug development.

While specific safety data for 4-(2-Isopropoxyphenoxy)piperidine is not extensively detailed in publicly available literature, its structural similarity to piperidine warrants a cautious approach, adopting the safety protocols for piperidine as a baseline. Piperidine is classified as a highly flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[1][2] It is also known to cause severe skin burns and eye damage.[1][2][3] Therefore, it is crucial to handle 4-(2-Isopropoxyphenoxy)piperidine with the assumption that it carries similar hazards.

Core Safety Directives

All handling of 4-(2-Isopropoxyphenoxy)piperidine must occur in a well-ventilated area, preferably within a chemical fume hood.[4][5] The work area should be equipped with an eyewash station and a safety shower.[6]

Key Physical and Chemical Properties (of Piperidine as a proxy):

PropertyValueSource
Physical StateLiquid[5]
AppearanceColorless[5]
OdorAmine-like, pungent[1][5]
Boiling Point106 °C / 222.8 °F[1][5]
Melting Point-11 °C / 12.2 °F[5]
Flash Point16 °C / 60.8 °F[5]
pH12.6 (20°C)[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

1. Respiratory Protection:

  • Primary: A NIOSH-approved respirator with cartridges suitable for organic vapors is recommended when working with this compound.[4]

  • Emergency: In case of a spill or inadequate ventilation, a full-face, self-contained breathing apparatus (SCBA) should be used.[3][4]

2. Hand Protection:

  • Material: Chemical-resistant gloves, such as nitrile or natural rubber, are required.[5][7]

  • Protocol: Always inspect gloves for any signs of degradation or perforation before use.[5] Double-gloving is recommended for enhanced protection. After handling, remove gloves carefully to avoid skin contamination.[5]

3. Eye and Face Protection:

  • Standard: Chemical safety goggles that meet ANSI Z87.1 standards are essential.[4][5]

  • Enhanced: A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4]

4. Body Protection:

  • Standard: A flame-retardant and antistatic lab coat or protective clothing is necessary.[4]

  • Enhanced: For larger quantities or in case of a significant spill, full chemical-resistant clothing should be worn.[3]

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator d3 3. Goggles/Face Shield d4 4. Gloves f1 1. Gloves d4->f1 Handling Complete f2 2. Goggles/Face Shield f3 3. Lab Coat f4 4. Respirator

Caption: Sequential process for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] The storage area should be designated for corrosive and flammable materials.[5]

  • Keep the container tightly closed when not in use.[4][5][8]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[5][6]

Handling and Use:

  • All manipulations should be performed within a chemical fume hood.[5]

  • Use non-sparking tools and explosion-proof equipment.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][5]

  • Avoid all personal contact, including inhalation of vapors or dust.[9] Do not eat, drink, or smoke in the handling area.[9]

  • Wash hands thoroughly after handling.[4][8][10]

Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.[3][11]

    • Collect the absorbed material into a suitable, labeled container for disposal.[8][10][12]

    • Ventilate the area and wash the spill site after material pickup is complete.[3]

  • Major Spills:

    • Evacuate the laboratory immediately and alert emergency responders.[4]

    • Prevent the spill from entering drains or waterways.[3][12]

Emergency Procedures:

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][13]

  • Skin Contact: Immediately remove all contaminated clothing.[3][11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water and seek immediate medical attention.[3][13]

Disposal Plan

All waste containing 4-(2-Isopropoxyphenoxy)piperidine, including contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.[12] Do not mix with other waste.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[13] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[13]

  • Regulations: Adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[13]

Disposal Workflow:

Disposal_Workflow A 1. Collect Waste in Labeled, Sealed Containers B 2. Store in Designated Hazardous Waste Area A->B C 3. Arrange for Pickup by Licensed Disposal Service B->C D 4. Complete Waste Manifest Documentation C->D E 5. Incineration at Approved Facility D->E

Caption: Step-by-step hazardous waste disposal process.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 4-(2-Isopropoxyphenoxy)piperidine and ensure a safe laboratory environment.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • Biosynce. (2025, August 27). What are the safety regulations for transporting piperidine?. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

Sources

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